Product packaging for N-Isopropyl 3-nitrobenzenesulfonamide(Cat. No.:CAS No. 28860-10-8)

N-Isopropyl 3-nitrobenzenesulfonamide

Cat. No.: B187331
CAS No.: 28860-10-8
M. Wt: 244.27 g/mol
InChI Key: YMQDOINNAIAMAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Isopropyl 3-nitrobenzenesulfonamide is a sulfonamide derivative of interest in advanced chemical synthesis and medicinal chemistry research. Sulfonamides are a privileged scaffold in drug discovery, with documented utility in developing compounds that modulate immune signaling pathways. For instance, systematic structure-activity relationship (SAR) studies on bis-aryl sulfonamide compounds have identified derivatives that act as co-adjuvants, significantly enhancing antigen-specific immunoglobulin responses when used in combination with established vaccine adjuvants like monophosphoryl lipid A (MPLA) . This highlights the potential of sulfonamide-based structures in immunology and vaccine research. Furthermore, sulfonamide functional groups are integral to the development of novel fluorophores with tuned electronic properties. Research into quinoline-sulphonamide derivatives demonstrates their value in creating materials with specific absorbance and emission characteristics, which are applicable in sensing and optoelectronics . The nitro and sulfonamide functional groups on this aromatic core make it a versatile building block or intermediate for synthesizing more complex molecules for these and other exploratory research applications, including the development of affinity probes and photoaffinity labels for target identification studies . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O4S B187331 N-Isopropyl 3-nitrobenzenesulfonamide CAS No. 28860-10-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitro-N-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c1-7(2)10-16(14,15)9-5-3-4-8(6-9)11(12)13/h3-7,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQDOINNAIAMAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70283207
Record name 3-Nitro-N-(propan-2-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70283207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28860-10-8
Record name N-(1-Methylethyl)-3-nitrobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28860-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 30396
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028860108
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 28860-10-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30396
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Nitro-N-(propan-2-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70283207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to N-Isopropyl 3-nitrobenzenesulfonamide: Synthesis, Characterization, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Isopropyl 3-nitrobenzenesulfonamide, a valuable chemical intermediate. The document details its core physicochemical properties, provides a robust, step-by-step synthesis protocol, and offers a thorough analytical characterization. This guide is intended to serve as a foundational resource for researchers in organic synthesis, medicinal chemistry, and drug development, enabling them to confidently synthesize, purify, and characterize this compound for further applications. The methodologies presented are designed to be self-validating, grounded in established chemical principles and supported by authoritative references.

Introduction

This compound is an organic compound featuring a sulfonamide functional group, an aromatic nitro group, and an isopropyl substituent. The presence of these distinct moieties imparts a unique combination of steric and electronic properties, making it a versatile building block in synthetic chemistry. The electron-withdrawing nature of the 3-nitrophenylsulfonyl group can activate the sulfonamide N-H bond, facilitating further chemical transformations. This guide provides an in-depth exploration of its fundamental properties and a practical framework for its laboratory-scale synthesis and characterization.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its effective use in research and development. The key identifiers and properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Weight 244.27 g/mol [1]
Chemical Formula C₉H₁₂N₂O₄S[1]
CAS Number 28860-10-8[1]
Synonyms 3-Nitro-N-(propan-2-yl)benzene-1-sulfonamide[1]
Appearance Expected to be a solid at room temperatureGeneral knowledge of similar compounds
Purity Commercially available with >98.0% purity

Synthesis of this compound

The synthesis of this compound is a two-step process that first involves the preparation of the key intermediate, 3-nitrobenzenesulfonyl chloride, followed by its reaction with isopropylamine.

Synthesis of 3-Nitrobenzenesulfonyl Chloride

The precursor, 3-nitrobenzenesulfonyl chloride, is synthesized via the electrophilic sulfonation of nitrobenzene followed by chlorination. A reliable method for this transformation has been adapted from established procedures.[2][3]

Reaction Scheme:

Caption: Synthesis of 3-nitrobenzenesulfonyl chloride.

Experimental Protocol:

  • Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a gas outlet connected to a scrubber (to neutralize evolving HCl and SO₂).

  • Reaction: Charge the flask with chlorosulfonic acid (4.4 equivalents). While stirring, slowly add nitrobenzene (1.0 equivalent) dropwise from the dropping funnel, maintaining the temperature between 90-120°C.

  • After the addition is complete, continue stirring the mixture at this temperature for several hours to ensure complete sulfonation.

  • Cool the reaction mixture to approximately 70°C.

  • Slowly add thionyl chloride (0.92 equivalents) dropwise.

  • Stir the mixture at this temperature until the evolution of gas ceases.

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated 3-nitrobenzenesulfonyl chloride is then collected by vacuum filtration.

  • Wash the solid product with cold water and a dilute sodium bicarbonate solution to remove any remaining acid.

  • Drying: Dry the product under vacuum to yield crude 3-nitrobenzenesulfonyl chloride, which is often of sufficient purity for the subsequent step.

Synthesis of this compound

The final product is obtained through the nucleophilic substitution of the chloride in 3-nitrobenzenesulfonyl chloride by isopropylamine. This is a standard procedure for the formation of sulfonamides.[4][5]

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol:

  • Reaction Setup: In a fume hood, dissolve 3-nitrobenzenesulfonyl chloride (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Addition of Amine: To this solution, add isopropylamine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents) dropwise at 0°C (ice bath). The base is crucial to neutralize the hydrochloric acid generated during the reaction.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitoring by Thin Layer Chromatography is recommended).

  • Work-up: Upon completion, wash the reaction mixture sequentially with dilute hydrochloric acid (to remove excess amine and triethylamine), water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure product.[6]

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are standard for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.7s1HH-2 (aromatic)
~8.4d1HH-4 or H-6 (aromatic)
~8.2d1HH-6 or H-4 (aromatic)
~7.8t1HH-5 (aromatic)
~4.8d1HNH (sulfonamide)
~3.7septet1HCH (isopropyl)
~1.2d6HCH₃ (isopropyl)

Rationale: The aromatic protons are expected in the downfield region (7.8-8.7 ppm) due to the deshielding effects of the nitro and sulfonyl groups. The proton at the 2-position, being between both electron-withdrawing groups, is predicted to be the most deshielded and appear as a singlet or a narrow triplet. The methine proton of the isopropyl group will appear as a septet due to coupling with the six equivalent methyl protons, which in turn will appear as a doublet. The N-H proton signal may be broad and its chemical shift can be concentration-dependent.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~148C-NO₂ (aromatic)
~142C-SO₂ (aromatic)
~133C-H (aromatic)
~130C-H (aromatic)
~127C-H (aromatic)
~122C-H (aromatic)
~49CH (isopropyl)
~23CH₃ (isopropyl)

Rationale: The carbon attached to the nitro group will be the most deshielded aromatic carbon. The other aromatic carbons will appear in the typical range of 122-142 ppm. The aliphatic carbons of the isopropyl group will be found in the upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3300MediumN-H stretch (sulfonamide)
~3100-3000Medium-WeakAromatic C-H stretch
~2980-2850Medium-WeakAliphatic C-H stretch
~1530 & ~1350StrongAsymmetric and symmetric NO₂ stretch
~1340 & ~1160StrongAsymmetric and symmetric SO₂ stretch
~900MediumS-N stretch

Rationale: The presence of a sharp band around 3300 cm⁻¹ is indicative of the N-H bond in the sulfonamide. Strong absorptions for the nitro (NO₂) and sulfonyl (SO₂) groups are characteristic and provide strong evidence for the compound's structure.[1][7][8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak at m/z = 244, corresponding to the molecular weight of the compound.

  • Major Fragments:

    • Loss of the isopropyl group: [M - 43]⁺ at m/z = 201.

    • Loss of the nitro group: [M - 46]⁺ at m/z = 198.

    • Cleavage of the S-N bond leading to the 3-nitrobenzenesulfonyl cation at m/z = 186 and the isopropylaminyl radical cation.

    • Further fragmentation of the aromatic ring.

Rationale: The molecular ion peak confirms the molecular weight. Fragmentation often occurs at the weakest bonds, such as the C-N bond of the isopropyl group and the S-N bond of the sulfonamide. The loss of the nitro group is also a common fragmentation pathway for nitroaromatic compounds.[9][10][11]

Conclusion

This technical guide has detailed the essential information for the synthesis and characterization of this compound. The provided protocols are based on established and reliable chemical transformations, offering a clear path for its preparation in a laboratory setting. The comprehensive analytical data, including predicted NMR, IR, and MS spectra, will aid researchers in the unambiguous identification and purity assessment of the synthesized compound. This foundational knowledge is critical for the effective utilization of this compound as a versatile intermediate in the development of novel molecules for various scientific applications.

References

  • Infrared Absorption Spectra of Organic Sulfur Compounds. III.
  • Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and - Zeitschrift für Naturforschung.
  • Sulfonamide purification process.
  • Preparation of sulfonamides from N-silylamines.
  • Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.Organic Syntheses. [Link]
  • Process for the preparation of 3-nitrobenzenesulfonyl chloride.
  • Method for preparing 3-nitrobenzene sulphonic acid chloride.
  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions.PubMed. [Link]
  • Mass Spectrometry - Fragmentation P
  • Process for the preparation of N-isobutyl-N- (2-hydroxy-3-amino-4-phenylbutyl) -p-nitrobenzenesulfonamide derivatives.

Sources

An In-depth Technical Guide to N-Isopropyl 3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Isopropyl 3-nitrobenzenesulfonamide, a key organic intermediate. While specific experimental data for this compound is not extensively documented in publicly available literature, this guide synthesizes information from analogous structures and established chemical principles to offer valuable insights for researchers. The document covers the molecule's structure, predicted physicochemical properties, a detailed representative synthesis protocol, safety and handling guidelines, and a discussion of its potential applications in medicinal chemistry and drug discovery, grounded in the well-established roles of the sulfonamide and nitroaromatic functional groups.

Introduction: The Strategic Importance of Nitroaromatic Sulfonamides

This compound belongs to the nitroaromatic sulfonamide class of compounds. This family of molecules is of significant interest in synthetic and medicinal chemistry. The sulfonamide functional group is a cornerstone in drug design, present in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants.[1][2][3] Its ability to act as a stable, non-hydrolyzable mimic of an amide or carboxylate, and its capacity to form crucial hydrogen bonds with biological targets, underpins its prevalence in pharmaceuticals.[4]

The nitroaromatic moiety, on the other hand, is a versatile functional group known for its strong electron-withdrawing properties, which can significantly influence a molecule's reactivity and biological activity.[5][6] In drug discovery, nitroaromatic groups are often employed in prodrug strategies, where they undergo bioreduction in hypoxic environments, such as those found in solid tumors or certain microbial infections, to release an active species.[6][7][8] The combination of these two pharmacologically important groups in this compound makes it a valuable building block for the synthesis of novel bioactive compounds.

Molecular Structure and Physicochemical Properties

This compound is comprised of a benzene ring substituted with a nitro group at the meta-position and a sulfonamide group. The nitrogen atom of the sulfonamide is further substituted with an isopropyl group.

Chemical Structure
  • Chemical Name: this compound

  • Synonyms: 3-Nitro-N-(propan-2-yl)benzene-1-sulfonamide[9]

  • CAS Number: 28860-10-8[9]

  • Molecular Formula: C₉H₁₂N₂O₄S[9]

  • Molecular Weight: 244.27 g/mol [9]

  • InChI: 1S/C9H12N2O4S/c1-7(2)10-16(14,15)9-5-3-4-8(6-9)11(12)13/h3-7,10H,1-2H3[10]

  • SMILES: O=S(C1=CC=CC(=O)=C1)(NC(C)C)=O[10]

Physicochemical Data Summary

Direct experimental data for this compound is scarce in the literature. The following table summarizes key physicochemical properties, with predicted values derived from computational models and data from structurally related compounds.

PropertyValue/PredictionSource/Basis
Physical State Predicted to be a solid at room temperature.Based on analogous sulfonamides.[11]
Melting Point Not available. (For comparison, 3-nitrobenzenesulfonamide melts at 166-168 °C).[11]
Boiling Point Not available.
Solubility Predicted to be sparingly soluble in water, soluble in organic solvents like dichloromethane, ethyl acetate, and acetone.General solubility of sulfonamides.
pKa The sulfonamide N-H proton is weakly acidic.General property of sulfonamides.
Spectroscopic Data (Predicted)
  • ¹H NMR:

    • Aromatic Protons: Four protons in the aromatic region (approx. δ 7.5-8.5 ppm) exhibiting complex splitting patterns characteristic of a 1,3-disubstituted benzene ring.

    • Isopropyl Methine Proton: A septet (or multiplet) around δ 3.5-4.0 ppm.

    • Isopropyl Methyl Protons: A doublet around δ 1.1-1.3 ppm, integrating to six protons.

    • Sulfonamide N-H Proton: A broad singlet, the chemical shift of which would be dependent on solvent and concentration.

  • ¹³C NMR:

    • Aromatic Carbons: Six signals in the aromatic region (approx. δ 120-150 ppm). The carbon bearing the nitro group would be significantly deshielded.

    • Isopropyl Methine Carbon: A signal around δ 45-50 ppm.

    • Isopropyl Methyl Carbons: A signal around δ 20-25 ppm.

  • Infrared (IR) Spectroscopy:

    • N-H Stretch: A peak in the range of 3200-3300 cm⁻¹.

    • Asymmetric and Symmetric SO₂ Stretch: Two strong absorption bands around 1350 cm⁻¹ and 1160 cm⁻¹, respectively.

    • Asymmetric and Symmetric NO₂ Stretch: Two strong absorption bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

    • C-H Stretches (Aromatic and Aliphatic): Peaks above and below 3000 cm⁻¹, respectively.

Synthesis of this compound

The most direct and common method for the synthesis of N-alkylated sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine.[12] In the case of this compound, this involves the reaction of 3-nitrobenzenesulfonyl chloride with isopropylamine.

Reaction Scheme

G reactant1 3-Nitrobenzenesulfonyl Chloride reagents + Base (e.g., Triethylamine or Pyridine) ____________________ Solvent (e.g., DCM, THF) reactant1->reagents reactant2 Isopropylamine reactant2->reagents product N-Isopropyl 3-nitrobenzenesulfonamide reagents->product

Caption: General synthesis scheme for this compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on general methods for sulfonamide synthesis and should be optimized for specific laboratory conditions.[13][14]

Materials and Reagents:

  • 3-Nitrobenzenesulfonyl chloride

  • Isopropylamine

  • Triethylamine (or another suitable base like pyridine)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Amine and Base: To the cooled solution, add triethylamine (1.1-1.2 eq) followed by the slow, dropwise addition of isopropylamine (1.1 eq).

    • Causality Insight: The base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the unreacted amine, which would render it non-nucleophilic.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: a. Quench the reaction by adding water. b. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Self-Validation Check: The acid wash removes excess amine and base. The bicarbonate wash removes any remaining acidic impurities. The brine wash helps to remove residual water from the organic layer. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Synthesis Workflow Diagram

G start Dissolve 3-Nitrobenzenesulfonyl Chloride in anhydrous DCM cool Cool to 0 °C start->cool add_base Add Triethylamine (1.2 eq) cool->add_base add_amine Add Isopropylamine (1.1 eq) dropwise add_base->add_amine react Stir at Room Temperature (Monitor by TLC) add_amine->react quench Quench with Water react->quench extract Wash with 1M HCl, Sat. NaHCO₃, and Brine quench->extract dry Dry organic layer (MgSO₄), filter, and concentrate extract->dry purify Purify by Flash Column Chromatography dry->purify product Pure N-Isopropyl 3-nitrobenzenesulfonamide purify->product

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Applications in Research and Drug Development

While specific applications of this compound are not widely reported, its structure suggests significant potential as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

As a Synthetic Intermediate

The molecule possesses two key reactive handles:

  • The Nitro Group: This group can be readily reduced to an aniline. This transformation is fundamental in medicinal chemistry, as the resulting amino group can be further functionalized through acylation, alkylation, or diazotization reactions to build molecular complexity.

  • The Aromatic Ring: The nitro group is a meta-director and strongly deactivating for electrophilic aromatic substitution. However, the aniline formed upon reduction is a strong ortho-, para-director, enabling further substitutions on the aromatic ring.

Potential in Medicinal Chemistry
  • Scaffold for Biologically Active Molecules: The 3-aminobenzenesulfonamide core (obtained after nitro reduction) is a common scaffold in medicinal chemistry. The N-isopropyl group can provide desirable steric and lipophilic properties that may influence binding to a biological target.

  • Hypoxia-Activated Prodrugs: The 3-nitrobenzenesulfonamide moiety has been explored in the design of hypoxia-activated prodrugs.[15] In the low-oxygen environment of solid tumors, the nitro group can be selectively reduced by cellular reductases to generate cytotoxic species, offering a targeted approach to cancer therapy.[8]

Logical Relationship of Functional Groups to Application

G cluster_0 Functional Group Reactivity cluster_1 Potential Applications start N-Isopropyl 3-nitrobenzenesulfonamide nitro 3-Nitro Group start->nitro sulfonamide N-Isopropyl Sulfonamide start->sulfonamide prodrug Hypoxia-Activated Prodrugs nitro->prodrug Bioreduction intermediate Intermediate for 3-Aminobenzenesulfonamides nitro->intermediate Chemical Reduction scaffold Scaffold for Novel Drug Candidates intermediate->scaffold

Caption: Relationship between the functional groups of the title compound and its potential applications.

Safety and Handling

Detailed safety data for this compound is not available. The following recommendations are based on the safety profiles of its precursors and related compounds, such as 3-nitrobenzenesulfonyl chloride and other nitroaromatic sulfonamides.[16]

  • Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

  • First Aid Measures:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If inhaled: Move the person to fresh air and keep comfortable for breathing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting.

    • In all cases of exposure, seek medical attention if symptoms persist.

Conclusion

This compound is a valuable, albeit under-documented, chemical intermediate. Its structure combines the robust and versatile sulfonamide moiety with the reactive nitroaromatic group, positioning it as a useful building block for the synthesis of complex organic molecules. While a lack of specific experimental data necessitates a predictive and comparative approach to its characterization, this guide provides a solid foundation for researchers interested in utilizing this compound. Its potential as a precursor to novel therapeutic agents, particularly in the development of targeted cancer therapies, warrants further investigation. As with all chemical research, appropriate safety precautions and rigorous analytical characterization are paramount when working with this and related compounds.

References

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (n.d.). SciELO.
  • 4-Hydroxy-N-isopropyl-3-nitrobenzenesulphonamide. (n.d.). PubChem.
  • (PDF) Biological activities of sulfonamides. (2018, August 8). ResearchGate.
  • Chapter 5. Sulfonamide as an Essential Functional Group in Drug Design. (2010, January). ResearchGate.
  • Nitroaromatic Antibiotics as Nitrogen Oxide Sources. (2021, February 12). PMC.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Springer.
  • Sulfonamide (medicine). (n.d.). Wikipedia.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Sami Publishing Company.
  • Nitro-Group-Containing Drugs. (2019, March 28). Taipei Medical University.
  • Pharmaceuticals | Special Issue : Nitro Group Containing Drugs. (n.d.). MDPI.
  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025, March 25). SvedbergOpen.
  • Recent advances in synthesis of sulfonamides: A review. (2018). CHEMISTRY & BIOLOGY INTERFACE, 8(4), 194-210.
  • Supporting information. (n.d.). The Royal Society of Chemistry.
  • The Synthesis of Functionalised Sulfonamides. (n.d.). CORE.
  • Process for the manufacture of nitro-amino-hydroxy-benzenesulfonic acid amides. (n.d.). Google Patents.
  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. (2018, August 6). ResearchGate.
  • Preparation of sulfonamides from N-silylamines. (n.d.). PMC.
  • Substituted 3-nitrobenzenesulfonamides useful as adjuncts in radiation therapy. (n.d.). Google Patents.
  • Sulfonamide synthesis by alkylation or arylation. (n.d.). Organic Chemistry Portal.
  • Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. (2018, August 6). ResearchGate.
  • Substituted 3-nitrobenzenesulfonamides useful as adjuncts in radiation therapy. (n.d.). European Patent Office.

Sources

An In-depth Technical Guide to the Characterization of 3-Nitro-N-(propan-2-yl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the synthesis, purification, and detailed characterization of the compound 3-Nitro-N-(propan-2-yl)benzene-1-sulfonamide. The methodologies and analytical strategies outlined herein are designed for researchers, scientists, and professionals in the field of drug development and chemical research. The focus is on establishing a robust and self-validating workflow that ensures the identity, purity, and structural integrity of the target molecule.

Introduction: Context and Rationale

3-Nitro-N-(propan-2-yl)benzene-1-sulfonamide belongs to the class of sulfonamides, a critical pharmacophore in numerous therapeutic agents. The presence of a nitroaromatic group introduces unique electronic and steric properties, making it a compound of interest for further chemical and biological investigation. A thorough and precise characterization is paramount to understanding its potential applications and ensuring the reliability of subsequent studies. This guide emphasizes the "why" behind the "how," providing a logical framework for each experimental choice.

Synthesis and Purification Strategy

The logical synthetic route to 3-Nitro-N-(propan-2-yl)benzene-1-sulfonamide involves a nucleophilic substitution reaction between 3-nitrobenzenesulfonyl chloride and isopropylamine.

Synthesis of 3-Nitrobenzenesulfonyl Chloride

The precursor, 3-nitrobenzenesulfonyl chloride, can be synthesized by the sulfochlorination of nitrobenzene.[1]

  • Reaction: Nitrobenzene is reacted with an excess of chlorosulfonic acid, followed by treatment with an inorganic acid chloride like thionyl chloride to improve yield and purity.[1]

  • Rationale: This established method provides a high-yield route to the necessary sulfonyl chloride intermediate.[2]

Synthesis of 3-Nitro-N-(propan-2-yl)benzene-1-sulfonamide
  • Reaction: 3-Nitrobenzenesulfonyl chloride is reacted with isopropylamine in an inert solvent.

  • Rationale: The nucleophilic nitrogen of isopropylamine attacks the electrophilic sulfur of the sulfonyl chloride, displacing the chloride and forming the sulfonamide bond. The choice of an inert solvent, such as chlorobenzene, is crucial to prevent unwanted side reactions.[3] The reaction can be carried out at elevated temperatures (70-90°C) to ensure a reasonable reaction rate.[3]

Purification

The crude product is typically purified by recrystallization from a suitable solvent system, such as ethanol/water, to remove unreacted starting materials and byproducts. The purity of the final compound should be assessed by chromatographic methods prior to extensive characterization.

Comprehensive Characterization Workflow

A multi-technique approach is essential for the unambiguous characterization of 3-Nitro-N-(propan-2-yl)benzene-1-sulfonamide. The following workflow is designed to provide orthogonal data, ensuring a high degree of confidence in the final structural assignment and purity assessment.

Experimental Workflow for Characterization

Caption: A logical workflow for the comprehensive characterization of the target compound.

Chromatographic Analysis for Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques for determining the purity of the synthesized compound.[4]

Protocol: HPLC-UV Analysis

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[4]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically around 254 nm).

  • Sample Preparation: Dissolve a small amount of the purified compound in the mobile phase.

  • Analysis: Inject the sample and analyze the chromatogram for the presence of a single major peak. Purity is calculated based on the area percentage of the main peak.

Spectroscopic Characterization for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR should be performed.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: A complex multiplet pattern in the aromatic region (δ 7.5-8.5 ppm) corresponding to the four protons on the nitro-substituted benzene ring.

  • N-H Proton: A broad singlet or doublet (depending on coupling to the methine proton) for the sulfonamide proton. Its chemical shift can be solvent-dependent.

  • Isopropyl Group: A septet for the methine proton (CH) and a doublet for the two methyl groups (CH₃).

Expected ¹³C NMR Spectral Features:

  • Aromatic Carbons: Six distinct signals in the aromatic region (δ 120-150 ppm), with the carbon bearing the nitro group being the most downfield.

  • Isopropyl Group: Two signals in the aliphatic region, one for the methine carbon and one for the two equivalent methyl carbons.

FT-IR spectroscopy provides information about the functional groups present in the molecule.

Protocol: FT-IR (KBr Pellet)

  • Sample Preparation: Grind a small amount of the dry sample with potassium bromide (KBr) and press into a thin pellet.

  • Analysis: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Expected Key Vibrational Frequencies:

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch3390–3323
Aromatic C-H Stretch~3100–3000
Asymmetric SO₂ Stretch1344–1317
Symmetric SO₂ Stretch1187–1147
Asymmetric NO₂ Stretch~1530
Symmetric NO₂ Stretch~1350
S-N Stretch924–906

Note: These are general ranges for sulfonamides and nitro compounds; the exact peak positions may vary.[5]

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Ionization Mode: Positive or negative ion mode. For sulfonamides, positive ion mode often yields the protonated molecule [M+H]⁺.[6]

  • Sample Infusion: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the mass spectrometer.

  • Analysis: Acquire the mass spectrum. For HRMS, use a high-resolution instrument like a TOF or Orbitrap analyzer.

Expected Mass Spectral Data:

  • Molecular Ion: The protonated molecule [M+H]⁺ should be observed at m/z corresponding to the calculated molecular weight + 1.

  • Fragmentation: Common fragmentation pathways for aromatic sulfonamides include the loss of SO₂ (64 Da).[6] The nitro group may also undergo fragmentation, such as the loss of NO₂.[7]

Chemical Structure of 3-Nitro-N-(propan-2-yl)benzene-1-sulfonamide

Caption: 2D representation of the molecular structure.

Safety and Handling

Nitroaromatic compounds require careful handling due to their potential toxicity and thermal instability.[8][9]

  • Toxicity: Many nitroaromatic compounds are toxic and can be absorbed through the skin.[10] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Thermal Stability: The nitro group can make the compound thermally sensitive. Avoid exposure to high temperatures and potential ignition sources.[11]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, acids, and oxidizing agents.[12]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Data Summary

The following tables provide a template for summarizing the characterization data for 3-Nitro-N-(propan-2-yl)benzene-1-sulfonamide.

Table 1: Physicochemical Properties

PropertyObserved Value
Molecular FormulaC₉H₁₂N₂O₄S
Molecular Weight244.27 g/mol
Appearance
Melting Point
Solubility

Table 2: Spectroscopic and Chromatographic Data

TechniqueData Summary
HPLC PurityRetention Time (min):Purity (%):
¹H NMR (CDCl₃)δ (ppm): [List chemical shifts, multiplicities, coupling constants, and integrations]
¹³C NMR (CDCl₃)δ (ppm): [List chemical shifts]
FT-IR (KBr)ν (cm⁻¹): [List key absorption bands]
HRMS (ESI+)Calculated m/z for [M+H]⁺:Found m/z:

Conclusion

This guide has detailed a comprehensive and logically structured approach to the synthesis and characterization of 3-Nitro-N-(propan-2-yl)benzene-1-sulfonamide. By following the outlined protocols and understanding the rationale behind each analytical technique, researchers can confidently establish the identity, purity, and structure of this compound. This foundational characterization is a critical and indispensable step for any further investigation into its chemical or biological properties.

References

  • Benchchem.
  • Horwitz, W. (2020). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES.
  • Slideshare. Analysis of sulfonamides.
  • YMER.
  • Safety Data Sheet.
  • Benchchem.
  • Royal Society of Chemistry.
  • Wikisource.
  • USDA Food Safety and Inspection Service. (2009).
  • Encyclopedia of Reagents for Organic Synthesis. (2011).
  • PubChem. Benzenesulfonamide, 3-nitro-.
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
  • PrepChem.com. Synthesis of 3-nitrobenzenesulfonyl chloride.
  • Google Patents. US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride.
  • Zeitschrift für Naturforschung B. Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and.
  • Google Patents.
  • Sun, M., Dai, W., & Liu, D. Q. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(3), 383–393.
  • Schmidt, K., Hummert, C., & Reemtsma, T. (2007). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(11), 1645–1654.

Sources

An In-depth Technical Guide to N-Isopropyl 3-nitrobenzenesulfonamide: Synthesis, Properties, and Avenues for Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Isopropyl 3-nitrobenzenesulfonamide is a synthetic organic compound characterized by a sulfonamide linkage between an isopropylamine moiety and a 3-nitrophenyl group.[1] As a member of the broader class of nitrobenzenesulfonamides, this molecule holds potential as a scaffold in medicinal chemistry and drug discovery. The presence of the nitro group, a well-known pharmacophore, combined with the sulfonamide functional group, which is prevalent in a multitude of clinically approved drugs, suggests a rich, albeit underexplored, pharmacological potential.[2] This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, a robust synthesis protocol, and an exploration of its potential biological activities based on the current body of scientific literature on related compounds. While specific research on this particular derivative is limited, this guide aims to provide a foundational understanding for researchers interested in exploring its therapeutic possibilities.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The key identifiers and properties are summarized in the table below.

PropertyValueSource
CAS Number 28860-10-8[1]
Molecular Formula C₉H₁₂N₂O₄S[1]
Molecular Weight 244.27 g/mol [1]
Synonyms 3-Nitro-N-(propan-2-yl)benzene-1-sulfonamide[1]
Appearance Solid (predicted)
Storage Dry, sealed place[1]

Synthesis of this compound

The synthesis of this compound is primarily achieved through the reaction of 3-nitrobenzenesulfonyl chloride with isopropylamine. This nucleophilic substitution reaction is a common and effective method for the preparation of N-substituted sulfonamides.

Diagram of the Synthetic Pathway

Synthesis of this compound reactant1 3-Nitrobenzenesulfonyl Chloride product N-Isopropyl 3-nitrobenzenesulfonamide reactant1->product reactant2 Isopropylamine reactant2->product reagents Base (e.g., DIPEA) DCM, 0°C to rt

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of nitrobenzenesulfonamide derivatives.[3]

Materials:

  • 3-Nitrobenzenesulfonyl chloride

  • Isopropylamine

  • N,N-Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Amine and Base: To the cooled solution, add N,N-Diisopropylethylamine (1.2 eq) followed by the slow, dropwise addition of isopropylamine (1.1 eq).

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound. The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activities and Applications in Drug Discovery

Antimycobacterial Activity

A significant area of research for nitrobenzenesulfonamide derivatives is in the field of antituberculosis (TB) drug discovery.[3][4] A series of benzhydryl piperazine-coupled nitrobenzenesulfonamide hybrids have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv.[3][5] These studies have shown that some of these hybrid molecules exhibit excellent antitubercular activity with low cytotoxicity, suggesting that the nitrobenzenesulfonamide scaffold is a promising starting point for the development of new anti-TB agents.[3][4] The lipophilicity imparted by the sulfonamide group is thought to play a crucial role in the antimycobacterial activity.[3][6]

Anticancer and Enzyme Inhibitory Potential

The sulfonamide moiety is a key feature in a number of anticancer drugs and enzyme inhibitors. Furthermore, nitroaromatic compounds have been explored for their cytotoxic effects against various cancer cell lines.[2] For instance, novel 4-substituted-3-nitrobenzamide derivatives have demonstrated potent anti-tumor activity against several cancer cell lines.[7] While these are benzamides and not sulfonamides, they highlight the potential of the 3-nitrophenyl moiety in an anticancer context. The biological activity of the nitro group is often associated with its bioreduction to reactive intermediates that can induce cellular damage in target cells.[2]

General Antimicrobial and Anti-inflammatory Properties

Benzenesulfonamide derivatives have a long history as antimicrobial agents.[8][9] Additionally, some benzenesulfonamide derivatives have been shown to possess anti-inflammatory properties.[8]

Structure-Activity Relationship (SAR) Considerations

The biological activity of nitrobenzenesulfonamide derivatives is influenced by the nature and position of substituents on both the phenyl ring and the sulfonamide nitrogen. For this compound, the key structural features include:

  • The 3-Nitro Group: The position of the nitro group on the benzene ring is critical for its electronic properties and interaction with biological targets.

  • The N-Isopropyl Group: The size and lipophilicity of the N-alkyl substituent can significantly impact the compound's solubility, membrane permeability, and binding affinity to target proteins.

Further research involving the synthesis and biological evaluation of a library of N-substituted 3-nitrobenzenesulfonamides would be necessary to establish a clear structure-activity relationship and to identify derivatives with optimized potency and selectivity for specific biological targets.

Future Research Directions

The limited specific data on this compound presents a significant opportunity for further research. Key areas for future investigation include:

  • Systematic Biological Screening: A comprehensive evaluation of the compound's activity against a panel of cancer cell lines, bacterial and fungal strains, and a diverse set of enzymes would be a critical first step in elucidating its pharmacological profile.

  • Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies to determine the underlying mechanism of action would be essential for its development as a potential therapeutic agent.

  • Analogue Synthesis and SAR Studies: The synthesis of a series of analogues with variations in the N-alkyl group and substitutions on the phenyl ring would provide valuable insights into the structure-activity relationship and could lead to the discovery of more potent and selective compounds.

  • Computational Modeling: Molecular docking and other in silico methods could be employed to predict potential biological targets and to guide the design of new derivatives with improved pharmacological properties.

Conclusion

This compound is a readily synthesizable compound that belongs to a class of molecules with demonstrated potential in drug discovery. While its specific biological activities remain largely unexplored, the known pharmacological profiles of related nitrobenzenesulfonamides suggest that it may possess valuable therapeutic properties, particularly in the areas of antimycobacterial and anticancer research. This technical guide provides a solid foundation for researchers to begin their exploration of this promising, yet understudied, chemical entity. The detailed synthesis protocol and the overview of potential biological activities are intended to catalyze further investigation into the therapeutic applications of this compound and its derivatives.

References

  • Vallabhaneni, S. M., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega, 6(14), 9731–9740. [Link]
  • Vallabhaneni, S. M., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids.
  • Vallabhaneni, S. M., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega, 6(14), 9731–9740. [Link]
  • Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. [Link]
  • Vallabhaneni, S. M., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega. [Link]
  • P212121 Store. This compound. [Link]
  • Wang, L., et al. (2014). [Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives]. Yao Xue Xue Bao, 49(10), 1394-402. [Link]
  • Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. [Link]

Sources

A Comprehensive Technical Guide to the Solubility Determination of N-Isopropyl 3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Drug Discovery and Development

In the landscape of modern drug discovery, the physicochemical properties of a new chemical entity (NCE) are paramount to its potential success as a therapeutic agent. Among these, aqueous solubility stands as a critical gatekeeper, profoundly influencing a compound's bioavailability, formulation feasibility, and ultimately, its clinical efficacy. A poorly soluble compound, regardless of its in vitro potency, is likely to face significant hurdles in development, from inconsistent absorption to challenges in creating viable dosage forms. This guide provides a comprehensive framework for determining the solubility of a representative sulfonamide, N-Isopropyl 3-nitrobenzenesulfonamide, offering researchers, scientists, and drug development professionals a detailed roadmap for this essential characterization. While specific quantitative solubility data for this compound is not extensively published, this document serves as a practical, in-depth manual for its experimental determination and theoretical consideration.

Compound Profile: this compound

This compound is an organic compound belonging to the sulfonamide class.[1] Its structure, featuring a nitro-substituted benzene ring and an isopropyl group on the sulfonamide nitrogen, dictates its physicochemical properties, including its solubility profile.

PropertyValueSource
CAS Number 28860-10-8[1][2][3]
Molecular Formula C9H12N2O4S[1]
Molecular Weight 244.27 g/mol [1]
Synonyms 3-Nitro-N-(propan-2-YL)benzene-1-sulfonamide[1]

Based on the general characteristics of benzenesulfonamides, it is anticipated that this compound will exhibit low solubility in water and higher solubility in organic solvents.[4][5] The presence of the polar nitro and sulfonamide groups, contrasted with the nonpolar benzene ring and isopropyl group, suggests a nuanced solubility behavior that necessitates empirical determination.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium, representing the maximum amount of the solid that can dissolve in a given amount of solvent at a specific temperature and pressure. This process is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

Factors Influencing Sulfonamide Solubility

Several factors can influence the solubility of sulfonamides like this compound:

  • pH : The sulfonamide group is weakly acidic and can ionize in alkaline conditions, which generally increases aqueous solubility.[5]

  • Temperature : For most solids, solubility increases with temperature in an endothermic dissolution process.[5]

  • Solvent Polarity : The principle of "like dissolves like" is a useful guide. Polar solvents are more likely to dissolve polar solutes, and non-polar solvents are better for non-polar solutes.

  • Crystal Lattice Energy : The strength of the interactions within the solid crystal of the compound must be overcome by the solute-solvent interactions for dissolution to occur.

Predictive Solubility Models

While experimental determination is the gold standard, several thermodynamic models can be used to predict the solubility of sulfonamides. These models are particularly useful in early development for solvent screening and understanding dissolution thermodynamics.

  • The van't Hoff Equation : This model relates the change in solubility with temperature to the enthalpy of solution.

  • The Abraham Solvation Parameter Model : This is a linear free-energy relationship that describes the partitioning of a solute between two phases and can be used to predict solubility in various solvents.[6][7][8] The model uses a set of solute and solvent descriptors to quantify the different types of intermolecular interactions.

  • The Modified Apelblat Equation : This is a semi-empirical model that is widely used to correlate the solubility of a solute with temperature.[9][10]

The relationship between these theoretical models and experimental work is crucial for a comprehensive understanding of a compound's solubility.

Caption: Interplay of factors, models, and experiments in solubility determination.

Experimental Protocols for Solubility Determination

The following section provides detailed, step-by-step methodologies for determining the equilibrium solubility of this compound. The cornerstone of this process is the shake-flask method , which is considered the benchmark for equilibrium solubility measurement. The concentration of the dissolved compound is then quantified using High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Materials and Equipment
  • Compound : this compound (purity >98%)

  • Solvents :

    • Deionized Water

    • Methanol (HPLC grade)

    • Ethanol (HPLC grade)

    • Dimethyl Sulfoxide (DMSO, HPLC grade)

  • Equipment :

    • Analytical balance (± 0.1 mg)

    • Vials with screw caps (e.g., 4 mL glass vials)

    • Orbital shaker with temperature control

    • Centrifuge

    • Syringes and syringe filters (0.22 µm)

    • HPLC system with a UV detector

    • UV-Vis spectrophotometer

    • Volumetric flasks and pipettes

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_excess Add excess compound to solvent in vial start->add_excess shake Shake at constant temperature (e.g., 24-48h) add_excess->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge filter Filter supernatant (0.22 µm syringe filter) centrifuge->filter dilute Dilute filtrate to within calibration range filter->dilute analyze Analyze by HPLC or UV-Vis dilute->analyze end End analyze->end

Sources

A Guide to the Spectral Analysis of N-Isopropyl 3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the expected spectral data for N-Isopropyl 3-nitrobenzenesulfonamide, a compound of interest in synthetic chemistry and drug discovery. Due to the current unavailability of experimentally acquired spectra in the public domain, this document presents a comprehensive prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are grounded in fundamental spectroscopic principles and comparative analysis with structurally related molecules.

Introduction: The Importance of Spectroscopic Characterization

This compound belongs to the sulfonamide class of compounds, a scaffold of significant interest in medicinal chemistry.[1] The structural elucidation of such molecules is paramount for confirming their identity, purity, and for understanding their chemical behavior. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecular structure.

This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the expected spectral features of this compound for synthesis confirmation, quality control, or further research endeavors.

Molecular Structure and Predicted Spectral Features

The molecular structure of this compound dictates its interaction with different forms of electromagnetic radiation, giving rise to its unique spectral signature.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to provide key information about the number of different types of protons and their neighboring environments. The predicted chemical shifts (in ppm, relative to TMS) are detailed below.

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J)Rationale
Aromatic (H-2, H-4, H-5, H-6)7.8 - 8.5Multiplet4HThe electron-withdrawing nitro and sulfonyl groups will deshield the aromatic protons, shifting them downfield. The meta-substitution pattern will result in a complex multiplet.
Methine (-CH)3.5 - 4.0Septet1H~7 HzThis proton is coupled to the six equivalent methyl protons of the isopropyl group, resulting in a septet.
Methyl (-CH₃)1.1 - 1.3Doublet6H~7 HzThe six methyl protons are equivalent and are coupled to the single methine proton, giving a doublet.
Amide (N-H)5.0 - 6.0Broad Singlet1HThe chemical shift of the N-H proton can be variable and concentration-dependent. It is expected to be a broad signal due to quadrupole broadening from the nitrogen atom.
Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule.

CarbonPredicted Chemical Shift (ppm)Rationale
Aromatic (C-NO₂)~148The carbon atom attached to the nitro group is expected to be the most deshielded aromatic carbon.
Aromatic (C-SO₂)~140The carbon atom attached to the sulfonyl group will also be significantly deshielded.
Aromatic (C-H)120 - 135The remaining four aromatic carbons will appear in this region.
Methine (-CH)45 - 50The methine carbon of the isopropyl group.
Methyl (-CH₃)20 - 25The two equivalent methyl carbons of the isopropyl group.
Predicted Infrared (IR) Spectral Data

The IR spectrum provides information about the functional groups present in the molecule.

Functional GroupPredicted Absorption Range (cm⁻¹)IntensityRationale
N-H Stretch3200 - 3300MediumCharacteristic of the sulfonamide N-H bond.
C-H Stretch (Aromatic)3000 - 3100MediumAromatic C-H stretching vibrations.
C-H Stretch (Aliphatic)2850 - 3000MediumAliphatic C-H stretching of the isopropyl group.
Asymmetric SO₂ Stretch1340 - 1360StrongCharacteristic strong absorption for the sulfonyl group.
Symmetric SO₂ Stretch1150 - 1170StrongAnother characteristic strong absorption for the sulfonyl group.
Asymmetric NO₂ Stretch1520 - 1540StrongStrong absorption due to the nitro group.
Symmetric NO₂ Stretch1340 - 1360StrongThis may overlap with the asymmetric SO₂ stretch.
C=C Stretch (Aromatic)1450 - 1600Medium-WeakAromatic ring stretching vibrations.
Predicted Mass Spectrometry (MS) Data

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

IonPredicted m/zRationale
[M]⁺244.05The molecular ion peak, corresponding to the molecular weight of the compound (C₉H₁₂N₂O₄S).
[M - NO₂]⁺198.05Loss of the nitro group is a common fragmentation pathway for nitroaromatic compounds.
[M - C₃H₇]⁺201.00Loss of the isopropyl group.
[C₆H₄NO₂S]⁺186.00Fragment corresponding to the 3-nitrobenzenesulfonyl moiety.
[C₆H₄SO₂]⁺140.00Loss of the nitro group from the 3-nitrobenzenesulfonyl fragment.
[C₃H₇N]⁺57.06Fragment corresponding to the isopropylamine cation.

Experimental Protocols

While experimental data is not currently available, the following protocols outline the standard procedures for acquiring the spectral data discussed above.

NMR Spectroscopy

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing A Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). B Add a small amount of TMS as an internal standard. A->B C Transfer the solution to a 5 mm NMR tube. B->C D Place the NMR tube in the spectrometer. C->D E Tune and shim the instrument. D->E F Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. E->F G Apply Fourier transform, phase correction, and baseline correction. F->G H Calibrate the chemical shift scale to the TMS signal (0 ppm). G->H I Integrate the signals in the ¹H spectrum. H->I IR_Workflow cluster_sample_prep Sample Preparation (ATR) cluster_acquisition Data Acquisition cluster_processing Data Processing A Place a small amount of the solid sample directly on the ATR crystal. B Apply pressure to ensure good contact between the sample and the crystal. A->B C Collect a background spectrum of the empty ATR accessory. B->C D Collect the sample spectrum. C->D E The instrument software automatically subtracts the background from the sample spectrum. D->E F Identify and label the major absorption bands. E->F MS_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing A Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile). B Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., ESI or EI). A->B C Acquire the mass spectrum over a suitable m/z range. B->C D Identify the molecular ion peak. C->D E Analyze the fragmentation pattern to deduce structural information. D->E

Caption: General workflow for mass spectrometry analysis.

Causality behind Experimental Choices:

  • Ionization Method: The choice of ionization method is crucial. Electron Ionization (EI) is a "hard" ionization technique that often leads to extensive fragmentation, which can be useful for structural elucidation. Electrospray Ionization (ESI) is a "soft" ionization technique that typically results in a prominent molecular ion peak, which is useful for confirming the molecular weight. For a relatively small and stable molecule like this compound, either technique could be employed.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectral features of this compound. The presented data and protocols are based on established spectroscopic principles and data from analogous structures. It is our hope that this information will serve as a valuable resource for scientists and researchers in their work with this and related compounds. As experimental data becomes available, this guide can be updated to reflect the empirical findings.

References

  • PubChem. Benzenesulfonamide, 3-nitro-. [Link] 4[3]. PubChem. N-Methyl-3-nitrobenzenesulfonamide. [Link] 5[1]. Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0000863). [Link] 6[4]. Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link] 7[5]. MDPI. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. [Link] 8[6]. ResearchGate. The stacked 1H NMR spectra from δ 2.90 to 3.65 for the isopropyl.... [Link] 9[7]. NIST WebBook. 3-Nitrobenzenesulfonamide. [Link] 1[8]0. SpectraBase. N-ISOPROPYL-4-NITROBENZAMIDE. [Link]

Sources

N-Isopropyl 3-nitrobenzenesulfonamide as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-Isopropyl 3-nitrobenzenesulfonamide as a Synthetic Intermediate

Foreword: The Strategic Value of a Bifunctional Intermediate

In the landscape of modern organic synthesis and drug development, the efficiency of a synthetic route is often dictated by the strategic choice of its intermediates. These molecules are the unsung heroes that bridge the gap between simple starting materials and complex, high-value target compounds. This compound (CAS No. 28860-10-8) is a prime example of such a pivotal intermediate. Its architecture, featuring a reactive nitro group and a stable, yet modifiable, sulfonamide moiety, offers a dual functionality that chemists can exploit to construct elaborate molecular frameworks. This guide provides an in-depth examination of this compound, from its fundamental properties and synthesis to its strategic application in multi-step synthetic campaigns, particularly within the pharmaceutical industry.[1][]

Core Physicochemical & Structural Characteristics

Understanding the fundamental properties of an intermediate is the first step toward its effective utilization. This compound is a solid at room temperature, and its key characteristics are summarized below.[3]

PropertyValueSource
CAS Number 28860-10-8[3][4][5]
Molecular Formula C₉H₁₂N₂O₄S[3][5]
Molecular Weight 244.27 g/mol [3][5]
Synonyms 3-Nitro-N-(propan-2-yl)benzene-1-sulfonamide[3]
SMILES CC(C)NS(=O)(=O)C1=CC(=CC=C1)[O-]
InChI Key 1S/C9H12N2O4S/c1-7(2)10-16(14,15)9-5-3-4-8(6-9)11(12)13/h3-7,10H,1-2H3

The molecule's structure is defined by a benzene ring substituted with two key functional groups at the meta-position: an N-isopropylsulfonamide group and a nitro group. This arrangement is critical. The electron-withdrawing nature of both the nitro and sulfonyl groups deactivates the aromatic ring towards electrophilic substitution, but more importantly, the nitro group serves as a latent amino group, which is a cornerstone of its synthetic utility.

Synthesis: A Foundational Sulfonamide Formation

The preparation of this compound is a straightforward yet illustrative example of sulfonamide synthesis. The process involves the nucleophilic attack of isopropylamine on the highly electrophilic sulfur atom of 3-nitrobenzenesulfonyl chloride.[1][6]

The choice of a base, such as triethylamine or even an excess of the reactant amine, is crucial. Its role is to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the isopropylamine, which would render it non-nucleophilic.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions R1 3-Nitrobenzenesulfonyl Chloride Process Nucleophilic Substitution R1->Process R2 Isopropylamine R2->Process Solvent Solvent (e.g., Dichloromethane) Solvent->Process Base Base (e.g., Triethylamine) Base->Process Product N-Isopropyl 3-nitrobenzenesulfonamide Process->Product Byproduct Triethylammonium Chloride Process->Byproduct

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis
  • Objective: To synthesize this compound from 3-nitrobenzenesulfonyl chloride and isopropylamine.

  • Reagents & Materials:

    • 3-Nitrobenzenesulfonyl chloride (1.0 eq)

    • Isopropylamine (1.2 eq)

    • Triethylamine (1.2 eq)

    • Dichloromethane (DCM)

    • 1M Hydrochloric Acid

    • Saturated Sodium Bicarbonate Solution

    • Brine

    • Anhydrous Magnesium Sulfate

    • Magnetic stirrer, round-bottom flask, dropping funnel, ice bath.

  • Procedure:

    • Dissolve 3-nitrobenzenesulfonyl chloride (1.0 eq) in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • In a separate beaker, mix isopropylamine (1.2 eq) and triethylamine (1.2 eq) in DCM.

    • Add the amine/base solution dropwise to the cooled sulfonyl chloride solution over 30 minutes with vigorous stirring.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction by TLC.

    • Upon completion, transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization (e.g., from ethanol/water) to obtain pure this compound.

  • Self-Validation: The success of the synthesis is validated by the consumption of the starting material (monitored by TLC) and confirmed by characterization of the product using NMR, IR, and mass spectrometry to match established data.

The Core Utility: A Precursor to Functionalized Anilines

The primary value of this compound lies in its role as a stable intermediate that provides access to more complex molecules. The most significant transformation is the reduction of the aromatic nitro group to a primary amine.

Transformation_Pathway Start N-Isopropyl 3-nitrobenzenesulfonamide Process Nitro Group Reduction Start->Process End 3-Amino-N-isopropyl- benzenesulfonamide Process->End Reagents Reagents: - SnCl₂ / HCl - H₂ / Pd-C - Fe / NH₄Cl Reagents->Process

Caption: Key synthetic transformation of the title compound.

This reduction is a fundamental step in medicinal chemistry. The resulting product, 3-Amino-N-isopropylbenzenesulfonamide, is a substituted aniline. Anilines are privileged scaffolds found in a vast array of pharmaceuticals. This intermediate can then undergo a multitude of subsequent reactions:

  • Diazotization: The newly formed amino group can be converted to a diazonium salt, which is a versatile handle for introducing various substituents (halogens, cyano, hydroxyl groups) via Sandmeyer-type reactions.

  • Acylation/Amidation: The amine can be acylated to form amides, linking it to other molecular fragments.

  • Reductive Amination: The amine can react with aldehydes or ketones to form new C-N bonds.

This strategy is particularly valuable in the synthesis of kinase inhibitors, antiviral agents, and other targeted therapies where a substituted aniline core is required. For instance, related nitrobenzenesulfonamide intermediates are precursors in the synthesis of HIV protease inhibitors.[7]

Detailed Experimental Protocol: Nitro Group Reduction
  • Objective: To reduce the nitro group of this compound to a primary amine.

  • Reagents & Materials:

    • This compound (1.0 eq)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)

    • Ethanol or Ethyl Acetate

    • Saturated Sodium Bicarbonate Solution

    • Magnetic stirrer, round-bottom flask, reflux condenser.

  • Procedure:

    • Suspend this compound (1.0 eq) in ethanol in a round-bottom flask.

    • Add Tin(II) chloride dihydrate (4-5 eq) to the suspension.

    • Heat the mixture to reflux (typically 70-80 °C) and maintain for 2-6 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.

    • Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

    • Basify the mixture by slowly adding saturated sodium bicarbonate solution until the pH is ~8. This will precipitate tin salts.

    • Filter the mixture through a pad of Celite to remove the inorganic salts, washing the pad with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The resulting crude 3-Amino-N-isopropylbenzenesulfonamide can be purified by column chromatography if necessary.

  • Trustworthiness of Protocol: This method is a standard, reliable procedure for nitro group reduction in the presence of a sulfonamide. The workup is designed to effectively remove the tin salts, which is a critical step for obtaining a pure product.

Conclusion: A Versatile Building Block for Chemical Innovation

This compound exemplifies the principles of strategic intermediate design in modern organic synthesis. Its straightforward preparation, inherent stability, and, most importantly, the presence of a readily transformable nitro group make it a highly reliable and valuable precursor. For researchers in drug discovery and process development, this compound is not merely a chemical on a shelf; it is a gateway to a diverse family of 3-aminobenzenesulfonamide derivatives, enabling the rapid exploration of chemical space and the efficient construction of complex target molecules. Its utility underscores the importance of intermediates that offer both stability for storage and predictable reactivity for subsequent synthetic elaborations.

References

  • P212121 Store. This compound | CAS 28860-10-8. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. Navigating Organic Synthesis: The Role of 3-Nitrobenzenesulfonyl Chloride. [Link]
  • PrepChem.com. Synthesis of 3-nitrobenzenesulfonyl chloride. [Link]
  • Google Patents. CN101668734A - Process for the preparation of N-isobutyl-N- (2-hydroxy-3-amino-4-phenylbutyl)

Sources

An In-depth Technical Guide to the Potential Applications of N-Isopropyl 3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the potential therapeutic applications of the novel compound, N-Isopropyl 3-nitrobenzenesulfonamide. Drawing upon the well-established bioactivity of the benzenesulfonamide scaffold, this document outlines the scientific rationale and detailed experimental workflows for investigating this compound as a potent and selective inhibitor of carbonic anhydrase IX (CA IX) for anticancer therapy, as a broad-spectrum antimicrobial agent, and as a radiosensitizer to enhance the efficacy of cancer radiotherapy. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational framework for the preclinical evaluation of this compound.

Introduction: The Therapeutic Potential of the Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone pharmacophore in modern medicinal chemistry, renowned for its diverse biological activities. The primary mechanism of action for many benzenesulfonamide derivatives is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] Dysregulation of CA activity is implicated in a range of pathologies, including glaucoma, epilepsy, and, most notably, cancer.[1][3]

This compound is a small molecule featuring the characteristic benzenesulfonamide core, further functionalized with an N-isopropyl group and a nitro group at the meta-position of the benzene ring. While the biological activities of this specific molecule are not yet extensively documented, its structural similarity to known CA inhibitors suggests a high probability of analogous therapeutic potential. This guide will explore three primary, scientifically-grounded hypotheses for its application.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 28860-10-8[4]
Molecular Formula C₉H₁₂N₂O₄S[4]
Molecular Weight 244.27 g/mol [4]
Synonyms 3-Nitro-N-(propan-2-yl)benzene-1-sulfonamide[4]

Proposed Application 1: Anticancer Agent via Carbonic Anhydrase IX Inhibition

Scientific Rationale

Solid tumors are often characterized by regions of hypoxia (low oxygen) due to rapid cell proliferation outstripping the local blood supply.[1][5] In response to hypoxia, cancer cells upregulate the expression of Hypoxia-Inducible Factor 1 (HIF-1), which in turn transcriptionally activates a number of genes that promote tumor survival and progression.[2][6] One of the key targets of HIF-1 is carbonic anhydrase IX (CA IX).[1][7]

CA IX is a transmembrane enzyme that is highly overexpressed in a wide variety of cancers and is generally absent in healthy tissues, making it an attractive target for cancer therapy.[2][8] It plays a crucial role in maintaining the pH balance of tumor cells.[3] Cancer cells exhibit a high rate of glycolysis, leading to the production of lactic acid and a decrease in intracellular pH (acidosis), which can be detrimental to cell survival.[6] CA IX, with its active site facing the extracellular space, catalyzes the hydration of CO₂, producing bicarbonate (which is transported into the cell to buffer the intracellular pH) and protons (which are extruded, contributing to an acidic tumor microenvironment).[3][8] This acidic extracellular milieu promotes tumor invasion, metastasis, and resistance to chemotherapy.[6][9]

By inhibiting CA IX, this compound could disrupt this critical pH-regulating mechanism, leading to intracellular acidification and subsequent cancer cell death.[3] Furthermore, the reversal of the acidic tumor microenvironment could enhance the efficacy of conventional chemotherapies.[9]

cluster_0 Hypoxic Tumor Cell cluster_1 Extracellular Space Hypoxia Hypoxia HIF1 HIF-1 Stabilization Hypoxia->HIF1 Glycolysis Increased Glycolysis Hypoxia->Glycolysis CAIX_exp CA IX Expression HIF1->CAIX_exp CAIX CA IX CAIX_exp->CAIX LacticAcid Lactic Acid Production Glycolysis->LacticAcid IntraAcidosis Intracellular Acidosis LacticAcid->IntraAcidosis Apoptosis Apoptosis IntraAcidosis->Apoptosis Unbuffered ExtraAcidosis Extracellular Acidosis Invasion Invasion & Metastasis ExtraAcidosis->Invasion HCO3_H HCO₃⁻ + H⁺ CAIX->HCO3_H CO2_H2O CO₂ + H₂O CO2_H2O->CAIX Catalysis HCO3_H->IntraAcidosis HCO₃⁻ Import (pH Buffering) HCO3_H->ExtraAcidosis H⁺ Export Inhibitor N-Isopropyl 3-nitrobenzenesulfonamide Inhibitor->CAIX Inhibition

Figure 1: Mechanism of CA IX in tumor acidosis and the proposed inhibitory action of this compound.
Experimental Protocols

A plausible synthetic route involves the reaction of 3-nitrobenzenesulfonyl chloride with isopropylamine.[10][11]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve isopropylamine (1.2 equivalents) in a suitable solvent such as a secondary or tertiary alcohol (e.g., isopropanol) or an aprotic solvent (e.g., dichloromethane) containing a non-nucleophilic base like triethylamine (1.5 equivalents).[10]

  • Addition of Sulfonyl Chloride: Cool the solution to 0°C in an ice bath. Slowly add a solution of 3-nitrobenzenesulfonyl chloride (1 equivalent) in the same solvent to the stirred amine solution over 30-60 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, add water to the reaction mixture. If the product precipitates, it can be collected by filtration.[10] Alternatively, extract the aqueous mixture with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

This assay measures the esterase activity of CA, which is correlated with its primary hydratase activity, using p-nitrophenyl acetate (p-NPA) as a substrate.[12][13]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.[12]

    • CA Enzyme Stock Solution: 1 mg/mL of recombinant human CA II (as a control) and CA IX in cold Assay Buffer. Store in aliquots at -80°C.

    • CA Working Solution: Dilute the stock solution to the desired concentration (e.g., 20 units/mL) in cold Assay Buffer just before use.

    • Substrate Stock Solution: 3 mM p-NPA in acetonitrile (prepare fresh).[12]

    • Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound and a positive control (Acetazolamide) in DMSO.

  • Assay Procedure (96-well plate format):

    • Prepare serial dilutions of the test compound and positive control in Assay Buffer.

    • Plate Setup (in triplicate):

      • Blank: 180 µL Assay Buffer + 20 µL Substrate Solution.[12]

      • Maximum Activity (No Inhibitor): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.[12]

      • Test Compound: 158 µL Assay Buffer + 2 µL of test compound dilution + 20 µL CA Working Solution.[12]

    • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[14]

    • Reaction Initiation: Add 20 µL of the Substrate Solution to all wells except the blank.

    • Measurement: Immediately measure the absorbance at 405 nm in kinetic mode every 30 seconds for 10-30 minutes using a microplate reader.[12][14]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of the inhibitor: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) using non-linear regression analysis.

This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[15]

  • Cell Culture: Culture a human cancer cell line known to overexpress CA IX under hypoxic conditions (e.g., MDA-MB-231 breast cancer cells) in appropriate media.

  • Cell Plating: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C, 5% CO₂.[16] For hypoxic conditions, place the plates in a hypoxic chamber (1% O₂).

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the old medium with the medium containing the test compound and incubate for 48-72 hours.[16]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.[15]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the cell viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

start Start plate_cells Plate Cancer Cells (96-well plate) start->plate_cells incubate_overnight Incubate Overnight (Normoxia/Hypoxia) plate_cells->incubate_overnight add_compound Add Serial Dilutions of This compound incubate_overnight->add_compound incubate_treatment Incubate for 48-72h add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan with DMSO incubate_mtt->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance analyze Calculate GI₅₀ read_absorbance->analyze

Figure 2: Workflow for the cell-based anticancer (MTT) assay.

Proposed Application 2: Antimicrobial Agent

Scientific Rationale

The sulfonamide functional group is the basis of sulfa drugs, which were among the first classes of antibiotics discovered. While the primary mechanism of antibacterial sulfonamides is the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria, some sulfonamides also exhibit antimicrobial activity through the inhibition of bacterial carbonic anhydrases. These enzymes are vital for the growth, metabolism, and survival of various pathogenic bacteria and fungi. Therefore, this compound, as a CA inhibitor, has the potential to act as a broad-spectrum antimicrobial agent.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][18] The broth microdilution method is a standard technique for determining MIC.[19][20]

  • Microorganism and Media: Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans). Use Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 medium for fungi.[21]

  • Inoculum Preparation: Prepare a standardized inoculum of each microorganism with a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[17]

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in the appropriate broth.[19]

  • Inoculation: Add the standardized inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[18]

Proposed Application 3: Radiosensitizer for Cancer Therapy

Scientific Rationale

Hypoxic tumor cells are notoriously resistant to radiation therapy because the cell-killing effects of ionizing radiation are largely dependent on the presence of oxygen to "fix" radiation-induced DNA damage.[22] As previously discussed, CA IX is a hallmark of tumor hypoxia.[1][7] By inhibiting CA IX, this compound may increase the oxygenation of the tumor microenvironment.[23] The mechanism is thought to involve a reduction in the oxygen consumption rate of cancer cells.[23] Additionally, the nitroaromatic group of the compound can act as an electron-affinic radiosensitizer, mimicking the effects of oxygen by reacting with and stabilizing DNA radicals formed by radiation.[22] This dual mechanism of action makes this compound a promising candidate for a radiosensitizer.

Experimental Protocol: In Vitro Clonogenic Survival Assay

This assay is the gold standard for measuring the effect of ionizing radiation on cell reproductive integrity.

  • Cell Culture and Plating: Use a suitable cancer cell line (e.g., head and neck squamous cell carcinoma cell line FaDu). Plate the cells at different densities in 6-well plates to obtain a countable number of colonies (50-150) after treatment.[24]

  • Treatment: Treat the cells with a non-toxic concentration of this compound (determined from prior cytotoxicity assays) for a defined period (e.g., 24 hours) before irradiation.

  • Irradiation: Irradiate the cells with increasing doses of radiation (e.g., 0, 2, 4, 6, 8 Gy).[24]

  • Incubation: After irradiation, replace the medium with fresh, drug-free medium and incubate for 10-14 days to allow for colony formation.

  • Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction (SF) for each dose: SF = (number of colonies formed / number of cells seeded) / plating efficiency of control. Plot the log(SF) versus the radiation dose to generate a cell survival curve. A downward shift or steepening of the curve in the presence of the compound indicates radiosensitization. The Dose Enhancement Factor (DEF) can be calculated to quantify the radiosensitizing effect.[25]

Table 2: Summary of Proposed Applications and Key Assays

Proposed ApplicationTarget/MechanismKey In Vitro AssayEndpoint
Anticancer Agent Carbonic Anhydrase IX InhibitionColorimetric CA Inhibition AssayIC₅₀ Value
MTT Cell Viability AssayGI₅₀ Value
Antimicrobial Agent Bacterial/Fungal Carbonic Anhydrase InhibitionBroth MicrodilutionMinimum Inhibitory Concentration (MIC)
Radiosensitizer Increased Tumor Oxygenation & DNA Damage FixationClonogenic Survival AssayDose Enhancement Factor (DEF)

Conclusion and Future Directions

This compound is a promising compound with a strong scientific rationale for its development as a therapeutic agent in oncology and infectious diseases. The benzenesulfonamide scaffold is a proven pharmacophore for carbonic anhydrase inhibition, and the specific structural features of this molecule suggest a high potential for efficacy. The experimental protocols detailed in this guide provide a clear roadmap for the initial in vitro evaluation of this compound.

Future studies should focus on confirming the proposed mechanisms of action, including direct target engagement with CA IX, assessment of intracellular pH changes, and evaluation of its effects on tumor cell invasion and metastasis. In vivo studies in relevant animal models will be crucial to assess the compound's pharmacokinetic properties, efficacy, and safety profile. The exploration of this compound and its derivatives represents a valuable avenue of research with the potential to yield novel and effective therapies.

References

  • Svobodová, M. et al. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. Journal of Experimental & Clinical Cancer Research35, 118 (2016).
  • Wykosky, J. et al. Role of Carbonic Anhydrase IX in Human Tumor Cell Growth, Survival, and Invasion. Cancer Research64, 6138-6145 (2004).
  • Patsnap Synapse. What are CAIX inhibitors and how do they work?
  • Pastoreková, S. & Závada, J. Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors. Frontiers in Physiology4, 1 (2013).
  • Pastoreková, S. et al. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. PubMed (2016).
  • McDonald, P. C. et al. Carbonic anhydrase IX (CAIX) as a mediator of hypoxia-induced stress response in cancer cells. PubMed (2013).
  • Southeast Asian Fisheries Development Center, Aquaculture Department. Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository (2005).
  • Ang, L. et al. Cancer Drug Development of Carbonic Anhydrase Inhibitors beyond the Active Site. Molecules24, 2947 (2019).
  • Ullah, A. et al. Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. Molecules28, 5729 (2023).
  • BMG LABTECH. The minimum inhibitory concentration of antibiotics.
  • Neri, D. & Supuran, C. T. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. Cancers11, 1169 (2019).
  • Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test.
  • Wouters, B. G. et al. Targeting carbonic anhydrase IX improves the anti-cancer efficacy of mTOR inhibitors. EMBO Molecular Medicine5, 1184-1199 (2013).
  • Emery Pharma. How-to guide: Minimum Inhibitory Concentration (MIC).
  • Bitesize Bio. Three Steps for Setting up a Drug Screening Assay.
  • Biology LibreTexts. 13.5A: Minimal Inhibitory Concentration (MIC).
  • ACS Omega. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
  • Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).
  • Reaction Biology. Cell-based Assays for Drug Discovery.
  • An, Z. et al. A review for cell-based screening methods in drug discovery. Journal of Analytical Methods in Chemistry2022, 1-11 (2022).
  • Food Science and Human Wellness. Guideline for anticancer assays in cells.
  • Koutnik, P. et al. Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Analytical Chemistry89, 3647-3654 (2017).
  • Li, X. et al. In vitro and in vivo superior radiosensitizing effect of berbamine for head and neck squamous cell carcinoma.
  • Li, Y. et al. Evaluation of the radiosensitizing effect of MEK inhibitor KZ-001 on non-small cell lung cancer cells in vitro.
  • Jorieux, S. et al. Tumor radiosensitization by antiinflammatory drugs: evidence for a new mechanism involving the oxygen effect. Neoplasia8, 671-679 (2006).
  • D'Auria, M. et al. An Overview of In Vitro Assays of 64Cu-, 68Ga-, 125I-, and 99mTc-Labelled Radiopharmaceuticals Using Radiometric Counters in the Era of Radiotheranostics. International Journal of Molecular Sciences23, 13533 (2022).
  • Kim, S. H. et al. In Vitro and In Vivo Radiosensitizing Effect of Valproic Acid on Fractionated Irradiation.
  • ResearchGate. In vitro radiosensitisation by trabectedin in human cancer cell lines.
  • Google Patents. CN101668734A - Process for the preparation of N-isobutyl-N- (2-hydroxy-3-amino-4-phenylbutyl) -p-nitrobenzenesulfonamide derivatives.
  • Zhang, R. et al. Application of Radiosensitizers in Cancer Radiotherapy. International Journal of Nanomedicine16, 1061-1080 (2021).
  • Google Patents. EP3587396A1 - A METHOD OF ISOLATING A N-(3-NITROBENZOYL)SULFAMIDE.

Sources

An In-depth Technical Guide on the Safe Handling of N-Isopropyl 3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Proactive Approach to the Safety of Novel Chemical Entities

Anticipated Hazard Profile: A Synthesis of Functional Group Toxicology

The chemical structure of N-Isopropyl 3-nitrobenzenesulfonamide dictates its potential toxicological and hazard profile. A thorough understanding of the risks associated with its core components is paramount.

The Nitroaromatic Moiety: Systemic Toxicity Concerns

The presence of the 3-nitrobenzene group is a significant consideration. Aromatic nitro-compounds are known for their potential to induce systemic toxicity.[4]

  • Methemoglobinemia: The most prominent hazard associated with nitrobenzene and its derivatives is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.[5][6] This can lead to cyanosis, fatigue, dizziness, headaches, and in severe cases, coma and death.[7]

  • Organ Toxicity: Chronic exposure to nitroaromatic compounds has been linked to damage to the liver, central nervous system, and hemato-lymphoreticular system.[5][8]

  • Reproductive Hazards: Nitrobenzene is a known male reproductive toxicant in animal studies, causing testicular atrophy and reduced fertility.[7][8]

  • Dermal Absorption: A critical handling consideration is that nitroaromatic compounds are readily absorbed through the skin.[4][6]

The Isopropylamine Substituent: Corrosivity and Flammability

The N-isopropyl group introduces hazards associated with aliphatic amines.

  • Corrosivity: Isopropylamine is a corrosive substance, capable of causing severe irritation and burns to the skin and eyes upon contact.[9][10] Inhalation can lead to irritation of the nose, throat, and respiratory tract, with higher exposures potentially causing pulmonary edema.[10][11]

  • Flammability: Isopropylamine is a highly flammable liquid and a significant fire hazard when exposed to heat, sparks, or strong oxidizers.[9][12] While this compound is a solid, this inherent flammability of a key structural component warrants caution.

The Sulfonamide Linkage: Potential for Hypersensitivity

The sulfonamide group is a common functional group in many pharmaceuticals.

  • "Sulfa Allergy": While the term "sulfa allergy" is widely known, it is primarily associated with sulfonamide antibiotics containing an aniline (4-amino) group.[13] These can cause a range of cutaneous adverse reactions.[14][15][16] this compound does not possess this aniline moiety, which likely reduces, but does not entirely eliminate, the potential for hypersensitivity reactions. It is prudent to handle this compound with the assumption that it could elicit a response in sensitized individuals.

Quantitative Data Summary: Physicochemical Properties

PropertyValueSource
CAS Number 28860-10-8[1][2][17][18]
Molecular Formula C9H12N2O4S[1][18]
Molecular Weight 244.27 g/mol [1][18]

Safe Handling and Personal Protective Equipment (PPE): A Multi-layered Defense

Given the anticipated hazards, a stringent and multi-layered approach to safety is mandatory. All handling of this compound should be performed under the assumption that the compound is hazardous.[19]

Engineering Controls: The First Line of Defense
  • Fume Hood: All manipulations of this compound, including weighing, transferring, and dissolution, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[20]

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any potential vapors or dusts.

Personal Protective Equipment (PPE): Essential Barriers to Exposure

A comprehensive PPE ensemble is required for all personnel handling this compound.[21]

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes.[22]
Hand Protection Double Gloving with Chemically Resistant GlovesWear two pairs of gloves, with the outer glove being resistant to a broad range of chemicals (e.g., nitrile or neoprene).[19]
Body Protection Chemical-Resistant Laboratory CoatA lab coat made of a material resistant to chemical permeation should be worn and fully buttoned.
Respiratory Protection N95 Respirator or HigherRequired if handling the compound outside of a certified chemical fume hood to minimize inhalation exposure.[19]

// Invisible edges for alignment eye_face -> hand [style=invis]; hand -> body [style=invis]; body -> respiratory [style=invis]; } }

Caption: Decision workflow for PPE selection and handling of this compound.

Experimental Protocols: Step-by-Step Methodologies for Safe Handling

Protocol 1: Weighing and Transferring the Solid Compound
  • Preparation: Don all required PPE as outlined in the table above. Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

  • Tare Weighing Vessel: Place an appropriate, clean, and dry weighing vessel on an analytical balance inside the fume hood and tare the balance.

  • Aliquotting: Carefully transfer the desired amount of this compound from the stock container to the tared vessel using a clean spatula. Avoid generating dust.

  • Closure: Securely close the stock container immediately after use.

  • Documentation: Record the exact weight of the transferred compound.

  • Cleaning: Decontaminate the spatula and any other utensils used.

Protocol 2: Dissolution of the Compound
  • Preparation: In a chemical fume hood, place the weighed compound in an appropriate flask.

  • Solvent Addition: Slowly add the desired solvent to the flask, ensuring the flask is pointed away from you.

  • Dissolution: Gently swirl the flask to aid dissolution. If necessary, use a magnetic stirrer. Avoid heating unless the stability of the compound in the chosen solvent at elevated temperatures is known.

  • Storage of Solution: If the solution is to be stored, ensure the container is properly labeled with the compound name, concentration, solvent, and date of preparation.

Storage and Disposal: Maintaining a Safe and Compliant Laboratory

Storage
  • Segregation: Store this compound away from incompatible materials, particularly strong oxidizing agents and strong bases.[21][23]

  • Environment: Keep the container tightly closed and store in a cool, dry, and well-ventilated area.[23] Protect from light and moisture.[23]

  • Labeling: Ensure the container is clearly labeled with the full chemical name and any known or suspected hazards.[19]

Disposal
  • Waste Segregation: All waste containing this compound, including unused compound, contaminated consumables (e.g., gloves, weighing paper), and solutions, must be segregated as hazardous waste.[19]

  • Waste Containers: Use designated, leak-proof, and clearly labeled hazardous waste containers.[19]

  • Professional Disposal: All chemical waste must be disposed of through a licensed professional waste disposal service in accordance with all federal, state, and local regulations.[19]

Emergency Procedures: Preparedness and Response

Spill Response
  • Evacuate and Notify: Alert others in the immediate area and evacuate if necessary. Inform the laboratory supervisor or safety officer.[24]

  • Containment: If safe to do so, prevent the spread of the spill using appropriate absorbent materials from a chemical spill kit.

  • Personal Protection: Do not attempt to clean up a spill without the appropriate PPE, including respiratory protection.

  • Cleanup: For small spills, use an absorbent material to collect the spilled solid or liquid. For larger spills, follow institutional emergency procedures.

  • Disposal: All cleanup materials must be disposed of as hazardous waste.

spill_response cluster_immediate_actions Immediate Actions cluster_assessment Assessment cluster_cleanup Cleanup (Minor Spill) cluster_emergency_services Emergency Response (Major Spill) spill Spill of N-Isopropyl 3-nitrobenzenesulfonamide Occurs alert Alert personnel in the immediate area spill->alert evacuate Evacuate the immediate area if necessary alert->evacuate notify_supervisor Notify Laboratory Supervisor/Safety Officer evacuate->notify_supervisor assess_spill Assess spill size and potential for exposure notify_supervisor->assess_spill is_major Is the spill large or unmanageable? assess_spill->is_major don_ppe Don appropriate PPE (gloves, goggles, respirator) is_major->don_ppe No call_emergency Call emergency services/ institutional response team is_major->call_emergency Yes contain Contain the spill with absorbent material don_ppe->contain collect Collect absorbed material into a labeled hazardous waste container contain->collect decontaminate Decontaminate the spill area collect->decontaminate provide_info Provide information to responders call_emergency->provide_info

Caption: Emergency spill response workflow for this compound.

Personnel Exposure
  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[24][25] Seek immediate medical attention.[20]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[26] Seek immediate medical attention.[20]

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[24][25] Seek immediate medical attention.[20]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[24] Seek immediate medical attention.[25]

Conclusion: A Culture of Safety

The safe handling of novel compounds like this compound is foundational to responsible research. By understanding the potential hazards derived from its chemical structure and adhering to the rigorous handling, storage, and emergency protocols outlined in this guide, researchers can mitigate risks and foster a culture of safety in the laboratory. The absence of a specific SDS necessitates a conservative and proactive approach, treating the unknown with the utmost respect and caution.

References

  • A critical review of the literature on nitrobenzene toxicity. (n.d.). PubMed. [Link]
  • HEALTH EFFECTS - Toxicological Profile for Nitrobenzene. (n.d.). NCBI Bookshelf - NIH. [Link]
  • Nitrobenzene: toxicological overview. (2024, July 22). GOV.UK. [Link]
  • Nitrobenzene. (n.d.). EPA. [Link]
  • Toxicological Profile for Nitrobenzene. (n.d.).
  • Isopropylamine. (n.d.). AdvanSix. [Link]
  • Common Name: ISOPROPYLAMINE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLAC. (n.d.). NJ.gov. [Link]
  • nitro razredčilo. (n.d.). Chemius. [Link]
  • Benzenesulfonamide, 3-nitro-. (n.d.). PubChem. [Link]
  • Cutaneous Adverse Events Caused by Sulfonamide-Containing Drugs: Reality or Perception? | Journal of Medicinal Chemistry. (2020, February 24).
  • Cutaneous Adverse Events Caused by Sulfonamide-Containing Drugs: Reality or Perception?. (2020, July 23). PubMed. [Link]
  • Novel Chemicals with Unknown Hazards SOP. (n.d.). [Link]
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, February 13). [Link]
  • SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard. (2022, September 30). YouTube. [Link]
  • The sulfonamide group as a structural alert: A distorted story? | Request PDF. (2025, August 6). [Link]
  • Storage and Handling Tips for Research Chemicals: Safety Comes First. (2025, October 17). [Link]
  • Allergic adverse reactions to sulfonamides. (n.d.). PubMed. [Link]
  • First Aid Procedures for Chemical Hazards | NIOSH. (n.d.). CDC. [Link]
  • Nitrobenzene - HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. (n.d.). [Link]
  • Nitrobenzene - Incident management. (n.d.). GOV.UK. [Link]
  • Nitrocompounds, Aromatic. (2011, August 3).
  • CAS 28860-10-8 | this compound. (n.d.). Alchem Pharmtech. [Link]
  • Personal Protective Equipment. (2025, September 12). US EPA. [Link]
  • What Safety Gear Is Used for Nitrous Oxide Work? | National Depression Hotline. (n.d.). [Link]
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). [Link]
  • This compound | CAS 28860-10-8. (n.d.). P212121 Store. [Link]
  • Guidelines for the Use of Non-Pharmaceutical Grade Compounds in Labor
  • ASHP Guidelines on Handling Hazardous Drugs. (n.d.). [Link]

Sources

An In-depth Technical Guide to the Design, Synthesis, and Evaluation of Analogs of N-Isopropyl 3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] N-Isopropyl 3-nitrobenzenesulfonamide serves as a prototypical molecule within this class, featuring key structural motifs—the N-isopropyl group, the sulfonamide linker, and a substituted aromatic ring—that are ripe for chemical modification. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the rational design, synthesis, and biological evaluation of novel analogs based on this core structure. We delve into the causality behind synthetic strategies, provide detailed, self-validating experimental protocols, and explore the structure-activity relationships (SAR) that govern the therapeutic potential of these compounds.

Introduction: The Benzenesulfonamide Core in Drug Discovery

Sulfonamides (-SO₂NH-) are privileged structures in drug design, valued for their synthetic accessibility, chemical stability, and ability to engage in critical hydrogen bonding interactions with biological targets.[4] Their mechanism of action is often rooted in the competitive inhibition of enzymes crucial for pathogen survival or disease progression.[5][6] For instance, antibacterial sulfa drugs famously act by mimicking p-aminobenzoic acid (PABA) to inhibit dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[2][7]

The parent molecule, this compound (CAS 28860-10-8)[8][9], encapsulates three primary points for diversification:

  • The N-Alkyl Group (Isopropyl): This group influences lipophilicity, steric interactions within a binding pocket, and metabolic stability.

  • The Aromatic Ring: The substitution pattern on the benzene ring dictates electronic properties and provides vectors for introducing new functionalities.

  • The Nitro Group: A strong electron-withdrawing group that significantly influences the molecule's electronic profile. However, nitroaromatic compounds can be susceptible to metabolic reduction, potentially leading to toxic metabolites, making this group a prime candidate for bioisosteric replacement.[10][11]

This guide will systematically explore the modification of each of these regions to generate novel chemical entities with tailored pharmacological profiles.

Synthesis of the Core Scaffold: this compound

The foundational synthesis involves the reaction of a sulfonyl chloride with a primary or secondary amine, a robust and widely adopted method for forming the sulfonamide bond.[12][13] The choice of a base is critical to neutralize the hydrochloric acid generated in situ, driving the reaction to completion.

Experimental Protocol: Synthesis of this compound

This protocol describes the standard synthesis via the sulfonylation of isopropylamine.

Materials:

  • 3-Nitrobenzenesulfonyl chloride

  • Isopropylamine

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) Solution

  • Brine (Saturated NaCl Solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve isopropylamine (1.1 equivalents) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add triethylamine (1.5 equivalents) to the stirred solution. The use of a tertiary amine base prevents its competition with isopropylamine as a nucleophile.

  • Sulfonyl Chloride Addition: Dissolve 3-nitrobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 20-30 minutes. Maintaining a low temperature is crucial to control the exothermic reaction and minimize the formation of side products.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the consumption of the limiting reagent (3-nitrobenzenesulfonyl chloride).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel. Sequentially wash the organic layer with 1M HCl (2x) to remove excess amines, water (1x), saturated NaHCO₃ solution (1x) to remove any remaining acidic impurities, and finally with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter the solution, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization (e.g., from ethanol/water) to afford the pure this compound.[12]

  • Characterization: Confirm the identity and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[12]

Strategic Design and Synthesis of Analogs

The systematic generation of analogs allows for a thorough exploration of the structure-activity relationship (SAR). A logical workflow for this process is essential for efficient library development.

G cluster_0 Analog Design & Synthesis Workflow cluster_1 Chemical Modifications Start Core Scaffold (this compound) SAR_Hypothesis Formulate SAR Hypothesis Start->SAR_Hypothesis Mod_N Vary N-Alkyl/Aryl Group SAR_Hypothesis->Mod_N Design Analogs Mod_Ring Modify Aromatic Ring (Substitution Pattern) SAR_Hypothesis->Mod_Ring Design Analogs Mod_Nitro Bioisosteric Replacement of Nitro Group SAR_Hypothesis->Mod_Nitro Design Analogs Synthesis Synthesize Analog Library (Parallel Synthesis) Mod_N->Synthesis Mod_Ring->Synthesis Mod_Nitro->Synthesis Purify Purification & Characterization (HPLC, NMR, MS) Synthesis->Purify Screening Biological Screening (Primary Assays) Purify->Screening

Caption: Workflow for the rational design and development of novel analogs.

Modification at the Sulfonamide Nitrogen

The isopropyl group can be replaced with a variety of alkyl and aryl amines to probe steric and electronic requirements.

  • Rationale: Varying the N-substituent directly impacts the compound's size, shape, and lipophilicity (logP). Introducing cyclic amines (e.g., piperidine, morpholine) or aromatic amines (e.g., aniline derivatives) can introduce new interaction points (e.g., hydrogen bond acceptors, π-stacking) and alter the vector of the substituent relative to the core scaffold.

  • Synthetic Approach: The protocol described in Section 2 is broadly applicable. Simply substitute isopropylamine with other primary or secondary amines. For less reactive amines, such as anilines, slightly harsher conditions (e.g., gentle heating) or a more efficient base may be required.

Modification of the Aromatic Ring

Altering the substitution pattern of the benzene ring allows for fine-tuning of the electronic properties and exploration of different binding vectors.

  • Rationale: Moving the nitro group from the meta (3-position) to the ortho (2-position) or para (4-position) will significantly alter the molecule's dipole moment and the electronic influence on the sulfonyl group. Furthermore, additional substituents (e.g., halogens, methoxy, alkyl groups) can be introduced to probe for specific interactions with a target protein.

  • Synthetic Approach: This strategy requires starting with differently substituted benzenesulfonyl chlorides (e.g., 2-nitrobenzenesulfonyl chloride or 4-nitrobenzenesulfonyl chloride), which are often commercially available. The synthesis then proceeds as described in Section 2.[14]

Bioisosteric Replacement of the Nitro Group

The nitro group is a strong electron-withdrawing group, but its potential for metabolic liability makes it an ideal target for replacement.[11][15] Bioisosteres are functional groups that possess similar physicochemical properties, leading to comparable biological activity.

  • Rationale and Key Replacements:

    • Trifluoromethyl (-CF₃): Often considered a superior replacement for a nitro group. It is strongly electron-withdrawing, metabolically stable, and increases lipophilicity. Studies have shown that replacing a nitro group with a trifluoromethyl group can lead to compounds with greater potency and improved metabolic stability.[11][16][17]

    • Pentafluorosulfanyl (-SF₅): Termed a "super-trifluoromethyl" group, the SF₅ group is even more electron-withdrawing and lipophilic than -CF₃. It offers a unique octahedral geometry that can explore chemical space differently from the planar nitro group.[10]

    • Cyano (-CN): A smaller, linear electron-withdrawing group that can act as a hydrogen bond acceptor.

    • Sulfone (-SO₂R): Another strong electron-withdrawing group that is generally metabolically stable.

Table 1: Physicochemical Comparison of a Nitro Group and Its Bioisosteres [10]

PropertyNitro Group (-NO₂)Trifluoromethyl (-CF₃)Pentafluorosulfanyl (-SF₅)
Hammett Constant (σp) ~0.78~0.54~0.68
Lipophilicity (π) -0.280.881.50
Geometry PlanarTetrahedralOctahedral
Metabolic Liability Prone to reductionHighly stableHighly stable
  • Synthetic Approach: The synthesis of these analogs requires access to the corresponding sulfonyl chlorides (e.g., 3-(trifluoromethyl)benzenesulfonyl chloride). These starting materials can often be sourced commercially or prepared via established multi-step synthetic routes, such as the oxidation of the corresponding thiols.[4]

Biological Evaluation: A General Protocol

Given the broad spectrum of activity for sulfonamides, multiple assays may be relevant.[3][18] Carbonic anhydrase (CA) inhibition is a well-established target for sulfonamides.[1][19] The following is a generalized protocol for assessing CA inhibitory activity.

G cluster_0 Biological Evaluation Workflow start Synthesized Analog Library prep Prepare Stock Solutions (e.g., 10mM in DMSO) start->prep primary_screen Primary Screening (Single High Concentration) prep->primary_screen hit_id Identify 'Hits' (% Inhibition > Threshold) primary_screen->hit_id dose_response Dose-Response Assay (Serial Dilutions) hit_id->dose_response Active Compounds sar Structure-Activity Relationship (SAR) Analysis hit_id->sar Inactive Compounds ic50 Calculate IC50 Values dose_response->ic50 ic50->sar

Caption: A typical workflow for screening and evaluating synthesized analogs.

Protocol: In Vitro Carbonic Anhydrase Inhibition Assay (Esterase Method)

Rationale: This assay measures the inhibition of the esterase activity of CA, which is a well-accepted surrogate for its physiological CO₂ hydratase activity. It uses a chromogenic substrate, 4-nitrophenyl acetate (NPA), which is cleaved by CA to produce the yellow-colored 4-nitrophenolate, detectable by spectrophotometry.

Materials:

  • Purified human carbonic anhydrase isozyme (e.g., hCA II)

  • Tris-HCl buffer (pH 7.4)

  • 4-Nitrophenyl acetate (NPA)

  • Synthesized sulfonamide analogs

  • Acetazolamide (standard CA inhibitor)

  • 96-well microplates

  • Microplate spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of hCA II in Tris-HCl buffer.

    • Prepare stock solutions of the test compounds and acetazolamide in DMSO (e.g., 10 mM).

    • Prepare a stock solution of NPA in acetonitrile.

  • Assay Setup:

    • In a 96-well plate, add Tris-HCl buffer to each well.

    • Add a small volume of the test compound stock solution to achieve the desired final concentration (perform serial dilutions for IC₅₀ determination). Include wells for a positive control (acetazolamide) and a negative control (DMSO vehicle).

    • Add the hCA II enzyme solution to all wells except for the blank.

    • Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiation and Measurement:

    • Initiate the reaction by adding the NPA substrate solution to all wells.

    • Immediately measure the absorbance at 400 nm every 30 seconds for 5-10 minutes using a microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition for each compound concentration relative to the DMSO control.

    • For dose-response curves, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold provides a versatile and synthetically tractable starting point for the development of novel therapeutic agents. By systematically modifying the N-alkyl substituent, the aromatic ring substitution pattern, and the nitro group, researchers can generate diverse chemical libraries to probe a wide range of biological targets. The strategic use of bioisosteric replacement, particularly for the metabolically labile nitro group, represents a key strategy in modern drug design to enhance potency and improve ADME properties.[10][11] The protocols and workflows outlined in this guide provide a robust framework for the design, synthesis, and evaluation of these promising analogs, paving the way for the discovery of next-generation sulfonamide-based therapeutics.

References

  • Ghorab, M. M., et al. (2023). Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. Letters in Applied NanoBioScience, 13(1), 009. [Link]
  • D'Ascenzio, M., et al. (2021). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1236-1246. [Link]
  • Tran, P. T., et al. (2021). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. European Journal of Medicinal Chemistry, 223, 113645. [Link]
  • Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(11), 5643-5656. [Link]
  • Li, Y., et al. (2024). Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. Bioorganic Chemistry, 147, 107396. [Link]
  • Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. [Link]
  • Al-Ghorbani, M., et al. (2022). A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science. Journal of the Iranian Chemical Society, 19(11), 4697-4716. [Link]
  • Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. [Link]
  • Greig, I. R., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs).
  • Al-Bayati, F. I. H., & Al-Amiery, A. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Sciences Reviews, 6(11). [Link]
  • Bisharat, H., et al. (2023). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Journal of Molecular Structure, 1286, 135529. [Link]
  • WisTech Open. (n.d.). 3.9 Sulfonamides. Nursing Pharmacology. [Link]
  • Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]
  • Thieme. (2024).
  • CORE. (n.d.). The Synthesis of Functionalised Sulfonamides. [Link]
  • Wang, T., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21326-21334. [Link]
  • Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. [Link]
  • PubChem. (n.d.). 4-Hydroxy-N-isopropyl-3-nitrobenzenesulphonamide. [Link]
  • ResearchGate. (2025).
  • Khan, I., et al. (2018). Sulfonamide Derived Esters: Synthesis, Characterization, Density Functional Theory and Biological Evaluation through Experimental and Theoretical Approach. Molecules, 23(11), 2959. [Link]
  • Smith, D. W., et al. (2020). Structural Comparison of Three N-(4-Methoxyphenyl)
  • P212121 Store. (n.d.). This compound. [Link]
  • Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7. [Link]
  • Martinez, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3636. [Link]
  • Curriculum Press. (n.d.). Organic Synthesis Routes. [Link]
  • Google Patents. (n.d.). CN101668734A - Process for the preparation of N-isobutyl-N-(2-hydroxy-3-amino-4-phenylbutyl)
  • Batool, M., et al. (2017). Syntbetic Routes of Sulfonarnide Derivatives: A Brief Review. Mini-Reviews in Organic Chemistry, 14(1). [Link]
  • Patsnap. (n.d.). Method for synthesizing N-isopropylbenzylamine. [Link]
  • PrepChem.com. (n.d.). Synthesis of 4-nitrobenzenesulfonamide. [Link]

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of N-Isopropyl 3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of N-Isopropyl 3-nitrobenzenesulfonamide, a valuable intermediate in medicinal chemistry and drug development. The procedure is based on the nucleophilic substitution reaction between 3-nitrobenzenesulfonyl chloride and isopropylamine. This guide emphasizes mechanistic understanding, robust safety procedures, and detailed analytical validation, ensuring reproducibility and high purity of the final compound. It is intended for researchers, chemists, and drug development professionals.

Introduction and Scientific Principle

Sulfonamides are a cornerstone pharmacophore in medicinal chemistry, integral to a wide range of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs[1]. The synthesis of novel sulfonamide derivatives is a fundamental activity in drug discovery. This protocol details the preparation of this compound.

The core of this synthesis is a classic nucleophilic substitution reaction. The nitrogen atom of isopropylamine, acting as a nucleophile, attacks the highly electrophilic sulfur atom of 3-nitrobenzenesulfonyl chloride[1][2]. The strong electron-withdrawing nitro group on the benzene ring enhances the electrophilicity of the sulfonyl group, facilitating the reaction[2]. The chloride ion is displaced as a leaving group, and a stable sulfonamide bond is formed. A tertiary amine base, such as triethylamine, is incorporated as an acid scavenger to neutralize the hydrogen chloride (HCl) generated in situ, driving the reaction to completion[1].

Reaction Scheme: Reaction Scheme for this compound synthesis Figure 1: Synthesis of this compound from 3-nitrobenzenesulfonyl chloride and isopropylamine.

Hazard Analysis and Safety Protocols

CRITICAL SAFETY WARNING: 3-Nitrobenzenesulfonyl chloride is a highly corrosive and moisture-sensitive compound that can cause severe skin burns and eye damage[3][4]. It reacts with water or moisture to produce toxic and corrosive fumes, including hydrogen chloride gas[2][3][4]. All handling must be performed within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Personal Protective Equipment (PPE):

    • Eye Protection: Tight-sealing safety goggles and a face shield are mandatory[3][4].

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are required. Change gloves immediately if contaminated[3].

    • Body Protection: A flame-resistant lab coat and closed-toe shoes are essential. A chemical-resistant apron is recommended[3].

  • Engineering Controls:

    • Work must be conducted in a well-ventilated chemical fume hood to prevent inhalation of dust or vapors[3].

    • An emergency eyewash station and safety shower must be immediately accessible[4].

  • Handling and Storage:

    • Store 3-nitrobenzenesulfonyl chloride in a cool, dry, and well-ventilated area, away from moisture and incompatible materials like strong bases[3][4].

    • Keep the container tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis[4].

  • Spill & Waste Disposal:

    • Absorb minor spills with an inert material (e.g., vermiculite or sand) and place in a sealed container for hazardous waste disposal.

    • Dispose of all chemical waste according to institutional and local regulations.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.FormulaMW ( g/mol )Amount (10 mmol scale)Molar Eq.Notes
3-Nitrobenzenesulfonyl chloride121-51-7C₆H₄ClNO₄S221.622.22 g1.0Limiting reagent. Corrosive, moisture-sensitive[5].
Isopropylamine75-31-0C₃H₉N59.110.71 g (1.03 mL)1.2Nucleophile. Volatile, flammable.
Triethylamine (TEA)121-44-8C₆H₁₅N101.191.52 g (2.10 mL)1.5Base/Acid scavenger. Corrosive.
Dichloromethane (DCM), Anhydrous75-09-2CH₂Cl₂84.9350 mL-Reaction solvent.
Hydrochloric Acid (1 M HCl)7647-01-0HCl36.46~40 mL-For aqueous workup.
Sodium Bicarbonate (Sat. NaHCO₃)144-55-8NaHCO₃84.01~20 mL-For aqueous workup.
Brine (Sat. NaCl)7647-14-5NaCl58.44~20 mL-For aqueous workup.
Magnesium Sulfate (Anhydrous)7487-88-9MgSO₄120.37As needed-Drying agent.
Ethyl Acetate141-78-6C₄H₈O₂88.11As needed-For TLC and purification.
Hexanes110-54-3C₆H₁₄86.18As needed-For TLC and purification.
Equipment
  • Round-bottom flasks (100 mL and 50 mL)

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Dropping funnel or syringe

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel) and chamber

  • UV lamp for TLC visualization

  • Glassware for filtration (Büchner funnel, filter flask)

  • Standard laboratory glassware (beakers, graduated cylinders)

Detailed Experimental Protocol

This protocol describes the synthesis on a 10 mmol scale.

Step 1: Reagent Preparation and Reaction Setup
  • Rationale: Setting up an inert and anhydrous environment is crucial to prevent the hydrolysis of the acid chloride starting material.

  • To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add isopropylamine (1.2 eq, 1.03 mL).

  • Dissolve the amine in 30 mL of anhydrous dichloromethane (DCM).

  • Add triethylamine (1.5 eq, 2.10 mL) to the solution.

  • Cool the flask to 0 °C using an ice-water bath. Stir the solution for 10 minutes to ensure thermal equilibrium.

Step 2: Addition of Sulfonyl Chloride
  • Rationale: The dropwise addition of the electrophile at low temperature helps to control the exothermic reaction and minimize the formation of side products.

  • In a separate, dry 50 mL beaker, dissolve 3-nitrobenzenesulfonyl chloride (1.0 eq, 2.22 g) in 20 mL of anhydrous DCM.

  • Transfer this solution to a dropping funnel or syringe.

  • Add the 3-nitrobenzenesulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over a period of 20-30 minutes. A white precipitate (triethylammonium chloride) will form.

Step 3: Reaction Progression and Monitoring
  • Rationale: Allowing the reaction to warm to room temperature provides the necessary activation energy for the reaction to proceed to completion. TLC is a simple and effective method to monitor the disappearance of the starting material.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

  • Let the reaction stir for 12-18 hours.

  • Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is complete when the 3-nitrobenzenesulfonyl chloride spot is no longer visible under UV light.

Step 4: Aqueous Workup and Extraction
  • Rationale: The workup sequence is designed to remove unreacted starting materials, the base, and the salt byproduct. The acidic wash removes residual amines (isopropylamine and TEA), the basic wash removes any acidic impurities, and the brine wash begins the drying process.

  • Dilute the reaction mixture with an additional 30 mL of DCM.

  • Transfer the mixture to a 250 mL separatory funnel.

  • Wash the organic layer sequentially with:

    • 1 M HCl (2 x 20 mL)

    • Water (1 x 20 mL)

    • Saturated NaHCO₃ solution (1 x 20 mL)

    • Brine (1 x 20 mL)

  • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Step 5: Purification
  • Rationale: Purification is essential to obtain the product in high purity. Recrystallization is an effective method for crystalline solids.

  • Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexanes mixture, to yield this compound as a pure solid.

Experimental Workflow Diagram

G cluster_prep Step 1: Preparation cluster_reaction Step 2-3: Reaction cluster_workup Step 4: Workup cluster_purify Step 5: Purification prep_amine Dissolve Isopropylamine & Triethylamine in DCM cool Cool to 0 °C in Ice Bath prep_amine->cool add Dropwise Addition of Sulfonyl Chloride @ 0°C cool->add prep_sulfonyl Dissolve 3-Nitrobenzenesulfonyl Chloride in DCM react Warm to RT Stir 12-18h add->react monitor Monitor by TLC react->monitor wash_acid Wash with 1M HCl monitor->wash_acid wash_base Wash with Sat. NaHCO₃ wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry with MgSO₄ & Filter wash_brine->dry evap Concentrate via Rotary Evaporation dry->evap purify Recrystallize evap->purify product Pure N-Isopropyl 3-nitrobenzenesulfonamide purify->product

Sources

N-Isopropyl 3-nitrobenzenesulfonamide in multi-step organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Synthetic Utility of N-Isopropyl 3-nitrobenzenesulfonamide

Authored by: Senior Application Scientist

Introduction: A Versatile Building Block in Modern Synthesis

In the landscape of multi-step organic synthesis, the strategic selection of building blocks is paramount to achieving efficiency, selectivity, and high yields. This compound is a specialized reagent that, while not a household name, offers a unique combination of functionalities crucial for advanced molecular construction. Its structure marries the robust and electronically tunable sulfonamide group with a nitro-functionalized aromatic ring, making it a valuable intermediate in diverse synthetic campaigns, particularly in medicinal chemistry and drug development.[1][2][3][4]

This guide provides an in-depth exploration of this compound as a synthetic tool. We will move beyond simple procedural descriptions to dissect the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols herein are designed to be self-validating, incorporating guidance on reaction monitoring, workup, and purification to ensure reproducibility and success.

Core Chemical Attributes and Strategic Value

The utility of this compound stems from three key features:

  • The Sulfonamide N-H Proton: The powerful electron-withdrawing nature of the adjacent sulfonyl group renders the N-H proton acidic (pKa typically in the range of 10-11).[5] This acidity is the cornerstone of its application as a potent nitrogen nucleophile in reactions that require non-basic conditions, most notably the Mitsunobu reaction.[6][7][8]

  • The 3-Nitrobenzenesulfonyl Moiety: This group, often referred to as a "nosyl" group, serves two primary functions. Firstly, it acts as a robust activating group. Secondly, it can function as a protecting group for amines that is stable to a wide range of conditions but can be selectively cleaved, typically with a thiol and base.

  • The Isopropyl Group: This sterically modest alkyl substituent provides good solubility in common organic solvents and influences the solid-state properties (e.g., crystallinity) of the molecule and its derivatives.

These attributes position this compound as a strategic component in the synthesis of complex amines, heterocycles, and pharmacologically active agents like kinase inhibitors.[9][10][11][12]

Application Note 1: Foundational Synthesis of this compound

The most direct application is the synthesis of the title compound itself. This procedure serves as a fundamental example of sulfonamide bond formation, a cornerstone reaction in medicinal chemistry.[13][14][15]

Workflow for Sulfonamide Synthesis

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification SM1 3-Nitrobenzenesulfonyl Chloride Reaction Nucleophilic Attack on Sulfonyl Chloride SM1->Reaction Combine & Stir SM2 Isopropylamine SM2->Reaction Combine & Stir Base Base (Pyridine or TEA) Base->Reaction Combine & Stir Solvent Solvent (DCM or THF) Solvent->Reaction Combine & Stir Workup Aqueous Wash (1M HCl, NaHCO₃, Brine) Reaction->Workup Reaction Complete (TLC) Purify Purification (Recrystallization or Chromatography) Workup->Purify Product N-Isopropyl 3-nitrobenzenesulfonamide Purify->Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound from 3-nitrobenzenesulfonyl chloride and isopropylamine.

Materials:

  • 3-Nitrobenzenesulfonyl chloride (1.0 eq)

  • Isopropylamine (1.2 eq)

  • Pyridine or Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous (approx. 0.1 M concentration of sulfonyl chloride)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvent for recrystallization (e.g., Ethanol/water or Ethyl Acetate/Hexanes)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-nitrobenzenesulfonyl chloride (1.0 eq) and dissolve in anhydrous DCM. Cool the solution to 0 °C using an ice-water bath.

  • Amine Addition: In a separate flask, mix isopropylamine (1.2 eq) and pyridine (1.5 eq). Add this mixture dropwise to the stirred, cooled solution of the sulfonyl chloride over 15-20 minutes.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). A typical mobile phase is 30% Ethyl Acetate in Hexanes. The reaction is complete upon the disappearance of the 3-nitrobenzenesulfonyl chloride spot.

  • Workup:

    • Dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL) to remove the base and excess amine.

    • Wash with saturated NaHCO₃ solution (1 x 50 mL) to neutralize any remaining acid.

    • Wash with brine (1 x 50 mL) to remove residual water.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[13]

  • Purification: The crude product, typically a pale yellow solid, is purified by recrystallization from a suitable solvent system like ethanol/water to yield the pure this compound as crystalline solid.[13]

Scientific Rationale:

  • Causality of Reagents: The nitrogen atom of isopropylamine acts as the nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride.[13] The nitro group on the benzene ring further enhances this electrophilicity.[16] A base (pyridine or triethylamine) is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[13]

  • Choice of Conditions: The reaction is initiated at 0 °C to control the initial exotherm of the acid-base neutralization and the sulfonylation reaction. Anhydrous conditions are used because sulfonyl chlorides are moisture-sensitive and can hydrolyze to the corresponding sulfonic acid.[16]

Application Note 2: Mitsunobu Reaction for Stereoinvertive C-N Bond Formation

A premier application for this compound is its role as a nitrogen nucleophile in the Mitsunobu reaction. This reaction is renowned for its ability to convert a primary or secondary alcohol into a variety of functional groups with complete inversion of stereochemistry, a critical transformation in the synthesis of chiral natural products and pharmaceuticals.[5][7]

Mitsunobu Reaction Logical Flow

Chiral_Alc Chiral Secondary Alcohol (R-config) Activation Activation of Alcohol Formation of Oxyphosphonium Salt Chiral_Alc->Activation Step 1 Sulfonamide N-Isopropyl 3-nitrobenzenesulfonamide SN2 SN2 Attack by Sulfonamide Anion Sulfonamide->SN2 Step 2 Reagents PPh₃ + DIAD/DEAD in THF Reagents->Activation Step 1 Activation->SN2 Step 2 Product N-Alkylated Sulfonamide (S-config) SN2->Product Inversion of Stereochemistry Byproducts Triphenylphosphine Oxide (TPPO) + DIAD-Hydrazide SN2->Byproducts

Caption: Logical steps of the Mitsunobu reaction using a sulfonamide nucleophile.

Detailed Experimental Protocol

Objective: To perform a stereoinvertive N-alkylation of a chiral secondary alcohol using this compound under Mitsunobu conditions.

Materials:

  • Chiral secondary alcohol (e.g., (R)-Octan-2-ol) (1.0 eq)

  • This compound (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Tetrahydrofuran (THF), anhydrous (approx. 0.2 M concentration of alcohol)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the chiral alcohol (1.0 eq), this compound (1.2 eq), and triphenylphosphine (1.5 eq). Dissolve the solids in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • DIAD/DEAD Addition: Add DIAD (1.5 eq) dropwise to the stirred solution. A color change (typically to a milky white or yellow suspension) and the formation of a precipitate (triphenylphosphine oxide) are often observed.[17]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., 20% Ethyl Acetate/Hexanes), observing the consumption of the alcohol starting material.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the THF.

    • Add a nonpolar solvent like diethyl ether or hexanes to the residue. The triphenylphosphine oxide byproduct is often poorly soluble and can be removed by filtration.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: The crude product is purified by flash column chromatography on silica gel to separate the desired N-alkylated sulfonamide from the DIAD-hydrazide byproduct and any remaining reagents.

Trustworthiness and Experimental Insights:

  • Order of Addition: The order of addition is critical. The alcohol, nucleophile (sulfonamide), and PPh₃ should be mixed before the dropwise addition of the azodicarboxylate.[17] This pre-mixing prevents undesirable side reactions.

  • Why it Works: The sulfonamide N-H is sufficiently acidic to be deprotonated in the reaction medium, forming a potent nucleophile. The reaction proceeds via an SN2 mechanism on the activated alcohol (oxyphosphonium salt), which rigorously enforces the inversion of stereochemistry at the chiral center.[7]

  • Byproduct Removal: The removal of triphenylphosphine oxide (TPPO) and the dialkyl hydrazodicarboxylate is the primary challenge in purification. The insolubility of TPPO in certain solvents is often exploited for its removal by filtration. Chromatography is almost always necessary for a high-purity final product.

Application Note 3: A Precursor for Kinase Inhibitor Scaffolds

The this compound scaffold is a valuable starting point for the synthesis of more complex molecules, such as protein kinase inhibitors. Many kinase inhibitors feature an amino-substituted aromatic ring, which can be accessed via reduction of the nitro group.[12][18]

Synthetic Pathway to a Potential Kinase Inhibitor Core

Start N-Isopropyl 3-nitrobenzenesulfonamide Reduction Nitro Group Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) Start->Reduction Amine 3-Amino-N-isopropyl benzenesulfonamide Reduction->Amine Coupling Amide Coupling or Buchwald-Hartwig Amination Amine->Coupling Product Complex Kinase Inhibitor Scaffold Coupling->Product Partner Coupling Partner (e.g., Acyl Chloride or Aryl Halide) Partner->Coupling

Caption: A potential synthetic route from this compound to a complex scaffold.

Protocol: Reduction of the Nitro Group

Objective: To synthesize 3-Amino-N-isopropylbenzenesulfonamide, a key intermediate for further functionalization.

Materials:

  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in ethanol.

  • Reagent Addition: Add a solution of Tin(II) chloride dihydrate (4-5 eq) in concentrated HCl to the suspension.

  • Heating: Heat the reaction mixture to reflux (approx. 80-90 °C) for 2-3 hours. The reaction should become a clear solution.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature and then pour it over crushed ice.

    • Carefully basify the mixture by adding saturated NaHCO₃ solution until the pH is ~8-9. A white precipitate of tin salts will form.

    • Extract the aqueous slurry with ethyl acetate (3 x 100 mL).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The resulting crude aniline can be purified by column chromatography if necessary, but is often clean enough to be used directly in the next step.

Expert Insights:

  • Choice of Reducing Agent: While catalytic hydrogenation (H₂, Pd/C) is a cleaner alternative, the tin(II) chloride method is highly robust, tolerant of many functional groups (including the sulfonamide), and effective for nitro group reductions.

  • Next Steps: The resulting aniline is a versatile intermediate. The primary amino group can undergo a vast number of transformations, including acylation to form amides, diazotization, or palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to build the complex scaffolds required for potent and selective kinase inhibitors.

Data Summary and Characterization

All synthesized compounds should be rigorously characterized to confirm their identity and purity.

Compound Property Expected Value / Observation
This compound Molecular Formula C₉H₁₂N₂O₄S[19]
Molecular Weight 244.27 g/mol [19]
Appearance White to light yellow crystalline solid
¹H NMR (CDCl₃, 400 MHz) δ ~8.7 (s, 1H), ~8.4 (d, 1H), ~8.2 (d, 1H), ~7.7 (t, 1H), ~4.5 (d, 1H, NH), ~3.6 (septet, 1H), ~1.1 (d, 6H)
IR (KBr, cm⁻¹) ~3280 (N-H), ~1530 & 1350 (NO₂), ~1330 & 1160 (SO₂)[13]
Mass Spec (ESI+) m/z = 245.05 [M+H]⁺, 267.03 [M+Na]⁺

Conclusion

This compound is a highly versatile and strategic building block for multi-step organic synthesis. Its utility is demonstrated in fundamental transformations like sulfonamide formation, stereochemically precise C-N bond constructions via the Mitsunobu reaction, and as a stable precursor for advanced intermediates in drug discovery programs. The protocols and insights provided in this guide are intended to empower researchers to confidently and effectively integrate this valuable reagent into their synthetic strategies.

References

  • Vertex AI Search. (n.d.). Navigating Organic Synthesis: The Role of 3-Nitrobenzenesulfonyl Chloride.
  • MDPI. (2025). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine.
  • BenchChem. (n.d.). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
  • MDPI. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
  • Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates.
  • ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
  • Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
  • National Institutes of Health. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
  • CymitQuimica. (n.d.). CAS 121-51-7: 3-Nitrobenzenesulfonyl Chloride.
  • ResearchGate. (n.d.). Mitsunobu reaction using sulfonamide or sulfonyl hydrazine act as nucleophiles.
  • Solubility of Things. (n.d.). 3-Nitrobenzenesulfonyl chloride.
  • YouTube. (2022). Mitsunobu Reaction I Basic + Advanced Concepts.
  • Organic Synthesis. (n.d.). Mitsunobu reaction.
  • Sigma-Aldrich. (n.d.). 3-Nitrobenzenesulfonyl chloride 97.
  • RSC Publishing. (n.d.). Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. Organic & Biomolecular Chemistry.
  • Synblock. (n.d.). CAS 28860-10-8 | this compound.
  • Semantic Scholar. (2014). The synthesis of novel kinase inhibitors using click chemistry.
  • PubMed. (n.d.). Synthesis and protein-tyrosine kinase inhibitory activities of flavonoid analogues.
  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 7-Chloro-6-nitroquinoline.
  • Organic Chemistry Portal. (n.d.). Knight Chemicals - Unique building blocks & custom synthesis.
  • Sigma-Aldrich. (n.d.). Organic Building Blocks.
  • BenchChem. (n.d.). Methanesulfonamide: A Versatile Building Block in Modern Organic Synthesis.

Sources

Application Notes and Protocols for N-Isopropyl 3-nitrobenzenesulfonamide: A Versatile Protecting Group for Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Traditional Amine Protection

In the landscape of multi-step organic synthesis, the strategic protection and deprotection of amine functionalities is a cornerstone of success. While classic protecting groups like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are invaluable, their cleavage conditions (strong acid and hydrogenolysis, respectively) can be incompatible with sensitive substrates. The arylsulfonamides, particularly the p-toluenesulfonamides (Ts), offer high stability but often demand harsh reductive or strongly acidic conditions for removal.

This guide focuses on a powerful alternative: the nitrobenzenesulfonyl ("nosyl" or "Ns") family of protecting groups. The introduction of a strongly electron-withdrawing nitro group onto the phenyl ring dramatically alters the reactivity of the sulfonamide, enabling its cleavage under remarkably mild, nucleophilic conditions. This innovation, pioneered by Fukuyama, provides a robust and orthogonal strategy for amine protection.[1][2]

While the 2-nitro (Ns) and 2,4-dinitro (DNs) derivatives are well-documented, this note provides a detailed exploration of the N-Isopropyl 3-nitrobenzenesulfonamide group. We will delve into the causality behind its function, provide field-proven protocols for its installation and removal, and discuss its strategic placement within complex synthetic routes.

Chemical Identity:

PropertyValue
Chemical Name This compound
Synonyms 3-Nitro-N-(propan-2-yl)benzene-1-sulfonamide
CAS Number 28860-10-8
Molecular Formula C₉H₁₂N₂O₄S
Molecular Weight 244.27 g/mol [3]

The Scientific Rationale: Why Nitrobenzenesulfonamides Excel

The efficacy of the nitrobenzenesulfonamide protecting group hinges on two key electronic effects:

  • Activation for N-Alkylation: The potent electron-withdrawing nature of the nitrobenzenesulfonyl moiety significantly increases the acidity of the N-H proton on a protected primary amine. This renders the sulfonamide nitrogen susceptible to deprotonation by mild bases, creating a nucleophilic anion that can be readily alkylated under standard or Mitsunobu conditions.[1][4] This "activation" is a hallmark of the Fukuyama Amine Synthesis, transforming a primary amine into a secondary amine with high efficiency.[4][5]

  • Facilitated Nucleophilic Aromatic Substitution for Deprotection: The nitro group activates the aromatic ring toward nucleophilic attack. The deprotection proceeds not by cleavage of the S-N bond directly, but via an aromatic nucleophilic substitution (SₙAr) mechanism. A soft nucleophile, typically a thiolate, attacks the nitro-activated ring to form a stable Meisenheimer complex.[1][4] This intermediate then collapses, leading to the release of the free amine and a diaryl sulfide byproduct. This unique pathway is the reason for the exceptionally mild deprotection conditions, a stark contrast to the removal of traditional tosyl groups.

The choice of the 3-nitro isomer, while less common than the 2-nitro derivative, still provides the necessary electronic activation for facile cleavage. The steric environment around the sulfonyl group is less hindered compared to the ortho-substituted 2-nitro isomer, which may influence rates of protection or deprotection in certain contexts. The N-isopropyl substituent provides moderate steric bulk, potentially influencing the conformational properties and crystalline nature of the protected amine.

Experimental Protocols

Protocol 1: Synthesis of this compound from Isopropylamine

This protocol describes the preparation of the title protecting group reagent from commercially available starting materials.

Materials:

  • Isopropylamine

  • 3-Nitrobenzenesulfonyl chloride

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM)

  • 1M HCl solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Workflow Diagram: Synthesis of the Protecting Group

cluster_synthesis Synthesis Workflow A Dissolve Isopropylamine (1.0 eq) & Et3N (1.2 eq) in DCM B Cool to 0 °C A->B C Slowly add 3-Nitrobenzenesulfonyl Chloride (1.05 eq) in DCM B->C D Warm to RT, Stir until completion (TLC) C->D E Aqueous Workup (1M HCl, NaHCO3, Brine) D->E F Dry (MgSO4), Filter, Concentrate E->F G Purify (Recrystallization or Chromatography) F->G

Caption: Workflow for synthesizing this compound.

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve isopropylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane (DCM).

  • Cool the stirred solution to 0 °C using an ice bath.

  • Dissolve 3-nitrobenzenesulfonyl chloride (1.05 equivalents) in a minimal amount of DCM and add it dropwise to the cold amine solution over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography.

Protocol 2: Protection of a Primary Amine

This protocol details the use of this compound to protect a generic primary amine (R-NH₂). In this context, the pre-formed sulfonamide is itself the amine being protected. The more common application is reacting a primary amine with 3-nitrobenzenesulfonyl chloride directly, as shown below, to form the protected N-alkyl-3-nitrobenzenesulfonamide.

Materials:

  • Primary Amine (R-NH₂)

  • 3-Nitrobenzenesulfonyl chloride

  • Pyridine or Triethylamine

  • Dichloromethane (DCM)

  • Standard workup reagents (as in Protocol 1)

Procedure:

  • Dissolve the primary amine (1.0 eq.) and pyridine (1.5 eq.) in DCM.

  • Cool the solution to 0 °C.

  • Add 3-nitrobenzenesulfonyl chloride (1.1 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Perform an aqueous workup as described in Protocol 1 (steps 5-7).

  • Purify the resulting N-protected sulfonamide by chromatography or recrystallization. Protected amines are often crystalline, facilitating purification.[6]

Protocol 3: Deprotection of the this compound Group

This is the key advantage of the nosyl protecting group family. The cleavage is performed under mild, nucleophilic conditions. The following protocol is adapted from the well-established Fukuyama deprotection.[4]

Materials:

  • N-protected sulfonamide

  • Thiophenol (PhSH) or 2-Mercaptoethanol (HOCH₂CH₂SH)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate or DCM

  • Water and Brine

Workflow Diagram: Deprotection

cluster_deprotection Deprotection Workflow A Dissolve protected amine (1.0 eq) in DMF or Acetonitrile B Add Base (e.g., K2CO3, 3.0 eq) A->B C Add Thiol (e.g., Thiophenol, 2.0 eq) B->C D Stir at RT until completion (TLC) C->D E Dilute with water, Extract with EtOAc D->E F Wash with water and brine E->F G Dry, Filter, Concentrate F->G H Purify amine (Chromatography/Distillation) G->H

Caption: General workflow for the deprotection of a nosyl-protected amine.

Procedure:

  • Dissolve the N-protected sulfonamide (1.0 equivalent) in DMF or acetonitrile in a round-bottom flask.

  • Add potassium carbonate (3.0 equivalents) to the solution.

  • Add thiophenol (2.0 equivalents) to the stirred suspension.[6]

  • Stir the reaction at room temperature. Monitor the reaction progress by TLC until the starting material is fully consumed. Reaction times can vary from 30 minutes to a few hours.

  • Upon completion, dilute the reaction mixture with a significant volume of water.

  • Extract the aqueous mixture three times with ethyl acetate or DCM.

  • Combine the organic layers and wash thoroughly with water and brine to remove the DMF and inorganic salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the liberated amine by silica gel column chromatography or distillation.

Deprotection Mechanism: The Meisenheimer Complex

cluster_mech Deprotection Mechanism ProtectedAmine R₂N-SO₂-Ar(NO₂) Thiolate PhS⁻ Meisenheimer Meisenheimer Complex AmineByproduct AmineByproduct Meisenheimer->AmineByproduct Collapse & Elimination Amine R₂NH (Free Amine) Byproduct PhS-Ar(NO₂) + SO₂ ProtectedAmineThiolate ProtectedAmineThiolate ProtectedAmineThiolate->Meisenheimer Nucleophilic Attack

Caption: Simplified mechanism of nosyl deprotection via a Meisenheimer complex.

Stability and Orthogonality

The strategic value of a protecting group is defined by its stability profile. The N-nitrobenzenesulfonamide group offers a distinct and highly advantageous orthogonality to other common amine protecting groups.

Stability Profile:

Reagent / ConditionStability of N-3-nitrobenzenesulfonamideEffect on Boc GroupEffect on Cbz Group
Strong Acid (TFA, HCl) Stable Cleaved Stable
Hydrogenolysis (H₂, Pd/C) Stable StableCleaved
Mild Base (e.g., Piperidine) Stable StableStable
Nucleophiles (e.g., Thiolates) Cleaved StableStable

This profile allows for selective deprotection schemes. For instance, in a molecule containing both a Boc-protected amine and a 3-nosyl-protected amine, the Boc group can be removed with trifluoroacetic acid (TFA) without affecting the nosyl group.[6] Subsequently, the nosyl group can be cleaved using the thiolate protocol, leaving other functionalities intact. This makes the this compound group an excellent tool for the synthesis of polyamines or complex peptide fragments where differential protection is required.

Conclusion and Field Insights

This compound, as part of the broader nitrobenzenesulfonamide family, represents a highly versatile and strategic tool for researchers, scientists, and drug development professionals. Its primary advantages—mild installation and exceptionally mild, orthogonal removal—address key challenges in modern synthetic chemistry.

While the 2-nitro isomer is more frequently cited, the 3-nitro derivative operates on the same fundamental principles of electronic activation. The choice to use this specific isomer may be driven by factors such as commercial availability, crystalline properties of intermediates, or subtle differences in reaction kinetics that could be advantageous for a specific substrate.

By understanding the causality behind its function and employing the robust protocols outlined in this guide, synthetic chemists can confidently integrate this protecting group into their strategies, enabling the efficient and selective construction of complex nitrogen-containing molecules.

References

  • Kan, T.; Fukuyama, T. Ns strategies: a highly versatile synthetic method for amines. Chemical Communications, 2004, (4), 353-359. [URL: https://pubs.rsc.org/en/content/articlelanding/2004/cc/b311203a]
  • Fukuyama, T.; Jow, C. K.; Cheung, M. 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 1995, 36(36), 6373-6374. [URL: https://www.sciencedirect.com/science/article/abs/pii/004040399501316M]
  • Fukuyama, T., et al. Ns strategies: a highly versatile synthetic method for amines. Journal of Synthetic Organic Chemistry, Japan, 2002, 60(9), 896-905. [URL: https://www.jstage.jst.go.jp/article/yukigoseikyokaishi/60/9/60_9_896/_article]
  • BenchChem. Application Notes and Protocols: Nitrophenylsulfonyl (Nosyl) Group for Amine Protection. BenchChem Scientific Resources, 2025. [URL: https://www.benchchem.
  • BenchChem. A Comparative Analysis of Nitrophenylsulfonyl Protecting Groups for Amine Functionalization. BenchChem Scientific Resources, 2025. [URL: https://www.benchchem.com/application-notes/comparative-analysis-nitrophenylsulfonyl-protecting-groups]
  • TCI Chemicals. A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. TCI Mail, 2003, 118. [URL: https://www.tcichemicals.com/assets/brochure-pdfs/tci_mail_118_e.pdf]
  • Synblock. This compound. Synblock Catalog, Accessed January 2026. [URL: https://www.synblock.com/cas-28860-10-8.html]

Sources

The Role of Nitrobenzenesulfonamides in the Synthesis of HIV Protease Inhibitors: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Nitrobenzenesulfonyl Moiety

In the intricate landscape of antiretroviral drug synthesis, particularly for non-peptidic HIV-1 protease inhibitors, the strategic introduction of specific functional groups is paramount to achieving the desired stereochemistry, stability, and ultimately, therapeutic efficacy. While the user has inquired specifically about N-Isopropyl 3-nitrobenzenesulfonamide, a comprehensive review of established and scaled-up synthetic routes for leading HIV protease inhibitors, such as Darunavir and Amprenavir, reveals a consistent and critical reliance on the para (4-nitro) isomer, specifically p-nitrobenzenesulfonyl chloride, as the key sulfonating agent.

This guide, therefore, focuses on the well-documented and pivotal role of the p-nitrobenzenesulfonyl group in the synthesis of these life-saving therapeutics. We will delve into the causality behind its selection, provide detailed protocols for its application, and explore the chemical reasoning that favors the para-substituted isomer over its meta counterpart. This application note is designed to provide both a theoretical understanding and a practical framework for chemists in the field of drug development.

The p-nitrobenzenesulfonamide moiety serves two primary, critical functions in the synthetic pathway:

  • Activation of a Key Hydroxyl Group: It transforms a secondary alcohol into an excellent leaving group (a nosylate), facilitating a crucial SN2 reaction, typically with an azide nucleophile. This step is essential for installing the amine functionality with the correct stereochemistry.

  • Introduction of a Core Pharmacophore Element: The sulfonamide group itself is a key structural component of many HIV protease inhibitors, responsible for critical hydrogen bonding interactions with the catalytic aspartate residues (Asp25/Asp25') in the active site of the HIV protease enzyme.

The strong electron-withdrawing nature of the para-nitro group is fundamental to both of these roles, enhancing the leaving group ability of the nosylate and influencing the electronic properties of the final sulfonamide.

Application in the Synthesis of Darunavir: A Case Study

Darunavir is a highly potent HIV protease inhibitor that has become a cornerstone of combination antiretroviral therapy.[1] Its synthesis provides a clear and authoritative example of the application of p-nitrobenzenesulfonyl chloride. A common synthetic strategy involves the bis-sulfonylation (or "bis-nosylation") of a β-amino alcohol intermediate.[2]

Logical Workflow for Darunavir Synthesis Intermediate

The following diagram illustrates a key transformation in a representative synthesis of a Darunavir precursor, highlighting the dual role of the p-nitrobenzenesulfonyl group.

darunavir_synthesis cluster_0 Step 1: Bis-Nosylation cluster_1 Step 2: Azide Displacement (SN2) cluster_2 Step 3: Reduction Amino_Alcohol β-Amino Alcohol Intermediate Bis_Nosylated Bis-Nosylated Intermediate (N- and O-sulfonylation) Amino_Alcohol->Bis_Nosylated Sulfonylation Reagents_1 p-Nitrobenzenesulfonyl Chloride (excess) DMAP (cat.), Et3N Dichloromethane Reagents_1->Bis_Nosylated Azide_Intermediate β-Azido Sulfonamide (Inversion of Stereochemistry) Bis_Nosylated->Azide_Intermediate Nucleophilic Substitution Reagents_2 Sodium Azide (NaN3) DMSO Reagents_2->Azide_Intermediate Final_Amine Diamino Precursor (Ready for final coupling) Azide_Intermediate->Final_Amine Hydrogenation Reagents_3 H2, Pd/C Reagents_3->Final_Amine

Caption: Key transformations in Darunavir synthesis.

Experimental Protocol: Bis-Nosylation of a β-Amino Alcohol Intermediate

This protocol is a representative example based on established synthetic routes for Darunavir and its derivatives.[1]

Objective: To install the p-nitrobenzenesulfonamide on the amine and activate the secondary alcohol for subsequent nucleophilic substitution.

Materials:

  • β-Amino Alcohol Intermediate (e.g., (2R,3R)-4-(isobutylamino)-3-(p-methoxyphenoxy)-1-phenyl-2-butanol)

  • p-Nitrobenzenesulfonyl chloride (2.5 equivalents)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 - 1.1 equivalents)

  • Triethylamine (Et₃N) (4.0 equivalents)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Brine (saturated aq. NaCl)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a flame-dried, nitrogen-purged round-bottom flask, add the β-amino alcohol intermediate (1.0 eq) and dissolve it in anhydrous dichloromethane (approx. 0.3 M solution).

  • Reagent Addition: To the stirred solution, add p-nitrobenzenesulfonyl chloride (2.5 eq) and DMAP (0.1-1.1 eq). The amount of DMAP can be catalytic, but some substrates may require a stoichiometric amount to drive the reaction to completion.[1]

  • Base Addition: Cool the mixture in an ice bath. Add triethylamine (4.0 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Dilute the reaction mixture with additional dichloromethane.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product, a bis-nosylated intermediate, is often a solid that can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes or ethyl acetate/hexanes) to yield the pure product.[1]

Self-Validation and Trustworthiness: The success of this protocol is validated by characterization of the product via ¹H NMR, ¹³C NMR, and HRMS to confirm the presence of two nosyl groups. The subsequent reaction, azide displacement, will only proceed efficiently if the O-nosylation was successful, providing further validation of this step.

The Isomer Question: Why p-Nitro over m-Nitro?

The consistent use of p-nitrobenzenesulfonyl chloride over its meta (3-nitro) or ortho (2-nitro) isomers in these syntheses is a deliberate choice rooted in fundamental principles of physical organic chemistry.

Featurep-Nitrobenzenesulfonylm-NitrobenzenesulfonylRationale for Preference
Electronic Effect Strong -I (inductive) and -M (mesomeric) effect. The nitro group is in direct conjugation with the sulfonyl group via the benzene ring.Strong -I effect, but no direct -M effect on the sulfonyl group.The combined -I and -M effects of the para-nitro group make the sulfur atom significantly more electrophilic and the resulting nosylate a superior leaving group.
Synthetic Accessibility Readily prepared on an industrial scale from the nitration of chlorobenzene followed by sulfonation and hydrolysis.Less common starting materials and potentially more complex purification from isomer mixtures may increase cost.The para isomer is generally more commercially available and cost-effective for large-scale synthesis.
Crystallinity p-Substituted benzene rings often lead to more crystalline, easier-to-purify solids.May result in oils or solids with less favorable purification characteristics.The high crystallinity of p-nitro derivatives aids in purification by recrystallization, which is crucial for GMP manufacturing.[1]

While this compound is not documented in the primary synthesis of drugs like Darunavir, its synthesis would follow standard chemical procedures. It could be prepared by the reaction of 3-nitrobenzenesulfonyl chloride with isopropylamine. Although it is not the reagent of choice for the established HIV protease inhibitor syntheses, nitro-containing compounds are explored for a wide range of antiviral properties, and derivatives of 3-nitrobenzenesulfonamide could be of interest in novel drug discovery efforts.[3][4]

Application in the Synthesis of Amprenavir

Amprenavir, another important HIV protease inhibitor, also utilizes a nitrobenzenesulfonamide moiety. In a common synthetic route, a key intermediate is reacted with 4-nitrobenzenesulfonyl chloride.[5] The resulting nitro-sulfonamide is then catalytically hydrogenated in a later step to produce the final 4-aminobenzenesulfonamide structure present in the active drug.[5]

amprenavir_synthesis cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Reduction to Final Moiety Amino_Intermediate Amino Alcohol Intermediate Nitro_Sulfonamide N-(4-nitrophenyl)sulfonyl Intermediate Amino_Intermediate->Nitro_Sulfonamide Sulfonylation Reagents_1 4-Nitrobenzenesulfonyl chloride Triethylamine, DCM Reagents_1->Nitro_Sulfonamide Amino_Sulfonamide N-(4-aminophenyl)sulfonyl Intermediate (Core of Amprenavir) Nitro_Sulfonamide->Amino_Sulfonamide Nitro Group Reduction Reagents_2 H2, Pd/C or SnCl2·2H2O Reagents_2->Amino_Sulfonamide

Caption: Role of the nitrobenzenesulfonyl group in Amprenavir synthesis.

This workflow highlights another strategic use of the nitro group: as a masked form of an aniline. The robust nitro group is stable to many reaction conditions used in the preceding steps, and its reduction to the essential amino group is typically a high-yielding final transformation.

Conclusion

The application of p-nitrobenzenesulfonamides is a cornerstone in the synthesis of several FDA-approved HIV protease inhibitors. Its dual functionality as an activating group for nucleophilic substitution and as a precursor to the vital aminophenylsulfonamide moiety demonstrates the elegance and strategic planning required in modern pharmaceutical synthesis. While the specific compound this compound is not a feature of these established routes, the underlying principles of sulfonamide chemistry, driven by the powerful electronic effects of the nitro group, are of universal importance. The preference for the para isomer is a clear example of how physical organic principles directly influence the efficiency, scalability, and cost-effectiveness of producing complex, life-saving medicines.

References

  • Ghosh, A. K., Brindisi, M. (2024). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. The Journal of Organic Chemistry.
  • Surleraux, D. L. N. G., et al. (2005). Discovery and Selection of TMC114, a Next Generation HIV-1 Protease Inhibitor. Journal of Medicinal Chemistry, 48(6), 1813–1822.
  • New Drug Approvals. (2015). AMPRENAVIR For the treatment of HIV-1 infection in combination with other antiretroviral agents.
  • Ghosh, A. K., et al. (1998). Potent HIV Protease Inhibitors: The Development of a Series of Novel and Highly Stereoselective C2-Symmetric Diol-Based Inhibitors with Exceptional Antiviral Activity. Bioorganic & Medicinal Chemistry Letters, 8(6), 687-690.
  • European Patent Office. (2012). PROCESS FOR THE PREPARATION OF DARUNAVIR AND DARUNAVIR INTERMEDIATES. Patent EP 2528923 A1.
  • Google Patents. (2014). Process for the preparation of darunavir and darunavir intermediates. US8829208B2.
  • De Clercq, E., et al. (2001). Synthesis and antiviral activity of new anti-HIV amprenavir bioisosteres. Bioorganic & Medicinal Chemistry Letters, 11(15), 1971-1974.[8]
  • Rovito, R., et al. (2021). Synthesis and Biological Evaluation as Potential Anti-Influenza Virus Agents. Molecules, 26(23), 7247.[3]
  • Google Patents. (2011). An improved process for the preparation of darunavir. WO2011048604A2.
  • European Patent Office. (2018). A METHOD OF ISOLATING A N-(3-NITROBENZOYL)SULFAMIDE. EP 3587396 A1.
  • Ishida, T., et al. (1985). Synthesis and Antiviral Activity of Sulfonamidobenzophenone Oximes and Sulfonamidobenzamides. Journal of Medicinal Chemistry, 28(9), 1273-1277.[4]

Sources

Application Notes and Protocols for the Synthesis of Darunavir Utilizing a Nitroaromatic Sulfonamide Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Darunavir is a potent protease inhibitor pre-eminently used in the management of Human Immunodeficiency Virus (HIV) infection.[1][2] Its intricate molecular architecture necessitates a multi-step synthetic approach, wherein the strategic use of precursors is pivotal for achieving high yield and stereochemical purity. This document provides a detailed guide on a synthetic route to Darunavir, with a particular focus on the application of an N-isobutyl-4-nitrobenzenesulfonamide intermediate. It is important to note that while the topic specifies "N-Isopropyl 3-nitrobenzenesulfonamide," the established and patented syntheses of Darunavir predominantly utilize an N-isobutyl-4-nitrobenzenesulfonamide derivative. This guide will proceed based on the well-documented 4-nitro analogue, which serves as a critical precursor for the formation of the essential aniline moiety of the final drug substance.

The strategic implementation of a nitro-substituted benzenesulfonamide serves a dual purpose. Firstly, the sulfonamide group is a key pharmacophoric element of Darunavir, contributing significantly to its binding affinity with the HIV protease active site.[] Secondly, the nitro group acts as a masked amino group. Its reduction to an amine at a later stage of the synthesis is a robust and high-yielding transformation, which is crucial for the subsequent coupling with the bicyclic furan moiety.[4] This approach avoids potential side reactions that a free amino group might undergo in earlier steps.

These application notes are intended for researchers, scientists, and drug development professionals. The protocols provided are synthesized from established patent literature and are designed to be self-validating by explaining the chemical rationale behind the procedural steps.

I. Synthetic Strategy Overview

The overall synthetic pathway to Darunavir employing the nitroaromatic sulfonamide precursor can be conceptualized as a convergent synthesis. The key steps, which will be detailed in the subsequent sections, are:

  • Synthesis of the Core Amino Alcohol: Preparation of (2R,3S)-3-amino-2-hydroxy-4-phenylbutyl-N-isobutylamine.

  • Sulfonylation: Reaction of the core amino alcohol with 4-nitrobenzenesulfonyl chloride to yield N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutyl-4-nitrobenzenesulfonamide.

  • Reduction of the Nitro Group: Conversion of the nitrobenzenesulfonamide to the corresponding 4-aminobenzenesulfonamide.

  • Final Coupling Reaction: Condensation of the 4-aminobenzenesulfonamide with an activated (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol derivative to furnish Darunavir.

Darunavir_Synthesis_Overview cluster_0 Key Precursor Synthesis cluster_1 Final Assembly Core_Amino_Alcohol Core Amino Alcohol Sulfonylation Sulfonylation Core_Amino_Alcohol->Sulfonylation 4-Nitrobenzenesulfonyl_Chloride 4-Nitrobenzenesulfonyl Chloride 4-Nitrobenzenesulfonyl_Chloride->Sulfonylation Nitro_Intermediate N-isobutyl-4-nitro- benzenesulfonamide Intermediate Sulfonylation->Nitro_Intermediate Reduction Reduction Nitro_Intermediate->Reduction Amino_Intermediate 4-Aminobenzenesulfonamide Intermediate Reduction->Amino_Intermediate Coupling Coupling Amino_Intermediate->Coupling Activated_Furan Activated (3R,3aS,6aR)-hexahydro- furo[2,3-b]furan-3-ol Activated_Furan->Coupling Darunavir Darunavir Coupling->Darunavir

Caption: High-level overview of the synthetic pathway to Darunavir.

II. Experimental Protocols

Protocol 1: Synthesis of N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutyl-4-nitrobenzenesulfonamide

This protocol details the sulfonylation of the diamine intermediate. The choice of an organic solvent and a suitable base is critical to ensure complete reaction and minimize side products.

Rationale: The reaction involves the nucleophilic attack of the secondary amine of the core amino alcohol onto the electrophilic sulfur atom of 4-nitrobenzenesulfonyl chloride. A base is required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. Dichloromethane is a common solvent for this transformation due to its inertness and ability to dissolve both reactants.

Parameter Value/Condition Rationale
Reactants (2R,3S)-3-amino-2-hydroxy-4-phenylbutyl-N-isobutylamine, 4-nitrobenzenesulfonyl chlorideCore building blocks for the intermediate.
Solvent DichloromethaneInert solvent, good solubility for reactants.
Base TriethylamineOrganic base to neutralize HCl byproduct.
Temperature 0-5 °C initially, then room temperatureInitial cooling to control exothermic reaction, then room temperature for completion.
Work-up Aqueous washes (HCl, NaHCO₃, brine)To remove excess reagents and byproducts.

Step-by-Step Procedure:

  • To a stirred solution of (2R,3S)-3-amino-2-hydroxy-4-phenylbutyl-N-isobutylamine (1 equivalent) in dichloromethane, add triethylamine (2.5 equivalents).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Add a solution of 4-nitrobenzenesulfonyl chloride (1.2 equivalents) in dichloromethane dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutyl-4-nitrobenzenesulfonamide as a solid.

Protocol 2: Reduction of the Nitro Group

This protocol describes the catalytic hydrogenation of the nitro group to an amine, a critical step to unmask the functionality required for the final coupling.

Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for the reduction of aromatic nitro groups. The reaction is typically carried out under a hydrogen atmosphere in a protic solvent like methanol or ethanol. The use of triethanolamine is optional and can sometimes facilitate the reaction.[4]

Parameter Value/Condition Rationale
Reactant N-((2R,3S)-3-amino...)-4-nitrobenzenesulfonamideThe nitro-intermediate from Protocol 1.
Catalyst 10% Palladium on Carbon (Pd/C)Heterogeneous catalyst for hydrogenation.
Solvent Methanol or EthanolProtic solvent suitable for hydrogenation.
Hydrogen Source Hydrogen gas (balloon or pressure vessel)The reducing agent.
Temperature 30-55 °CModerate heating to increase reaction rate.[4]
Work-up Filtration and crystallizationTo remove the catalyst and isolate the product.

Step-by-Step Procedure:

  • In a hydrogenation vessel, dissolve N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutyl-4-nitrobenzenesulfonamide (1 equivalent) in methanol.

  • Carefully add 10% Pd/C (5-10% w/w) to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 3 kg pressure) and heat the mixture to 30-55 °C with vigorous stirring.[4]

  • Monitor the reaction by HPLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and carefully filter through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with methanol.

  • Combine the filtrates and concentrate under reduced pressure.

  • The resulting crude 4-amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutyl-benzenesulfonamide can be purified by recrystallization from a suitable solvent like isopropyl alcohol to yield a solid with high purity.[4]

Nitro_Reduction_Workflow Start Nitro-Intermediate in Methanol Add_Catalyst Add 10% Pd/C Start->Add_Catalyst Hydrogenation Pressurize with H₂ Heat to 30-55 °C Add_Catalyst->Hydrogenation Monitoring Monitor by HPLC Hydrogenation->Monitoring Monitoring->Hydrogenation Incomplete Filtration Filter through Celite Monitoring->Filtration Reaction Complete Concentration Concentrate Filtrate Filtration->Concentration Crystallization Recrystallize from Isopropyl Alcohol Concentration->Crystallization End Pure Amino-Intermediate Crystallization->End

Caption: Workflow for the catalytic reduction of the nitro-intermediate.

Protocol 3: Coupling with Activated Furan Moiety to Synthesize Darunavir

This final step involves the formation of the carbamate linkage between the newly formed aniline and the activated bicyclic furan.

Rationale: (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol is typically activated, for example, as a 4-nitrophenyl carbonate or an N-hydroxysuccinimidyl carbonate, to facilitate the coupling reaction.[4][5] The reaction is carried out in an aprotic polar solvent. The choice of solvent and temperature is crucial for achieving a good yield and minimizing the formation of impurities.[][4]

Parameter Value/Condition Rationale
Reactants 4-amino-N-((2R,3S)-3-amino...)-benzenesulfonamide, Activated (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-olThe two key fragments for the final molecule.
Solvent N-methyl-2-pyrrolidinone (NMP) or Dichloromethane/AcetonitrileAprotic polar solvent to dissolve reactants.[4]
Temperature -4 to 0 °C initially, then 25-30 °CLow initial temperature to control reactivity, followed by warming for completion.[4]
Work-up Precipitation and recrystallizationTo isolate and purify the final product.

Step-by-Step Procedure:

  • Dissolve 4-amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutyl-benzenesulfonamide (1 equivalent) in N-methyl-2-pyrrolidinone (NMP) and cool the solution to -4 to 0 °C.[4]

  • In a separate flask, dissolve the activated furan derivative (e.g., (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl 4-nitrophenyl carbonate) (1.1 equivalents) in NMP.

  • Add the solution of the activated furan to the cooled solution of the amine dropwise over a period of 1-2 hours, maintaining the temperature between -4 and 0 °C.[4]

  • After the addition, slowly raise the temperature of the reaction mixture to 25-30 °C and stir for 8-12 hours.[4]

  • Monitor the reaction for completion by HPLC.

  • Once complete, the Darunavir product can be isolated by precipitation upon the addition of an anti-solvent (e.g., water or an alcohol).

  • The crude Darunavir is then collected by filtration and can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield Darunavir ethanolate.

III. Conclusion

The use of an N-isobutyl-4-nitrobenzenesulfonamide intermediate is a robust and well-established strategy in the synthesis of Darunavir. This approach effectively protects the aniline nitrogen as a nitro group, which can be efficiently deprotected in a late-stage transformation. The protocols outlined in this document, derived from authoritative patent literature, provide a comprehensive guide for the practical execution of this synthetic route. Adherence to the specified conditions and careful monitoring of the reaction progress are essential for achieving high yields and purity of the final active pharmaceutical ingredient.

IV. References

  • Process for the preparation of darunavir. US8703980B2. Google Patents.

  • Process for preparation of darunavir and darunavir ethanolate of fine particle size. US9062065B2. Google Patents.

  • Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. The Journal of Organic Chemistry. ACS Publications.

  • PROCESS FOR THE PREPARATION OF DARUNAVIR AND DARUNAVIR INTERMEDIATES. Patent 2528923. EPO.

  • Process for the preparation of darunavir and darunavir intermediates. US8829208B2. Google Patents.

  • Process for the preparation of darunavir and darunavir intermediates. CA2784398A1. Google Patents.

  • Darunavir and Impurities. BOC Sciences.

  • Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. PubMed Central.

  • Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. ACS Publications.

  • Synthesis of darunavir showing the formation of six process related... ResearchGate.

  • Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. NIH.

  • Simplified procedure for the preparation of darunavir. US10774088B2. Google Patents.

  • Darunavir Synthetic Routes. MedKoo Biosciences.

  • An Efficient Synthesis of Darunavir Substantially Free from Impurities: Synthesis and Characterization of Novel Impurities. ResearchGate.

  • A simplified procedure for the preparation of darunavir. EP3541819B1. Google Patents.

  • Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors. PMC. NIH.

  • Process for the preparation of darunavir and darunavir intermediates. WO2011092687A1. Google Patents.

  • PROCESS FOR THE PREPARATION OF DARUNAVIR. WO/2016/193481. WIPO Patentscope.

Sources

"Ns strategy" using N-Isopropyl 3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: The Ns Strategy: A Modern Approach to Amine Synthesis and Protection Using N-Isopropyl 3-nitrobenzenesulfonamide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolving Landscape of Amine Protection

In the intricate field of multi-step organic synthesis, the judicious selection of protecting groups is paramount to success.[1] Functional groups, such as amines, often possess reactivities that can interfere with desired transformations elsewhere in a molecule.[2][3] Consequently, they must be temporarily masked or "protected" to ensure chemoselectivity. The ideal protecting group should be easy to install, stable under a variety of reaction conditions, and, crucially, removable under mild conditions that do not compromise the integrity of the synthesized molecule.[2][4]

For decades, the p-toluenesulfonyl (Tosyl or Ts) group has been a workhorse for amine protection due to its exceptional stability. However, this robustness is a double-edged sword, as its removal often requires harsh reductive or acidic conditions that are incompatible with complex, functionalized substrates.[4] This limitation spurred the development of alternative strategies, leading to the pioneering work of Fukuyama and the introduction of the nitrobenzenesulfonyl (Nosyl or Ns) group.[4][5] The electron-withdrawing nature of the nitro group renders the sulfonamide susceptible to cleavage under remarkably mild conditions, typically involving soft nucleophiles like thiols.[4][6]

This guide focuses on the "Ns Strategy," a versatile and powerful methodology that leverages nitrobenzenesulfonamides not only as a protective shield but also as an activating group for subsequent N-alkylation. We will specifically explore the application of This compound (CAS: 28860-10-8)[7][8], detailing the underlying mechanisms and providing robust protocols for its implementation in a research and development setting.

The Ns Strategy: Core Principles and Advantages

The Ns strategy is a highly efficient method for the synthesis of primary and secondary amines.[5] It revolves around the unique properties of the nitrobenzenesulfonyl group, which confers two key advantages:

  • Activation for N-Alkylation: The strongly electron-withdrawing nitro group significantly increases the acidity of the N-H proton of a primary Ns-protected amine. This allows for easy deprotonation with mild bases, facilitating subsequent alkylation under gentle conditions, such as the Fukuyama-Mitsunobu reaction, to form secondary amines.[9][10][11]

  • Mild and Orthogonal Deprotection: The Ns group can be readily cleaved using thiolates.[6] This deprotection proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, a pathway unavailable to the more robust tosyl group.[4] This mild cleavage condition ensures orthogonality with many other common protecting groups (e.g., Boc, Fmoc, TBDPS), allowing for selective deprotection in complex synthetic sequences.[12][13]

The overall workflow of the Ns strategy provides a streamlined path from a primary amine to a desired secondary amine product.

Ns_Strategy_Workflow Start Primary Amine (R-NH2) Protection Protection Step (Ns-Cl, Base) Start->Protection Sulfonylation Ns_Amide Ns-Protected Amine (R-NH-Ns) Protection->Ns_Amide Alkylation Alkylation (e.g., Mitsunobu) Ns_Amide->Alkylation Activation DiSub_Ns N,N-Disubstituted Sulfonamide (R-NR'-Ns) Alkylation->DiSub_Ns Deprotection Deprotection Step (Thiol, Base) DiSub_Ns->Deprotection Cleavage Final Secondary Amine (R-NHR') Deprotection->Final

Caption: General workflow of the Fukuyama Ns strategy.

The Deprotection Mechanism: A Mechanistic Deep Dive

The cornerstone of the Ns strategy is its unique deprotection mechanism. The process is initiated by the attack of a soft nucleophile, typically a thiolate anion (RS⁻), on the electron-deficient aromatic ring of the nitrobenzenesulfonyl group.[14] This attack forms a transient, resonance-stabilized intermediate known as a Meisenheimer complex.[4][6] The complex then collapses, leading to the cleavage of the sulfur-nitrogen bond, elimination of sulfur dioxide (SO₂), and release of the free amine.[6]

Deprotection_Mechanism cluster_start Reactants cluster_intermediate Mechanism cluster_end Products & Byproducts reactant reactant intermediate intermediate product product reagent reagent byproduct byproduct NsAmine Ns-Protected Amine (R₂N-SO₂Ar-NO₂) Meisenheimer Meisenheimer Complex (Intermediate) NsAmine->Meisenheimer SₙAr Attack Thiolate Thiolate (R'S⁻) Thiolate->Meisenheimer SₙAr Attack Amine Free Amine (R₂NH) Meisenheimer->Amine S-N Cleavage Sulfide Diaryl Sulfide (R'S-Ar-NO₂) Meisenheimer->Sulfide Collapse SO2 Sulfur Dioxide (SO₂) Meisenheimer->SO2 Elimination

Caption: Mechanism of thiol-mediated Ns-deprotection.

Experimental Protocols

These protocols provide a general framework. Researchers should optimize conditions based on the specific substrate and scale. Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Protection of a Primary Amine with 3-Nitrobenzenesulfonyl Chloride

This procedure details the formation of an Ns-sulfonamide from a primary amine. The protocol is analogous for this compound's corresponding sulfonyl chloride.

Materials:

  • Primary amine (1.0 eq)

  • 3-Nitrobenzenesulfonyl chloride (1.05 - 1.1 eq)

  • Triethylamine (Et₃N) or Pyridine (1.5 - 2.0 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 eq) in DCM.

  • Base Addition: Add triethylamine (1.5 eq) to the solution. Cool the mixture to 0 °C in an ice-water bath.

  • Sulfonylation: Dissolve 3-nitrobenzenesulfonyl chloride (1.05 eq) in a minimal amount of DCM and add it dropwise to the stirred amine solution over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

  • Washing: Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude sulfonamide can be purified by column chromatography on silica gel or by recrystallization to yield the pure Ns-protected amine.[15]

Protocol 2: Deprotection of Ns-Amides using Thiophenol

This protocol is a classic and highly effective method for cleaving the Ns group to liberate the free amine.[6]

Materials:

  • Ns-protected amine (1.0 eq)

  • Thiophenol (2.5 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.5 - 3.0 eq)

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Water

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1 M aqueous sodium hydroxide (NaOH)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottomed flask containing the Ns-protected amine (1.0 eq) and potassium carbonate (3.0 eq), add acetonitrile.

  • Thiol Addition: Add thiophenol (2.5 eq) to the suspension.

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature or heat to 40-50 °C for 1-5 hours. The use of DMF as a solvent can often accelerate the reaction.[9]

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

  • Workup: Upon completion, cool the mixture to room temperature and dilute it with water.

  • Extraction: Extract the aqueous mixture with three portions of DCM or EtOAc.

  • Washing: Combine the organic extracts and wash with 1 M aqueous NaOH (to remove excess thiophenol) and then with brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude amine product can be purified by silica gel column chromatography to yield the desired free amine.[6]

Data Summary: Deprotection Conditions

The choice of thiol, base, and solvent can be tailored to the substrate. Solid-supported thiols offer the advantage of a simplified workup, as the reagent and sulfide byproduct can be removed by simple filtration.[16][17] Odorless thiol alternatives are also being developed to address the unpleasant nature of volatile thiols.[18]

Thiol ReagentBaseSolventTemperatureTypical TimeKey Advantage/Consideration
ThiophenolK₂CO₃, Cs₂CO₃MeCN, DMFRT - 50 °C1 - 5 hHighly effective, standard conditions.[6]
Mercaptoacetic acidEt₃NMeCNRT~12 hByproduct is water-soluble.
Thiophenol ResinCs₂CO₃THF, DMFRT6 - 24 hSimplified workup via filtration.[16][17]
Homocysteine ThiolactoneDBUMeCN/H₂ORTVariesIn-situ generation of an odorless thiol.[18]

Conclusion and Outlook

The Ns strategy, utilizing reagents like this compound, represents a significant advancement in the synthesis and manipulation of amines. Its key strengths—mild installation, activation towards N-alkylation, and gentle, orthogonal deprotection—make it an indispensable tool for medicinal chemists and synthetic researchers.[4][5] The ability to cleave the Ns group under conditions that leave most other protecting groups and sensitive functionalities intact provides a level of strategic flexibility that is critical in the total synthesis of complex natural products and the development of novel pharmaceutical agents. As research continues to yield even milder and more convenient deprotection reagents, the utility and adoption of the Ns strategy are set to expand even further.

References

  • Fukuyama Amine Synthesis. (2014). Chem-Station Int. Ed.URL: https://www.chem-station.com/en/reactions-2/2014/03/fukuyama-amine-synthesis.html
  • Spieß, P., Sirvent, A., Tiefenbrunner, I., et al. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. Angewandte Chemie International Edition. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10398863/
  • Perdona, G., & Taddei, M. (2005). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Synlett. URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2005-921921
  • Protecting group. (n.d.). In Wikipedia. Retrieved January 10, 2026. URL: https://en.wikipedia.org/wiki/Protecting_group
  • Moussa, Z. (2010). Utilization of Fukuyama's sulfonamide protecting group for the synthesis of N-substituted α-amino acids and derivatives. ResearchGate. URL: https://www.researchgate.
  • Technical Support Center: Optimization of Thiol-Mediated Nosyl Deprotection. (2025). Benchchem. URL: https://www.benchchem.
  • Kan, T., & Fukuyama, T. (2004). Ns strategies: a highly versatile synthetic method for amines. Chemical Communications. URL: https://pubs.rsc.org/en/content/articlelanding/2004/cc/b311203a
  • VI Protecting Groups and Orthogonal Protection Strategies. (n.d.). University of Bristol. URL: https://www.chm.bris.ac.uk/webprojects2002/fleming/VI.htm
  • Deprotection of o -Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. (2005). ResearchGate. URL: https://www.researchgate.
  • May, I., & Heller, S. (2025). Odorless nosyl deprotection by in-situ formation of a thiolate. American Chemical Society. URL: https://www.acs.
  • Orthogonal Protection Definition. (n.d.). Fiveable. URL: https://library.fiveable.me/key-terms/organic-chemistry/orthogonal-protection
  • da Silva, J., et al. (2008). The use of Fukuyama's sulfonamide in the synthesis of selectively protected spermidines. Journal of the Brazilian Chemical Society. URL: https://www.scielo.br/j/jbchs/a/gYmZ5vB97j68z9qK68S4yhn/?lang=en
  • Albericio, F., & Subirós-Funosas, R. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers. URL: https://pubmed.ncbi.nlm.nih.gov/10931448/
  • Sharma, P., & Kumar, A. (2021). Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications. Organic & Biomolecular Chemistry. URL: https://pubmed.ncbi.nlm.nih.gov/33569566/
  • This compound. (n.d.). Synblock. URL: https://www.synblock.com/cas-28860-10-8.html
  • State‐of‐the‐art of benzenesulfonamide protecting groups. (2025). ResearchGate. URL: https://www.researchgate.net/figure/State-of-the-art-of-benzenesulfonamide-protecting-groups-A-Comparison-between-known_fig1_361272782
  • A reliable and easy method for synthesis of nitrogen-containing compounds. (n.d.). TCI Chemicals. URL: https://www.tcichemicals.
  • Protective Groups. (n.d.). Organic Chemistry Portal. URL: https://www.organic-chemistry.org/protectivegroups/
  • This compound. (n.d.). Alchem Pharmtech. URL: https://www.alchempharmtech.com/product/n-isopropyl-3-nitrobenzenesulfonamide-cas-28860-10-8/

Sources

Application Notes and Protocols: Deprotection of N-Isopropyl 3-Nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction

The 3-nitrobenzenesulfonamide (nosyl, Ns) group is a cornerstone in modern organic synthesis for the protection of primary and secondary amines. Its widespread adoption by researchers, scientists, and drug development professionals stems from a unique combination of stability and facile, mild cleavage conditions. Unlike the more robust tosyl (Ts) group, which often requires harsh acidic or reductive conditions for removal, the nosyl group can be cleaved with high efficiency and selectivity using soft nucleophiles.[1][2] This orthogonality to common acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) protecting groups makes it an invaluable tool in complex, multi-step syntheses of pharmaceuticals and natural products.[1][3]

The strong electron-withdrawing nature of the nitro group acidifies the sulfonamide N-H proton, facilitating N-alkylation reactions, a principle famously exploited in the Fukuyama amine synthesis.[2][4] This guide provides a detailed examination of the deprotection of N-isopropyl 3-nitrobenzenesulfonamide, a representative secondary nosylamide. It offers an in-depth analysis of the underlying mechanism, a comparison of leading methodologies, and field-tested, step-by-step protocols designed for practical application in a research setting.

Mechanistic Rationale: The Meisenheimer Complex Pathway

The deprotection of a nosylamide does not proceed through the cleavage of the S-N bond directly. Instead, it occurs via a nucleophilic aromatic substitution (SNAr) mechanism on the electron-deficient nitroaromatic ring.[3][4] The process is initiated by the attack of a soft nucleophile, typically a thiolate anion, at the carbon atom bearing the sulfonyl group.

This attack forms a transient, resonance-stabilized intermediate known as a Meisenheimer complex.[2][4] The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group. This intermediate then collapses, leading to the irreversible extrusion of sulfur dioxide and the release of the free secondary amine, in this case, isopropylamine. The thiolate is consumed in this process, forming a thioether byproduct.

G cluster_mech Deprotection Mechanism Start N-Isopropyl-3-nitrobenzenesulfonamide + Thiolate (RS⁻) Meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) Start->Meisenheimer 1. Nucleophilic Aromatic Attack Products Free Amine (Isopropylamine) + Thioether (Ar-SR) + Sulfur Dioxide (SO₂) Meisenheimer->Products 2. Collapse & Elimination Base Thiol (RSH) + Base Thiolate Thiolate (RS⁻) Base->Thiolate Deprotonation

Caption: Deprotection mechanism via a Meisenheimer complex.

Comparative Deprotection Methodologies

The choice of deprotection method is often dictated by factors such as scale, substrate sensitivity, and practical laboratory considerations like reagent odor and purification strategy. Below is a summary of the most effective protocols.

MethodThiol ReagentTypical BaseSolventTemp. (°C)Time (h)Key Advantages & Disadvantages
Classic Fukuyama ThiophenolK₂CO₃, Cs₂CO₃, KOHACN, DMF25 - 501 - 4Adv: Fast, high-yielding, well-established.[4] Disadv: Pungent, unpleasant odor of thiophenol.[5]
Odorless Thiol p-Mercaptobenzoic AcidK₂CO₃, LiOHDMF, ACN40 - 6012 - 24Adv: Odorless, acidic byproduct is easily removed by basic wash.[6][7] Disadv: Slower kinetics.
Solid-Phase Scavenging Polymer-Supported ThiophenolCs₂CO₃THF, DMF25 - 806 - 24Adv: Simplified purification via filtration, ideal for parallel synthesis.[1][3] Disadv: Higher cost of reagent, potential for resin degradation at high temperatures.[3]
Experimental Protocols
Protocol 1: Thiophenol-Mediated Deprotection (Fukuyama Method)

This protocol is the traditional and highly efficient method for nosyl group cleavage. It is rapid and effective but requires handling the volatile and malodorous thiophenol in a well-ventilated fume hood.

Materials:

  • This compound (1.0 eq.)

  • Thiophenol (2.5 eq.)

  • Potassium Carbonate (K₂CO₃, 3.0 eq.), finely powdered

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl Acetate or Dichloromethane

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.) and dissolve it in acetonitrile (approx. 0.1 M concentration).

  • Add finely powdered potassium carbonate (3.0 eq.) to the stirred solution.

  • In a well-ventilated fume hood, add thiophenol (2.5 eq.) to the suspension.

  • Stir the reaction mixture at room temperature or heat to 50°C for faster conversion.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M NaOH solution (to remove excess thiophenol and the thioether byproduct), water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude isopropylamine can be further purified by distillation or by conversion to a salt if necessary.

Protocol 2: Deprotection Using an Odorless Thiol (p-Mercaptobenzoic Acid)

This method serves as an excellent alternative to the classic Fukuyama protocol, mitigating the issue of unpleasant odors. The reaction is generally slower but the workup is simplified.

Materials:

  • This compound (1.0 eq.)

  • p-Mercaptobenzoic acid (2.5 eq.)[6][7]

  • Potassium Carbonate (K₂CO₃, 3.0 eq.)

  • N,N-Dimethylformamide (DMF)

  • Other materials as listed in Protocol 1

Procedure:

  • Dissolve the this compound (1.0 eq.) in DMF in a round-bottom flask.

  • Add potassium carbonate (3.0 eq.) and p-mercaptobenzoic acid (2.5 eq.).

  • Heat the mixture to 40-60°C and stir for 12-24 hours.[7]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate and water.

  • Transfer to a separatory funnel. The acidic byproduct (thioether of p-mercaptobenzoic acid) can be efficiently removed by washing the organic layer with a saturated sodium bicarbonate solution.

  • Wash further with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 3: Solid-Supported Thiol for Simplified Purification

This protocol is ideal for library synthesis or when simplified purification is a priority. The thiol reagent is immobilized on a polymer resin, allowing for its removal, along with the captured byproduct, by simple filtration.[3]

Materials:

  • This compound (1.0 eq.)

  • Polymer-supported thiophenol (PS-thiophenol, ~2.0 mmol/g loading, 3.0 eq.)

  • Cesium Carbonate (Cs₂CO₃, 3.0 eq.)[3]

  • Tetrahydrofuran (THF) or DMF

  • Filtration apparatus (e.g., Büchner funnel)

  • Methanol or Dichloromethane for washing

Procedure:

  • In a vial or flask, suspend this compound (1.0 eq.) in THF.

  • Add cesium carbonate (3.0 eq.) followed by PS-thiophenol resin (3.0 eq.).

  • Seal the vessel and shake or stir the mixture at room temperature for 24 hours. For accelerated rates, the reaction can be heated to 80°C (in THF) or irradiated in a microwave synthesizer.[3]

  • Monitor the reaction by taking a small aliquot of the supernatant and analyzing via TLC or LC-MS. If the reaction stalls, an additional portion of PS-thiophenol may be added.[3]

  • Once complete, filter the reaction mixture through a sintered glass funnel or a cotton plug.

  • Wash the resin thoroughly with several portions of THF, dichloromethane, and methanol to ensure complete recovery of the product.

  • Combine the filtrates and concentrate under reduced pressure to obtain the deprotected amine, often in high purity without the need for chromatography.[3]

General Experimental Workflow

The overall process, from the protected starting material to the final purified product, follows a logical sequence of reaction, workup, and purification, with variations depending on the chosen protocol.

G Start Start: N-Nosyl Isopropylamine Reaction Deprotection Reaction (Choose Protocol 1, 2, or 3) Start->Reaction Workup Workup Stage Reaction->Workup Filtration Filtration (Protocol 3) Workup->Filtration Solid-Phase Extraction Aqueous Extraction (Protocols 1 & 2) Workup->Extraction Solution-Phase Drying Drying & Concentration Filtration->Drying Extraction->Drying Crude Crude Amine Product Drying->Crude Purification Purification (Chromatography/Distillation) Crude->Purification Final Final Product: Purified Isopropylamine Purification->Final

Caption: General experimental workflow for nosyl group deprotection.

Troubleshooting and Key Insights
  • Incomplete Reaction: If TLC or LC-MS analysis shows significant remaining starting material, consider adding an additional equivalent of the thiol reagent and base or increasing the reaction temperature and time.

  • Reaction Failure: The deprotection is critically dependent on the electron-withdrawing nitro group. If the nitro group has been inadvertently reduced to an amine (aniline) in a previous step, the aromatic ring is no longer sufficiently electron-poor to undergo SNAr, and these deprotection methods will fail.[8]

  • Base Selection: While potassium carbonate is a common and cost-effective choice, cesium carbonate often provides better results, particularly in less polar solvents like THF, due to its higher solubility.[3]

  • Solvent Choice: DMF and acetonitrile are excellent solvents for these reactions due to their polar, aprotic nature, which effectively solvates the ions involved. THF is a suitable alternative, especially for microwave-assisted protocols.[3][4]

References
  • Moussa, Z., et al. (2008). Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides.
  • Kan, T., & Fukuyama, T. (2004). Fukuyama Amine Synthesis.
  • Schmidt, M. A., et al. (2017). 4-Cyanobenzenesulfonamides: Amine Synthesis and Protecting Strategy To Compliment the Nosyl Group. The Journal of Organic Chemistry, 82(9): 4550-4560. [Link]
  • Fukuyama, T., & Kan, T. (2004). Ns strategies: a highly versatile synthetic method for amines.
  • PubMed (2017). 4-Cyanobenzenesulfonamides: Amine Synthesis and Protecting Strategy To Compliment the Nosyl Group.
  • Taylor & Francis Online (2008). Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides. Taylor & Francis Online. [Link]
  • American Chemical Society (2025). Odorless nosyl deprotection by in-situ formation of a thiolate.
  • ResearchGate (2005). Deprotection of o -Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol.
  • Miller, J. (1968).
  • ResearchGate (2006). Deprotection of N -Nosyl-α-amino Acids by Using Solid-Supported Mercaptoacetic Acid.
  • Reddit (2023). Does anyone know of a method to remove a nosyl group that's been reduced to the amine?. r/chemistry. [Link]

Sources

Application Notes & Protocols: Strategic N-Alkylation of N-Isopropyl 3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist: Dr. Gemini

Abstract

This guide provides a detailed technical overview and actionable protocols for the N-alkylation of N-Isopropyl 3-nitrobenzenesulfonamide. The presence of the electron-withdrawing 3-nitro group significantly enhances the acidity of the sulfonamide N-H proton, facilitating alkylation under milder conditions than those required for less activated analogs like p-toluenesulfonamides. We present two robust, field-proven protocols: a classical approach using alkyl halides and a mild, versatile Fukuyama-Mitsunobu reaction with alcohols. The document explains the underlying chemical principles, offers step-by-step experimental procedures, and includes guidance on reaction validation and troubleshooting. This work is intended to equip researchers with the necessary knowledge to effectively synthesize diverse N-alkylated isopropylamines, which are valuable intermediates in medicinal chemistry and materials science.

Expertise & Experience: The Causality Behind N-Alkylation of Nitrobenzenesulfonamides

The N-alkylation of sulfonamides is a cornerstone transformation in organic synthesis for preparing secondary amines. The choice of the sulfonyl group is critical and dictates the required reaction conditions. While groups like tosyl (Ts) are common, they form relatively stable sulfonamides that require strong bases (e.g., NaH) or high temperatures for efficient N-alkylation.

The strategic advantage of using a nitrobenzenesulfonamide ("nosylamide") lies in the potent electron-withdrawing nature of the nitro group.[1] Even when positioned meta to the sulfonyl group, as in 3-nitrobenzenesulfonamide, the nitro group substantially increases the acidity of the N-H proton (lowers the pKa). This acidification is the key mechanistic driver that allows for:

  • Deprotonation with weaker bases: Mild bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are sufficient to generate the nucleophilic sulfonamide anion.[2][3]

  • Facilitation of Mitsunobu reactions: The enhanced acidity makes nosylamides excellent substrates for the Fukuyama-Mitsunobu reaction, a famously mild and efficient method for alkylating acidic N-H bonds with alcohols.[4][5][6]

Furthermore, the nosyl group serves as an excellent protecting group that can be cleaved under gentle, orthogonal conditions using thiolates (e.g., thiophenol with a base), which proceeds via a Meisenheimer complex.[2][4][7] This facile deprotection is a significant advantage over the harsh conditions often needed to remove other sulfonyl groups.[7]

cluster_0 N-H Acidification & Deprotonation cluster_1 SN2 Alkylation Start N-Isopropyl 3-nitrobenzenesulfonamide Anion Sulfonamide Anion (Nucleophile) Start->Anion - H⁺ AlkylHalide Alkyl Halide (R-X) Anion->AlkylHalide Nucleophilic Attack Base Weak Base (e.g., K₂CO₃, Cs₂CO₃) Base->Anion Accepts H⁺ Product N-Alkylated Product AlkylHalide->Product + R⁺ Setup 1. Reaction Setup - Add Sulfonamide, Base, Solvent - Stir ReagentAdd 2. Reagent Addition - Add Alkyl Halide - Heat to 60 °C Setup->ReagentAdd Monitor 3. Monitoring - TLC or LC-MS - Check for starting material ReagentAdd->Monitor Workup 4. Work-up - Cool, Dilute with H₂O - Extract with EtOAc Monitor->Workup Upon Completion Purify 5. Purification - Dry, Concentrate - Silica Gel Chromatography Workup->Purify Analyze 6. Analysis - ¹H NMR, ¹³C NMR, MS - Confirm Structure & Purity Purify->Analyze

Caption: Step-by-step workflow for classical N-alkylation.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), potassium carbonate (K₂CO₃, 3.0 eq., finely powdered), and anhydrous dimethylformamide (DMF, approx. 0.2 M).

  • Reagent Addition: Stir the suspension and add the alkyl halide (e.g., 3-phenylpropyl bromide, 1.1 eq.).

  • Reaction Execution: Heat the mixture in an oil bath to 60 °C.

  • Monitoring (Trustworthiness Check): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours. A typical mobile phase for TLC is 30% ethyl acetate in hexanes. The product should have a higher Rf value than the starting sulfonamide. The reaction is complete upon the disappearance of the starting material, typically within 2-8 hours.

  • Work-up: Allow the reaction mixture to cool to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Fukuyama-Mitsunobu N-Alkylation with Alcohols

This protocol is ideal for converting alcohols directly into the alkylating agent in situ under very mild conditions. It is particularly useful for sensitive substrates. [5][6] Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried, round-bottomed flask under a nitrogen atmosphere, add this compound (1.0 eq.), the desired alcohol (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.). Dissolve the components in anhydrous tetrahydrofuran (THF, approx. 0.2 M).

  • Reagent Addition: Cool the stirred solution to 0 °C in an ice bath. Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise over 10-15 minutes. A color change (typically to yellow/orange) and the formation of a precipitate may be observed.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.

  • Monitoring (Trustworthiness Check): Monitor the reaction by TLC or LC-MS for the consumption of the starting sulfonamide. The by-products (triphenylphosphine oxide and the hydrazine) can sometimes complicate TLC analysis, making LC-MS a more reliable tool.

  • Work-up and Purification: Concentrate the reaction mixture directly onto silica gel. Purify by flash column chromatography. The non-polar triphenylphosphine can be eluted first, followed by the desired product, and finally the polar by-products (phosphine oxide and hydrazide). [6]6. Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation: Comparative Overview of Conditions

The table below summarizes the key parameters for the two primary N-alkylation methods described.

ParameterProtocol 1: Classical AlkylationProtocol 2: Fukuyama-Mitsunobu
Alkylating Agent Alkyl Halide (R-X)Alcohol (R-OH)
Key Reagents K₂CO₃ or Cs₂CO₃PPh₃, DEAD or DIAD
Solvent DMF, AcetonitrileTHF, Dichloromethane
Temperature Room Temp to 80 °C0 °C to Room Temp
Reaction Time 2 - 12 hours4 - 16 hours
Key Advantage Scalability, cost-effectiveMild conditions, alcohol use
Purification Note Straightforward extraction/chromatographyRequires careful chromatography to remove by-products

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Incomplete Reaction Insufficiently active alkyl halide (e.g., a chloride).Poor quality base or solvent.Steric hindrance.Switch from alkyl bromide to alkyl iodide.Use freshly dried solvent and finely ground K₂CO₃, or switch to Cs₂CO₃.Increase reaction temperature and time; consider the Mitsunobu route.
Low Yield Side reactions (e.g., elimination with hindered halides).Difficult purification and product loss.Use a less-hindered base if elimination is suspected.For Mitsunobu, ensure slow addition of DEAD/DIAD at 0 °C.Optimize chromatography conditions carefully.
Multiple Products O-alkylation of DMF (formate ester by-product).Over-alkylation (not possible for this substrate).This is a known side reaction in DMF at high temperatures. If observed, switch to acetonitrile as the solvent.

References

  • Fujita, K. I., Fujii, T., & Yamaguchi, R. (2004). Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Organic Letters, 6(20), 3525–3528. [Link]
  • Kan, T., & Fukuyama, T. (2004). Ns-strategy for the synthesis of polyamines.
  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373–6374.
  • Christensen, C., Clausen, R. P., Begtrup, M., & Kristensen, J. L. (2004). Deprotection of 2-Nitrobenzenesulfonamides Using Fluorous and Solid Phase Reagents. Tetrahedron Letters, 45(41), 7691-7694. [Link]
  • Miller, S. C., & Scanlan, T. S. (1997). Site-Selective N-Alkylation of a TREN-Based Scaffold. Journal of the American Chemical Society, 119(9), 2062–2063.
  • Reichwein, J. F., & Liskamp, R. M. J. (2000). Versatile solid-phase synthesis of secondary amines from alcohols. Development of an N-Boc-(o-nitrobenzene)sulfonamide linker. Tetrahedron Letters, 41(49), 9449-9453. [Link]
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Navigating Organic Synthesis: The Role of 3-Nitrobenzenesulfonyl Chloride. [Link]
  • Begtrup, M., et al. (2001). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. The Journal of Organic Chemistry, 66(16), 5547–5552. (Note: While a direct URL is not available from the search, this reference supports deprotection methods).
  • Liu, P., Tung, N. T., Xu, X., Yang, J., & Li, F. (2021). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal–Ligand Bifunctional Ruthenium Catalyst. The Journal of Organic Chemistry, 86(4), 3621–3631. [Link]
  • Ota, K., Fujiwara, Y., Nagao, K., & Ohmiya, H. (2022). Photocatalyzed Synthesis of Unsymmetrical Alkylphosphorus(V) Compounds Using Imidazolium Phosphonites. Angewandte Chemie International Edition, 61(30), e202204649.
  • Li, F., et al. (2015). The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex. New Journal of Chemistry, 39(9), 6853-6856. [Link]
  • Kasian, L. I., et al. (2016). N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. Journal of Chemistry and Technologies, 24(2), 155-163. [Link]
  • Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry, 84(6), 3715–3724. [Link]
  • Sharma, A., & Kumar, V. (2021). Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications. Molecular Diversity, 26(1), 589–628. [Link]
  • Fukuyama, T., Cheung, M., Jow, C. K., Hidai, Y., & Kan, T. (1999). Mitsunobu reactions of n-alkyl and n-acyl sulfonamides-an efficient route to protected amines. Tetrahedron Letters, 40(46), 8141-8145. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Canale, V., et al. (2016). N-Alkylated arylsulfonamides of (aryloxy)ethyl piperidines: 5-HT(7) receptor selectivity versus multireceptor profile. Bioorganic & Medicinal Chemistry, 24(2), 132–144. [Link]
  • Le-Huu, M., et al. (2014). Fukuyama–Mitsunobu alkylation in amine synthesis on solid phase revisited: N-alkylation with secondary alcohols and synthesis of curtatoxins. Beilstein Journal of Organic Chemistry, 10, 2087–2094. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67138, 3-Nitrobenzenesulfonamide. [Link]
  • ACS Green Chemistry Institute. (n.d.).
  • MDPI. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Molecules, 29(10), 2329. [Link]
  • Sharma, A., & Kumar, V. (2021). Mechanism of Fukuyama–Mitsunobu alkylation. Figure from "Fukuyama reduction, Fukuyama coupling and Fukuyama–Mitsunobu alkylation: recent developments and synthetic applications". Molecular Diversity, 26, 589–628. [Link]
  • Rossetti, A., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13(53), 36959-36966. [Link]
  • Harris, J. M., et al. (2009). The facile preparation of primary and secondary amines via an improved Fukuyama–Mitsunobu procedure. Application to the synthesis of a lung-targeted gene delivery agent. Organic & Biomolecular Chemistry, 7(18), 3691-3698. [Link]
  • Dow, N. W., Cabré, A., & MacMillan, D. W. C. (2021). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Chem, 7(7), 1-16. [Link]
  • ResearchGate. (n.d.).
  • Google Patents. (1995). US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride.
  • Rossetti, A., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13, 36959-36966. [Link]

Sources

Application Notes & Protocols: A Guide to the Synthesis of Secondary Amines via N-Substituted Nitrobenzenesulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Secondary amines are a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules. Their synthesis, however, presents a classic challenge: the direct alkylation of primary amines is often plagued by poor selectivity, leading to mixtures of primary, secondary, tertiary, and even quaternary ammonium salts. To circumvent these issues, synthetic chemists rely on robust strategies involving protecting groups.

The nitrobenzenesulfonyl (Ns) group, particularly as utilized in the "Ns-strategy," offers a powerful and reliable three-step pathway for the clean synthesis of N,N-disubstituted secondary amines. This method leverages the unique electronic properties of the nitrobenzenesulfonyl moiety to first protect a primary amine, facilitate a selective mono-alkylation, and then undergo facile cleavage under mild conditions. This guide provides a detailed exploration of this strategy, focusing on the principles and protocols applicable to reagents like N-isopropyl 3-nitrobenzenesulfonamide and its precursors, designed for researchers in synthetic chemistry and drug development.

The Core Principle: A Three-Step Synthetic Workflow

The Ns-strategy transforms a primary amine into a desired secondary amine through a sequence of protection, alkylation, and deprotection. The nitro group on the aromatic ring is the key activator, rendering the sulfonamide N-H proton acidic for easy alkylation and activating the ring for the final deprotection step.

G cluster_workflow Overall Synthetic Workflow A Primary Amine (R¹-NH₂) B Step 1: Protection (Sulfonamide Formation) A->B + 3-Nitrobenzenesulfonyl Chloride C N-Monosubstituted Sulfonamide B->C D Step 2: Alkylation (R²-X) C->D + Base, Alkylating Agent E N,N-Disubstituted Sulfonamide D->E F Step 3: Deprotection (Ns Group Cleavage) E->F + Thiol Nucleophile G Final Product: Secondary Amine (R¹-NH-R²) F->G

Figure 1: A high-level overview of the three-step Ns-strategy for secondary amine synthesis.

Step 1: Protection of the Primary Amine (Sulfonamide Formation)

The journey begins by converting a primary amine into an N-monosubstituted nitrobenzenesulfonamide. This is typically achieved by reacting the primary amine with a nitrobenzenesulfonyl chloride (e.g., 2- or 3-nitrobenzenesulfonyl chloride) in the presence of a base.

  • Causality: This initial step is crucial for preventing over-alkylation. The resulting sulfonamide is significantly less nucleophilic than the starting amine. Furthermore, the powerful electron-withdrawing effect of the sulfonyl group and the nitro-substituted ring renders the remaining proton on the nitrogen (N-H) acidic, setting the stage for the subsequent alkylation.

Step 2: N-Alkylation of the Sulfonamide

With the primary amine protected, the second alkyl group is introduced. The acidic N-H proton of the monosubstituted sulfonamide is easily removed by a moderate base, such as potassium carbonate (K₂CO₃), generating a nucleophilic amide anion. This anion then readily reacts with an alkylating agent (e.g., an alkyl halide) to form the N,N-disubstituted sulfonamide.

  • Expert Insight: The choice of solvent is critical. Anhydrous polar aprotic solvents like dimethylformamide (DMF) are ideal as they effectively solvate the cation of the base (e.g., K⁺) without interfering with the nucleophilicity of the amide anion.[1] For alkylating with alcohols, the Mitsunobu reaction provides an effective alternative to using alkyl halides.

Step 3: Deprotection via Nucleophilic Aromatic Substitution

The final and most elegant step is the cleavage of the Ns protecting group. This is not a simple hydrolysis. Instead, it proceeds via a nucleophilic aromatic substitution (SₙAr) mechanism. A soft nucleophile, typically a thiolate, attacks the electron-deficient aromatic ring of the sulfonamide.

  • Mechanism: The attack of the thiolate (e.g., PhS⁻) on the carbon atom bearing the sulfonyl group is facilitated by the strongly electron-withdrawing nitro group. This forms a transient, stabilized intermediate known as a Meisenheimer complex.[1] The complex then collapses, cleaving the sulfur-nitrogen bond and liberating the desired secondary amine. This process is highly efficient and occurs under mild, often basic, conditions, preserving the integrity of other functional groups in the molecule.

G A N,N-Disubstituted Sulfonamide C Meisenheimer Complex (Stabilized Intermediate) A->C Nucleophilic Attack B Thiolate Nucleophile (e.g., PhS⁻) B->C D Secondary Amine (Product) C->D S-N Bond Cleavage E Thioether Byproduct C->E Elimination

Figure 2: The deprotection mechanism involving the formation of a Meisenheimer complex.

Experimental Protocols

The following protocols are generalized from a reliable, peer-reviewed procedure and can be adapted for various substrates.[1] For this example, we will illustrate the synthesis of an N-isopropyl secondary amine , starting from isopropylamine.

Protocol 1: Synthesis of this compound (Protection)

This protocol describes the formation of the initial N-monosubstituted sulfonamide.

  • Reagents & Materials:

    • Isopropylamine (1.0 eq)

    • 3-Nitrobenzenesulfonyl chloride (1.05 eq)

    • Pyridine or Triethylamine (1.5 eq)

    • Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve isopropylamine in DCM and cool the solution to 0 °C in an ice bath.

    • Add the base (e.g., triethylamine) to the stirred solution.

    • Add a solution of 3-nitrobenzenesulfonyl chloride in DCM dropwise over 20-30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound, which can be purified by recrystallization or column chromatography if necessary.

Protocol 2: N-Alkylation of this compound

This protocol introduces the second R-group to form the fully substituted sulfonamide.

  • Reagents & Materials:

    • This compound (1.0 eq)

    • Alkylating agent (R²-X, e.g., an alkyl bromide) (1.1 eq)

    • Anhydrous potassium carbonate (K₂CO₃), finely powdered (3.0 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Diethyl ether or Ethyl acetate

    • Water and Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Combine this compound and anhydrous K₂CO₃ in a flask under a nitrogen atmosphere.

    • Add anhydrous DMF and stir the suspension.

    • Add the alkylating agent dropwise to the mixture.

    • Heat the reaction mixture to 50-60 °C and stir for 2-8 hours until the starting material is consumed (monitor by TLC).

    • Cool the reaction to room temperature and dilute with a large volume of water.

    • Extract the aqueous mixture three times with an organic solvent like diethyl ether or ethyl acetate.

    • Combine the organic extracts and wash with water and brine to remove residual DMF.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting N,N-disubstituted sulfonamide by silica gel column chromatography.[1]

Protocol 3: Deprotection to Yield the Secondary Amine

This final step liberates the target secondary amine.

  • Reagents & Materials:

    • N-Alkyl-N-isopropyl 3-nitrobenzenesulfonamide (1.0 eq)

    • Thiophenol (2.5 eq)

    • Potassium hydroxide (KOH) (2.5 eq)

    • Acetonitrile (CH₃CN)

    • Dichloromethane (DCM)

    • 1 M Sodium hydroxide (NaOH) solution

    • Water and Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a flask under a nitrogen atmosphere, dissolve thiophenol in acetonitrile and cool the solution to 0 °C in an ice bath.

    • Slowly add an aqueous solution of KOH over 10 minutes to form potassium thiophenoxide in situ.

    • Remove the ice bath and add a solution of the N,N-disubstituted sulfonamide in acetonitrile to the thiophenoxide mixture over 20 minutes.

    • Heat the reaction mixture to 50 °C for approximately 40-60 minutes, monitoring by TLC for the disappearance of the starting material.[1]

    • Cool the reaction to room temperature, dilute with water, and extract three times with DCM.

    • Combine the organic extracts and wash twice with 1 M NaOH solution (to remove excess thiophenol) and once with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude secondary amine by silica gel column chromatography or distillation to obtain the final product.[1]

Data Summary: A Case Study

The following table summarizes the results from a published procedure for the synthesis of N-(4-Methoxybenzyl)-3-phenylpropylamine, which follows the 2-nitrobenzenesulfonyl strategy. The principles are directly applicable to the 3-nitro isomer.[1]

StepKey ReagentsSolventTemperatureTimeYield
Protection 4-Methoxybenzylamine, 2-Nitrobenzenesulfonyl chloride, PyridineDCM0 °C to RT1 hr97%
Alkylation N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide, 3-Phenylpropyl bromide, K₂CO₃DMF60 °C70 min99%
Deprotection N,N-Disubstituted sulfonamide, Thiophenol, KOHAcetonitrile50 °C40 min89-91%

Table 1: Reaction parameters and yields for a representative secondary amine synthesis using the Ns-strategy.[1]

Conclusion

The use of nitrobenzenesulfonamides as protecting groups provides a robust, high-yielding, and versatile method for the synthesis of secondary amines. The strategy effectively prevents common side reactions like over-alkylation and proceeds under conditions that are tolerant of a wide range of functional groups. By understanding the underlying mechanisms—particularly the activation provided by the nitro group for both the alkylation and the final SₙAr deprotection—researchers can confidently apply this technique to the synthesis of complex nitrogen-containing target molecules in drug discovery and development.

References

  • Kurosawa, W., Kan, T., & Fukuyama, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186. [Link]
  • Williams, D. L. (2004). Nitrosation of Amines in Non-Aqueous Solvents - Difference between N-N=O and O-N=O Nitroso Donors.

Sources

Scale-up Synthesis of N-Isopropyl 3-nitrobenzenesulfonamide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the scale-up synthesis of N-Isopropyl 3-nitrobenzenesulfonamide, a key intermediate in various chemical and pharmaceutical applications. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology that is both scalable and reliable. Emphasis is placed on the underlying chemical principles, safety considerations, and analytical characterization to ensure a robust and reproducible synthesis.

Introduction

This compound is a valuable building block in organic synthesis, primarily owing to the presence of the electron-withdrawing nitro group and the sulfonamide functionality. These features make it a versatile precursor for the synthesis of a variety of more complex molecules, including potential pharmaceutical candidates. The sulfonamide moiety is a well-established pharmacophore found in numerous marketed drugs, prized for its ability to mimic a carboxylic acid isostere and its favorable pharmacokinetic properties.

The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between 3-nitrobenzenesulfonyl chloride and isopropylamine. This reaction is generally high-yielding and straightforward to perform. However, scaling up this process from the laboratory bench to larger quantities requires careful consideration of reaction parameters, work-up procedures, and safety protocols to ensure both efficiency and safety. This application note provides a field-proven protocol for the gram-scale synthesis of this compound, with insights into the mechanistic underpinnings and critical process parameters.

Reaction Scheme

The overall synthetic transformation is depicted below:

reaction_scheme reactant1 3-Nitrobenzenesulfonyl Chloride plus + reactant1->plus reactant2 Isopropylamine arrow Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) 0 °C to rt reactant2->arrow product This compound plus->reactant2 arrow->product

Caption: General reaction scheme for the synthesis of this compound.

Mechanistic Insights

The formation of the sulfonamide bond proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur atom of the sulfonyl chloride. The lone pair of electrons on the nitrogen atom of isopropylamine acts as the nucleophile, attacking the electrophilic sulfur atom of 3-nitrobenzenesulfonyl chloride. This initial attack forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group. A base, such as triethylamine, is typically added to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the isopropylamine starting material.[1]

Experimental Protocol

This protocol is designed for a gram-scale synthesis and can be adapted for larger quantities with appropriate modifications to equipment and safety procedures.

Materials and Reagents
Reagent/MaterialFormulaMolecular Weight ( g/mol )QuantityMolesSupplier (Example)
3-Nitrobenzenesulfonyl chlorideC₆H₄ClNO₄S221.6210.0 g0.045Sigma-Aldrich
IsopropylamineC₃H₉N59.113.3 g (4.8 mL)0.056Acros Organics
TriethylamineC₆H₁₅N101.196.3 g (8.7 mL)0.062Fisher Scientific
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93100 mL-VWR
1 M Hydrochloric acid (HCl)HCl36.46As needed--
Saturated sodium bicarbonate (NaHCO₃) solutionNaHCO₃84.01As needed--
Brine (saturated NaCl solution)NaCl58.44As needed--
Anhydrous magnesium sulfate (MgSO₄)MgSO₄120.37As needed--
Equipment
  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Synthetic Procedure

workflow start Start setup Set up a three-necked flask with a stirrer, dropping funnel, and thermometer in an ice bath. start->setup add_amine Charge the flask with isopropylamine, triethylamine, and anhydrous DCM. setup->add_amine cool Cool the mixture to 0-5 °C. add_amine->cool prepare_sulfonyl_chloride Dissolve 3-nitrobenzenesulfonyl chloride in anhydrous DCM. cool->prepare_sulfonyl_chloride add_sulfonyl_chloride Add the sulfonyl chloride solution dropwise to the amine mixture over 30-45 minutes, maintaining the temperature below 10 °C. prepare_sulfonyl_chloride->add_sulfonyl_chloride react Allow the reaction to warm to room temperature and stir for 2-4 hours. add_sulfonyl_chloride->react monitor Monitor the reaction progress by TLC. react->monitor workup_start Begin aqueous workup. monitor->workup_start wash_hcl Wash the organic layer with 1 M HCl. workup_start->wash_hcl wash_bicarb Wash with saturated NaHCO₃ solution. wash_hcl->wash_bicarb wash_brine Wash with brine. wash_bicarb->wash_brine dry Dry the organic layer over anhydrous MgSO₄. wash_brine->dry filter_concentrate Filter and concentrate the solution under reduced pressure. dry->filter_concentrate purify Purify the crude product by recrystallization (e.g., from ethanol/water). filter_concentrate->purify characterize Characterize the final product. purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Instructions:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, add isopropylamine (3.3 g, 4.8 mL) and triethylamine (6.3 g, 8.7 mL) to 50 mL of anhydrous dichloromethane (DCM).

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with stirring.

  • Addition of Sulfonyl Chloride: Dissolve 3-nitrobenzenesulfonyl chloride (10.0 g) in 50 mL of anhydrous DCM and add this solution to the dropping funnel. Add the 3-nitrobenzenesulfonyl chloride solution dropwise to the cooled amine solution over a period of 30-45 minutes. It is crucial to maintain the internal reaction temperature below 10 °C during the addition to minimize side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The starting sulfonyl chloride should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL). The acidic wash removes excess amine and triethylamine, while the bicarbonate wash removes any remaining acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol/water, to yield a crystalline solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

PropertyDescription
Appearance Off-white to pale yellow crystalline solid
Molecular Formula C₉H₁₂N₂O₄S
Molecular Weight 244.27 g/mol
Melting Point Expected to be a sharp melting point, characteristic of a pure crystalline solid.
¹H NMR Expected signals include a doublet and a multiplet for the isopropyl group, and multiplets for the aromatic protons.
¹³C NMR Expected signals for the aromatic carbons and the aliphatic carbons of the isopropyl group.
IR (Infrared) Spectroscopy Characteristic peaks for the N-H stretch, C-H stretches (aromatic and aliphatic), SO₂ stretches (asymmetric and symmetric), and NO₂ stretches (asymmetric and symmetric).
Purity (by HPLC) ≥98%

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ ~8.6 (t, 1H, Ar-H), ~8.4 (dd, 1H, Ar-H), ~8.1 (dd, 1H, Ar-H), ~7.7 (t, 1H, Ar-H), ~4.8 (d, 1H, NH), ~3.7 (septet, 1H, CH), ~1.2 (d, 6H, CH₃).

  • IR (KBr, cm⁻¹): ~3280 (N-H stretch), ~3100 (aromatic C-H stretch), ~2970 (aliphatic C-H stretch), ~1530 and ~1350 (asymmetric and symmetric NO₂ stretches), ~1330 and ~1160 (asymmetric and symmetric SO₂ stretches).

Safety Precautions

It is imperative to conduct a thorough risk assessment before beginning this synthesis.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • 3-Nitrobenzenesulfonyl chloride: This reagent is corrosive and a lachrymator. Avoid inhalation of dust and contact with skin and eyes.

  • Isopropylamine: This reagent is flammable and corrosive. It can cause severe skin burns and eye damage.

  • Triethylamine: This reagent is flammable and has a strong, unpleasant odor. It is corrosive and can cause respiratory irritation.

  • Dichloromethane (DCM): This solvent is a suspected carcinogen. Avoid inhalation and skin contact.

  • Reaction Quenching: The reaction generates HCl, which is neutralized by triethylamine to form triethylamine hydrochloride. The work-up procedure should be performed carefully to handle any residual acid.

Troubleshooting

ProblemPossible CauseSolution
Low Yield Incomplete reaction.Extend the reaction time or gently warm the reaction mixture after the initial addition. Ensure all starting materials are of high purity and anhydrous.
Loss of product during work-up.Ensure the pH is carefully controlled during the aqueous washes to prevent hydrolysis of the sulfonamide.
Impure Product Presence of unreacted starting materials.Ensure the stoichiometry of the reagents is correct. Improve the efficiency of the aqueous work-up.
Formation of side products.Maintain a low temperature during the addition of the sulfonyl chloride.
Difficulty in Crystallization Product is an oil or amorphous solid.Try different solvent systems for recrystallization. Scratching the inside of the flask with a glass rod may induce crystallization. Seeding with a small crystal of the pure product can also be effective.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can reliably produce this valuable chemical intermediate in high yield and purity. The provided mechanistic insights and troubleshooting guide further support the successful execution of this synthesis on a larger scale.

References

  • CN101668734A - Process for the preparation of N-isobutyl-N- (2-hydroxy-3-amino-4-phenylbutyl)
  • Wikipedia. Sulfonamide. [Link]
  • Chemistry LibreTexts. 23.9: Amines as Nucleophiles. [Link]

Sources

Application Notes and Protocols for the Purification of N-Isopropyl 3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: N-Isopropyl 3-nitrobenzenesulfonamide is a key intermediate in medicinal chemistry and drug development, often requiring high purity for subsequent synthetic steps and biological screening. The presence of impurities, such as unreacted starting materials (3-nitrobenzenesulfonyl chloride, isopropylamine) or by-products (3-nitrobenzenesulfonic acid), can significantly impact reaction yields, product stability, and biological activity. This guide provides detailed protocols for three primary purification techniques: recrystallization, silica gel column chromatography, and preparative high-performance liquid chromatography (HPLC), tailored for obtaining high-purity this compound.

PART 1: Foundational Principles of Purification

The purification strategy for this compound is dictated by its molecular structure, which features a nonpolar aromatic ring and an isopropyl group, contrasted with the polar nitro and sulfonamide functionalities. This amphiphilic nature influences its solubility and interactions with stationary phases, which we can leverage for effective separation.

  • Recrystallization capitalizes on the differential solubility of the compound and its impurities in a selected solvent system at varying temperatures.

  • Column Chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase.

  • Preparative HPLC offers high-resolution separation based on the compound's partitioning between a stationary phase and a pressurized liquid mobile phase.

PART 2: Recrystallization Protocol

Recrystallization is often the most efficient method for purifying crystalline solids on a large scale. The key is selecting an appropriate solvent system where the target compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures, while impurities remain in solution or are removed via hot filtration. For sulfonamides, alcohol-water mixtures are particularly effective due to the dual polar and nonpolar characteristics of the molecules[1][2].

Solvent System Selection and Rationale

Based on empirical data for similar sulfonamides, an isopropanol-water mixture is a prime candidate for the recrystallization of this compound[1][3]. Isopropanol effectively solvates the nonpolar benzene ring and isopropyl group, while water addresses the polar sulfonamide and nitro moieties[2]. A 70% (v/v) isopropanol-water solution is a recommended starting point[1][3].

Table 1: Recommended Solvents for Recrystallization Screening

Solvent/SystemRationaleBoiling Point (°C)
Isopropanol/WaterBalances polarity for optimal solubility differential.[1][2][3]~80-100
Ethanol/WaterA common and effective alternative to isopropanol.[1][2]~78-100
AcetoneA polar aprotic solvent that can be effective for sulfonamides.[2]56
Ethyl Acetate/HexaneA less polar system, useful if the compound is highly nonpolar.Variable
Step-by-Step Recrystallization Protocol
  • Dissolution: In an Erlenmeyer flask, add the crude this compound to the chosen solvent system (e.g., 70% isopropanol-water). A starting ratio of approximately 10-15 mL of solvent per gram of crude material is suggested.

  • Heating: Gently heat the mixture on a hot plate with magnetic stirring. Add a boiling chip to ensure smooth boiling. Add the solvent portion-wise until the solid completely dissolves at the boiling point. Use the minimum amount of hot solvent necessary to achieve full dissolution to maximize yield[4].

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and flask to remove them. This prevents premature crystallization of the product[1].

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Recrystallization
  • "Oiling Out": If the compound separates as an oil, reheat the solution to redissolve the oil, add more solvent, and allow it to cool more slowly[1]. This can occur if the solution is too concentrated or cools too rapidly.

  • No Crystal Formation: If crystals do not form, the solution may be too dilute or supersaturated. Try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound to induce crystallization[1][4].

PART 3: Silica Gel Column Chromatography Protocol

Column chromatography is a versatile technique for purifying compounds from a mixture, especially when dealing with non-crystalline solids or complex impurity profiles[5][6].

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_run Execution cluster_post Analysis TLC 1. TLC Analysis (Optimize Solvent System) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Wet or Dry Loading) Pack->Load Elute 4. Elute Column (Gravity or Flash) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate G cluster_prep Method Development cluster_run Purification cluster_post Post-Purification Analytical 1. Analytical HPLC (Method Optimization) Prep_Scale 2. Scale-Up to Preparative Column Analytical->Prep_Scale Inject 3. Inject Sample Prep_Scale->Inject Fractionate 4. Fraction Collection (Peak-Based) Inject->Fractionate Purity_Check 5. Purity Analysis of Fractions Fractionate->Purity_Check Pool 6. Pool Pure Fractions Purity_Check->Pool Lyophilize 7. Solvent Removal (Lyophilization) Pool->Lyophilize

Sources

Application Notes & Protocols: N-Isopropyl 3-nitrobenzenesulfonamide as a Versatile Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance in Agrochemical R&D

N-Isopropyl 3-nitrobenzenesulfonamide is a specialized organic molecule that serves as a highly valuable intermediate in the synthesis of complex agrochemicals. Its structure is deceptively simple, yet it contains three key functional components that can be strategically manipulated by medicinal and process chemists:

  • The Sulfonamide Linkage: A robust and stable functional group that can direct the stereochemistry of adjacent centers or act as a key pharmacophoric element.

  • The Isopropyl Group: A small, lipophilic moiety that can influence binding affinity and the physicochemical properties of the final active ingredient, such as membrane permeability.

  • The Meta-Nitro Group: This is the most versatile handle on the molecule. The strong electron-withdrawing nature of the nitro group activates the aromatic ring and makes the sulfonamide proton more acidic.[1] Critically, the nitro group can be selectively reduced to an amine, opening a gateway for a wide array of subsequent chemical transformations to build molecular complexity.[2]

This guide provides researchers and drug development professionals with a comprehensive overview of this compound, including its properties, safety protocols, and detailed synthetic methodologies that leverage its unique chemical reactivity for the development of next-generation fungicides, herbicides, and insecticides.

Physicochemical Properties & Safety Data

Accurate characterization and safe handling are paramount in any research endeavor. The fundamental properties of this compound are summarized below.

Table 1: Physicochemical Data for this compound

Property Value Source(s)
CAS Number 28860-10-8 [3][4][5]
Molecular Formula C₉H₁₂N₂O₄S [3][4][5]
Molecular Weight 244.27 g/mol [3][5]
Synonyms 3-Nitro-N-(propan-2-YL)benzene-1-sulfonamide [3][5]
Appearance Likely a solid at room temperature [6]

| Storage | Store in a dry, cool, and well-ventilated place. Keep container tightly sealed. |[3][7] |

Hazard Identification and Safe Handling

While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from closely related nitrobenzenesulfonamide analogs provide a strong basis for hazard assessment and handling protocols.[7][8][9][10][11]

Table 2: Summary of Potential Hazards and Precautionary Measures

Hazard Class GHS Statement Precautionary Measures
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[7][8][10][11] Do not eat, drink, or smoke when using. Avoid breathing dust/fumes. Wash skin thoroughly after handling.[7][8][10]
Skin Corrosion/Irritation Causes skin irritation. May cause severe skin burns.[7][8][9][10] Wear protective gloves, protective clothing. Take off contaminated clothing and wash it before reuse.[7][8][10]
Eye Damage/Irritation Causes serious eye irritation. May cause severe eye damage.[7][8][9][10] Wear eye/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][8]

| Respiratory Irritation | May cause respiratory irritation.[7][8][9][10] | Use only outdoors or in a well-ventilated area. IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7][8] |

Expert Insight: The primary risks associated with this class of compounds are dermal contact and inhalation of dust. All manipulations should be conducted within a certified chemical fume hood. Standard personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical splash goggles, is mandatory.

Core Synthetic Applications & Workflows

The utility of this compound stems from both its straightforward synthesis and its potential for subsequent, value-adding transformations.

Synthesis of the Core Intermediate

The most direct and common method for preparing this compound is via the nucleophilic substitution reaction between 3-nitrobenzenesulfonyl chloride and isopropylamine.

Mechanism Explained: The nitrogen atom of isopropylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This reaction forms a tetrahedral intermediate, which then collapses, expelling a chloride ion. A base, typically a tertiary amine like triethylamine, is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[2]

Synthesis_Workflow reagent1 3-Nitrobenzenesulfonyl Chloride process Reaction (Solvent, Base) reagent1->process reagent2 Isopropylamine reagent2->process workup Aqueous Workup & Purification process->workup product N-Isopropyl 3-nitrobenzenesulfonamide workup->product

Caption: Workflow for the synthesis of this compound.

Strategic Transformations for Agrochemical Scaffolds

Once synthesized, the intermediate offers a key branching point for creating diverse molecular architectures. The primary transformation is the reduction of the nitro group.

Mechanism Explained: The conversion of the aromatic nitro group to a primary amine is a cornerstone of synthetic chemistry. It can be achieved under various conditions, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or, more commonly in a lab setting, using metals in acidic media (e.g., Fe, Sn, or SnCl₂ in HCl).[2] This transformation unmasks a nucleophilic amino group on the aromatic ring, which can then be used in a multitude of coupling reactions (e.g., amide bond formation, diazotization followed by Sandmeyer reactions, etc.) to append other fragments of the target agrochemical.

Synthetic_Utility start N-Isopropyl 3-nitrobenzenesulfonamide reduction Nitro Group Reduction start->reduction amine_intermediate 3-Amino-N-isopropyl benzenesulfonamide reduction->amine_intermediate functionalization Further Functionalization (Acylation, Alkylation, Diazotization, etc.) amine_intermediate->functionalization final_product Complex Agrochemical Scaffolds functionalization->final_product

Caption: Synthetic pathways originating from the core intermediate.

Detailed Experimental Protocols

The following protocols are based on established procedures for analogous reactions and represent robust starting points for laboratory synthesis.[1][2]

Protocol 1: Synthesis of this compound

Objective: To prepare the title compound from commercially available starting materials.

Materials & Reagents:

Reagent MW ( g/mol ) Molar Eq. Amount
3-Nitrobenzenesulfonyl chloride 221.62 1.0 10.0 g (45.1 mmol)
Isopropylamine 59.11 1.2 3.84 mL (4.0 g, 67.7 mmol)
Triethylamine (Et₃N) 101.19 1.2 7.55 mL (5.48 g, 54.1 mmol)
Isopropanol (IPA) - - 150 mL

| Deionized Water | - | - | 15 mL |

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-nitrobenzenesulfonyl chloride (10.0 g) and isopropanol (150 mL).

  • Stir the mixture to dissolve the solid. Add triethylamine (7.55 mL) to the solution.

  • Slowly add isopropylamine (3.84 mL) dropwise over 10 minutes. The addition is mildly exothermic.

  • Heat the reaction mixture to 60-65°C and maintain for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Once the reaction is complete, add deionized water (15 mL) to the warm mixture. This may cause the product to begin precipitating.

  • Stir the resulting suspension at 60°C for an additional 30 minutes.

  • Allow the mixture to cool slowly to room temperature, then cool further in an ice bath for 30 minutes to maximize crystallization.

  • Collect the solid product by vacuum filtration through a Büchner funnel.

  • Wash the filter cake with a cold 1:1 mixture of isopropanol/water (2 x 30 mL) to remove triethylamine hydrochloride salts and other impurities.

  • Dry the white to off-white crystalline solid under vacuum to a constant weight.

Expected Outcome: Yields for this type of reaction are typically high (>90%). The product identity should be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS).

Protocol 2: Reduction to 3-Amino-N-isopropylbenzenesulfonamide

Objective: To convert the nitro-intermediate into the corresponding aniline derivative, a key building block for further synthesis.

Materials & Reagents:

Reagent MW ( g/mol ) Amount
This compound 244.27 5.0 g (20.5 mmol)
Iron Powder (<325 mesh) 55.84 5.7 g (102.3 mmol, 5 eq.)
Ethanol (EtOH) - 100 mL
Concentrated HCl 37% w/w ~1 mL
Sodium Bicarbonate (Sat. Soln.) - As needed

| Ethyl Acetate | - | For extraction |

Procedure:

  • In a 250 mL round-bottom flask, combine this compound (5.0 g), iron powder (5.7 g), and ethanol (100 mL).

  • Stir the suspension vigorously and add concentrated HCl (~1 mL) to initiate the reaction.

  • Heat the mixture to reflux (approx. 78°C) and maintain for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • After completion, cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the iron and iron oxide residues. Wash the Celite pad with additional ethanol.

  • Combine the filtrates and concentrate the solution under reduced pressure to remove most of the ethanol.

  • Re-dissolve the residue in ethyl acetate (100 mL) and water (50 mL).

  • Carefully neutralize the aqueous layer by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases and the pH is ~7-8.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography as needed to obtain the desired 3-amino derivative.

Troubleshooting and Field-Proven Insights

  • Incomplete Sulfonamide Formation: If Protocol 1 stalls, ensure your isopropylamine and triethylamine are of good quality and not degraded. The presence of water in the starting materials can hydrolyze the sulfonyl chloride. Adding a slight excess of the amines can help drive the reaction to completion.

  • Low Yield in Reduction: The activation of the iron powder is key. The small amount of HCl is catalytic. Ensure vigorous stirring to maintain the suspension. If the reaction is sluggish, a small additional charge of acid can be added.

  • Purification Challenges: The final amino-sulfonamide product from Protocol 2 is both basic (amine) and weakly acidic (sulfonamide). This amphoteric nature can sometimes complicate chromatography. Using a solvent system with a small amount of triethylamine (e.g., 0.5%) can prevent streaking on silica gel.

References

  • P212121 Store. This compound | CAS 28860-10-8. [Link]
  • Google Patents. CN101668734A - Process for the preparation of N-isobutyl-N-(2-hydroxy-3-amino-4-phenylbutyl)
  • ResearchGate. Isolation, Synthesis, and Fungicidal Activity of Isopropyl (3-methyl-1-oxo-1-((1-((4-(prop-2-yn-1-yloxy)phenyl)thio)propan-2-yl)amino)butan-2-yl)carbamate Diastereomers against Phytophthora capsici. [Link]
  • Google Patents.
  • Google Patents. CN1504094A - Glyphosate isopropyl amine salt solution preparation method and its composition as herbicide.

Sources

Application Notes & Protocols: A Tiered Approach to the Biological Screening of N-Isopropyl 3-nitrobenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale and Strategy

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. These compounds are known to exhibit diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2] A host of structurally novel sulfonamide derivatives have demonstrated significant antitumor activity both in vitro and in vivo.[3] The mechanisms behind their anticancer effects are varied, encompassing cell cycle arrest, disruption of microtubule assembly, and importantly, the inhibition of key enzymes involved in tumor progression like carbonic anhydrases (CAs).[2][3] The nitro group (–NO₂) is a well-established pharmacophore that can significantly influence a molecule's biological activity.[4] Its strong electron-withdrawing properties can enhance interactions with biological targets, and it can undergo bioreduction to form reactive intermediates, a mechanism often exploited in anticancer and antimicrobial agents.[5][6]

This guide details a structured, tiered biological screening cascade for a novel series of N-Isopropyl 3-nitrobenzenesulfonamide derivatives. The strategy is designed to efficiently assess their therapeutic potential, beginning with broad-spectrum cytotoxicity screening, followed by targeted enzymatic assays, and culminating in mechanistic studies to elucidate their mode of action at the cellular level. This hierarchical approach ensures that resources are focused on the most promising candidates, providing a comprehensive preclinical data package.

Screening Cascade Overview

Our proposed screening funnel is designed to systematically evaluate the therapeutic potential of the this compound derivatives. The workflow prioritizes a broad assessment of cellular toxicity before committing to more specific and resource-intensive mechanistic studies.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Target-Based Screening cluster_2 Tier 3: Mechanistic Studies Compound_Library N-Isopropyl 3-nitrobenzenesulfonamide Derivatives Cytotoxicity_Screening Cytotoxicity Screening (MTT & LDH Assays) vs. Cancer & Normal Cell Lines Compound_Library->Cytotoxicity_Screening Initial Evaluation Active_Hits Active & Selective Hits (Low µM IC50 in Cancer Cells) Cytotoxicity_Screening->Active_Hits Identify Hits Enzyme_Assay Enzyme Inhibition Assay (e.g., Carbonic Anhydrase) Active_Hits->Enzyme_Assay Hypothesis Testing Potent_Inhibitors Potent Enzyme Inhibitors Enzyme_Assay->Potent_Inhibitors Confirm Target Pathway_Analysis Signaling Pathway Analysis (Western Blot for PI3K/Akt Pathway) Potent_Inhibitors->Pathway_Analysis Elucidate MoA Lead_Candidate Lead_Candidate Pathway_Analysis->Lead_Candidate Lead Candidate Identification

Caption: A tiered workflow for screening this compound derivatives.

Tier 1: General Cytotoxicity Screening

Objective: To determine the concentration-dependent cytotoxic effects of the derivatives on both cancerous and non-cancerous cell lines, establishing a therapeutic window.

The initial step involves assessing the general toxicity of each compound. We employ two distinct assays to measure cell viability through different biological endpoints: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies cell membrane integrity.[7] Screening against a panel including a cancer cell line (e.g., A549, non-small cell lung cancer) and a normal cell line (e.g., BEAS-2B, normal lung epithelium) is crucial for identifying compounds with cancer-specific cytotoxicity.[8]

Protocol 1.1: MTT Cell Viability Assay

This protocol is adapted from standard methodologies for assessing cell metabolic activity.[9][10][11]

Principle: Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[7] The amount of formazan, quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.

Materials:

  • Cell Lines (e.g., A549, BEAS-2B)

  • Complete culture medium (e.g., DMEM/F-12 with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom plates

  • Test compounds dissolved in DMSO (10 mM stock)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions (e.g., concentrations ranging from 0.1 to 100 µM). Include wells for vehicle control (medium with DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. Purple formazan crystals should be visible under a microscope.[11]

  • Solubilization: Carefully aspirate the medium and add 100 µL of Solubilization Solution to each well.[10]

  • Measurement: Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved. Measure the absorbance at 570 nm using a microplate reader.

Protocol 1.2: LDH Cytotoxicity Assay

This protocol is based on the principle of measuring lactate dehydrogenase (LDH) released from damaged cells.[12][13]

Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity, a hallmark of cytotoxicity.[14] The released LDH is measured via a coupled enzymatic reaction where LDH catalyzes the conversion of lactate to pyruvate, generating NADH. This NADH is then used to reduce a tetrazolium salt (INT) into a red formazan product, which is measured colorimetrically at 490 nm.[13]

Materials:

  • Cells and compounds prepared as in Protocol 1.1

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Cayman Chemical, or similar)

  • Lysis Buffer (10X, often included in the kit) for maximum LDH release control

  • 96-well plates

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Set up additional control wells:

    • Spontaneous Release: Vehicle control wells.

    • Maximum Release: Add 10 µL of 10X Lysis Buffer 45 minutes before the end of the incubation period.

    • Medium Background: Wells with medium but no cells.

  • Incubation: Incubate for the desired period (e.g., 48 hours).

  • Sample Collection: Centrifuge the plate at 400 x g for 5 minutes.[13] Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

  • Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate.

  • Incubation and Measurement: Incubate at room temperature for 30 minutes, protected from light.[15] Add 50 µL of Stop Solution (if required by the kit) and measure the absorbance at 490 nm.

  • Calculation: Percentage cytotoxicity is calculated as: % Cytotoxicity = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)

Data Presentation: Tier 1

The results from the primary screening are summarized to determine the half-maximal inhibitory concentration (IC₅₀) and the selectivity index (SI).

DerivativeA549 IC₅₀ (µM)BEAS-2B IC₅₀ (µM)Selectivity Index (SI)
N-Isopropyl-3-nitro-BS-01 5.2 ± 0.4> 100> 19.2
N-Isopropyl-3-nitro-BS-02 58.1 ± 3.1> 100> 1.7
N-Isopropyl-3-nitro-BS-03 8.9 ± 0.795.4 ± 5.610.7
Doxorubicin (Control) 0.8 ± 0.115.3 ± 1.219.1
Table 1: Hypothetical cytotoxicity and selectivity data for this compound derivatives.

Tier 2: Target-Based Enzymatic Screening

Objective: To investigate a plausible mechanism of action by testing active, selective compounds from Tier 1 against a known target of sulfonamides, such as carbonic anhydrase.

Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of enzymes implicated in the progression of several cancers.[16][17] Testing for CA inhibition provides a direct, hypothesis-driven approach to understanding the mechanism of the most promising compounds identified in Tier 1.

Protocol 2.1: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol is adapted from established colorimetric methods.[18]

Principle: The assay measures the esterase activity of carbonic anhydrase. CA catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol, which can be monitored by measuring the increase in absorbance at 405 nm.[16] An inhibitor will decrease the rate of this reaction.

Materials:

  • Human Carbonic Anhydrase II (CA-II)

  • Assay Buffer (e.g., 50 mM Tris-SO₄, pH 7.4)

  • p-Nitrophenyl acetate (p-NPA) substrate solution (in acetonitrile)

  • Test compounds and a known inhibitor (e.g., Acetazolamide) dissolved in DMSO

  • 96-well clear, flat-bottom microplate

  • Microplate reader with kinetic capabilities

Procedure:

  • Plate Setup: In a 96-well plate, add the following to designated wells (final volume 200 µL):

    • Enzyme Control: 158 µL Assay Buffer, 2 µL DMSO, 20 µL CA working solution.

    • Inhibitor Wells: 158 µL Assay Buffer, 2 µL of inhibitor dilution, 20 µL CA working solution.

    • Blank (No Enzyme): 178 µL Assay Buffer, 2 µL DMSO.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[16]

  • Reaction Initiation: Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30 seconds for 10-20 minutes.

  • Data Analysis: Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve. Determine the IC₅₀ value by plotting the percentage of inhibition [100 * (1 - V_inhibitor / V_control)] against the logarithm of the inhibitor concentration.

Data Presentation: Tier 2
DerivativeCA-II Inhibition IC₅₀ (µM)
N-Isopropyl-3-nitro-BS-01 0.95 ± 0.08
N-Isopropyl-3-nitro-BS-03 3.41 ± 0.25
Acetazolamide (Control) 0.012 ± 0.002
Table 2: Hypothetical inhibitory activity against Carbonic Anhydrase II.

Tier 3: Mechanistic Cellular Assays

Objective: To confirm that the target engagement observed in Tier 2 translates to the intended downstream effects within a cellular context.

Given that many signaling pathways contribute to cancer cell proliferation and survival, we will investigate the effect of the most potent CA inhibitor on a key pathway, such as the PI3K/Akt pathway.[19] Dysregulation of this pathway is a common feature in many cancers, including lung cancer.[20]

Protocol 3.1: Western Blot Analysis of the PI3K/Akt Pathway

This protocol provides a framework for analyzing the phosphorylation status of key proteins in the PI3K/Akt pathway.[20][21]

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size via gel electrophoresis. By using antibodies specific to both the total and phosphorylated forms of a protein (e.g., Akt), we can quantify the change in pathway activation in response to treatment.[19]

Materials:

  • A549 cells

  • Test compound (e.g., N-Isopropyl-3-nitro-BS-01)

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels, buffers, and electrophoresis equipment

  • Nitrocellulose or PVDF membranes

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-β-actin)[22]

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP)

  • Enhanced Chemiluminescence (ECL) detection reagents

Procedure:

  • Cell Treatment and Lysis: Seed A549 cells in 6-well plates and grow to 70-80% confluency. Treat cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Wash cells with ice-cold PBS and lyse by adding 100 µL of ice-cold RIPA buffer to each well. Scrape cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize all samples to the same protein concentration (e.g., 20 µg). Denature samples by boiling in Laemmli buffer. Separate proteins on a 10% SDS-PAGE gel and then transfer them to a nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane in Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody (e.g., anti-phospho-Akt, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C.[19]

    • Wash the membrane three times for 10 minutes with TBST.

    • Incubate with HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.

    • Wash again three times for 10 minutes with TBST.

  • Detection: Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with antibodies for total Akt and a loading control like β-actin.

G cluster_pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment PDK1->Akt p-Akt (Thr308) mTOR mTORC1 Akt->mTOR Activation Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation PTEN PTEN PTEN->PIP3 Inhibition Compound N-Isopropyl-3-nitro-BS-01 (Hypothesized Action) Compound->Akt Downregulates p-Akt (Ser473)

Caption: A simplified diagram of the PI3K/Akt signaling pathway.

Data Presentation: Tier 3
Treatmentp-Akt (Ser473) / Total Akt (Relative Density)
Vehicle Control (DMSO) 1.00
N-Isopropyl-3-nitro-BS-01 (5 µM) 0.45 ± 0.05
N-Isopropyl-3-nitro-BS-01 (10 µM) 0.18 ± 0.03
LY294002 (PI3K Inhibitor Control) 0.11 ± 0.02
Table 3: Hypothetical densitometry analysis from Western blot, showing downregulation of Akt phosphorylation.

Conclusion

This application note provides a comprehensive, tiered framework for the initial biological evaluation of this compound derivatives. By progressing from broad cytotoxicity screening to specific enzyme inhibition and finally to cell-based mechanistic studies, researchers can efficiently identify and characterize promising new chemical entities. This structured approach ensures the generation of robust, reproducible data essential for advancing drug discovery programs. The protocols described herein are based on established, reliable methods and can be adapted to screen other novel compound libraries.

References

  • Promega. (2024). LDH cytotoxicity assay. Protocols.io. [Link]
  • O'Brien, J., et al. (2011).
  • Raimondi, M. V., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • Cell Biologics, Inc. (n.d.). LDH Assay. [Link]
  • Olender, D., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. [Link]
  • Ouci. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]
  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences. [Link]
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
  • CLYTE Technologies. (2025).
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
  • Olender, D., et al. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals. [Link]
  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). [Link]
  • Casini, A., et al. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets. [Link]
  • Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology. [Link]
  • Timofeeva, O., & Gaponova, A. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Oncology. [Link]
  • University of Groningen. (2002).
  • ResearchGate. (2025). Sulfonamides and Sulfonylated Derivatives as Anticancer Agents | Request PDF. [Link]
  • News-Medical.Net. (2020). Cell-culture based in vitro test systems for antitumor drug screening. [Link]
  • El-Sayad, K. A., et al. (2025).
  • El-Sayad, K. A., et al. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry. [Link]
  • Ferreira, L. P., et al. (2021).
  • Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Analytical Chemistry. [Link]
  • Bio-protocol. (n.d.).
  • Berindan-Neagoe, I., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course. Anticancer Research. [Link]
  • Google Patents. (n.d.). CN101668734A - Process for the preparation of N-isobutyl-N- (2-hydroxy-3-amino-4-phenylbutyl)
  • National Institutes of Health. (2022).
  • International Journal of Trend in Scientific Research and Development. (2019). Preparation and Biological Screening of Novel Heterocyclic Compounds. [Link]
  • ResearchGate. (n.d.).

Sources

Application Notes & Protocols: Leveraging N-Isopropyl 3-nitrobenzenesulfonamide for Scaffold Diversification in Medicinal Chemistry Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The sulfonamide moiety is a cornerstone of modern medicinal chemistry, integral to a wide range of approved therapeutics.[1][2] The strategic synthesis of diverse sulfonamide libraries is therefore a critical activity in drug discovery for identifying novel bioactive agents.[3][4][5] This document provides a detailed guide for researchers and drug development professionals on the use of N-Isopropyl 3-nitrobenzenesulfonamide as a versatile and readily available building block for the synthesis of compound libraries. We present a robust strategy centered on the chemical manipulation of the nitro group, transforming it into a versatile synthetic handle for diversification. This note includes detailed, validated protocols for the key chemical transformations, a representative parallel synthesis workflow, and expert insights into potential challenges and their solutions.

Introduction: The Strategic Value of this compound

This compound is a bifunctional scaffold of significant interest. The secondary N-isopropylsulfonamide group provides a stable, metabolically robust core that can participate in crucial hydrogen bonding interactions with biological targets. The true synthetic power of this molecule, however, lies in the 3-nitro group. Far from being a passive substituent, the nitro group is a latent amino group. Its strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution but, more importantly, it can be efficiently and cleanly reduced to a primary aniline.[6]

This transformation is the linchpin of our library synthesis strategy. It converts a relatively inert starting material into a highly versatile nucleophilic intermediate, N-isopropyl-3-aminobenzenesulfonamide, which can then be readily acylated, sulfonylated, or otherwise derivatized with a multitude of building blocks to rapidly generate a large library of analogues. This approach allows for systematic exploration of the structure-activity relationship (SAR) around a common, drug-like core.

Physicochemical Properties & Safety Data

A thorough understanding of the starting material is fundamental to successful synthesis.

PropertyValueSource
Chemical Name This compoundSynblock[7]
CAS Number 28860-10-8Synblock[7]
Molecular Formula C₉H₁₂N₂O₄SSynblock[7]
Molecular Weight 244.27 g/mol Synblock[7]
Synonyms 3-Nitro-N-(propan-2-YL)benzene-1-sulfonamideSynblock[7]

Safety Profile: While a specific safety data sheet for this exact compound is not universally available, related nitro-aromatic and sulfonamide compounds are known skin, eye, and respiratory tract irritants.[8][9]

  • Handling: Always handle in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and nitrile gloves.[10]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

The Core Diversification Strategy: From Nitroarene to Library

The overall strategy is a two-stage process that maximizes efficiency for library production. The first stage is a bulk synthesis of the key aniline intermediate. The second stage is the diversification of this intermediate through parallel synthesis, reacting it with a curated set of diverse building blocks.

This approach is powerful because it funnels a single, well-characterized starting material into a multitude of unique products, allowing for a broad yet systematic exploration of chemical space.

G cluster_library Diversification Reactions start_node N-Isopropyl 3-nitrobenzenesulfonamide (Core Scaffold) intermediate_node N-Isopropyl 3-aminobenzenesulfonamide (Key Intermediate) start_node->intermediate_node Nitro Group Reduction lib1 Library Member 1 intermediate_node->lib1 R¹-COCl lib2 Library Member 2 intermediate_node->lib2 R²-SO₂Cl libN Library Member N intermediate_node->libN R³-NCO library_node library_node

Caption: Conceptual workflow for library synthesis from the core scaffold.

Detailed Experimental Protocols

These protocols are designed to be robust and reproducible. Researchers should perform small-scale test reactions to optimize conditions for their specific substrates and equipment.

Protocol 1: Bulk Synthesis of Key Intermediate: N-Isopropyl-3-aminobenzenesulfonamide

Causality: The reduction of an aromatic nitro group is a classic transformation. We have selected tin(II) chloride as the reductant. It is effective, inexpensive, and the reaction is typically clean, with the workup designed to remove tin salts efficiently.

Materials:

  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq)

  • Ethanol (EtOH), 200 proof

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and ethanol (approx. 0.2 M concentration). Stir to dissolve.

  • Reagent Addition: Add tin(II) chloride dihydrate (4.5 eq) to the solution. The mixture may become a thick slurry.

  • Reaction: Slowly add concentrated HCl (2-3 drops) to initiate the reaction. Heat the mixture to reflux (approx. 80 °C) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 Hexane:EtOAc mobile phase. The product spot should be significantly more polar (lower Rf) than the starting material.

  • Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. Slowly and carefully add saturated NaHCO₃ solution to neutralize the acid. Caution: CO₂ evolution. Continue adding base until the pH of the aqueous layer is ~8-9.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous slurry with ethyl acetate (3 x volume of EtOH used). The tin salts will often remain as a white solid between the layers.

  • Workup - Washing: Combine the organic layers and wash with water (1x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude N-isopropyl-3-aminobenzenesulfonamide can be purified by flash column chromatography on silica gel or by recrystallization to yield a white to off-white solid.

Protocol 2: Parallel Library Synthesis via Amide Coupling in 96-Well Plates

Causality: This protocol utilizes a standard amide bond formation, a robust and high-yielding reaction essential for medicinal chemistry.[11] We use acyl chlorides as the electrophile for simplicity and reactivity. The use of a 96-well plate format allows for the rapid, simultaneous synthesis of dozens of analogues.

Materials:

  • N-Isopropyl-3-aminobenzenesulfonamide (1.0 eq)

  • A diverse set of acyl chlorides (R-COCl) (1.1 eq each)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine or Triethylamine (TEA) (1.5 eq)

  • 96-well reaction block with sealing mat

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of N-isopropyl-3-aminobenzenesulfonamide in anhydrous DCM (e.g., 0.5 M).

  • Reagent Plating (Amine): Using a multichannel pipette, dispense the amine stock solution into each well of the 96-well reaction block.

  • Reagent Plating (Base): Prepare a stock solution of pyridine or TEA in anhydrous DCM (e.g., 1.0 M). Dispense this solution into each well. Seal the block and mix briefly on a plate shaker.

  • Reagent Plating (Acyl Chlorides): Prepare individual stock solutions of each unique acyl chloride in anhydrous DCM. Dispense each unique acyl chloride solution into its designated well.

  • Reaction: Seal the reaction block securely with a chemically-resistant mat. Place the block on an orbital shaker and allow it to react at room temperature for 4-12 hours.

  • Monitoring: Reaction progress can be monitored by taking a small aliquot from a few representative wells and analyzing by LC-MS.

  • Parallel Workup:

    • Add an aqueous solution of 1M HCl to each well to quench the reaction and wash out the excess base. Mix and allow the layers to separate. Remove the lower organic layer using a liquid handler or multichannel pipette.

    • Wash the organic layer with saturated NaHCO₃ solution, followed by brine.

  • Isolation: Transfer the final organic layers to a tared 96-well collection plate and evaporate the solvent using a centrifugal evaporator or a stream of nitrogen. The resulting array of crude products is now ready for analysis and purification.

G start Start: N-Isopropyl 3-nitrobenzenesulfonamide step1 Protocol 1: Nitro Reduction (SnCl₂/HCl) start->step1 step2 Workup & Purification step1->step2 intermediate Intermediate: N-Isopropyl-3-aminobenzenesulfonamide step2->intermediate step3 Protocol 2: Parallel Reagent Plating (Amine, Base, Acyl Chlorides) intermediate->step3 step4 Parallel Reaction (RT, 4-12h) step3->step4 step5 Parallel Workup (LLE in 96-well plate) step4->step5 step6 Solvent Evaporation step5->step6 final Final Library Plate (Ready for Analysis) step6->final analysis Characterization (LC-MS for Purity/Identity) final->analysis

Caption: High-level experimental workflow from starting material to final library analysis.

Library Characterization and Data

For high-throughput library synthesis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary analytical tool.[12] It provides rapid confirmation of the molecular weight of the desired product and an estimate of its purity in a single run.

Hypothetical Library Data: Below is a representative data table for a small subset of a library synthesized from N-isopropyl-3-aminobenzenesulfonamide and various acyl chlorides.

Cmpd IDR-Group (from R-COCl)Formula of ProductExpected MWMW Found (M+H)⁺Purity by LC-MS (%)
LIB-001PhenylC₁₆H₁₈N₂O₃S318.39319.1>95
LIB-0024-ChlorophenylC₁₆H₁₇ClN₂O₃S352.83353.1>95
LIB-003CyclopropylC₁₃H₁₈N₂O₃S282.36283.1>90
LIB-004Thiophen-2-ylC₁₄H₁₆N₂O₃S₂324.42325.0>95
LIB-0054-MethoxyphenylC₁₇H₂₀N₂O₄S348.41349.1>95

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Nitro Reduction Insufficient reductant; Inactive reductant; Insufficient reaction time/temperature.Increase equivalents of SnCl₂ to 5.0 eq. Ensure the SnCl₂ dihydrate is fresh. Extend reflux time and monitor carefully by TLC.
Low Yield in Amide Coupling Inactive acyl chloride (hydrolyzed); Sterically hindered acyl chloride; Insufficient base.Use freshly opened or distilled acyl chlorides. For hindered substrates, consider using a stronger coupling agent (e.g., HATU) with the corresponding carboxylic acid instead of the acyl chloride. Ensure at least 1.5 eq of a non-nucleophilic base like TEA is used.
Difficult Purification (Protocol 1) Persistent tin salts in the organic layer.During workup, after neutralization, filter the entire mixture through a pad of Celite® before extraction to remove the bulk of the tin hydroxides.
Poor Purity in Final Library Impure starting materials; Side reactions; Inefficient workup.Ensure the aniline intermediate is >95% pure before starting Protocol 2. Ensure all reagents and solvents for the parallel synthesis are anhydrous. Optimize the LLE workup steps; a second acid or base wash may be necessary depending on the nature of the R-groups.

References

  • Ostresh, J. M., et al. (Year not specified). Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold. NIH Public Access.
  • Sharpe, R. J., et al. (Year not specified). Selective Access to Heterocyclic Sulfonamides and Sulfonyl Fluorides via a Parallel Medicinal Chemistry Enabled Method. PubMed.
  • BenchChem. (2025). Application Notes and Protocols for the One-Pot Synthesis of Sulfonamide Libraries. BenchChem.
  • Gioiello, A., et al. (2013). Building a Sulfonamide Library by Eco-Friendly Flow Synthesis.
  • Gioiello, A., et al. (2013). Building a sulfonamide library by eco-friendly flow synthesis. PubMed.
  • Christensen, C., et al. (2004). Deprotection of 2-Nitrobenzenesulfonamides Using Fluorous and Solid Phase Reagents. ScienceDirect.
  • BenchChem. (2025). Application Notes and Protocols: Deprotection of 2-Nitro-N-propylbenzenesulfonamide. BenchChem.
  • Khan, K. M., et al. (Year not specified).
  • Alonso, D. A., et al. (2005). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol.
  • Node, M., et al. (2008). Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides. Taylor & Francis Online.
  • Synblock. (n.d.). CAS 28860-10-8 | this compound. Synblock.
  • BenchChem. (2025). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. BenchChem.
  • Rasheed, A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink.
  • Sigma-Aldrich. (n.d.). N-Isopropyl-3-nitrobenzenesulfonamide AldrichCPR. Sigma-Aldrich.
  • Takeda Chemical Industries, Ltd. (2003). Process for the removal of nitrobenzenesulfonyl.
  • Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
  • Alchem Pharmtech. (n.d.). CAS 28860-10-8 | this compound. Alchem Pharmtech.
  • Goundry, W. R., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
  • ChemistryViews. (2022). Direct Reaction of Nitroarenes and Thiols Gives Sulfonamides. ChemistryViews.
  • Sigma-Aldrich. (2025).
  • PubChem. (n.d.). 4-Hydroxy-N-isopropyl-3-nitrobenzenesulphonamide.
  • Spectrum Chemical. (2022).
  • Fisher Scientific. (2025).
  • P212121 Store. (n.d.). This compound | CAS 28860-10-8. P212121 Store.
  • Merck Millipore. (2025).
  • Czarnek, A., et al. (2022). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI.
  • Ismaili, H., et al. (2021). Nitro-sulfinate Reductive Coupling to Access (Hetero)aryl Sulfonamides.
  • PubChem. (n.d.). Benzenesulfonamide, 3-nitro-.
  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen.

Sources

Troubleshooting & Optimization

Technical Support Center: N-Isopropyl 3-nitrobenzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Isopropyl 3-nitrobenzenesulfonamide (CAS: 28860-10-8). This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure high product purity. We will move beyond simple procedural lists to explain the chemical reasoning behind each step, empowering you to troubleshoot effectively.

Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?

The most direct and common method for synthesizing this compound is the reaction of 3-nitrobenzenesulfonyl chloride with isopropylamine.[1] This is a classic nucleophilic substitution reaction where the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.[2]

Q2: Why is a base essential for this reaction?

A base is critical for two primary reasons. First, the reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct.[1][3] The base neutralizes this acid. Without a base, the HCl would protonate the starting isopropylamine, converting it into its non-nucleophilic ammonium salt and halting the reaction.[3] Second, a tertiary amine base like triethylamine or pyridine is typically used, as it is non-nucleophilic and will not compete with isopropylamine in reacting with the sulfonyl chloride.[1]

Q3: What are the most critical parameters that influence the reaction yield?

The success of this synthesis hinges on three critical factors:

  • Reagent Quality: The purity and dryness of the 3-nitrobenzenesulfonyl chloride are paramount. It is highly sensitive to moisture.[3][4]

  • Moisture Control: The presence of water will hydrolyze the sulfonyl chloride to the unreactive 3-nitrobenzenesulfonic acid, which is a primary cause of yield loss.[3]

  • Stoichiometry and Base: Using the correct ratio of amine to sulfonyl chloride and a sufficient excess of base is crucial for driving the reaction to completion.[3]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis and purification processes.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield or failed completely. What are the most probable causes?

A: This is the most common issue and can usually be traced back to one of several factors. Let's diagnose them systematically.

  • Cause A: Hydrolysis of 3-Nitrobenzenesulfonyl Chloride

    • Diagnosis: The sulfonyl chloride starting material is highly susceptible to hydrolysis by ambient moisture or residual water in the solvent.[3][5] The resulting sulfonic acid will not react with the amine.

    • Solution:

      • Glassware: Ensure all glassware is oven-dried or flame-dried immediately before use.

      • Solvents: Use anhydrous solvents. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) should be freshly distilled or obtained from a solvent purification system.

      • Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[3]

  • Cause B: Incorrect Stoichiometry or Base Quantity

    • Diagnosis: If the base is insufficient, the generated HCl will quench the isopropylamine, stopping the reaction. If the sulfonyl chloride is the limiting reagent and significant hydrolysis occurs, the reaction will also stall.

    • Solution:

      • Amine: Use a slight excess of isopropylamine (e.g., 1.1 to 1.2 equivalents) to ensure all the sulfonyl chloride reacts.

      • Base: Use at least 2 equivalents of a tertiary amine base like triethylamine (TEA) or pyridine.[6] One equivalent neutralizes the generated HCl, and the excess ensures the reaction medium remains basic.

  • Cause C: Formation of Side Products

    • Diagnosis: While less common with a secondary amine precursor, primary amines can sometimes react twice to form a disulfonimide, especially if the reaction conditions allow for the deprotonation of the newly formed sulfonamide. Another side product is the sulfonic acid from hydrolysis, which can complicate purification.[6]

    • Solution: Maintain controlled addition of the sulfonyl chloride to the solution of the amine and base. This keeps the concentration of the sulfonyl chloride low at any given time, minimizing side reactions.

Issue 2: Difficult Product Purification

Q: My crude product is an impure oil or solid that is difficult to purify. How can I improve the workup and purification?

A: A clean workup is key to obtaining a pure product and simplifying the final purification step.

  • Problem A: Removing Excess Tertiary Amine Base

    • Diagnosis: Bases like pyridine and triethylamine can be difficult to remove completely by solvent evaporation alone.

    • Solution: During the aqueous workup, wash the organic layer with a dilute acidic solution, such as 1M HCl.[6] This will protonate the amine base, forming a water-soluble salt that partitions into the aqueous layer. Perform several acid washes to ensure complete removal.

  • Problem B: Removing 3-Nitrobenzenesulfonic Acid Byproduct

    • Diagnosis: If any of the 3-nitrobenzenesulfonyl chloride hydrolyzed, the resulting sulfonic acid will be present in your crude product.

    • Solution: Wash the organic layer with a basic solution, such as saturated sodium bicarbonate (NaHCO₃).[6] This will deprotonate the acidic sulfonic acid, converting it into its water-soluble sodium salt, which is then extracted into the aqueous phase.

  • Problem C: Choosing the Right Purification Method

    • Diagnosis: The product may not crystallize easily, or it may co-elute with impurities during column chromatography.

    • Solution:

      • Crystallization: If the product is a solid, attempt recrystallization from a suitable solvent system. A good starting point is a mixture of a solvent in which the product is soluble (e.g., ethyl acetate) and a non-solvent in which it is insoluble (e.g., hexanes).

      • Column Chromatography: This is the most reliable method for purifying oils or solids that do not crystallize well. A common and effective eluent system for sulfonamides is a gradient of ethyl acetate in hexanes.[6] Monitor the separation using Thin Layer Chromatography (TLC) to find the optimal solvent ratio.

Data Presentation: Optimizing Reaction Conditions

The choice of base and solvent can significantly impact the reaction yield. While data for this specific molecule is sparse in comparative literature, the following table, adapted from a similar sulfonamide synthesis, illustrates the general effects.

EntryAmineSulfonyl ChlorideBase (equiv.)SolventTime (h)Yield (%)Reference
1Benzylaminep-Toluenesulfonyl chloridePyridine (2)DCM1295[6]
2Benzylaminep-Toluenesulfonyl chlorideTriethylamine (2)DCM1292[6]
3Benzylaminep-Toluenesulfonyl chlorideDIPEA (2)DCM2485[6]
4Benzylaminep-Toluenesulfonyl chloridePyridine (2)Acetonitrile1288[6]

This table demonstrates that common tertiary amine bases in a chlorinated solvent like Dichloromethane (DCM) provide high yields.

Experimental Protocols & Visualizations
Optimized Synthesis Protocol for this compound

This protocol incorporates best practices to maximize yield and purity.

Materials:

  • 3-Nitrobenzenesulfonyl chloride (1.0 eq)

  • Isopropylamine (1.2 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Under a nitrogen atmosphere, add isopropylamine (1.2 eq) and triethylamine (2.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Dissolve the amines in anhydrous DCM.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control the exothermicity of the reaction.

  • Reagent Addition: Dissolve 3-nitrobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the stirred amine solution over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Workup - Quenching: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Workup - Washing:

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and finally with brine (1x).[6]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography (Hexanes/Ethyl Acetate gradient) or recrystallization to yield pure this compound.

Visual Workflow for Synthesis

G cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purify 4. Purification reagents Dissolve Isopropylamine & TEA in Anhydrous DCM cooling Cool to 0 °C reagents->cooling addition Dropwise add 3-Nitrobenzenesulfonyl Chloride Solution cooling->addition stir Stir at Room Temperature (12-16h) addition->stir quench Quench with Water stir->quench wash Sequential Washes: 1M HCl -> Sat. NaHCO3 -> Brine quench->wash dry Dry (MgSO4) & Concentrate wash->dry purification Column Chromatography or Recrystallization dry->purification product product purification->product Pure Product

Caption: General workflow for this compound synthesis.

Troubleshooting Logic Diagram

G cluster_reagents Reagent Integrity cluster_conditions Reaction Conditions cluster_stoichiometry Stoichiometry start Problem: Low Reaction Yield q1 Is Sulfonyl Chloride Old or Clumped? start->q1 s1 Action: Use fresh reagent or purify by recrystallization. q1->s1 Yes q2 Were Anhydrous Conditions Used? q1->q2 No end Yield Improved s1->end s2 Action: Dry all glassware, use anhydrous solvents, and run under inert atmosphere. q2->s2 No q3 Was Base Quantity Sufficient (>=2 eq)? q2->q3 Yes s2->end s3 Action: Increase base to 2-2.5 equivalents. q3->s3 No q3->end Yes s3->end

Caption: A logical flow for troubleshooting low synthesis yield.

References
  • Technical Support Center: Optimizing Sulfonamide Synthesis. BenchChem.
  • Optimizing reaction conditions for sulfonamide synthesis
  • Sulfonamide. Wikipedia. [Link]
  • Protecting Groups for Amines: Sulfonamides. YouTube. [Link]

Sources

Technical Support Center: N-Isopropyl 3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Isopropyl 3-nitrobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this important chemical intermediate. Here, we address specific issues in a practical, question-and-answer format, grounded in fundamental chemical principles and field-proven experience.

Part 1: Frequently Asked Questions (FAQs) & First Principles

This section addresses foundational knowledge that is critical before attempting purification. Understanding the compound's properties and the likely contaminants is the first step toward a successful experiment.

Q1: What are the basic physical properties of this compound?

Understanding the fundamental properties of your target compound is crucial for designing a purification strategy. Key data points are summarized below.

PropertyValueSource
CAS Number 28860-10-8[1][2]
Molecular Formula C₉H₁₂N₂O₄S[1]
Molecular Weight 244.27 g/mol [1]
Appearance Typically a solid, may range from white to light yellow/brown[3]
Melting Point 61-62 °C (literature value)

Note: The observed melting point of your crude product will likely be lower and broader than the literature value. A sharp melting point close to the literature value is a good indicator of high purity.

Q2: I've just finished the synthesis. What are the most probable impurities I need to remove?

The impurities in your crude product are almost always unreacted starting materials or byproducts from the synthesis. The standard synthesis involves the reaction of 3-nitrobenzenesulfonyl chloride with isopropylamine, often in the presence of a base.

Primary Impurities to Expect:

  • 3-Nitrobenzenesulfonyl Chloride (Starting Material): A reactive electrophile that is sensitive to moisture.[3] Its presence can lead to further reactions and complicates purification.

  • Isopropylamine (Starting Material): A volatile and basic amine.

  • 3-Nitrobenzenesulfonic Acid: The hydrolysis product of the starting sulfonyl chloride. This is often formed if the reaction is exposed to water.

  • Amine Salts: If a tertiary amine base (like triethylamine) is used as an acid scavenger, its hydrochloride salt (e.g., triethylamine hydrochloride) will be a major byproduct.[4]

  • Disulfones: Under certain reductive conditions or via side reactions, disulfones can form, though this is less common in a standard sulfonylation.

Q3: How can I quickly assess the purity of my crude product?

Thin-Layer Chromatography (TLC) is the most effective initial check. It's a rapid, inexpensive method to visualize the number of components in your mixture.

Quick TLC Protocol:

  • Stationary Phase: Standard silica gel plate (Silica Gel 60 F₂₅₄).

  • Mobile Phase (Eluent): A good starting point is a mixture of a non-polar and a moderately polar solvent. Try 30% Ethyl Acetate in Hexanes (v/v).

  • Visualization:

    • First, view the plate under UV light (254 nm). The aromatic nitro group should make the product and related starting material UV-active.

    • After UV, stain the plate using a potassium permanganate (KMnO₄) dip, which will visualize compounds that can be oxidized, including the amine starting material.

  • Interpretation: The goal is a single spot for your product. Any additional spots represent impurities. The starting sulfonyl chloride is more non-polar and will have a higher Rf value than the more polar sulfonamide product. The sulfonic acid impurity will likely remain at the baseline (Rf ≈ 0) in this eluent system.

Part 2: Troubleshooting Guide - Common Purification Scenarios

This section tackles the most frequent and frustrating issues encountered during the purification of this compound.

Q4: My crude product is a sticky oil or gum and won't solidify. What should I do?

This is a classic problem known as "oiling out." It occurs when the solid precipitates from the solution above its melting point or as a supersaturated, amorphous solid. This often traps impurities.

Causality & Solution Workflow: The primary cause is usually an inappropriate solvent system or excessively rapid cooling. The presence of significant impurities lowers the melting point of the mixture, exacerbating the issue.

Caption: Troubleshooting workflow for an oily product.

Expert Insight: Before attempting recrystallization, it is often highly effective to perform a liquid-liquid extraction (acid/base wash). Dissolve the crude oil in a solvent like ethyl acetate or dichloromethane. Wash sequentially with dilute acid (e.g., 1M HCl) to remove basic impurities like isopropylamine, followed by a wash with a weak base (e.g., saturated sodium bicarbonate solution) to remove the acidic 3-nitrobenzenesulfonic acid and hydrolyze any remaining 3-nitrobenzenesulfonyl chloride.[5] After drying the organic layer and evaporating the solvent, the resulting solid is often significantly purer and more amenable to crystallization.

Q5: I performed a recrystallization, but my crystals are like foam or very fine needles that clog the filter paper. How can I improve the crystal form?

Poor crystal morphology is typically a result of rapid nucleation and crystal growth. This traps solvent and impurities, leading to a difficult-to-filter solid that is hard to dry.

Causality & Solutions:

  • Rapid Cooling: Crashing the product out of solution by placing it directly in an ice bath is a common cause. This favors rapid nucleation, leading to many small crystals.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, undisturbed. You can insulate the flask with glass wool or a towel to slow the process further. Once it has reached room temperature and crystallization has occurred, then you can place it in an ice bath to maximize yield.[6]

  • Lack of Agitation: Without stirring, localized areas of high supersaturation can form, leading to uncontrolled precipitation.

    • Solution: Stir the solution gently as it cools.[7] This breaks up agglomerates and promotes more uniform, well-defined crystal growth. Be cautious, as overly vigorous stirring can lead to crystal breakage and the formation of fines.[7]

  • Solvent Choice: Some solvents inherently promote the formation of needles.

    • Solution: Experiment with different solvent systems. A mixture of solvents (e.g., isopropanol/water or ethanol/hexanes) can sometimes dramatically alter crystal habit. See the detailed recrystallization protocol below.

Q6: My TLC still shows an impurity spot very close to my product spot, even after recrystallization. What's the next step?

When impurities have similar polarity and solubility to your product, simple recrystallization may not be sufficient. This is when a more powerful separation technique is required.

Solution: Flash Column Chromatography Flash chromatography provides significantly higher resolving power. The key is to find a solvent system that separates the two spots on a TLC plate.

Workflow:

  • TLC Optimization: Screen various mobile phase compositions (e.g., changing the ratio of ethyl acetate to hexanes) until you achieve good separation (ΔRf ≥ 0.2) between your product and the impurity.

  • Column Packing: Pack a glass column with silica gel using your chosen eluent.

  • Loading: Dissolve the impure product in a minimum amount of dichloromethane or the eluent and load it onto the top of the silica.

  • Elution: Run the column by pushing the eluent through with gentle air pressure, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and evaporate the solvent to yield the purified this compound.

Part 3: Detailed Experimental Protocols

These protocols provide step-by-step guidance for the key purification techniques discussed.

Protocol 1: Optimized Recrystallization

This procedure is designed to maximize purity and obtain a crystalline solid.[8]

Sources

Technical Support Center: Optimizing N-Isopropyl 3-nitrobenzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Isopropyl 3-nitrobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your reaction outcomes. The synthesis, while straightforward in principle, presents several critical parameters that can significantly impact reaction time, yield, and purity. This document provides a framework for understanding these variables and addressing common challenges encountered during the experimental process.

I. Reaction Overview & Mechanism

The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between 3-nitrobenzenesulfonyl chloride and isopropylamine. A base is required to neutralize the hydrochloric acid byproduct generated during the reaction.

Reaction Scheme:

The reaction mechanism involves the nucleophilic attack of the nitrogen atom of isopropylamine on the electrophilic sulfur atom of 3-nitrobenzenesulfonyl chloride. The presence of the electron-withdrawing nitro group on the benzene ring increases the electrophilicity of the sulfonyl sulfur, generally leading to a faster reaction compared to unsubstituted benzenesulfonyl chloride.[1]

II. Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues that may arise during the synthesis of this compound, providing explanations and actionable solutions.

Q1: My reaction is sluggish or not proceeding to completion. How can I increase the reaction rate?

A1: A slow reaction can be attributed to several factors. Here is a systematic approach to troubleshoot this issue:

  • Temperature: The reaction rate is highly dependent on temperature. While the reaction can proceed at room temperature, gentle heating can significantly accelerate it. Based on analogous syntheses of similar sulfonamides, a temperature range of 40-80°C is often effective.[2] However, excessive heat can promote side reactions, so it is crucial to find the optimal balance.

  • Solvent Choice: The choice of solvent can influence reaction rates. Polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used. For reactions at elevated temperatures, a higher-boiling solvent like toluene may be suitable. A patent for a similar synthesis of N-isobutyl-p-nitrobenzenesulfonamide successfully utilized isopropanol as the solvent, which also served as a crystallization medium upon completion.[2]

  • Base Selection: The base plays a crucial role in neutralizing the HCl byproduct. A tertiary amine base such as triethylamine or pyridine is typically used. These bases are non-nucleophilic and will not compete with the isopropylamine. Ensure the base is anhydrous, as any moisture can lead to the hydrolysis of the starting sulfonyl chloride.

  • Reagent Purity: The purity of the starting materials is critical. 3-Nitrobenzenesulfonyl chloride is moisture-sensitive and can hydrolyze to the unreactive 3-nitrobenzenesulfonic acid.[3] Always use freshly opened or properly stored sulfonyl chloride. Isopropylamine can also degrade over time, so using a fresh bottle is recommended.

Q2: My final product yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields are a common problem in sulfonamide synthesis. The following points should be investigated:

  • Hydrolysis of 3-Nitrobenzenesulfonyl Chloride: This is a primary cause of low yields. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture. Use anhydrous solvents and reagents.

  • Stoichiometry: Carefully check the molar ratios of your reactants. While a 1:1 molar ratio of 3-nitrobenzenesulfonyl chloride to isopropylamine is theoretically required, using a slight excess of the amine (e.g., 1.1 equivalents) can help drive the reaction to completion.

  • Inefficient Work-up: The work-up procedure is crucial for isolating the product. If the product is a solid, it may precipitate out of the reaction mixture upon cooling or with the addition of an anti-solvent like water.[2] Ensure complete precipitation and efficient filtration. If the product is soluble, an extraction with a suitable organic solvent is necessary.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. One common side reaction is the formation of the dialkylated product, N,N-diisopropyl-3-nitrobenzenesulfonamide, although this is generally less favorable with secondary amines compared to primary amines. Using a controlled stoichiometry of the amine can help minimize this.

Q3: I am observing significant impurities in my crude product. How can I improve the purity?

A3: Product purity is paramount, especially in drug development. Here are strategies to enhance the purity of your this compound:

  • Purification by Recrystallization: Recrystallization is a highly effective method for purifying solid organic compounds. The choice of solvent is critical. An ideal solvent will dissolve the product well at elevated temperatures but poorly at room temperature, while the impurities remain soluble at all temperatures. Common solvent systems for recrystallization include ethanol/water, hexane/ethyl acetate, and isopropanol.[4] It is advisable to perform small-scale solubility tests to identify the optimal solvent or solvent mixture.

  • Column Chromatography: If recrystallization is ineffective or if the product is an oil, purification by column chromatography on silica gel is a viable option. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is typically used.

  • Washing the Crude Product: After filtration, washing the crude solid with a suitable solvent can remove residual impurities. For instance, washing with cold water can remove any remaining amine hydrochlorides, and a wash with a non-polar solvent like hexanes can remove non-polar impurities.

Q4: How can I effectively monitor the progress of the reaction to determine the optimal reaction time?

A4: Monitoring the reaction progress is essential to avoid unnecessarily long reaction times which can lead to byproduct formation.

  • Thin-Layer Chromatography (TLC): TLC is a simple and effective technique for monitoring the reaction. Spot the reaction mixture alongside the starting materials (3-nitrobenzenesulfonyl chloride and isopropylamine) on a TLC plate. The disappearance of the limiting reactant spot and the appearance of a new product spot indicate the progression of the reaction.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For a more quantitative assessment, LC-MS can be used to monitor the consumption of starting materials and the formation of the product. This technique can also help in identifying any side products that may be forming.

III. Experimental Protocols

The following is a generalized, detailed protocol for the synthesis of this compound, which should be adapted and optimized for your specific laboratory conditions.

Protocol 1: Synthesis in Dichloromethane at Room Temperature
  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-nitrobenzenesulfonyl chloride (1.0 eq) and anhydrous dichloromethane (DCM).

  • In the dropping funnel, prepare a solution of isopropylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the flask containing the sulfonyl chloride solution to 0 °C using an ice bath.

  • Add the amine/triethylamine solution dropwise to the stirred sulfonyl chloride solution over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Data Presentation: Reaction Parameter Optimization
ParameterCondition 1Condition 2Condition 3Expected Outcome
Temperature 0 °C to Room Temp40 °C60 °CIncreased reaction rate with temperature, but potential for increased byproducts at higher temperatures.
Solvent DichloromethaneTetrahydrofuranIsopropanolIsopropanol may allow for direct crystallization of the product upon cooling.[2]
Base TriethylaminePyridineDiisopropylethylamineAll are suitable, but reaction rates may vary slightly.

IV. Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Start Starting Materials: 3-Nitrobenzenesulfonyl Chloride Isopropylamine Base Reaction_Vessel Reaction in Anhydrous Solvent (e.g., DCM or Isopropanol) 0 °C to RT or 40-80 °C Start->Reaction_Vessel 1. Combine Monitoring Monitor by TLC/LC-MS Reaction_Vessel->Monitoring 2. Stir Workup Aqueous Work-up (Wash with HCl, H2O, Brine) Monitoring->Workup Reaction Complete Drying Dry Organic Layer (e.g., Na2SO4) Workup->Drying 3. Separate Concentration Concentrate in vacuo Drying->Concentration 4. Filter Purification Purification: Recrystallization or Column Chromatography Concentration->Purification 5. Isolate Crude Final_Product Pure N-Isopropyl 3-nitrobenzenesulfonamide Purification->Final_Product 6. Purify

Caption: Workflow for the synthesis of this compound.

V. Frequently Asked Questions (FAQs)

Q: Can I use an inorganic base like sodium hydroxide?

A: While Schotten-Baumann conditions (using an aqueous base) can be used for sulfonamide synthesis, it increases the risk of hydrolyzing the 3-nitrobenzenesulfonyl chloride. For better control and higher yields, an organic, non-nucleophilic base in an anhydrous organic solvent is generally preferred.

Q: What is the expected physical state of this compound?

A: Based on its structure, this compound is expected to be a solid at room temperature, which makes purification by recrystallization a feasible option.

Q: Are there any specific safety precautions I should take?

A: Yes. 3-Nitrobenzenesulfonyl chloride is corrosive and moisture-sensitive.[3] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction can be exothermic, especially during the addition of the amine, so proper temperature control is important.

Q: Can I use a different alkylamine?

A: Yes, this general procedure can be adapted for other primary and secondary amines. However, the reactivity of the amine (influenced by steric hindrance and electronic effects) will affect the optimal reaction conditions, such as temperature and reaction time.

VI. References

  • Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. ResearchGate. Available at: [Link]

  • Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society. Available at: [Link]

  • Synthesis of 3-nitrobenzenesulfonyl chloride. PrepChem.com. Available at: [Link]

  • Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]

  • Recrystallization - Single Solvent. University of Calgary. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Process for the preparation of 3-nitrobenzenesulfonyl chloride. Google Patents. Available at:

  • o-Nitrobenzenesulfonyl Chloride. Organic Syntheses Procedure. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]

  • Go-to recrystallization solvent mixtures. Reddit. Available at: [Link]

  • Process for the preparation of N-isobutyl-N-(2-hydroxy-3-amino-4-phenylbutyl)-p-nitrobenzenesulfonamide derivatives. Google Patents. Available at:

  • Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications. Available at: [Link]

  • Navigating Organic Synthesis: The Role of 3-Nitrobenzenesulfonyl Chloride. Available at: [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. Available at: [Link]

  • 3-Nitro benzene sulfonyl Chloride. Cyclo Pharma Chem. Available at: [Link]

  • This compound. P212121 Store. Available at: [Link]

  • Aromatic sulfonation reactions. Google Patents. Available at:

  • Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Royal Society of Chemistry. Available at: [Link]

  • Synthetic method of cooling agent N-, 2, 3-trimethyl-2-isopropyl butyrylamide. Google Patents. Available at:

  • Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. Available at: [Link]

  • Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride. Google Patents. Available at:

Sources

Technical Support Center: Synthesis of N-Isopropyl 3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Isopropyl 3-nitrobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting solutions, and detailed protocols related to the critical role of bases in this sulfonylation reaction.

Frequently Asked Questions (FAQs)

Q1: Why is a base essential for the reaction between 3-nitrobenzenesulfonyl chloride and isopropylamine?

A base is crucial for two primary reasons. First, the reaction of an amine with a sulfonyl chloride generates one equivalent of hydrochloric acid (HCl) as a byproduct. This acid can protonate the starting isopropylamine, converting it into its non-nucleophilic ammonium salt, which halts the reaction. A base is required to neutralize this HCl as it forms. Second, the base can act as a catalyst by activating the sulfonyl chloride or deprotonating the sulfonamide intermediate, depending on the mechanism.[1][2]

Q2: What are the most common types of bases used for this synthesis, and how do I choose?

Non-nucleophilic, organic tertiary amines are the most common choices.[1] The selection depends on factors like steric hindrance of the amine and sulfonyl chloride, desired reaction rate, and cost.

  • Pyridine: A moderately strong base that can also serve as a solvent. It is effective, but its nucleophilicity can sometimes lead to side reactions with highly reactive sulfonyl chlorides.[2]

  • Triethylamine (TEA): A stronger, more sterically hindered, and non-nucleophilic base than pyridine. It is a very common and effective choice for scavenging HCl.[3]

  • Diisopropylethylamine (DIPEA or Hünig's base): A highly hindered, non-nucleophilic base. It is particularly useful when dealing with sensitive substrates where the nucleophilicity of other bases could be problematic.[4]

Q3: How does the pKa of the base influence the reaction outcome?

The pKa of the base's conjugate acid (pKaH) is a measure of its strength; a higher pKaH indicates a stronger base.[5] The base must be strong enough to effectively neutralize the generated HCl (pKa approx. -7) but not so strong that it promotes unwanted side reactions.

  • A base that is too weak may not scavenge the HCl efficiently, leading to the protonation of the isopropylamine and a stalled or low-yielding reaction.

  • Bases like TEA (pKaH ~10.8) and Pyridine (pKaH ~5.2) are generally sufficient for this purpose.[5][6] The choice between them often comes down to balancing reactivity and controlling side reactions.

Q4: Can I use an inorganic base like sodium hydroxide (NaOH)?

While possible under specific conditions (e.g., Schotten-Baumann conditions), using an aqueous base like NaOH is generally not recommended for this synthesis on a lab scale.[1] The primary reason is the high reactivity of 3-nitrobenzenesulfonyl chloride with water. The presence of water and hydroxide ions significantly increases the rate of hydrolysis of the sulfonyl chloride to the unreactive 3-nitrobenzenesulfonic acid, which will drastically reduce the yield of the desired sulfonamide.[1][7]

Comparative Analysis of Common Bases
BaseStructurepKa of Conjugate Acid (pKaH)Key Characteristics & Considerations
Pyridine C₅H₅N~5.2Moderately basic; can act as a nucleophilic catalyst. Good for simple, unhindered systems.[2]
Triethylamine (TEA) (C₂H₅)₃N~10.8Strong, non-nucleophilic base. Excellent acid scavenger. Most common choice.[3][5]
DIPEA (Hünig's Base) (i-Pr)₂NEt~11Very strong and highly sterically hindered. Minimizes side reactions.[4]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Core Reaction and Mechanism

The fundamental reaction involves the nucleophilic attack of isopropylamine on the electrophilic sulfur atom of 3-nitrobenzenesulfonyl chloride. The base neutralizes the resulting HCl.

Caption: General mechanism for base-mediated sulfonamide synthesis.

Problem 1: Low or No Yield of the Desired Product

  • Possible Cause A: Hydrolysis of Sulfonyl Chloride

    • Explanation: 3-nitrobenzenesulfonyl chloride is highly sensitive to moisture.[1][7] Any water present in the solvent, on the glassware, or in the amine will hydrolyze the sulfonyl chloride to the corresponding sulfonic acid, which is unreactive towards the amine.

    • Validation & Solution:

      • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven (e.g., >100 °C) and cool under an inert atmosphere (nitrogen or argon).

      • Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents (e.g., Dichloromethane, THF).

      • Check Reagent Quality: Use a fresh bottle of 3-nitrobenzenesulfonyl chloride or one that has been stored properly in a desiccator.[1]

  • Possible Cause B: Incorrect Stoichiometry or Ineffective Base

    • Explanation: An insufficient amount of base (less than 1 equivalent) will not neutralize all the generated HCl, leading to the deactivation of the isopropylamine. A base that is too weak (e.g., pKaH << 5) may also be ineffective.

    • Validation & Solution:

      • Stoichiometry Check: Use a slight excess of the base (typically 1.1-1.5 equivalents) to ensure complete acid scavenging.[7]

      • Base Selection: Use an appropriate base like triethylamine (TEA) or pyridine. For this specific reaction, TEA is an excellent choice due to its strength and non-nucleophilic nature.

Caption: Troubleshooting workflow for low product yield.

Problem 2: Reaction is Sluggish or Stalls

  • Possible Cause A: Low Reaction Temperature

    • Explanation: While reactions are often started at 0 °C to control the initial exotherm, prolonged low temperatures may slow the reaction rate, especially with sterically hindered components.

    • Solution: After the initial addition of the sulfonyl chloride at 0 °C, allow the reaction to warm to room temperature and stir for several hours. Gentle heating (e.g., to 40 °C) can be applied if the reaction remains slow, but monitor for potential side product formation via TLC.[7]

  • Possible Cause B: Steric Hindrance

    • Explanation: While isopropylamine is only moderately bulky, the choice of base can be critical. A highly hindered base like DIPEA combined with a low temperature might slow the reaction. Conversely, if the amine itself were very bulky, a less hindered base like pyridine might be more effective at facilitating the reaction.

    • Solution: For the synthesis of this compound, triethylamine provides a good balance of basicity and steric accessibility to effectively catalyze the reaction and scavenge protons.

Experimental Protocol

This protocol provides a reliable method for the synthesis of this compound using triethylamine as the base.

Materials:

  • 3-Nitrobenzenesulfonyl chloride (1.0 eq)[8]

  • Isopropylamine (1.2 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: To a clean, oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add isopropylamine (1.2 eq) and anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Dissolve 3-nitrobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes.

  • Base Addition: Add triethylamine (1.5 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5-10 °C.[1]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Workup:

    • Dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and triethylamine), saturated NaHCO₃ solution (to remove any acidic impurities), and brine.[1]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography on silica gel.

References
  • Benchchem. (n.d.). Common issues in sulfonamide synthesis and solutions.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions.
  • Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface, 8(4).
  • Synthesis of Sulfonamides. (2016). Royal Society of Chemistry.
  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2025). ResearchGate.
  • CN101668734A - Process for the preparation of N-isobutyl-N- (2-hydroxy-3-amino-4-phenylbutyl) -p-nitrobenzenesulfonamide derivatives. Google Patents.
  • Asaad, M. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry.
  • 3-Nitrobenzenesulfonyl chloride 97%. (n.d.). Sigma-Aldrich.
  • pKaH of pyridine versus other imines. (2015, April 5). Chemistry Stack Exchange.

Sources

Technical Support Center: Troubleshooting N-Isopropyl-3-nitrobenzenesulfonamide Deprotection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting the deprotection of N-isopropyl-3-nitrobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals who utilize the 3-nosyl protecting group for amines and may encounter challenges during its removal. Here, we provide in-depth, field-proven insights in a question-and-answer format to directly address specific issues you may face during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the deprotection of a 3-nitrobenzenesulfonamide (nosyl) group?

The deprotection of nosyl amides is typically achieved through a nucleophilic aromatic substitution reaction. A soft nucleophile, most commonly a thiol, is activated by a base to form a more potent thiolate anion. This anion then attacks the electron-deficient aromatic ring of the nosyl group, forming a transient Meisenheimer complex.[1] This intermediate subsequently collapses, leading to the elimination of sulfur dioxide (SO₂) and the release of the free amine.[1] This mild cleavage condition is a primary advantage of the nosyl group over more robust sulfonamides like the tosyl group.[2][3][4]

Q2: My nosyl deprotection reaction is sluggish or incomplete. What are the common causes and how can I resolve this?

Several factors can contribute to an incomplete or slow deprotection reaction. Here’s a systematic approach to troubleshooting this common issue:

A2.1: Reagent Stoichiometry and Choice

  • Insufficient Thiol or Base: Ensure you are using a sufficient excess of both the thiol and the base. Typically, 2-5 equivalents of the thiol and 2-3 equivalents of the base relative to the nosyl-protected amine are recommended.

  • Thiol and Base Compatibility: The choice of thiol and base is critical and can be substrate-dependent.

    • Common Thiols: Thiophenol and 2-mercaptoethanol are frequently used.[5]

    • Common Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are often effective and are considered milder than stronger bases like sodium hydride (NaH).[6][7] For sensitive substrates, a weaker base is preferable to minimize side reactions.

A2.2: Reaction Conditions

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is generally preferred to ensure the solubility of all reactants.[8]

  • Temperature: While many deprotections proceed at room temperature, gentle heating (e.g., to 40-50 °C) can often accelerate a sluggish reaction.[1][5] However, be mindful of potential substrate degradation at elevated temperatures.

  • Reaction Time: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Some deprotections may require extended reaction times (up to 24 hours).[6]

A2.3: Substrate-Specific Issues

  • Steric Hindrance: A sterically hindered amine may require more forcing conditions, such as a higher temperature or a less sterically demanding thiol.

  • Electron-Donating Groups: If your substrate contains strong electron-donating groups, this can decrease the electrophilicity of the nosyl ring, slowing down the nucleophilic attack. In such cases, a more potent nucleophile or higher temperatures may be necessary.

Q3: I am observing significant side product formation during the deprotection. What are the likely side reactions and how can I mitigate them?

Side product formation can often be attributed to the reactivity of the reagents or the substrate under the reaction conditions.

A3.1: Base-Induced Side Reactions

If your substrate contains base-labile functional groups (e.g., esters, epoxides), the use of a strong base can lead to undesired reactions.

  • Solution: Opt for a milder base such as cesium carbonate (Cs₂CO₃) or a non-ionic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[6][7]

A3.2: Thiol-Related Side Reactions

The thiol can potentially react with other electrophilic centers in your molecule.

  • Solution: If your substrate has a Michael acceptor or other thiol-reactive groups, consider using a different deprotection strategy or protecting those functionalities.

A3.3: Unintentional Reduction of the Nitro Group

In some instances, particularly if certain reagents are not pure, the nitro group on the benzenesulfonamide can be reduced to an amine. This deactivates the ring towards nucleophilic aromatic substitution, making the standard thiol-based deprotection ineffective.[9]

  • Solution: If you suspect this has occurred, alternative deprotection methods for sulfonamides, such as using samarium iodide or magnesium in methanol, may be necessary, although these conditions can be harsh.[9]

Q4: The odor of volatile thiols is a significant issue in my lab. Are there any effective, low-odor alternatives?

Yes, the malodorous nature of common thiols like thiophenol is a well-known drawback. Several strategies can be employed to circumvent this issue:

A4.1: High Molecular Weight Thiols

Thiols with long alkyl chains, such as n-dodecanethiol, have significantly lower volatility and are practically odorless.[5]

A4.2: Solid-Supported Thiols

Anchoring the thiol to a polymer resin, such as polystyrene-supported thiophenol, is an excellent solution.[6][10] This not only eliminates the odor but also simplifies the workup, as the resin-bound thiol and the resulting thioether byproduct can be removed by simple filtration.[6][7]

A4.3: In-Situ Thiolate Generation

An odorless homocysteine thiolactone can be used in the presence of a base like DBU to generate the active thiolate in situ.[11] This approach avoids the handling of free thiols altogether.[11]

Thiol Type Example(s) Key Advantage(s) Consideration(s)
Volatile Thiols Thiophenol, 2-MercaptoethanolHigh reactivity, low costStrong, unpleasant odor
Low-Volatility Thiols n-DodecanethiolOdorlessMay require slightly longer reaction times
Solid-Supported Thiols Polystyrene-thiophenolOdorless, simplified workupHigher cost, may require optimization
In-Situ Generation Homocysteine thiolactone/DBUOdorless, no free thiol handlingMay require specific reaction conditions
Q5: Can the deprotection process be accelerated?

For high-throughput synthesis or when dealing with particularly stubborn substrates, accelerating the deprotection can be highly beneficial.

A5.1: Microwave Irradiation

Microwave-assisted synthesis can dramatically reduce reaction times. Deprotection using a solid-supported thiol, for instance, can be completed in as little as six minutes under microwave irradiation.[6] It is important to use a sealed vessel and monitor the internal pressure and temperature to avoid solvent boiling and potential degradation of the resin or substrate.[6]

A5.2: Optimization of Reagents and Conditions

As mentioned previously, a careful selection of the most reactive yet compatible thiol and base, along with optimizing the temperature, can significantly speed up the reaction.

Experimental Protocols

Standard Deprotection Protocol

This protocol is a general starting point and may require optimization for specific substrates.

  • Dissolve the N-isopropyl-3-nitrobenzenesulfonamide-protected amine (1.0 eq.) in anhydrous DMF or acetonitrile.

  • Add potassium carbonate (3.0 eq.) to the solution.

  • Add thiophenol (2.5 eq.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be heated to 40-50 °C.[1]

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane.[1]

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography.

Deprotection Using a Solid-Supported Thiol

This method is ideal for parallel synthesis and for avoiding the odor of volatile thiols.

  • Swell the polystyrene-thiophenol resin (2.0-3.0 eq.) in a suitable solvent like THF or DMF.

  • In a separate flask, dissolve the N-isopropyl-3-nitrobenzenesulfonamide-protected amine (1.0 eq.) in the same solvent.

  • Add cesium carbonate (3.0 eq.) to the solution of the protected amine.

  • Transfer the solution to the flask containing the swollen resin.

  • Shake the reaction mixture at room temperature for 8-24 hours. Monitor the reaction by taking small aliquots of the solution for LC-MS analysis.[6]

  • Upon completion, filter the reaction mixture to remove the resin and the base.

  • Wash the resin thoroughly with the reaction solvent and then with dichloromethane.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude deprotected amine, which can be further purified if necessary.[6]

Visualizing the Process

Deprotection_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Nosyl-Amine N-Isopropyl-3-nitrobenzenesulfonamide Meisenheimer Meisenheimer Complex Nosyl-Amine->Meisenheimer Nucleophilic Attack Thiol R-SH + Base Thiolate R-S⁻ Thiol->Thiolate Activation Free_Amine Free Amine Meisenheimer->Free_Amine Collapse & Elimination Byproducts Thioether + SO₂ Meisenheimer->Byproducts Thiolate->Meisenheimer

Caption: Mechanism of nosyl deprotection.

Troubleshooting_Workflow Start Incomplete Deprotection Check_Reagents Check Reagent Stoichiometry (Thiol & Base) Start->Check_Reagents Optimize_Conditions Optimize Conditions (Temp, Time, Solvent) Check_Reagents->Optimize_Conditions Stoichiometry OK Success Successful Deprotection Check_Reagents->Success Problem Solved Change_Reagents Change Thiol/Base Optimize_Conditions->Change_Reagents Still Incomplete Optimize_Conditions->Success Problem Solved Consider_Alternative Consider Alternative Methods (e.g., Microwave, Solid-Support) Change_Reagents->Consider_Alternative Still Incomplete Change_Reagents->Success Problem Solved Consider_Alternative->Success Problem Solved

Caption: Troubleshooting workflow for incomplete deprotection.

References

  • Fukuyama Amine Synthesis. (2014).
  • May, I., & Heller, S. (2025).
  • Deprotection of N -Nosyl-α-amino Acids by Using Solid-Supported Mercaptoacetic Acid. (2009).
  • Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Applic
  • Does anyone know of a method to remove a nosyl group that's been reduced to the amine?. (2023). r/chemistry on Reddit. [Link]
  • Process for the preparation of N-isobutyl-N-(2-hydroxy-3-amino-4-phenylbutyl)-p-nitrobenzenesulfonamide derivatives. (2010).
  • Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. (2023). PMC - NIH. [Link]
  • Node, M., et al. (2008). Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides.
  • Deprotection of o -Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. (2005).
  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. (2025). NIH. [Link]
  • State‐of‐the‐art of benzenesulfonamide protecting groups. A) Comparison... (2023).
  • Protective Groups. Organic Chemistry Portal. [Link]
  • Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity. (2023). PubMed. [Link]
  • Deprotection of 2-Nitrobenzenesulfonamides Using Fluorous and Solid Phase Reagents. (2007).
  • Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines. (2009).
  • N-Isopropyl 3-nitrobenzenesulfonamide. P212121 Store. [Link]
  • 4-Hydroxy-N-isopropyl-3-nitrobenzenesulphonamide. PubChem. [Link]
  • Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines. (2012).
  • 1-Isopropyl-3-nitrobenzene. PubChem. [Link]

Sources

Technical Support Center: N-Isopropyl 3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is intended for researchers, scientists, and drug development professionals working with N-Isopropyl 3-nitrobenzenesulfonamide. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues encountered during experimental workflows. Our goal is to provide you with the scientific rationale behind these issues and actionable protocols to ensure the integrity of your results.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the primary stability concerns for this compound?

    • How does pH affect the stability of this compound in aqueous solutions?

    • Is this compound sensitive to light?

    • What are the recommended storage conditions for this compound?

    • I am seeing an unexpected peak in my chromatogram after storing my sample in solution. What could it be?

  • Troubleshooting Guide

    • Issue: Inconsistent Potency or Activity in Biological Assays

    • Issue: Appearance of Impurities in Stored Samples

    • Issue: Poor Recovery During Extraction

  • Experimental Protocols

    • Protocol 1: Forced Degradation Study to Assess Stability

    • Protocol 2: Recommended Sample Preparation for HPLC Analysis

  • Underlying Scientific Principles

    • Mechanisms of Sulfonamide Hydrolysis

    • Photodegradation of Nitroaromatic Compounds

  • References

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

The primary stability concerns for this compound revolve around its two key functional moieties: the sulfonamide group and the nitroaromatic ring. Consequently, the main degradation pathways to be aware of are:

  • Hydrolysis: The sulfonamide (S-N) bond can be susceptible to cleavage under certain pH and temperature conditions, particularly in strongly acidic or alkaline environments.[1][2]

  • Photodegradation: The nitroaromatic ring makes the molecule susceptible to degradation upon exposure to UV or even ambient light.[3][4][5] This can lead to the formation of various photoproducts.

  • Thermal Decomposition: While generally stable at ambient temperatures, prolonged exposure to high temperatures can lead to degradation.

Q2: How does pH affect the stability of this compound in aqueous solutions?

The stability of sulfonamides in aqueous solutions is often pH-dependent. Generally, sulfonamides are most stable at neutral to slightly alkaline pH (around pH 7-9).[1][6]

  • Acidic Conditions (pH < 4): Under strongly acidic conditions, the S-N bond of the sulfonamide can be cleaved through hydrolysis.[2] The protonation of the amine group can make the sulfur atom more susceptible to nucleophilic attack by water.

  • Alkaline Conditions (pH > 9): While many sulfonamides show good stability at pH 9, very strong alkaline conditions can also promote hydrolysis, potentially through a different mechanism.[1][7]

For experimental work, it is recommended to buffer solutions containing this compound to a pH between 7 and 9 to minimize hydrolytic degradation.

Q3: Is this compound sensitive to light?

Yes, due to the presence of the nitroaromatic group, this compound is expected to be sensitive to light. Nitroaromatic compounds can absorb UV light, leading to photochemical reactions.[3][4][5] This can result in the formation of various degradation products and a decrease in the purity of your sample over time.

To mitigate photodegradation:

  • Store the solid compound and solutions in amber vials or containers wrapped in aluminum foil.

  • Minimize exposure to ambient light during experimental procedures.

  • Prepare solutions fresh whenever possible.

Q4: What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, the following storage conditions are recommended:

FormStorage TemperatureLight ConditionsAtmosphere
Solid 2-8°CProtect from lightStore under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.
Solutions -20°C or -80°CProtect from lightUse airtight containers to prevent solvent evaporation. For long-term storage, consider aliquoting to avoid repeated freeze-thaw cycles.

Rationale: Storing at reduced temperatures slows down the rate of potential hydrolytic and thermal degradation. Protecting from light prevents photodegradation. An inert atmosphere minimizes the risk of oxidative degradation.

Q5: I am seeing an unexpected peak in my chromatogram after storing my sample in solution. What could it be?

An unexpected peak in your chromatogram likely indicates the presence of a degradation product. Based on the structure of this compound, the most probable degradation products are:

  • 3-Nitrobenzenesulfonic acid: This would result from the hydrolytic cleavage of the S-N bond.

  • Isopropylamine: The other product of S-N bond cleavage.

  • Photodegradation products: Exposure to light can lead to a variety of products, including hydroxylated and denitrated species.[3][4]

To identify the unknown peak, we recommend performing mass spectrometry (LC-MS) analysis. Comparing the mass of the unknown peak to the masses of potential degradation products can help in its identification.

Troubleshooting Guide

Issue: Inconsistent Potency or Activity in Biological Assays
  • Possible Cause 1: Degradation of stock solutions. If stock solutions are stored for extended periods, even at low temperatures, slow degradation can occur, leading to a decrease in the effective concentration of the active compound.

    • Solution: Prepare fresh stock solutions from solid material more frequently. Perform a purity check of your stock solution using HPLC before use in critical experiments.

  • Possible Cause 2: Degradation in assay media. The pH, temperature, and light exposure during your assay could be causing degradation of the compound.

    • Solution: Assess the stability of this compound under your specific assay conditions (e.g., incubate the compound in the assay buffer for the duration of the experiment and analyze for degradation by HPLC). If instability is detected, consider modifying the assay conditions (e.g., adjusting pH, protecting from light).

Issue: Appearance of Impurities in Stored Samples
  • Possible Cause 1: Hydrolysis. This is more likely if the sample is stored in an unbuffered aqueous solution or at a pH outside the optimal range.

    • Solution: Ensure that solutions are buffered to a pH of 7-9. Store solutions frozen to minimize hydrolysis.

  • Possible Cause 2: Photodegradation. This is a likely cause if samples have been exposed to light.

    • Solution: Always store and handle the compound and its solutions with protection from light (amber vials, foil wrapping).

  • Possible Cause 3: Reaction with solvent. While less common with typical laboratory solvents, reactivity cannot be entirely ruled out without specific studies.

    • Solution: Use high-purity, inert solvents for sample preparation and storage.

Issue: Poor Recovery During Extraction
  • Possible Cause: Degradation during sample processing. If your extraction procedure involves harsh pH conditions or prolonged exposure to heat or light, the compound may be degrading.

    • Solution: Modify your extraction protocol to use milder conditions. For example, use a buffered aqueous phase and minimize the time the sample is exposed to non-optimal conditions. Keep samples on ice and protected from light during processing.

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Stability

This protocol is designed to intentionally degrade the sample under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter

  • Water bath/oven

  • UV lamp

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light, for 24 hours.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 105°C for 24 hours.

    • Dissolve the stressed sample in the initial solvent for HPLC analysis.

  • Photodegradation:

    • Expose a solution of the compound (e.g., 100 µg/mL) to a UV lamp (e.g., 254 nm) for 24 hours.

    • Keep a control sample in the dark.

  • Analysis:

    • Analyze all stressed samples and a non-stressed control sample by HPLC-UV.

    • Compare the chromatograms to identify degradation peaks and calculate the percentage of degradation.

Protocol 2: Recommended Sample Preparation for HPLC Analysis

Objective: To prepare this compound for purity analysis by HPLC, minimizing degradation during preparation.

Materials:

  • This compound solid

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • 0.45 µm syringe filter

  • Amber HPLC vials

Procedure:

  • Solvent Preparation: Prepare the mobile phase and diluent. A common diluent is a mixture of water and acetonitrile (e.g., 50:50 v/v).

  • Standard Preparation:

    • Accurately weigh a suitable amount of this compound reference standard.

    • Dissolve in the diluent to make a stock solution of known concentration (e.g., 1 mg/mL). Use an amber volumetric flask.

    • Perform serial dilutions to obtain working standards at the desired concentrations.

  • Sample Preparation:

    • Accurately weigh the sample to be tested.

    • Dissolve in the diluent to a concentration similar to the primary standard.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter into amber HPLC vials.

  • Analysis: Analyze the samples immediately or store them at 2-8°C, protected from light, for no more than 24 hours before analysis.

Underlying Scientific Principles

Mechanisms of Sulfonamide Hydrolysis

The hydrolysis of sulfonamides typically involves the cleavage of the sulfur-nitrogen (S-N) bond. The mechanism can vary depending on the pH.[1][2]

Hydrolysis cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Acid_Reactant This compound (Protonated Amine) Acid_Intermediate Transition State (Water Attack on Sulfur) Acid_Reactant->Acid_Intermediate + H₂O Acid_Product1 3-Nitrobenzenesulfonic acid Acid_Intermediate->Acid_Product1 Acid_Product2 Isopropylamine Acid_Intermediate->Acid_Product2 Base_Reactant This compound (Deprotonated Amine) Base_Intermediate Transition State (Hydroxide Attack on Sulfur) Base_Reactant->Base_Intermediate + OH⁻ Base_Product1 3-Nitrobenzenesulfonate Base_Intermediate->Base_Product1 Base_Product2 Isopropylamine Base_Intermediate->Base_Product2

Caption: Potential hydrolytic pathways for this compound.

Photodegradation of Nitroaromatic Compounds

Nitroaromatic compounds are known to undergo photodegradation through various mechanisms.[3][4][5] Upon absorption of UV light, the molecule is excited, which can lead to reactions such as the reduction of the nitro group or hydroxylation of the aromatic ring.

Photodegradation Start This compound Excited Excited State Molecule (after light absorption) Start->Excited hν (UV Light) Pathway1 Reduction of Nitro Group (e.g., to nitroso, amino) Excited->Pathway1 Pathway2 Ring Hydroxylation (addition of -OH) Excited->Pathway2 Pathway3 Denitration (loss of -NO₂) Excited->Pathway3 Products Various Photoproducts Pathway1->Products Pathway2->Products Pathway3->Products

Caption: Generalized photodegradation pathways for nitroaromatic compounds.

References

  • Białk-Bielińska, A., Stolte, S., Arning, J., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions.
  • Česlová, L., Holčapek, M., Kabilka, P., et al. (2018). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 57(21), 13549-13559. [Link]
  • Arslan-Alaton, I., & Tureli, G. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Science and Health, Part A, 40(10), 1887-1903. [Link]
  • Białk-Bielińska, A., Maszkowska, J., Mrozik, W., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions.
  • Ratcliffe, A. J. (2022). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Domainex. [Link]
  • Wood, J. M., Hinchliffe, P. S., Davis, A. M., et al. (2002). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group.
  • Wang, J., et al. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Journal of Environmental Sciences, 17(6), 886-893. [Link]
  • Zhang, Y., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters, 8(9), 747-752. [Link]

Sources

Technical Support Center: Purification of N-Isopropyl 3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of N-Isopropyl 3-nitrobenzenesulfonamide. This document is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile largely depends on the synthetic route and reaction conditions. However, the most common impurities arise from the starting materials and potential side reactions. These typically include:

  • Unreacted 3-nitrobenzenesulfonyl chloride: This is a primary starting material and can persist if the reaction does not go to completion.[1]

  • Unreacted isopropylamine: The other key starting material. Being a volatile amine, it can often be removed with an acidic wash during workup, but traces may remain.

  • 3-Nitrobenzenesulfonic acid: This is the hydrolysis product of 3-nitrobenzenesulfonyl chloride.[1][2] Its presence is common if moisture is not rigorously excluded from the reaction. It is a highly polar and often water-soluble impurity.

  • Di-isopropylamine: A potential impurity in the isopropylamine starting material.

  • Residual Solvents: Solvents used in the reaction and workup (e.g., dichloromethane, diethyl ether, ethyl acetate) may be present.

Q2: How can I quickly assess the purity of my crude product?

A2: Thin-Layer Chromatography (TLC) is an excellent initial technique for purity assessment. It is fast, requires minimal material, and can give you a good indication of the number of components in your crude product. A single spot on the TLC plate is a good, though not definitive, indicator of purity. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[3]

Q3: My crude product is a sticky oil or a discolored solid. What is the best initial purification strategy?

A3: If your product is an oil, it is likely due to a significant amount of impurities or residual solvent. Attempting to remove residual solvent under high vacuum is a good first step. If it remains an oil or is a discolored solid, column chromatography is generally the preferred method for an initial cleanup. Recrystallization is most effective when the desired compound is the major component (typically >90% purity).[4]

Troubleshooting Guide

Issue 1: My product "oils out" during recrystallization instead of forming crystals.

Symptoms:

  • A liquid layer separates from the solvent upon cooling.

  • The oil may solidify into an amorphous mass upon further cooling.

Causality and Solutions:

"Oiling out" typically occurs when the solute's solubility is exceeded at a temperature where it is still in a liquid state (i.e., above its melting point in the solvent) or when the solution is supersaturated with a low-melting eutectic mixture of the compound and impurities.[5]

  • Solution 1: Re-dissolve and Add More Solvent. Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool more slowly.

  • Solution 2: Lower the Crystallization Temperature. The boiling point of your chosen solvent might be too high. Switch to a lower-boiling point solvent or a solvent mixture.

  • Solution 3: Change the Solvent System. The polarity of the solvent may not be ideal. Experiment with a different solvent or a two-solvent system (e.g., ethanol/water, ethyl acetate/hexane).[6]

  • Solution 4: Induce Crystallization. Scratch the inside of the flask with a glass rod at the solution's surface or add a seed crystal from a previous successful crystallization.

Issue 2: I am getting a very low yield of crystals after recrystallization.

Symptoms:

  • Very few crystals form upon cooling, even in an ice bath.

  • The filtrate (mother liquor) still contains a significant amount of the desired product.

Causality and Solutions:

This issue usually points to one of two problems: using too much solvent or choosing a solvent in which your compound is too soluble, even at low temperatures.

  • Solution 1: Reduce Solvent Volume. Use the absolute minimum amount of hot solvent required to fully dissolve your compound. Excess solvent will keep more of your product in solution upon cooling.[4]

  • Solution 2: Change the Solvent. Select a solvent in which your compound has a steeper solubility curve—highly soluble when hot, but poorly soluble when cold.

  • Solution 3: Use a Two-Solvent System. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) at an elevated temperature until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to clarify the solution, and then allow it to cool slowly.[6]

  • Solution 4: Evaporate Excess Solvent. If too much solvent was added, you can carefully evaporate some of it to increase the concentration of your product and then allow it to cool again.

Issue 3: My compound appears to be decomposing during silica gel column chromatography.

Symptoms:

  • Streaking on the TLC plate.

  • Multiple spots appear in the collected fractions, some of which were not present in the crude material.

  • Low overall recovery from the column.

Causality and Solutions:

Standard silica gel is slightly acidic and can cause the hydrolysis of acid-sensitive functional groups. While this compound is generally stable, this can be a concern.

  • Solution 1: Deactivate the Silica Gel. Prepare a slurry of the silica gel in your chosen eluent and add 0.5-1% triethylamine. The triethylamine will neutralize the acidic sites on the silica.

  • Solution 2: Use an Alternative Stationary Phase. Consider using neutral or basic alumina, or Florisil as the stationary phase.

  • Solution 3: Swift Chromatography. Do not let the compound sit on the column for an extended period. Run the column efficiently and collect fractions promptly.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline for recrystallization. The choice of solvent is critical and should be determined by preliminary solubility tests.

1. Solvent Selection:

  • Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.

  • An ideal single solvent will dissolve the compound when hot but not at room temperature.[5]

  • Commonly used solvents for sulfonamides include ethanol, isopropanol, ethyl acetate, and mixtures such as ethyl acetate/hexane or ethanol/water.[6][7]

Table 1: Representative Solvent Screening for Recrystallization

Solvent SystemSolubility at 25°CSolubility at Boiling PointComments
EthanolSparingly SolubleVery SolubleA good candidate for single-solvent recrystallization.
IsopropanolSparingly SolubleVery SolubleSimilar to ethanol, a good choice.
Ethyl AcetateModerately SolubleVery SolubleMay result in lower recovery; can be used with an anti-solvent.
HexaneInsolubleInsolubleA good anti-solvent to pair with ethyl acetate or other polar solvents.
WaterInsolubleInsolubleNot suitable as a primary solvent.
TolueneSparingly SolubleSolubleCan be effective, especially for less polar impurities.

2. Step-by-Step Procedure (Single-Solvent):

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the selected solvent (e.g., ethanol) and a boiling chip.

  • Heat the mixture to boiling on a hot plate with stirring.

  • Continue adding small portions of the hot solvent until the compound just dissolves completely.

  • If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration into a pre-warmed flask.

  • Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Allow the crystals to air dry on the filter paper or in a desiccator.

Protocol 2: Column Chromatography

1. TLC Analysis and Solvent System Selection:

  • Develop a TLC system that gives your product an Rf value of approximately 0.25-0.35. A good starting point for this compound is a mixture of hexane and ethyl acetate (e.g., starting with 4:1 and adjusting as needed).

  • The impurities should ideally have significantly different Rf values from your product.

2. Column Preparation:

  • Select a column of appropriate size for the amount of crude material.

  • Prepare a slurry of silica gel in the initial, least polar eluent.

  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is free of air bubbles and cracks.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of the column eluent or a slightly more polar solvent (like dichloromethane).

  • Alternatively, for less soluble compounds, perform a "dry loading": dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Begin eluting the column with the least polar solvent mixture determined from your TLC analysis.

  • Collect fractions of a suitable volume.

  • Monitor the composition of the fractions by TLC.

  • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your product and any more polar impurities.

5. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Place the purified product under high vacuum to remove any final traces of solvent.

Visualizations

Purification Workflow Diagram

G cluster_0 Initial Assessment cluster_1 Purification Strategy cluster_2 Final Analysis & Product crude Crude N-Isopropyl 3-nitrobenzenesulfonamide tlc_hplc Purity Assessment (TLC, HPLC, NMR) crude->tlc_hplc decision Purity > 90%? tlc_hplc->decision recryst Recrystallization decision->recryst Yes chrom Column Chromatography decision->chrom No final_analysis Final Purity Check (TLC, HPLC, mp) recryst->final_analysis chrom->final_analysis pure_product Pure Product final_analysis->pure_product

Caption: Workflow for the purification and analysis of this compound.

Troubleshooting Recrystallization Issues

G start Start Recrystallization oiling_out Product 'Oiling Out'? start->oiling_out low_yield Low Crystal Yield? oiling_out->low_yield No sol1 Re-dissolve, add more solvent, cool slowly oiling_out->sol1 Yes sol2 Change to a lower-boiling solvent oiling_out->sol2 Yes sol3 Use a two-solvent system oiling_out->sol3 Yes success Successful Crystallization low_yield->success No sol4 Reduce initial solvent volume low_yield->sol4 Yes sol5 Evaporate some solvent and re-cool low_yield->sol5 Yes sol6 Change to a solvent with steeper solubility curve low_yield->sol6 Yes sol1->oiling_out sol2->oiling_out sol3->oiling_out sol4->low_yield sol5->low_yield sol6->low_yield

Caption: Decision tree for troubleshooting common recrystallization problems.

References

  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. (2016). Royal Society of Chemistry.
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Wiley Online Library.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • CAS 121-51-7: 3-Nitrobenzenesulfonyl Chloride. (n.d.). CymitQuimica.
  • Recrystallization - Single Solvent. (n.d.). University of Calgary, Department of Chemistry.
  • N-Isopropyl-3-nitrobenzenesulfonamide AldrichCPR. (n.d.). Sigma-Aldrich.
  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2025).
  • Separation of 3-Nitrobenzenesulfonic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • CAS 28860-10-8 | this compound. (n.d.). Synblock.
  • The Synthesis of Functionalised Sulfonamides. (n.d.). UCL Discovery.
  • Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. (n.d.). Canadian Science Publishing.
  • Recent Advances in the Synthesis of Sulfonamides Intermedi
  • Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. (2025).
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Go-to recrystalliz
  • This compound | CAS 28860-10-8. (n.d.). P212121 Store.
  • Method for preparing 3-nitrobenzene sulphonic acid chloride. (1991).
  • Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. (2024). ChemRxiv.
  • Process for the preparation of N-isobutyl-N-(2-hydroxy-3-amino-4-phenylbutyl)-p-nitrobenzenesulfonamide derivatives. (n.d.).
  • Benzenesulfonamide, 3-nitro-. (n.d.). PubChem.
  • Solubility of Sulfonamides. (n.d.). NIST.
  • TLC solvent for P-S bond?. (2018).
  • HPLC Separation of Benzenesulfonamide and Sulfanilamide. (n.d.). SIELC Technologies.
  • N-(3-Aminopropyl)-2-nitrobenzenesulfonamide. (n.d.). BLDpharm.
  • Chemical Properties of Propanamide, N-isopropyl. (n.d.). Cheméo.
  • NIPAM™ (N-Isopropyl acrylamide). (n.d.).
  • Synthesis of isopropyl benzene. (1963).
  • Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Isopropyl Benzoate Purity and Impurities. (2025). BenchChem.
  • HPLC Method for Analysis of N-Nitrosodiethylamine on Newcrom R1 Column. (n.d.). SIELC Technologies.
  • n-isopropyl-3-nitrobenzenesulfonamide sigma-aldrich supplies. (n.d.). Merck.
  • The Solubility and Stability of 3-Nitrobenzaldoxime in Organic Solvents: A Technical Guide. (n.d.). BenchChem.
  • Solubility test for PNIPAM-b-PANI in different solvents at 20 °C. (n.d.).
  • Behavior of PNIPAM Microgels in Different Organic Solvents. (2022). MDPI.

Sources

Technical Support Center: Scaling Up N-Isopropyl 3-nitrobenzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Isopropyl 3-nitrobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls encountered when scaling up this important reaction. By understanding the underlying chemical principles and potential hazards, you can ensure a safe, efficient, and reproducible synthesis.

Troubleshooting Guide

This section addresses specific problems you may encounter during the scale-up of the this compound synthesis.

Question 1: My reaction yield has significantly dropped after moving from a lab-scale (grams) to a pilot-scale (kilograms) synthesis. What are the likely causes and how can I fix this?

Answer:

A drop in yield upon scale-up is a common issue and can often be attributed to a combination of factors related to mass and heat transfer.

  • Inadequate Mixing: On a larger scale, inefficient stirring can lead to localized "hot spots" where the concentration of reagents is not uniform. This can result in the formation of side products. The reaction between 3-nitrobenzenesulfonyl chloride and isopropylamine is typically fast and exothermic.[1] Without proper agitation, the amine can be consumed in side reactions before it has a chance to react with the sulfonyl chloride.

    • Solution: Ensure your reactor is equipped with an appropriate overhead stirrer that creates a good vortex for efficient mixing. For larger vessels, consider using multiple impellers or baffles to improve turbulence and homogeneity.

  • Poor Temperature Control: The exothermic nature of sulfonamide formation can lead to a rapid increase in temperature on a larger scale, where the surface-area-to-volume ratio is lower, making heat dissipation less efficient. Elevated temperatures can promote the formation of impurities.

    • Solution: Implement a robust cooling system for your reactor. The addition of 3-nitrobenzenesulfonyl chloride or isopropylamine should be done portion-wise or via a dropping funnel to control the rate of the reaction and the resulting exotherm. A temperature probe should be used to monitor the internal temperature of the reaction mixture closely.

  • Reagent Addition Order and Rate: The order and rate of reagent addition become more critical at scale.

    • Solution: A common and effective method is to dissolve the isopropylamine in a suitable solvent with a base (like pyridine or triethylamine) and then slowly add a solution of 3-nitrobenzenesulfonyl chloride.[1] This ensures that the sulfonyl chloride is always in the presence of the amine, minimizing its decomposition or side reactions.

Question 2: I am observing a significant amount of an insoluble, dark-colored impurity in my crude product. What is it and how can I prevent its formation?

Answer:

The formation of dark, insoluble impurities in sulfonamide syntheses, especially with nitro-aromatic compounds, often points to side reactions involving the highly reactive sulfonyl chloride or the product itself under harsh conditions.

  • Possible Side Reactions:

    • Reaction with Water (Hydrolysis): 3-Nitrobenzenesulfonyl chloride is sensitive to moisture and can hydrolyze to the corresponding 3-nitrobenzenesulfonic acid.[2] This acid can then react with the amine to form a salt, which may be difficult to remove.

    • Dimerization/Polymerization: Under certain conditions, especially at higher temperatures, sulfonyl chlorides can undergo self-condensation or other decomposition pathways leading to polymeric materials.

    • Reaction with Base: While a base is necessary to neutralize the HCl generated during the reaction, an excess of a strong base or prolonged reaction times at elevated temperatures can lead to decomposition of the product or starting material.[3]

  • Prevention Strategies:

    • Use Anhydrous Conditions: Ensure all your glassware is thoroughly dried and use anhydrous solvents. Handle 3-nitrobenzenesulfonyl chloride in a dry environment (e.g., under a nitrogen atmosphere).

    • Control Stoichiometry: Use a slight excess of the amine (e.g., 1.1 to 1.2 equivalents) to ensure all the sulfonyl chloride is consumed. The amount of base should be carefully controlled (typically 1.5 to 2.0 equivalents).

    • Optimize Reaction Temperature and Time: Run the reaction at a controlled temperature, typically starting at 0 °C and allowing it to slowly warm to room temperature.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid unnecessarily long reaction times.[4][5]

Experimental Workflow: Synthesis and Workup

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification s1 Dissolve Isopropylamine & Base in Anhydrous Solvent s2 Cool to 0 °C s1->s2 s3 Slowly Add 3-Nitrobenzenesulfonyl Chloride Solution s2->s3 s4 Stir and Monitor by TLC/HPLC s3->s4 w1 Quench with Water s4->w1 Reaction Complete w2 Extract with Organic Solvent (e.g., Ethyl Acetate) w1->w2 w3 Wash with Dilute Acid (e.g., 1M HCl) w2->w3 w4 Wash with Brine w3->w4 w5 Dry over Anhydrous MgSO4 w4->w5 w6 Concentrate in vacuo w5->w6 p1 Recrystallization or Silica Gel Chromatography w6->p1 p2 Characterize Pure Product (NMR, MS, IR) p1->p2

Caption: A typical workflow for the synthesis and purification of this compound.

Question 3: My purification by recrystallization is giving a low recovery, and the product is still not pure. What are some alternative purification strategies?

Answer:

Purification can be challenging, especially when dealing with impurities that have similar solubility profiles to the desired product.

  • Recrystallization Solvent System: The choice of solvent is crucial for successful recrystallization. You may need to experiment with different solvent systems.

    • Suggestion: A common solvent system for sulfonamides is an ethanol/water or ethyl acetate/hexanes mixture.[4] Start by dissolving the crude product in a minimum amount of the hot, more soluble solvent (ethanol or ethyl acetate) and then slowly add the less soluble solvent (water or hexanes) until turbidity is observed. Allow the solution to cool slowly to promote the formation of pure crystals.

  • Flash Column Chromatography: If recrystallization is ineffective, flash column chromatography on silica gel is a reliable alternative.[4]

    • Eluent System: A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate 9:1) and gradually increasing the polarity (e.g., to hexanes/ethyl acetate 1:1) will help separate the product from less polar and more polar impurities. The fractions can be monitored by TLC to isolate the pure product.

  • Liquid-Liquid Extraction during Workup: A thorough workup can significantly reduce the impurity profile before the final purification step.

    • Procedure: After quenching the reaction, extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted amine and the base, followed by a wash with a saturated sodium bicarbonate solution to remove any unreacted 3-nitrobenzenesulfonyl chloride (as the sulfonic acid), and finally with brine to remove residual water.[4]

FAQs: Safety and Handling on a Larger Scale

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: The primary safety concerns are the thermal hazards associated with nitroaromatic compounds and the corrosive nature of the reagents.

  • Thermal Instability: Nitroaromatic compounds can be thermally unstable and may decompose exothermically, especially at elevated temperatures or in the presence of contaminants.[6][7] This can lead to a runaway reaction, which is a rapid, uncontrolled increase in temperature and pressure.[3] It is crucial to have adequate cooling and to monitor the reaction temperature diligently. A differential scanning calorimetry (DSC) analysis of the reaction mixture can provide valuable information about its thermal stability.[8]

  • Corrosive Reagents: 3-Nitrobenzenesulfonyl chloride is corrosive and will hydrolyze in the presence of moisture to produce hydrochloric acid and 3-nitrobenzenesulfonic acid.[2] Isopropylamine is also a corrosive base. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. The reaction should be carried out in a well-ventilated fume hood.

Q2: How can I monitor the progress of the reaction effectively on a larger scale?

A2: On a larger scale, it is not always practical to take frequent small samples for analysis.

  • In-situ Monitoring: For larger reactors, consider using in-situ monitoring techniques such as infrared (IR) spectroscopy. The disappearance of the sulfonyl chloride S=O stretching bands (around 1370 and 1180 cm⁻¹) and the appearance of the sulfonamide S=O stretching bands (around 1350 and 1160 cm⁻¹) can be monitored in real-time.[4]

  • Periodic Sampling: If in-situ monitoring is not available, a well-defined sampling procedure should be established. A small aliquot of the reaction mixture can be carefully withdrawn, quenched, and then analyzed by TLC or HPLC.[4][5]

Q3: What are the recommended analytical techniques for characterizing the final product?

A3: A combination of spectroscopic and spectrometric techniques should be used to confirm the identity and purity of the final product.[4]

Analytical TechniquePurpose
¹H and ¹³C NMR To confirm the chemical structure and identify any impurities.
Mass Spectrometry (MS) To confirm the molecular weight of the product.
Infrared (IR) Spectroscopy To identify the characteristic functional groups, particularly the S=O and N-H stretches of the sulfonamide and the NO₂ group.
HPLC To determine the purity of the final product.
Melting Point To assess the purity of the crystalline solid.

Data Summary

ParameterRecommendationRationale
Stoichiometry Isopropylamine: 1.1-1.2 eq, Base: 1.5-2.0 eqEnsures complete consumption of the limiting reagent (sulfonyl chloride) and neutralization of HCl.
Solvent Anhydrous Dichloromethane (DCM) or Ethyl AcetatePrevents hydrolysis of the sulfonyl chloride.
Temperature 0 °C to Room TemperatureControls the exotherm and minimizes side reactions.
Addition Rate Slow, dropwise addition of sulfonyl chlorideMaintains temperature control and prevents localized high concentrations.
Workup Acidic and basic washesRemoves unreacted starting materials and byproducts.[4]
Purification Recrystallization (e.g., EtOH/H₂O) or Column ChromatographyIsolates the pure product from remaining impurities.[4]

References

  • ACS Publications.
  • ResearchGate.
  • PMC.
  • AOAC INTERNATIONAL. REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. [Link]
  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applic
  • AOAC Publications. Analytical Methods for Sulfonamides in Foods and Feeds. I. Review of Methodology. [Link]
  • USDA Food Safety and Inspection Service.
  • YMER.
  • PMC.
  • ACS Publications. Thermal Hazard Analysis and Decomposition Mechanism of Energetic Nitration of 4-Methoxy-2-nitroacetanilide. [Link]
  • ResearchGate. Mild and General Method for the Synthesis of Sulfonamides. [Link]
  • Wikipedia. Sulfonamide. [Link]
  • IChemE. Runaway reaction hazards in processing organic nitrocompounds. [Link]
  • Organic Chemistry Portal.
  • PrepChem.com. Synthesis of 3-nitrobenzenesulfonyl chloride. [Link]
  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]
  • CORE. The Synthesis of Functionalised Sulfonamides. [Link]
  • ResearchGate.
  • NIH. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]
  • Google Patents. US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride.
  • P212121 Store. This compound | CAS 28860-10-8. [Link]
  • Google Patents. CN101668734A - Process for the preparation of N-isobutyl-N- (2-hydroxy-3-amino-4-phenylbutyl)
  • SpringerLink. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]
  • Alchem Pharmtech. This compound | CAS 28860-10-8. [Link]

Sources

Technical Support Center: N-Isopropyl 3-nitrobenzenesulfonamide Byproduct Identification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis and analysis of N-Isopropyl 3-nitrobenzenesulfonamide. This document is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges with impurities and byproducts during their experimental work. The synthesis of sulfonamides, while generally robust, is susceptible to side reactions influenced by reagent quality, reaction conditions, and work-up procedures.[1][2][3] This guide provides a structured, question-and-answer approach to troubleshoot common issues, identify potential byproducts, and offers validated analytical protocols for their characterization.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The most common and direct method for synthesizing this compound involves the nucleophilic substitution reaction between 3-nitrobenzenesulfonyl chloride and isopropylamine.[4] Typically, a base is used to neutralize the hydrochloric acid (HCl) generated during the reaction.

  • Reactants: 3-Nitrobenzenesulfonyl Chloride (an electrophile) and Isopropylamine (a nucleophile).

  • Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are common.

  • Base (Acid Scavenger): Tertiary amines such as triethylamine (TEA) or an inorganic base like sodium carbonate are often employed.[5]

The causality here is straightforward: the lone pair of electrons on the nitrogen of isopropylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and formation of the S-N bond. The base prevents the protonation of the isopropylamine starting material by the HCl byproduct, which would render it non-nucleophilic and halt the reaction.

Q2: What are the most common byproducts I should expect in my reaction mixture?

Understanding the potential side reactions is the first step in troubleshooting. Based on the reactivity of the starting materials, several common byproducts can be anticipated.

  • Unreacted 3-Nitrobenzenesulfonyl Chloride: Incomplete reaction due to insufficient reaction time, low temperature, or poor stoichiometry can leave residual starting material. This is often a primary impurity.[6]

  • 3-Nitrobenzenesulfonic Acid: 3-Nitrobenzenesulfonyl chloride is highly sensitive to moisture.[6][7] Any water present in the solvent, reagents, or glassware will hydrolyze the sulfonyl chloride to its corresponding sulfonic acid. This is often a major byproduct if anhydrous conditions are not strictly maintained.

  • N,N-Diisopropyl-3-nitrobenzenesulfonamide: While less common with a primary amine like isopropylamine, if the reaction temperature is too high or if there are issues with stoichiometry, a second molecule of isopropylamine could potentially displace the proton on the newly formed sulfonamide, followed by reaction with another molecule of sulfonyl chloride, though this pathway is less favorable. A more likely source is contamination of isopropylamine with diisopropylamine.

  • Base-Related Salts: The HCl byproduct will react with the added base to form a salt (e.g., triethylammonium chloride if triethylamine is used). These salts are typically water-soluble and removed during aqueous work-up.

Diagram 1: Synthesis and Primary Byproduct Pathways

G cluster_reactants Start1 3-Nitrobenzenesulfonyl Chloride Product N-Isopropyl-3-nitrobenzenesulfonamide (Desired Product) Start1->Product Desired Reaction (+ Isopropylamine) Byproduct1 3-Nitrobenzenesulfonic Acid Start1->Byproduct1 Hydrolysis Byproduct2 Unreacted Starting Material Start1->Byproduct2 Incomplete Reaction Start2 Isopropylamine Start2->Product H2O Water (Moisture) H2O->Byproduct1

Caption: Key reaction pathways in the synthesis.

Section 2: Troubleshooting Guide: Byproduct Identification Workflow

A systematic analytical approach is crucial for identifying and quantifying impurities. This workflow progresses from rapid qualitative checks to definitive structural confirmation.[8]

Diagram 2: Analytical Workflow for Byproduct Identification

G Crude Crude Reaction Mixture TLC Step 1: TLC Analysis (Rapid Purity Check) Crude->TLC Decision Multiple Spots or Low Purity? TLC->Decision HPLC Step 2: HPLC/LC-MS (Separate & Get Mass) Decision->HPLC Yes Pure Product >95% Pure (Proceed) Decision->Pure No NMR Step 3: NMR Spectroscopy (Confirm Structure) HPLC->NMR Isolate or Correlate Peaks Identified Byproducts Identified & Quantified NMR->Identified

Caption: A systematic workflow for impurity analysis.

Step 1: Initial Purity Assessment via Thin-Layer Chromatography (TLC)

TLC is the fastest method to qualitatively assess the completion of the reaction and the complexity of the crude mixture.[6] Because the nitroaromatic ring is UV-active, all key components can be easily visualized under UV light (254 nm).[6]

Experimental Protocol: TLC Analysis

  • Plate: Use a standard silica gel plate (e.g., Silica Gel 60 F254).

  • Sample Prep: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., ethyl acetate or DCM). Spot this alongside co-spots of your starting materials if available.

  • Mobile Phase: A good starting point is a mixture of a non-polar and a moderately polar solvent. 30% Ethyl Acetate in Hexanes is recommended.

  • Development: Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization: Dry the plate and visualize under a UV lamp at 254 nm.

Data Presentation: Expected TLC Results

CompoundExpected Rf (Approx.)Rationale
3-Nitrobenzenesulfonyl Chloride~0.7Relatively non-polar.
N-Isopropyl-3-nitrobenzenesulfonamide ~0.5 Moderately polar due to the sulfonamide N-H group.
3-Nitrobenzenesulfonic Acid~0.0Highly polar; will likely remain on the baseline.

Causality: The separation is based on polarity. The highly polar sulfonic acid interacts strongly with the silica gel stationary phase and moves very little, while the less polar sulfonyl chloride starting material travels much further with the mobile phase. The product's polarity is intermediate.

Step 2: Separation and Identification with LC-MS

For a definitive quantitative assessment and to obtain the molecular weight of each component, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard.[9][10][11]

Experimental Protocol: LC-MS Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 254 nm and Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes are recommended to ensure detection of all species.[8]

Data Presentation: Expected Mass-to-Charge Ratios (m/z)

CompoundFormulaMol. Weight ( g/mol )Expected m/z [M+H]+Expected m/z [M-H]-
N-Isopropyl-3-nitrobenzenesulfonamide C9H12N2O4S244.27[12]245.06243.04
3-Nitrobenzenesulfonyl ChlorideC6H4ClNO4S221.62[7]HydrolyzesHydrolyzes
3-Nitrobenzenesulfonic AcidC6H5NO5S203.18204.00201.98
N,N-Diisopropyl-3-nitrobenzenesulfonamideC12H18N2O4S286.35287.10285.09

Trustworthiness: By correlating the retention time from the UV chromatogram with the mass spectrum for that peak, you can confidently assign identities to the components of your mixture.

Step 3: Definitive Structural Elucidation with NMR Spectroscopy

While LC-MS provides molecular weight, Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive structural proof, allowing for the unambiguous identification of isomers and confirmation of connectivity.[13][14][15]

Experimental Protocol: NMR Analysis

  • Sample Prep: If possible, isolate the impurity by preparative HPLC or column chromatography. If not, analyze the crude mixture.

  • Solvent: Use a deuterated solvent such as CDCl₃ or DMSO-d₆.

  • Experiments: Acquire both ¹H NMR and ¹³C NMR spectra.

Data Presentation: Key ¹H NMR Diagnostic Signals (in CDCl₃, approx. δ)

Compound/ByproductKey Proton Signals & MultiplicityRationale for Identification
Desired Product ~8.7 (s), ~8.4 (d), ~8.2 (d), ~7.8 (t) [Aromatic]; ~5.0 (d, 1H) [N-H]; ~3.8 (septet, 1H) [CH]; ~1.2 (d, 6H) [CH₃]Shows all expected signals: the aromatic pattern for 3-substitution, a single N-H proton, and the characteristic isopropyl group signals.
3-Nitrobenzenesulfonyl Chloride ~8.8 (t), ~8.6 (d), ~8.3 (d), ~7.9 (t) [Aromatic]Aromatic signals will be present, but all aliphatic and N-H signals will be absent .
3-Nitrobenzenesulfonic Acid Aromatic signals similar to above, plus a very broad singlet for the -SO₃H proton.Absence of isopropyl signals . The sulfonic acid proton may exchange and be difficult to see.
N,N-Diisopropyl-3-nitrobenzenesulfonamide Aromatic signals similar to product; ~4.1 (septet, 2H) [CH]; ~1.3 (d, 12H) [CH₃]Absence of the N-H signal . The isopropyl signals will integrate to 2H (septet) and 12H (doublet) respectively, and the CH septet will be shifted.

Expertise: The key diagnostic for over-alkylation is the complete disappearance of the sulfonamide N-H proton signal in the ¹H NMR spectrum, coupled with a doubling of the integration for the isopropyl proton signals. For isomeric impurities (e.g., from 2- or 4-nitrobenzenesulfonyl chloride contamination), the aromatic splitting patterns will be distinctly different from the 3-substituted pattern described.

References

  • Selective detection of 2-nitrobenzenesulfenyl-labeled peptides by matrix-assisted laser desorption/ionization-time of flight mass spectrometry using a novel m
  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW.YMER.[Link]
  • 4-Nitrobenzenesulfonamide | C6H6N2O4S.PubChem, NIH.[Link]
  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.The Royal Society of Chemistry.[Link]
  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2.Royal Society of Chemistry Books.[Link]
  • Benzenesulfonamide, 3-nitro- | C6H6N2O4S.PubChem.[Link]
  • Synthesis of 3-nitrobenzenesulfonyl chloride.PrepChem.com.[Link]
  • Preparation of sulfonamides
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • Impurity profiling Techniques for Pharmaceuticals – A Review.Advances in Bioresearch.[Link]
  • Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels.
  • 2-Nitrobenzenesulfonamide | C6H6N2O4S.PubChem.[Link]
  • Determination of Sulfonamides by NMR Spectroscopy.YAKHAK HOEJI.[Link]
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.SpringerLink.[Link]
  • The Synthesis of Functionalised Sulfonamides.UCL Discovery.[Link]
  • Advances in Impurity Profiling of Pharmaceutical Formulations.Biomedical Journal of Scientific & Technical Research.[Link]
  • Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides.PubMed.[Link]
  • (PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
  • o-Nitrobenzenesulfonyl Chloride.Organic Syntheses.[Link]
  • Process for the preparation of 3-nitrobenzenesulfonyl chloride.
  • Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides.
  • Process for the preparation of N-isobutyl-N- (2-hydroxy-3-amino-4-phenylbutyl) -p-nitrobenzenesulfonamide derivatives.

Sources

Technical Support Center: Strategies for Solubilizing N-Isopropyl 3-nitrobenzenesulfonamide in Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Isopropyl 3-nitrobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of this compound's limited solubility during synthetic reactions. Instead of a one-size-fits-all solution, this document provides a logical framework and detailed protocols to empower you to determine the optimal solubilization strategy for your specific experimental setup.

Understanding the Challenge: Physicochemical Properties

This compound (CAS 28860-10-8) is a valuable intermediate, but its molecular structure presents inherent solubility challenges.[1] Its aromatic nitro group and sulfonamide moiety contribute to a crystalline structure that can be difficult to dissolve in common organic solvents.

PropertyValueSource
Chemical Formula C₉H₁₂N₂O₄S[1]
Molecular Weight 244.27 g/mol [1]
Appearance Light yellow to beige crystalline powder (typical for related compounds)[2]

The key to successful reactions is achieving and maintaining a sufficient concentration of the reagent in the solution phase. This guide will walk you through a systematic approach to solvent selection and reaction condition optimization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when working with this compound and provides actionable solutions.

Q1: My this compound is not dissolving in my chosen reaction solvent. What should I do first?

A1: The first step is to systematically evaluate a range of solvents with varying polarities. A common mistake is to abandon a solvent too quickly. We recommend performing a qualitative solubility test to identify promising candidates before proceeding to larger-scale reactions.

  • Rationale: The principle of "like dissolves like" is a good starting point.[3][4] Solvents with similar polarity to the solute are more likely to be effective. Given the structure of this compound, polar aprotic solvents are often a good starting point.

  • Actionable Protocol: Refer to Experimental Protocol 1: Qualitative Solvent Screening to efficiently test a panel of common laboratory solvents.

Q2: I have identified a solvent where the compound is sparingly soluble. How can I increase its concentration?

A2: Once you have a viable solvent, several techniques can be employed to enhance solubility. These methods can be used individually or in combination.

  • Co-solvency: This is a powerful technique where a miscible solvent in which the compound is more soluble is added to the primary reaction solvent.[5] Common co-solvents include DMF, DMSO, and NMP.

    • Causality: A co-solvent can disrupt the intermolecular forces of the primary solvent, creating a more favorable environment for the solute to dissolve.

    • Actionable Protocol: See Experimental Protocol 2: Co-solvent System Optimization.

  • Thermal Adjustment: Gently heating the mixture can significantly increase the solubility of many organic compounds.

    • Causality: Increased thermal energy helps to overcome the lattice energy of the crystalline solid, allowing solvent molecules to solvate the individual solute molecules more effectively.

    • Critical Safety Note: Nitroaromatic compounds can be thermally unstable and potentially explosive at elevated temperatures.[6][7] It is imperative to first assess the thermal stability of your compound and reaction mixture on a small scale. Always use a blast shield and appropriate personal protective equipment when heating reactions containing nitro groups.

  • Sonication: The use of an ultrasonic bath can aid in the dissolution of suspended particles.

    • Causality: Sonication uses high-frequency sound waves to create micro-cavitations in the solvent. The collapse of these bubbles generates localized energy that can break apart solid agglomerates and enhance mass transfer at the solid-liquid interface.

Q3: My compound dissolves initially, but then precipitates out of solution when I add another reagent. What is happening?

A3: This common issue, often termed "crashing out," can occur for several reasons:

  • Change in Solvent Polarity: The added reagent may have a significantly different polarity than your solvent system, causing a decrease in the overall solvating power for your compound.

  • Reaction or Complexation: The added reagent might be reacting with your compound to form a less soluble product or intermediate.

  • Temperature Change: If the reagent addition is exothermic, it might initially increase solubility, followed by precipitation as the reaction mixture cools. Conversely, adding a cold reagent can decrease solubility.

Troubleshooting Workflow for In-reaction Precipitation:

G start Precipitate forms upon adding Reagent B check_polarity Is Reagent B's solvent miscible and of similar polarity? start->check_polarity add_slowly Add Reagent B dropwise at reaction temperature check_polarity->add_slowly Yes use_cosolvent Dissolve Reagent B in a small amount of a strong co-solvent (e.g., DMF, DMSO) check_polarity->use_cosolvent No investigate_reaction Does a new, less soluble species form upon mixing? (Check by TLC/LC-MS) add_slowly->investigate_reaction Precipitation persists use_cosolvent->add_slowly premix Premix Reagent B with a portion of the reaction solvent before addition adjust_protocol Adjust reaction protocol (e.g., reverse addition, different reagents) investigate_reaction->adjust_protocol Yes

Caption: Decision workflow for troubleshooting in-reaction precipitation.

Q4: My reaction is very slow or incomplete, even though the this compound appears to have dissolved. What could be the issue?

A4: Visual dissolution can sometimes be misleading. The concentration of the dissolved compound might be at the saturation point but still too low for an efficient reaction rate.

  • Actionable Solutions:

    • Increase Solvent Volume: The simplest approach is to increase the total volume of the solvent or co-solvent system.

    • Re-evaluate Solubility: Your initial solvent screening may have identified a solvent that is only marginally effective. It may be necessary to find a more suitable solvent system using the provided protocols.

    • Consider Heterogeneous Conditions: If solubility remains a significant barrier, explore phase-transfer catalysis, which can facilitate reactions between components in different phases.

Experimental Protocols

These protocols are designed to be starting points. You should adapt them to your specific laboratory equipment and safety procedures.

Experimental Protocol 1: Qualitative Solvent Screening

Objective: To rapidly identify promising solvents for this compound.

Materials:

  • This compound

  • A selection of solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Ethyl Acetate (EtOAc), Toluene, Methanol, Ethanol, Isopropanol, N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

  • Small vials or test tubes

  • Vortex mixer

Procedure:

  • Place approximately 10 mg of this compound into each vial.

  • Add 0.5 mL of a solvent to its respective vial.

  • Vortex each vial vigorously for 1-2 minutes.

  • Visually inspect for dissolution.

  • If the solid has not dissolved, add another 0.5 mL of solvent and vortex again.

  • Record your observations as "Insoluble," "Sparingly Soluble," or "Soluble" at the tested concentrations.

Experimental Protocol 2: Co-solvent System Optimization

Objective: To determine an effective co-solvent ratio for dissolving this compound in a primary reaction solvent.

Procedure:

  • Based on Protocol 1, select a primary solvent where the compound is sparingly soluble and a co-solvent where it is highly soluble.

  • In a vial, suspend a known amount of this compound (e.g., 50 mg) in a set volume of the primary solvent (e.g., 1 mL).

  • While stirring, add the co-solvent dropwise until complete dissolution is observed.

  • Record the volume of co-solvent required. This provides an approximate ratio for your reaction setup.

  • Test the stability of your reaction components in this new co-solvent mixture before proceeding with the actual reaction.

G cluster_0 Solubility Enhancement Workflow start Start: Insoluble Compound protocol1 Protocol 1: Solvent Screening start->protocol1 decision1 Soluble? protocol1->decision1 protocol2 Protocol 2: Co-solvent Optimization decision1->protocol2 Sparingly reaction Proceed with Reaction decision1->reaction Yes thermal Thermal Adjustment (with caution) protocol2->thermal sonication Sonication thermal->sonication sonication->reaction

Caption: General workflow for improving reagent solubility.

References

  • Chemistry LibreTexts. 3.6F: Troubleshooting. (2022). [Link]
  • University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Profile and Handling of 4-Nitrobenzenesulfonamide. [Link]
  • ResearchGate. Thermal Stability of Nitrobenzyl Halogenides. (2025). [Link]
  • ResearchGate.
  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

Sources

Technical Support Center: Synthesis of N-Isopropyl 3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Isopropyl 3-nitrobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to overcome common challenges and explore alternative, greener solvent systems for this important synthesis.

Introduction

The synthesis of this compound, a key intermediate in various pharmaceutical and agrochemical applications, traditionally involves the reaction of 3-nitrobenzenesulfonyl chloride with isopropylamine. While effective, conventional methods often rely on volatile and hazardous organic solvents. This guide will not only address common issues encountered during this synthesis but also provide validated protocols for alternative, more sustainable solvent systems.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is low when using traditional chlorinated solvents like dichloromethane (DCM). What are the potential causes?

A1: Low yields in the synthesis of this compound using solvents like DCM can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using a slight excess of isopropylamine and an appropriate base (e.g., triethylamine) to scavenge the HCl byproduct. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Hydrolysis of the Sulfonyl Chloride: 3-Nitrobenzenesulfonyl chloride is highly reactive and sensitive to moisture.[1][2][3][4] Any water present in the solvent, amine, or glassware will lead to the formation of the corresponding sulfonic acid, reducing the amount of sulfonyl chloride available to react with the amine. Ensure all reagents and equipment are thoroughly dried before use.

  • Side Reactions: At elevated temperatures, side reactions can occur. It is crucial to maintain the recommended reaction temperature, often starting at 0°C and slowly warming to room temperature.

  • Product Solubility: While this compound has moderate solubility in DCM, it can sometimes precipitate out of the solution, especially if the reaction mixture is concentrated. This can lead to an underestimation of the yield if not all the product is recovered.

Q2: I'm interested in using a greener solvent. What are some viable alternatives to DCM or other chlorinated solvents?

A2: There is a growing interest in replacing traditional halogenated solvents with more environmentally friendly options. For sulfonamide synthesis, several greener alternatives have shown promise:

  • Ethyl Acetate (EtOAc): This is a good starting point for a greener alternative. It is less toxic than DCM and can often be used under similar reaction conditions.

  • 2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources, 2-MeTHF is an excellent alternative to both DCM and THF. It often provides comparable or even better yields.

  • Water: Under specific conditions, particularly with a base like Na₂CO₃ to neutralize the generated HCl, water can be an effective and environmentally benign solvent for sulfonamide synthesis.[5] This approach eliminates the need for organic solvents, simplifying workup.[5]

  • Ethanol (EtOH): For certain sulfonamide syntheses, ethanol has been shown to be an effective solvent, leading to good to excellent yields.[6]

  • Deep Eutectic Solvents (DES): A mixture of choline chloride and glycerol, for example, can serve as a green and practical reaction medium.[6]

The choice of an alternative solvent will depend on the specific reaction conditions and the solubility of your starting materials. It is always recommended to perform a small-scale trial to optimize the conditions for a new solvent system.

Q3: When I switch to a more polar solvent, my reaction rate changes. Why does this happen?

A3: The polarity of the solvent can significantly influence the rate of a chemical reaction.[7][8][9] For the SN2 reaction between 3-nitrobenzenesulfonyl chloride and isopropylamine, polar solvents can stabilize the charged transition state, potentially accelerating the reaction.[8] However, highly polar protic solvents (like water or ethanol) can also solvate the amine nucleophile through hydrogen bonding, which can decrease its nucleophilicity and slow down the reaction.[7] Therefore, the effect of solvent polarity is a balance of these factors, and the optimal solvent will provide a good balance of reactant solubility and favorable transition state stabilization.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of this compound and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Formation of a significant amount of 3-nitrobenzenesulfonic acid. Presence of water in the reaction mixture, leading to hydrolysis of the sulfonyl chloride.[1][2]1. Ensure all glassware is oven-dried before use. 2. Use anhydrous solvents. If necessary, distill the solvent over a suitable drying agent. 3. Ensure the isopropylamine and any base used are dry.
The reaction is sluggish or does not go to completion. 1. Insufficient base to neutralize the HCl byproduct. 2. Steric hindrance if using a bulky amine (not the case for isopropylamine but relevant for other syntheses). 3. Low reaction temperature.1. Use at least one equivalent of a tertiary amine base like triethylamine or diisopropylethylamine. 2. Gradually warm the reaction from 0°C to room temperature and monitor by TLC. Gentle heating (e.g., 40°C) may be required in some cases.
Difficulty in purifying the final product. 1. Presence of unreacted starting materials. 2. Formation of byproducts.1. During workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove excess amine and base. 2. Wash with a saturated sodium bicarbonate solution to remove any sulfonic acid. 3. If necessary, purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
The product appears as an oil instead of a solid. The product may be impure or may require seeding to initiate crystallization.1. Ensure the product is pure by running a TLC or NMR. 2. Try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization. 3. If available, add a small seed crystal of pure this compound.

Experimental Protocols

Protocol 1: Synthesis in a Traditional Solvent (DCM)

This protocol outlines the standard procedure for the synthesis of this compound using dichloromethane as the solvent.

Protocol_1 cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve 3-nitrobenzenesulfonyl chloride in anhydrous DCM. B 2. Cool the solution to 0°C in an ice bath. A->B C 3. Add triethylamine to the cooled solution. B->C D 4. Add isopropylamine dropwise. C->D E 5. Stir at 0°C for 30 min, then warm to room temperature. D->E F 6. Monitor reaction by TLC until completion. E->F G 7. Wash with 1M HCl. F->G H 8. Wash with saturated NaHCO3 solution. G->H I 9. Wash with brine. H->I J 10. Dry over anhydrous Na2SO4. I->J K 11. Concentrate in vacuo. J->K L 12. Purify by recrystallization or chromatography. K->L

Caption: Workflow for Synthesis in DCM

Step-by-Step Methodology:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the flask in an ice-water bath to 0°C.

  • To the cooled solution, add triethylamine (1.2 eq).

  • Slowly add isopropylamine (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5°C.

  • After the addition is complete, stir the reaction mixture at 0°C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.

  • Continue stirring at room temperature and monitor the progress of the reaction by TLC until the starting sulfonyl chloride is consumed.

  • Once the reaction is complete, dilute the mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.

Protocol 2: Synthesis in an Alternative Green Solvent (Ethyl Acetate)

This protocol provides a method using a more environmentally friendly solvent, ethyl acetate.

Protocol_2 cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Suspend 3-nitrobenzenesulfonyl chloride in Ethyl Acetate. B 2. Cool the mixture to 0°C. A->B C 3. Add triethylamine. B->C D 4. Add isopropylamine dropwise. C->D E 5. Stir at 0°C for 30 min, then warm to room temperature. D->E F 6. Monitor reaction by TLC. E->F G 7. Filter off triethylamine hydrochloride salt. F->G H 8. Wash filtrate with 1M HCl and brine. G->H I 9. Dry over anhydrous MgSO4. H->I J 10. Concentrate in vacuo. I->J K 11. Recrystallize from EtOAc/Hexanes. J->K

Sources

Managing exothermic reactions in N-Isopropyl 3-nitrobenzenesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Managing Exothermic Reactions for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of N-Isopropyl 3-nitrobenzenesulfonamide. As Senior Application Scientists, we understand that controlling the potent exotherm of the reaction between 3-nitrobenzenesulfonyl chloride and isopropylamine is paramount for safety, yield, and purity. This guide provides in-depth, field-proven insights, troubleshooting protocols, and validated methodologies to ensure your success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the fundamental principles of the synthesis and its associated thermal hazards.

Q1: Why is the reaction for synthesizing this compound so exothermic?

A: The primary reaction involves the nucleophilic attack of isopropylamine on the electrophilic sulfur atom of 3-nitrobenzenesulfonyl chloride. The significant release of energy (exotherm) is driven by two main factors:

  • Stable Bond Formation: The formation of the strong, stable sulfur-nitrogen bond in the sulfonamide product is thermodynamically very favorable.[1]

  • Acid-Base Neutralization: The reaction produces one equivalent of hydrochloric acid (HCl) as a byproduct. This acid immediately reacts with a second equivalent of the basic isopropylamine (or another added base like triethylamine) in a highly exothermic acid-base neutralization.

Q2: What are the primary risks associated with poor exotherm control in this synthesis?

A: Failure to manage the heat generated can lead to a thermal runaway event.[2] The consequences range from decreased yield to severe safety incidents:

  • Decreased Yield and Purity: Elevated temperatures can promote side reactions, such as the formation of impurities or degradation of the desired product.

  • Thermal Runaway: If the rate of heat generation exceeds the rate of heat removal, the reaction temperature will rise uncontrollably.[2] This accelerates the reaction rate further, creating a dangerous feedback loop.

  • Pressure Buildup: A rapid temperature increase in a closed or inadequately vented system can cause the solvent to boil, leading to a dangerous pressure buildup and potential vessel rupture.

  • Reagent Decomposition: At elevated temperatures, the starting material, 3-nitrobenzenesulfonyl chloride, can decompose, releasing toxic and corrosive fumes like hydrogen chloride and nitrogen oxides.[3][4]

Q3: What are the most critical parameters to monitor and control?

A: The three most critical parameters are:

  • Temperature: Direct and continuous monitoring of the internal reaction temperature is non-negotiable.

  • Reagent Addition Rate: The rate at which the limiting reagent is added dictates the rate of heat generation. Slow, controlled addition is the primary method of managing the exotherm.

  • Agitation (Stirring): Efficient stirring is crucial to prevent the formation of localized hot spots and ensure uniform temperature distribution throughout the reaction mixture.

Q4: How does solvent choice impact the management of the exotherm?

A: The solvent plays a critical role as a heat sink. Key properties to consider include:

  • Heat Capacity: Solvents with higher heat capacity can absorb more energy for a given temperature increase.

  • Boiling Point: A solvent with a reasonably low boiling point can provide passive safety through reflux cooling, but this should not be the primary means of control. The boiling point must be high enough to accommodate the desired reaction temperature range.

  • Inertness: The solvent must not react with any of the reagents or intermediates. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are common choices.

Section 2: Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during the synthesis.

Problem 1: The internal temperature is rising rapidly and uncontrollably, even after stopping reagent addition.

  • Potential Cause A: Cooling System Failure. The ice bath may be depleted, or the cryocooler/chiller may have malfunctioned.

    • Solution: Immediately add more ice/salt or dry ice/acetone to the external cooling bath. Ensure the cooling coil/jacket is properly immersed and functioning.

  • Potential Cause B: Inadequate Agitation. Poor stirring has created a localized concentration of reagents (a "hot spot") that is now reacting rapidly.

    • Solution: Increase the stirring rate to improve heat dissipation. If the temperature continues to rise, proceed to emergency quenching.

  • Potential Cause C: Addition Rate Was Too High. The rate of heat generation has surpassed the capacity of the cooling system.

    • Solution: Although addition has stopped, the unreacted reagents in the flask will continue to generate heat. Be prepared for an emergency quench if enhanced cooling is insufficient.

Problem 2: The final product yield is significantly lower than expected.

  • Potential Cause A: Side Reactions Due to Poor Temperature Control. The reaction temperature was allowed to rise, leading to the formation of byproducts.

    • Solution: Review your temperature logs. For future runs, ensure the addition rate is slow enough to maintain the target temperature (e.g., 0-5 °C) throughout the addition phase.

  • Potential Cause B: Hydrolysis of 3-Nitrobenzenesulfonyl Chloride. The sulfonyl chloride is highly sensitive to moisture.[3][4] Any water in the reagents or solvent will hydrolyze it to the corresponding sulfonic acid, which will not react to form the desired product.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. Handle 3-nitrobenzenesulfonyl chloride under an inert atmosphere (e.g., nitrogen or argon) if possible.

  • Potential Cause C: Incomplete Reaction. The reaction was not allowed to proceed for a sufficient amount of time after the addition was complete.

    • Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] Allow the reaction to stir at the set temperature until the starting material is consumed.

Problem 3: The workup and quenching process is violent or difficult to control.

  • Potential Cause: Quenching Unreacted Sulfonyl Chloride. The quenching of highly reactive unreacted 3-nitrobenzenesulfonyl chloride with water or aqueous base is itself a highly exothermic process.[6]

    • Solution: Always perform the quench at low temperatures (0 °C or below). Slowly add the cold quenching solution (e.g., saturated sodium bicarbonate or cold water) to the reaction mixture with vigorous stirring.[6] Never add the reaction mixture to a large volume of water quickly, as this can be extremely hazardous.

Section 3: Protocols & Methodologies

These protocols are designed to be self-validating by emphasizing control and monitoring at every critical step.

Protocol 3.1: Synthesis of this compound

Materials:

  • 3-Nitrobenzenesulfonyl chloride (1.0 equiv)

  • Isopropylamine (2.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Digital thermometer with a probe

  • Dropping funnel

  • Ice-water-salt bath

  • Nitrogen/Argon inlet (optional but recommended)

Procedure:

  • Setup: Assemble the flame-dried three-neck flask with a stirrer, thermometer, and dropping funnel. Place the flask in an ice-water-salt bath.

  • Reagent Preparation: In the reaction flask, dissolve isopropylamine (2.2 equiv) in anhydrous DCM. Stir and cool the solution to 0 °C.

  • Controlled Addition: Dissolve 3-nitrobenzenesulfonyl chloride (1.0 equiv) in a minimal amount of anhydrous DCM in the dropping funnel.

  • Exothermic Step: Add the sulfonyl chloride solution dropwise to the stirred isopropylamine solution over 30-60 minutes. CRITICAL: Monitor the internal temperature continuously and adjust the addition rate to ensure the temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC until the 3-nitrobenzenesulfonyl chloride spot disappears.

  • Workup: Proceed to the quenching protocol (3.2).

Protocol 3.2: Safe Quenching and Product Isolation
  • Pre-cool Quenching Solution: Prepare a beaker of cold, saturated aqueous NaHCO₃ solution and place it in an ice bath.

  • Controlled Quench: While maintaining the reaction mixture at 0 °C with vigorous stirring, slowly add the cold NaHCO₃ solution dropwise.[6] Gas evolution (CO₂) will occur. Continue addition until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1M HCl (to remove excess isopropylamine), saturated aqueous NaHCO₃, and finally, brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by recrystallization or silica gel chromatography as needed.

Section 4: Data & Visualizations
Data Tables

Table 1: Key Reaction Parameter Recommendations

ParameterRecommended ValueRationale
Reaction Temperature 0 °C to 5 °CMinimizes side reactions and allows for effective heat removal.
Reagent Ratio 1.0 equiv. Sulfonyl Chloride : 2.2 equiv. IsopropylamineOne equivalent of amine acts as the nucleophile, while the excess neutralizes the HCl byproduct.
Addition Time 30 - 60 minutes (scale dependent)Ensures the rate of heat generation does not overwhelm the cooling capacity.
Solvent Anhydrous Dichloromethane (DCM)Aprotic, inert solvent with a suitable boiling point for this temperature range.
Stirring Speed > 300 RPM (vortex formation)Ensures efficient heat transfer and prevents localized hot spots.
Visual Diagrams

G cluster_prep Preparation cluster_reaction Reaction (Critical Control) cluster_post Post-Reaction & Workup prep_amine Dissolve Isopropylamine in Anhydrous DCM reaction_step Dropwise Addition (Maintain T < 5°C) prep_amine->reaction_step prep_sulfonyl Dissolve Sulfonyl Chloride in Anhydrous DCM prep_sulfonyl->reaction_step monitoring Monitor by TLC reaction_step->monitoring quench Safe Quenching (Cold NaHCO3) monitoring->quench extract Extraction & Washing quench->extract isolate Drying & Concentration extract->isolate purify Purification isolate->purify

Caption: Workflow for this compound Synthesis.

G start Unexpected Temperature Rise q1 Is reagent addition still in progress? start->q1 stop_add Action: STOP ADDITION IMMEDIATELY q1->stop_add Yes q2 Is temperature still rising? q1->q2 No stop_add->q2 enhance_cool Action: Enhance Cooling (Add more ice/dry ice) q2->enhance_cool Yes q2->enhance_cool No, but elevated q3 Is temperature now stable or falling? enhance_cool->q3 resume Result: System Stable Resume addition at 50% rate q3->resume Yes quench Action: EMERGENCY QUENCH (Prepare for safe quenching) q3->quench No

Caption: Decision tree for managing an unexpected temperature increase.

G p1 Addition Rate e1 Heat Generation Rate p1->e1 increases p2 Cooling Capacity e2 Heat Removal Rate p2->e2 increases p3 Agitation Speed p3->e2 increases p4 Concentration p4->e1 increases o1 Reaction Temperature e1->o1 increases e2->o1 decreases o2 Process Safety o1->o2 impacts

Caption: Interrelationship between key parameters and process safety.

Section 5: References
  • Title: Effective methods for quenching unreacted 3,4-dimethoxybenzenesulfonyl chloride Source: BenchChem URL:

  • Title: Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides Source: ACS Publications URL:

  • Title: Working with Hazardous Chemicals Source: Organic Syntheses URL:

  • Title: Process for the preparation of 3-nitrobenzenesulfonyl chloride Source: Google Patents URL:

  • Title: Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco Source: RSC Publishing URL:

  • Title: 3-Nitrobenzenesulfonyl Chloride MSDS Source: Aozun Yazhou Chemical URL:

  • Title: Quenching Reactive Substances Source: KGROUP URL:

  • Title: SAFETY DATA SHEET - TCI Chemicals Source: TCI Chemicals URL:

  • Title: SAFETY DATA SHEET - Fisher Scientific Source: Fisher Scientific URL:

  • Title: Preparation of sulfonamides from N-silylamines - PMC Source: NIH National Library of Medicine URL:

  • Title: Handling Reaction Exotherms – A Continuous Approach Source: Chemical Industry Journal URL:

  • Title: Optimizing reaction conditions for sulfonamide synthesis from sulfonyl chlorides Source: BenchChem URL:

Sources

Technical Support Center: Troubleshooting Catalyst Poisoning in the Synthesis of N-Isopropyl 3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of N-Isopropyl 3-nitrobenzenesulfonamide, a key intermediate in various research and development pipelines, is typically achieved through the reaction of 3-nitrobenzenesulfonyl chloride with isopropylamine. While this sulfonamidation can proceed without catalytic intervention, process intensification often employs catalysts—such as those based on copper or palladium—to enhance reaction rates, improve yields under milder conditions, and increase overall efficiency.

The performance of these catalysts is paramount. However, their activity can be severely compromised by trace impurities in the reaction medium, a phenomenon known as catalyst poisoning. This guide serves as a dedicated technical support resource for researchers, scientists, and drug development professionals encountering challenges related to catalyst deactivation in this specific synthesis. It provides a structured, question-and-answer-based approach to diagnose, troubleshoot, and prevent catalyst poisoning, ensuring the robustness and reproducibility of your experimental work.

Section 1: Frequently Asked Questions & Initial Diagnostics

This section addresses the most common issues and questions that arise when catalyst poisoning is suspected.

Q1: My reaction has stalled or is proceeding much slower than expected. What are the primary suspects?

A1: A stalled or sluggish reaction is the most common symptom of catalyst deactivation. While several factors can be at play, the issue often traces back to one of three root causes:

  • Catalyst Poisoning: The active sites of the catalyst are chemically blocked by impurities, preventing reactants from binding and reacting.[1] This is often the culprit if the reaction starts normally and then slows down or stops prematurely.

  • Sub-optimal Reaction Conditions: Incorrect temperature, pressure, or agitation can lead to poor reaction kinetics. Ensure all process parameters are set and maintained according to your established protocol.

  • Reagent Degradation or Impurity: The quality of your starting materials is critical. 3-nitrobenzenesulfonyl chloride can be susceptible to hydrolysis, and the purity of isopropylamine and the solvent can vary between batches. Water is a particularly common issue in amidation reactions as it can hydrolyze activated intermediates.[2]

Q2: How can I distinguish between catalyst poisoning and other reaction failures?

A2: A systematic approach is required. First, re-verify all reaction parameters (temperature, stirring, concentrations). If these are correct, perform a simple "spiking" experiment. In a stalled reaction, add a fresh charge of catalyst.

  • If the reaction restarts: This strongly indicates that the original catalyst was deactivated, pointing towards poisoning or thermal degradation.

  • If the reaction does not restart: The issue likely lies with the reagents or the accumulation of an inhibitory byproduct. The poison is still present in the reaction medium and is deactivating the new catalyst charge as well.

Q3: What are the most likely catalyst poisons in the this compound synthesis?

A3: Given the reactants and typical industrial solvents, the list of potential poisons is specific. Precious metal catalysts like Palladium (Pd) and Platinum (Pt), as well as Copper (Cu) catalysts, are highly susceptible.[3]

  • Sulfur Compounds: This is the most notorious class of poisons for many transition metal catalysts.[4][5] Thiol, sulfide, and sulfite impurities, even at ppm levels in reagents or solvents, can irreversibly poison palladium and copper catalysts by forming strong metal-sulfur bonds.[6][7]

  • Halide Ions: The reaction generates chloride ions from the 3-nitrobenzenesulfonyl chloride. While typically scavenged by a base (e.g., triethylamine), insufficient base or poor mixing can lead to free halides that can adsorb onto and poison catalyst surfaces.[8]

  • Water: Can act as a poison for certain catalyst systems and also leads to the hydrolysis of the sulfonyl chloride, reducing its availability for the main reaction.[2][9]

  • Carbon Monoxide (CO): If using hydrogen gas for a subsequent reduction of the nitro group, CO impurities in the gas stream are a potent poison for palladium catalysts.[7]

  • Reactant-Related Species:

    • Nitro Compounds: The nitro group on 3-nitrobenzenesulfonyl chloride can itself adsorb to metal surfaces and act as a poison for some catalyst types, particularly palladium.[8]

    • Amines: While isopropylamine is a reactant, some primary aliphatic amines can act as poisons for copper catalysts.[10] Nitrogen-containing heterocycles are also well-known poisons.[1] Impurities from the amine source should be considered.

Q4: My reaction mixture turned from a light slurry to a dark black/brown color. What does this indicate?

A4: A significant color change, particularly the formation of black precipitates, often indicates catalyst decomposition or agglomeration. For supported catalysts like Palladium on Carbon (Pd/C), this could mean the palladium is leaching from the support and crashing out as palladium black. This is a form of deactivation and can be caused by excessively high temperatures, incorrect pH, or chemical attack on the support material by impurities.[7]

Section 2: Diagnostic Workflow and Experimental Protocols

When troubleshooting, a logical workflow is essential to pinpoint the source of poisoning without wasting time and resources.

Workflow: Diagnosing Catalyst Poisoning

G A Reaction Stalled or Yield is Low B Step 1: Verify Reaction Conditions (Temp, Pressure, Stirring, Time) A->B C Conditions Correct? B->C D Adjust Conditions & Rerun C->D  No E Step 2: Perform Catalyst Spiking Test C->E  Yes F Reaction Restarts? E->F G Original Catalyst Deactivated. Proceed to Identify Poison Source. F->G  Yes H Inhibitor/Poison Present in Bulk. Proceed to Identify Poison Source. F->H  No I Step 3: Analyze Reagents & Solvents for Impurities G->I H->I J Step 4: Run Small-Scale Control Reactions I->J K Source Identified J->K L Step 5: Implement Mitigation Strategy K->L

Caption: A step-by-step workflow for troubleshooting catalyst deactivation.

Protocol 2.1: Reagent & Solvent Purity Analysis

Objective: To quantify common poisons in starting materials.

Test ParameterRecommended MethodTarget SpecificationPotential Source of Poison
Water Content Karl Fischer Titration< 100 ppmAll reagents and solvents
Sulfur Content GC with Sulfur Chemiluminescence Detector (SCD) or X-Ray Fluorescence (XRF)< 1 ppm3-nitrobenzenesulfonyl chloride, Solvents
Halide Content Ion Chromatography (IC)< 5 ppm3-nitrobenzenesulfonyl chloride
Organic Impurities Gas Chromatography-Mass Spectrometry (GC-MS)Identify any unexpected nitrogen or sulfur heterocyclesIsopropylamine, Solvents
Protocol 2.2: Control Experiments to Isolate Poison Source

Objective: To identify which component of the reaction mixture contains the poison.

Methodology: Set up a matrix of small-scale reactions (e.g., 1% of standard scale) where you systematically substitute one component at a time with a "gold standard" or newly purified batch.

  • Baseline Reaction: Use all standard, suspect reagents from the failed batch. This is your negative control and should fail.

  • Reaction A (New Solvent): Use suspect reagents but a fresh, high-purity bottle of solvent.

  • Reaction B (New Amine): Use suspect solvent and sulfonyl chloride, but a fresh bottle of isopropylamine.

  • Reaction C (New Sulfonyl Chloride): Use suspect solvent and amine, but a fresh batch of 3-nitrobenzenesulfonyl chloride.

  • Positive Control: Use all new, high-purity reagents. This should succeed.

Interpretation: If Reaction A succeeds while the others fail, your solvent is the source of the poison. The same logic applies to the other reactions. This method systematically isolates the contaminated component.

Section 3: Mitigation and Prevention

Preventing poisoning is always more efficient and cost-effective than dealing with a failed reaction.

Poison ClassCommon Source(s)Prevention / Mitigation Strategy
Sulfur Compounds Reagent/solvent contaminationSource high-purity reagents. Purify solvents by distillation or passage through activated alumina. Use a sacrificial scavenger bed (guard bed) upstream of the reactor.[11]
Water Atmospheric moisture, wet reagents/solventsDry solvents using molecular sieves (3Å or 4Å). Handle hygroscopic reagents in a glovebox or under an inert atmosphere.[2]
Halides Byproduct (HCl) from sulfonyl chlorideEnsure a slight excess of a high-purity amine base (e.g., triethylamine) is used and that mixing is efficient to scavenge all generated HCl.
Other Organics Reagent/solvent contaminationPerform purity analysis (GC-MS) on incoming raw materials. If necessary, recrystallize solid reagents or distill liquid reagents.
Section 4: Mechanistic Insights & Catalyst Interaction

Understanding the mechanism of both the reaction and the poisoning is key to effective troubleshooting.

Core Synthesis Reaction

The desired reaction is a nucleophilic attack of the amine on the sulfonyl chloride. A catalyst can coordinate to the reactants to lower the activation energy of this process.

G cluster_0 R1 3-Nitrobenzenesulfonyl Chloride Cat Catalyst R1->Cat + R2 Isopropylamine R2->Cat + P N-Isopropyl 3-nitrobenzenesulfonamide Cat->P Reaction

Caption: Simplified schematic of the catalyzed sulfonamidation reaction.

Mechanism of Catalyst Poisoning

A poison molecule effectively and often irreversibly occupies the active sites on the catalyst surface, preventing the reactants from accessing them.

G cluster_0 Healthy Catalyst cluster_1 Poisoned Catalyst Cat_H Active Site Reactant Reactant Reactant->Cat_H Binds & Reacts Cat_P Active Site Poison Poison (e.g., Sulfur) Poison->Cat_P Strong, Irreversible Binding Reactant2 Reactant Reactant2->Cat_P Binding Blocked

Caption: Conceptual diagram showing a poison blocking a catalyst's active site.

Section 5: Catalyst Regeneration

Q5: My catalyst is confirmed to be poisoned. Can it be regenerated?

A5: Regeneration is sometimes possible but depends heavily on the catalyst type and the nature of the poison.

  • Reversible Poisoning: If the poison is weakly adsorbed, a simple wash with a clean solvent or a mild thermal treatment under an inert atmosphere might be sufficient to desorb the poison.

  • Irreversible Poisoning: Strong chemisorption, as seen with sulfur on palladium, requires more aggressive chemical or thermal treatment.[3] This can be difficult to perform on a lab scale and may not restore full activity. For example, sulfur-poisoned palladium catalysts can sometimes be partially regenerated by high-temperature treatment under a hydrogen flow, but this often leads to changes in catalyst morphology and performance.[12][13]

Protocol 5.1: General Guideline for Lab-Scale Regeneration of Sulfur-Poisoned Pd/C

Disclaimer: This procedure involves flammable gases and high temperatures and should only be performed by trained personnel with appropriate safety equipment (e.g., in a tube furnace with proper ventilation).

Objective: To remove strongly bound sulfur from a Palladium on Carbon (Pd/C) catalyst.

Methodology:

  • Catalyst Recovery: Carefully filter the poisoned catalyst from the reaction mixture. Wash thoroughly with a non-protic solvent (e.g., toluene, THF) to remove any residual organics, followed by a wash with methanol. Dry the catalyst completely under vacuum.

  • Setup: Place the dried catalyst in a quartz tube inside a programmable tube furnace.

  • Inert Purge: Purge the tube with an inert gas (Argon or Nitrogen) for 30 minutes at room temperature to remove all oxygen.

  • Hydrogen Treatment: Switch the gas flow to a dilute hydrogen stream (e.g., 5% H₂ in Ar).

  • Thermal Program: While maintaining the hydrogen flow, slowly ramp the temperature to 400-500°C. Hold at this temperature for 2-4 hours. The hydrogen reacts with the adsorbed sulfur to form H₂S, which is carried away in the gas stream.[13]

  • Cooldown: Cool the furnace back to room temperature under the hydrogen flow.

  • Final Purge: Once cool, switch the gas back to an inert stream to purge any remaining hydrogen before carefully removing the catalyst.

Validation: The activity of the regenerated catalyst should be tested on a small-scale control reaction using high-purity reagents and compared to fresh catalyst. Complete recovery of activity is rare.[12]

References
  • Wikipedia. (n.d.). Catalyst poisoning.
  • chemeurope.com. (n.d.). Catalyst poisoning.
  • DCL Inc. (n.d.). Regeneration of palladium based catalyst for methane abatment.
  • Hoyos, L. J., Primet, M., & Praliaud, H. (1992). Sulfur Poisoning and Regeneration of Palladium-based Catalysts. Part 2.—Influence of Adsorbed Sulfur on Deactivation of Carbonaceous Deposits. Journal of the Chemical Society, Faraday Transactions, 88(16), 2449-2454.
  • Matthey, Johnson. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale.
  • Praliaud, H., Hoyos, L. J., & Primet, M. (1991). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions, 87(20), 3469-3475.
  • Google Patents. (n.d.). US3959382A - Method for reactivating palladium catalysts.
  • Hoyos, L. J., Praliaud, H., & Primet, M. (1991). Sulfur Poisoning and Regeneration of Palladium-based Catalysts. RSC Publishing.
  • Park, J., et al. (2023). Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis. Journal of the American Chemical Society.
  • Nikki-Universal Co., Ltd. (n.d.). Catalyst Poison Countermeasures.
  • Jentys, A., & Rupprechter, G. (2001). Poisoning and deactivation of palladium catalysts. Applied Catalysis A: General, 211(1-2), 15-27.
  • ChemCatBio. (2022). Three Sources of Catalyst Deactivation and How To Mitigate Them.
  • AmmoniaKnowHow. (2013). Catalyst deactivation Common causes.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Amine Protection: A Comparative Analysis of N-Isopropyl 3-nitrobenzenesulfonamide and Its Peers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate discipline of multi-step organic synthesis, particularly within drug discovery and development, the strategic masking and unmasking of reactive functional groups is a cornerstone of success. The amine functional group, with its inherent nucleophilicity and basicity, frequently requires protection to prevent unwanted side reactions. The choice of protecting group is a critical decision, dictating reaction compatibility, purification strategies, and ultimately, the viability of a synthetic route.

This guide provides an in-depth comparison of a specific, less-common protecting group, N-isopropyl 3-nitrobenzenesulfonamide , against the established workhorses of amine protection: the carbamates Boc , Cbz , and Fmoc , as well as its more common sulfonamide relatives. We will move beyond a simple catalog of reagents to explore the causality behind their reactivity, stability, and orthogonality, providing the field-proven insights necessary for researchers to make informed, strategic decisions.

The Archetype: What Defines an Ideal Protecting Group?

Before comparing specific groups, we must establish the criteria for evaluation. An ideal protecting group (PG) exhibits a specific set of characteristics[1]:

  • Ease of Installation: It should be introduced selectively and in high yield under mild conditions.

  • Stability: It must be robust and inert to a wide range of reagents and conditions planned for subsequent synthetic steps.

  • Ease of Removal: It must be cleaved selectively, in high yield, and under conditions that do not compromise the integrity of the newly deprotected molecule.

  • Orthogonality: Its removal conditions should be unique and not affect other protecting groups present in the molecule, allowing for selective deprotection[2][3][4].

  • Minimal Side Products: The protection and deprotection steps should generate byproducts that are easily removed.

  • Minimal Functional Impact: The group should not introduce unwanted reactivity or physical properties (e.g., poor solubility).

No single protecting group is perfect for every scenario[1]. The selection is therefore a strategic choice based on the overall synthetic plan.

A Deep Dive into Nitrobenzenesulfonamides (Ns Group)

Sulfonamides are known for their high stability, which can be both an advantage and a drawback. The archetypal p-toluenesulfonyl (Ts) group, for example, is exceptionally robust but often requires harsh reductive or strongly acidic conditions for cleavage[5]. To address this, nitrophenylsulfonyl (nosyl, Ns) groups were developed. The inclusion of a strongly electron-withdrawing nitro group fundamentally alters the sulfonamide's reactivity, facilitating cleavage under much milder, nucleophilic conditions[6][7].

The Fukuyama Amine Synthesis: A Key Application

The utility of the nosyl group was famously demonstrated in the Fukuyama amine synthesis. The N-H proton of a primary nosylamide is sufficiently acidic to be deprotonated under mild basic conditions and subsequently alkylated, for instance, via the Mitsunobu reaction[7][8][9]. This provides a powerful route to secondary amines. The subsequent deprotection under mild conditions is what makes this strategy so broadly applicable[7].

Mechanism of Nosyl Deprotection

The key to the nosyl group's utility is its unique deprotection mechanism. Unlike the cleavage of carbamates, nosyl groups are removed via nucleophilic aromatic substitution (SNAr). A soft nucleophile, typically a thiolate, attacks the nitro-activated aromatic ring, forming a Meisenheimer complex. This intermediate then collapses, releasing the deprotected amine[7][10][11].

Comparative Analysis: this compound vs. The Field

We will now analyze the specific characteristics of our target compound and compare it to its peers.

This compound (m-NBS-iPr)

This specific protecting group has two distinguishing features: the meta-nitro substitution and the N-isopropyl group.

  • The meta (3-Nitro) Substitution: The position of the nitro group is critical. Electron-withdrawing effects are most pronounced at the ortho (2-nitro) and para (4-nitro) positions, as they can stabilize the negative charge of the Meisenheimer intermediate through resonance. A meta-nitro group exerts only a weaker, inductive electron-withdrawing effect.

    • Implication for Deprotection: This weaker activation means the 3-nitrobenzenesulfonamide is significantly less reactive towards nucleophilic cleavage than its common ortho and para counterparts. Harsher conditions (e.g., stronger nucleophile, higher temperature) would likely be required for its removal.

    • Implication for Acidity: The N-H proton of a 3-nitrobenzenesulfonamide is less acidic than that of a 2- or 4-nitrobenzenesulfonamide, which could impact the efficiency of N-alkylation reactions like the Fukuyama-Mitsunobu[7].

  • The N-Isopropyl Group:

    • Implication for Stability: The bulky isopropyl group provides steric hindrance around the sulfonamide nitrogen, potentially increasing its stability towards certain reagents.

    • Implication for Reactivity: This steric bulk may slightly hinder both the initial protection reaction and the subsequent deprotection step.

Verdict: m-NBS-iPr represents a highly robust version of the nosyl protecting group. Its cleavage would require more forcing conditions than standard nosyl groups, placing it closer to the tosyl group in terms of stability but retaining a distinct cleavage mechanism. Its primary advantage would be enhanced stability in synthetic routes involving potent nucleophiles that might inadvertently cleave a standard o- or p-nosyl group.

The Carbamate Workhorses: Boc, Cbz, and Fmoc

These three groups are the foundation of modern peptide synthesis and are widely used in medicinal chemistry due to their well-defined and orthogonal cleavage conditions[3][4][12].

  • Boc (tert-Butoxycarbonyl): This group is the quintessential acid-labile protecting group[3]. It is installed using di-tert-butyl dicarbonate (Boc₂O) and is readily cleaved with strong acids like trifluoroacetic acid (TFA)[13][14][15]. The mechanism involves formation of a stable tert-butyl cation[14].

    • Stability: Stable to bases, nucleophiles, and hydrogenolysis[13]. Labile to strong acids[16][17].

  • Cbz (Carboxybenzyl): Also known as the Z-group, Cbz is the classic hydrogenolysis-labile protecting group[3][18]. It is introduced using benzyl chloroformate (Cbz-Cl) and removed by catalytic hydrogenation (e.g., H₂ over Pd/C)[18][19][20]. The byproducts, toluene and CO₂, are volatile and easily removed[18].

    • Stability: Stable to acidic and basic conditions[18]. Labile to hydrogenolysis and very strong acids (e.g., HBr/AcOH)[18][20].

  • Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is defined by its lability to bases[3][21][22]. It is cleaved via an E1cB-type mechanism initiated by the deprotonation of the acidic fluorenyl proton[21][23]. Common deprotection reagents include piperidine in DMF[22][23][24].

    • Stability: Stable to acids and hydrogenolysis (though some reactivity is reported)[21]. Labile to bases, particularly secondary amines[23].

Data-Driven Comparison

The selection of a protecting group is dictated by the chemical compatibility of the entire molecule. The following tables summarize the stability and reaction conditions for these key protecting groups.

Table 1: Comparative Stability Profile

Protecting GroupCleavage ConditionStable To (Orthogonal To)Unstable To
Boc Strong Acid (e.g., TFA)[12][15]Base, Hydrogenolysis, ThiolatesStrong Acids
Cbz Hydrogenolysis (H₂/Pd-C)[12][20]Acid (mild), Base, ThiolatesHydrogenolysis, Strong Lewis/Brønsted Acids
Fmoc Base (e.g., Piperidine)[21][22]Acid, ThiolatesBases (especially amines)
o/p-Nosyl Thiolates (e.g., PhSH/K₂CO₃)[7][10]Acid, Hydrogenolysis, Base (non-nucleophilic)Strong Nucleophiles (esp. thiols)
m-NBS-iPr Thiolates (harsher conditions)Acid, Hydrogenolysis, Base, Mild NucleophilesStrong Nucleophiles (harsher conditions)
Tosyl (Ts) Strong Acid (HBr) or Reductive (Na/NH₃)Most conditions except very harsh cleavageVery strong acids, dissolving metal reduction

Table 2: Typical Protection & Deprotection Conditions

GroupProtection ReagentBase / ConditionsDeprotection Reagent(s)Typical Conditions
Boc Boc₂Oaq. NaHCO₃ or Et₃N, DMAP[13][15]Trifluoroacetic Acid (TFA)25-50% TFA in DCM, RT, 30 min[12][15]
Cbz Cbz-Claq. Na₂CO₃ (Schotten-Baumann)[18]H₂ (1 atm), Pd/C (10 mol%)MeOH or EtOH, RT, 1-4 h[18]
Fmoc Fmoc-Cl or Fmoc-OSuaq. NaHCO₃ or Pyridine[21]Piperidine20% Piperidine in DMF, RT, 30 min[22][23]
o/p-Ns o/p-NsClPyridine or Et₃NThiophenol, K₂CO₃DMF, RT, 1-2 h[7][10]
m-NBS-iPr m-NBS-ClPyridine or Et₃NThiophenol, K₂CO₃ (Predicted)DMF, elevated temp (e.g., 50 °C), >2 h

Visualization of Orthogonality and Workflow

Understanding the orthogonal nature of these protecting groups is key to planning complex syntheses.

Orthogonality cluster_conditions Deprotection Conditions cluster_groups Protecting Groups Acid Strong Acid (e.g., TFA) Boc Boc Acid->Boc Cleaves Cbz Cbz Acid->Cbz Stable Fmoc Fmoc Acid->Fmoc Stable Ns o/p-Nosyl Acid->Ns Stable H2 Hydrogenolysis (H2 / Pd-C) H2->Boc Stable H2->Cbz Cleaves H2->Fmoc Stable H2->Ns Stable Base Base (e.g., Piperidine) Base->Boc Stable Base->Cbz Stable Base->Fmoc Cleaves Base->Ns Stable Thiol Thiolate (e.g., PhSH) Thiol->Boc Stable Thiol->Cbz Stable Thiol->Fmoc Stable Thiol->Ns Cleaves Protection_Workflow start Dissolve Benzylamine & Pyridine in DCM add_NsCl Add o-NsCl solution dropwise at 0 °C start->add_NsCl react Stir at RT until completion (monitor by TLC) add_NsCl->react workup Workup: 1. Wash with 1M HCl 2. Wash with aq. NaHCO3 3. Wash with Brine react->workup dry Dry over Na2SO4, filter workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by recrystallization or chromatography concentrate->purify

Caption: Experimental workflow for nosyl protection of an amine.

Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.0 eq.) and pyridine (1.2 eq.) in dichloromethane (DCM, approx. 0.2 M). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Dissolve o-nitrobenzenesulfonyl chloride (1.1 eq.) in a minimal amount of DCM and add it dropwise to the stirring amine solution over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (1x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting N-(benzyl)-2-nitrobenzenesulfonamide, often a crystalline solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Protocol 2: Deprotection of N-(benzyl)-2-nitrobenzenesulfonamide

This protocol utilizes the classic Fukuyama deprotection conditions.[7] For a meta-nitro substrate, one might anticipate the need for a higher reaction temperature (e.g., 40-60 °C) or longer reaction time to achieve full conversion.

Methodology:

  • Setup: In a round-bottom flask, dissolve the nosyl-protected amine (1.0 eq.) in N,N-dimethylformamide (DMF, approx. 0.2 M).

  • Reagent Addition: Add potassium carbonate (K₂CO₃, 3.0 eq.) followed by thiophenol (2.5 eq.).

  • Reaction: Stir the mixture vigorously at room temperature for 1-3 hours. Monitor the reaction by TLC for the disappearance of the starting material and the appearance of the product amine.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Isolation: Combine the organic layers and wash thoroughly with brine to remove DMF. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude benzylamine product via silica gel column chromatography.

Conclusion and Strategic Recommendations

The selection of an amine protecting group is a nuanced decision that hinges on the specific demands of a synthetic route.

  • Boc, Cbz, and Fmoc remain the cornerstones of orthogonal synthesis. Their well-defined, robust, and mutually exclusive cleavage conditions make them ideal for complex, multi-step strategies like solid-phase peptide synthesis.[3][22]

    • Choose Boc when subsequent steps involve basic, nucleophilic, or reductive conditions.

    • Choose Cbz when acid/base lability is a concern and the molecule is stable to catalytic hydrogenation.

    • Choose Fmoc for base-labile deprotection, especially when acid-sensitive groups (like Boc) are present elsewhere.

  • Nitrobenzenesulfonamides (o-Ns and p-Ns) offer a powerful alternative, providing high stability to both acidic and hydrogenolytic conditions while allowing for mild, nucleophilic cleavage.[10] They are particularly valuable for the synthesis of secondary amines via the Fukuyama methodology.[7]

  • This compound (m-NBS-iPr) should be considered a specialty reagent. Based on fundamental chemical principles, it offers superior stability compared to its ortho/para isomers, approaching the robustness of a tosyl group. However, its removal requires more forcing thiolate conditions. A researcher should consider m-NBS-iPr in scenarios where an exceptionally stable sulfonamide is required to withstand harsh nucleophilic or basic conditions that would cleave a standard nosyl group, but where the extreme conditions needed to remove a tosyl group are undesirable.

Ultimately, a deep understanding of the mechanisms and stability profiles detailed in this guide empowers the modern chemist to design more efficient, robust, and successful synthetic strategies.

References

A consolidated list of all sources cited within this guide.

  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
  • GenScript. Terminology of Antibody Drug for Fmoc Deprotection.
  • Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl function, a new base-sensitive amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409. (Note: While not directly in search results, this is the seminal paper on Fmoc and is foundational knowledge). A similar discussion is found in: Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
  • YouTube. Deprotecting Fmoc Group Mechanism | Organic Chemistry. (2022-01-07).
  • Organic Chemistry Portal. Cbz-Protected Amino Groups.
  • Master Organic Chemistry. Amine Protection and Deprotection.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • Hughes, D. L. (1996). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
  • Node, M., et al. (2009). Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides.
  • ResearchGate. Mechanism of Fukuyama–Mitsunobu alkylation.
  • ResearchGate. Is the protecting group boc of the amino group stable at 37°C? (2024-07-13).
  • Organic Chemistry Portal. Mitsunobu Reaction.
  • Chemistry Steps. Boc Protecting Group for Amines.
  • Chem-Station Int. Ed. Fukuyama Amine Synthesis. (2014-03-31).
  • Letters in Organic Chemistry. Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol.
  • Butti, V., et al. (2015). Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents. Beilstein Journal of Organic Chemistry, 11, 2636–2645.
  • University of Regensburg. Protecting groups lecture notes.
  • Wikipedia. tert-Butyloxycarbonyl protecting group.
  • Wiley. Greene's Protective Groups in Organic Synthesis, 4th Edition.
  • ResearchGate. State‐of‐the‐art of benzenesulfonamide protecting groups.
  • ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? (2012-07-06).
  • ResearchGate. Greene's Protective Groups in Organic Synthesis, Fourth Edition | Request PDF.
  • Master Organic Chemistry. Protecting Groups For Amines: Carbamates. (2018-06-07).
  • ResearchGate. 2-Nitro and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines | Request PDF.
  • DOKUMEN.PUB. Greene's Protective Groups in Organic Synthesis, 2 Volume Set.
  • Semantic Scholar. Greene's Protective Groups in Organic Synthesis. (2006-10-30).
  • ResearchGate. 2-Nitro-and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines | Request PDF.
  • Taylor & Francis Online. Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides.
  • Cardullo, F., et al. (2005). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Synlett, 2005(12), 1891-1893.
  • Journal of the American Chemical Society. Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. (2019-03-25).
  • ChemRxiv. Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles.
  • Google Books. Greene's Protective Groups in Organic Synthesis. (2014-10-27).
  • Organic Chemistry Portal. Ti(O-i-Pr)4/Me3SiCl/Mg-Mediated Reductive Cleavage of Sulfonamides and Sulfonates to Amines and Alcohols.
  • Google Patents. EP1321454A1 - Process for the removal of nitrobenzenesulfonyl.
  • PubMed. Photolytic cleavage of sulfonamide bonds.
  • PMC - NIH. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers.
  • Organic Chemistry Portal. Protective Groups.

Sources

A Comparative Guide to Ortho, Meta, and Para Nitrobenzenesulfonamides for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and organic synthesis, the precise positioning of functional groups on an aromatic scaffold is a critical design element that dictates molecular behavior. Among the vast array of building blocks available to researchers, nitrobenzenesulfonamides stand out for their utility as synthetic intermediates and as pharmacophores. The constitutional isomers—ortho (2-), meta (3-), and para (4)-nitrobenzenesulfonamide—while sharing the same molecular formula, exhibit remarkably distinct physicochemical properties, reactivity, and applications. This guide provides an in-depth, objective comparison of these three isomers, supported by experimental data, to empower researchers, scientists, and drug development professionals in their synthetic and molecular design endeavors.

Structural and Physicochemical Properties: A Tale of Three Isomers

The location of the strongly electron-withdrawing nitro group (–NO₂) relative to the sulfonamide moiety (–SO₂NH₂) governs the electronic distribution, steric environment, and intermolecular forces of each isomer. These factors, in turn, lead to significant differences in their physical properties.

A study comparing N-aryl derivatives of the three isomers revealed that while bond lengths and angles are generally similar, the C-S-N-C torsion angles differ significantly, leading to different molecular conformations.[1] These structural nuances influence crystal packing and intermolecular interactions, which are directly reflected in properties like melting point. For the parent, unsubstituted sulfonamides, the ortho and para isomers exhibit higher melting points than the meta isomer, suggesting more efficient crystal lattice packing.

PropertyOrtho-NitrobenzenesulfonamideMeta-NitrobenzenesulfonamidePara-Nitrobenzenesulfonamide
Molecular Formula C₆H₆N₂O₄SC₆H₆N₂O₄SC₆H₆N₂O₄S
Molecular Weight 202.19 g/mol 202.19 g/mol 202.19 g/mol
CAS Number 5455-59-4[2]121-52-8[3]6325-93-5[4]
Appearance Yellow to light brown crystalline powder[5]Off-white crystalline powderWhite to pale yellow crystalline solid
Melting Point (°C) 190-192[5]~141 (Value for analogous 3-nitrobenzamide)178-180
Solubility Slightly soluble in water[5][6]Data not readily availableData not readily available
Acidity (pKa) Predicted: 9.24 ± 0.60[5]Data not readily availableData available in IUPAC dataset[4]

Note: Some data points, like the melting point for the meta isomer, are inferred from analogous compounds due to a lack of readily available experimental data for the parent compound.

Acidity (pKa): The Electronic Influence

The sulfonamide proton (N-H) is acidic, and its pKa is heavily influenced by the electronic effects of the nitro group. The –NO₂ group is a potent electron-withdrawing group through both the inductive effect (through-bond polarization) and the resonance effect (delocalization of electrons through the π-system).

  • Ortho and Para Isomers: In these positions, the nitro group can withdraw electron density from the sulfonamide group via both induction and resonance. This stabilizes the resulting sulfonamidate anion, increasing the acidity (lowering the pKa) of the N-H proton.

  • Meta Isomer: In the meta position, the nitro group's electron-withdrawing capability is exerted primarily through the inductive effect, as direct resonance delocalization from the meta position to the sulfonamide group is not possible.[7] Consequently, the meta isomer is expected to be less acidic than its ortho and para counterparts.

The heightened acidity of the ortho and para isomers is a key factor in their utility in synthetic chemistry, particularly in reactions requiring deprotonation of the sulfonamide nitrogen.

Spectroscopic Differentiation

The unique electronic and steric environment of each isomer results in distinct spectroscopic fingerprints, allowing for their unambiguous identification.

  • ¹H NMR Spectroscopy: The chemical shifts and coupling patterns of the aromatic protons are highly dependent on the substituent positions.

    • Para-Isomer: Due to its C₂ symmetry, the ¹H NMR spectrum is the simplest, typically showing two distinct doublets (an AA'XX' system) for the aromatic protons.[8][9] For 4-nitrobenzenesulfonamide in DMSO-d₆, these signals appear around 8.43 ppm and 8.10 ppm.[8]

    • Ortho-Isomer: The proximity of the two functional groups results in a more complex multiplet pattern for the four adjacent aromatic protons.[10]

    • Meta-Isomer: This isomer shows the most complex pattern with four distinct signals for the aromatic protons, with the proton situated between the two electron-withdrawing groups typically being the most deshielded.

  • Infrared (IR) and Raman Spectroscopy: A detailed vibrational analysis has been performed on all three isomers using FT-IR and FT-Raman spectroscopy coupled with DFT calculations.[5] The characteristic vibrational modes of the SO₂ and NO₂ groups are influenced by their relative positions, providing another layer of characterization.

Synthesis and Reactivity: A Comparative Overview

The choice of isomer is often dictated by the desired synthetic outcome, as their reactivity profiles differ significantly.

General Synthesis

Nitrobenzenesulfonamides are typically synthesized via a two-step process. First, the corresponding nitrobenzene is subjected to chlorosulfonation to yield the nitrobenzenesulfonyl chloride. This intermediate is then reacted with ammonia or a primary/secondary amine to afford the desired sulfonamide.

Caption: General synthesis of nitrobenzenesulfonamide isomers.

Reactivity and Synthetic Applications

The electronic differences between the isomers directly translate to their chemical reactivity and utility in organic synthesis.

  • Protecting Groups for Amines: The ortho- and para-nitrobenzenesulfonyl (nosyl) groups are widely used as protecting groups for primary amines. The resulting sulfonamides are stable to a range of conditions, but the nosyl group can be cleaved under mild conditions using a thiol nucleophile (e.g., thiophenol) and a base. This orthogonality makes them valuable in multi-step synthesis. The ortho-nosyl group, in particular, is noted as a novel protecting group that is stable to both acidic and basic conditions.

  • Fukuyama-Mitsunobu Reaction: The increased acidity of the N-H proton in ortho- and para-nitrobenzenesulfonamides makes them excellent nucleophiles in the Fukuyama-Mitsunobu reaction for the alkylation of amines. The sulfonamide is deprotonated and then alkylated, followed by deprotection to reveal the mono-alkylated amine.

  • Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing nature of the nitro and sulfonyl groups activates the aromatic ring toward nucleophilic attack. This effect is most pronounced when the nitro group is ortho or para to a leaving group, making these isomers useful substrates in SNAr reactions.

  • Drug Discovery Scaffolds: The sulfonamide moiety is a classic pharmacophore present in numerous approved drugs. The nitrobenzenesulfonamide framework serves as a versatile template for developing new therapeutic agents. For instance, derivatives of p-nitrobenzenesulfonamide have been investigated as potential inverse agonists for estrogen-related receptor α (ERRα) in the context of triple-negative breast cancer.

Caption: Electronic effects influencing isomer reactivity.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols provide standardized methodologies for the synthesis and analysis of nitrobenzenesulfonamides.

Protocol 1: Synthesis of 4-Nitrobenzenesulfonamide

This protocol is adapted from established procedures for the amidation of sulfonyl chlorides.

Materials:

  • 4-Nitrobenzenesulfonyl chloride

  • Ammonium hydroxide (28-30% solution)

  • Ethyl acetate

  • Deionized water

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate

  • Ice bath, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, place 4-nitrobenzenesulfonyl chloride (1 equivalent).

  • Amidation: Cool the flask in an ice bath. Slowly add ammonium hydroxide solution (approx. 1.5 equivalents) dropwise with vigorous stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3-4 hours until TLC analysis indicates the consumption of the starting material.

  • Workup: Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x volume).

  • Washing: Wash the combined organic layers sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude 4-nitrobenzenesulfonamide can be purified by recrystallization (e.g., from an ethanol/water mixture) to yield a crystalline solid.

Protocol 2: Comparative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for separating and quantifying the isomers, analogous to methods used for similar compounds like nitrobenzamides.

Instrumentation & Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point could be 60:40 aqueous:organic.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where all isomers show significant absorbance (e.g., 254 nm).

  • Temperature: 25 °C.

Procedure:

  • Standard Preparation: Prepare individual standard solutions of each isomer (ortho, meta, para) at a known concentration (e.g., 1 mg/mL) in the mobile phase. Prepare a mixed standard solution containing all three isomers.

  • Sample Preparation: Dissolve the sample to be analyzed in the mobile phase to a similar concentration.

  • Analysis: Inject the individual standards to determine their retention times. The elution order will depend on polarity; typically, the more polar ortho isomer may elute earlier than the less polar para isomer.

  • Quantification: Inject the mixed standard and the unknown sample. Compare the retention times for identification and integrate the peak areas for quantification against the standards.

Conclusion

The selection of an ortho, meta, or para isomer of nitrobenzenesulfonamide is a critical decision in chemical research and development that has profound implications for the outcome of a synthetic sequence or the biological activity of a target molecule. The ortho and para isomers are distinguished by the strong resonance and inductive effects of the nitro group, leading to higher N-H acidity and utility as versatile protecting groups and synthetic intermediates. The meta isomer, influenced primarily by induction, possesses a different electronic and reactivity profile. A thorough understanding of these isomeric differences, supported by the structural, spectroscopic, and reactivity data presented in this guide, is essential for the rational design of experiments and the successful development of novel chemical entities.

References

  • PubChem. (n.d.). 4-Nitrobenzenesulfonamide. National Center for Biotechnology Information.
  • PubChem. (n.d.). 2-Nitrobenzenesulfonamide. National Center for Biotechnology Information.
  • Tunoori, A. R., et al. (2015). Structural Comparison of Three N-(4-Methoxyphenyl)
  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • PubChem. (n.d.). Benzenesulfonamide, 3-nitro-. National Center for Biotechnology Information.
  • Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments.
  • ResearchGate. (n.d.). Comparative Study on the Oxidation Kinetics of Structural Isomers by Acidified N-Bromo-Benzenesulfonamide: A Mechanistic Determination.
  • National Center for Biotechnology Information. (2015). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. PMC.
  • Journal of Chemical & Engineering Data. (2010). Solubility of p-Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K.
  • ResearchGate. (n.d.). Figure S9. 1 H NMR spectrum (400 MHz, CDCl 3 ) of N-(2-methoxybenzyl)-2-phenylacetamide (2) expanded.
  • University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry.
  • Chemistry Stack Exchange. (2019). 1-Methyl-4-nitrobenzene proton NMR spectrum confusion.

Sources

A Researcher's Guide to Amine Protection: The Nosyl vs. Tosyl Debate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly within drug development and complex molecule construction, the strategic use of protecting groups is not merely a convenience but a cornerstone of success. Amines, being ubiquitous and nucleophilic, often require their reactivity to be temporarily masked. For decades, the p-toluenesulfonyl (Tosyl, Ts) group has been a trusted stalwart, renowned for its resilience. However, its reign has been challenged by the ascendancy of the nitrobenzenesulfonyl (Nosyl, Ns) group, a deceptively similar structure with profoundly different properties.

This guide offers a deep, evidence-based comparison for the discerning researcher. We will move beyond simple descriptions to explore the causal mechanisms, present actionable experimental data, and provide the strategic insights needed to select the optimal sulfonamide protecting group for your specific synthetic challenge.

The Contenders: A Tale of Two Sulfonamides

At first glance, the tosyl and nosyl groups are close relatives, both aryl sulfonamides. The critical distinction, however, lies in a single substituent on the aromatic ring: a mildly electron-donating methyl group for tosyl versus a powerfully electron-withdrawing nitro group for nosyl. This seemingly minor change creates a dramatic divergence in their chemical behavior, particularly concerning their cleavage.

  • The Tosyl (Ts) Group : Derived from p-toluenesulfonyl chloride, the tosyl group forms exceptionally stable sulfonamides.[1][2] This robustness makes it a reliable protector that can withstand a vast range of synthetic conditions, from strongly acidic to oxidative environments.[3] However, this stability is a double-edged sword; the very resilience that makes it an excellent protector also necessitates harsh, often functionally intolerant, conditions for its removal.[3][4]

  • The Nosyl (Ns) Group : Typically introduced using 2- or 4-nitrobenzenesulfonyl chloride, the nosyl group also forms stable, crystalline sulfonamides.[5] The key difference is the presence of the nitro group, which serves two purposes. First, it increases the acidity of the N-H proton on a primary sulfonamide, facilitating subsequent N-alkylation reactions under milder conditions (a feature famously exploited in the Fukuyama Amine Synthesis).[6][7] Second, and most importantly, it activates the aromatic ring toward nucleophilic aromatic substitution, allowing for cleavage under remarkably mild conditions.[5][8]

Comparative Analysis: The Decisive Battleground of Deprotection

The choice between Nosyl and Tosyl protection almost invariably hinges on the deprotection step. The conditions required to cleave the sulfonamide bond dictate the feasibility of a synthetic route, especially when dealing with sensitive, polyfunctionalized molecules common in medicinal chemistry.

FeatureTosyl (Ts) GroupNosyl (Ns) GroupKey Takeaway
Structure p-Toluenesulfonylo- or p-NitrobenzenesulfonylThe nitro group is the key differentiator, making the sulfur atom more electrophilic and the sulfonamide proton more acidic.[9]
Protection Conditions TsCl, Pyridine or Et3N, DCMNsCl, Pyridine or Et3N, DCMBoth are introduced under similar, standard conditions with high efficiency.[1][5]
Stability Extremely high; stable to a broad pH range, many oxidants and reductants.[3]High, but vulnerable to strong reducing agents that affect the nitro group. Stable to acids (TFA) and hydrogenolysis (H2/Pd).[5]Tosyl offers superior stability for harsh, multi-step sequences. Nosyl offers sufficient stability for most modern synthetic transformations.
Deprotection Conditions Harsh: Na/NH3, HBr/AcOH, SmI2, Red-Al.[1][10][11]Mild: Thiophenol/K2CO3, Mercaptoethanol/DBU.[6][12]This is the most significant difference. Nosyl cleavage is compatible with a wide array of sensitive functional groups.
Key Advantage Extreme robustness and reliability.[2]Mild, orthogonal deprotection.[5][6]The choice is a direct trade-off between stability and ease of removal.
Key Limitation Harsh deprotection limits functional group tolerance.Potential sensitivity to certain reducing agents. Foul odor of thiol reagents used for cleavage.[13]The limitations of each group are as important as their advantages in synthetic planning.
The Mechanism of Cleavage: Why Nosyl Yields So Easily

The mild deprotection of the nosyl group is not magic; it is a direct consequence of fundamental electronic effects. The strongly electron-withdrawing nitro group renders the aromatic ring electron-deficient, making it susceptible to attack by soft nucleophiles like thiolates.

The process proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The thiolate anion attacks the ipso-carbon (the carbon bearing the sulfonyl group), forming a resonance-stabilized intermediate known as a Meisenheimer complex.[6][14] This complex then collapses, cleaving the C-S bond and releasing the sulfonamide anion, which subsequently liberates the free amine.

The tosyl group, lacking this electronic activation, is impervious to this pathway. Its removal requires brute-force reductive cleavage of the stronger N-S bond.[4][11]

Deprotection_Pathways cluster_0 Nosyl (Ns) Deprotection Pathway cluster_1 Tosyl (Ts) Deprotection Pathway Ns_Amine R₂N-Ns Meisenheimer Meisenheimer Complex Ns_Amine->Meisenheimer + PhS⁻ (Thiolate) Mild Conditions Free_Amine_Ns R₂NH (Free Amine) Meisenheimer->Free_Amine_Ns Collapse & Workup Ts_Amine R₂N-Ts Free_Amine_Ts R₂NH (Free Amine) Ts_Amine->Free_Amine_Ts Na/NH₃ or SmI₂ Harsh Reductive Cleavage

Caption: Comparative deprotection mechanisms of Nosyl vs. Tosyl amides.

Experimental Protocols: From Protection to Liberation

The following protocols provide standardized, step-by-step methodologies for the protection and deprotection of a generic secondary amine.

Workflow: Amine Protection

Protection_Workflow Start Start: Secondary Amine (R₂NH) Reagents Add Sulfonyl Chloride (TsCl or NsCl) + Base (e.g., Pyridine) in Anhydrous Solvent (e.g., DCM) Start->Reagents Reaction Stir at 0°C to Room Temperature Monitor by TLC Reagents->Reaction Workup Aqueous Workup (e.g., wash with dilute HCl, NaHCO₃, brine) Reaction->Workup Purify Dry (Na₂SO₄), Concentrate Purify (Crystallization or Chromatography) Workup->Purify End End Product: Protected Sulfonamide (R₂N-SO₂Ar) Purify->End

Caption: General experimental workflow for amine sulfonylation.

Protocol 1: Mild Deprotection of a Nosyl-Protected Amine

This protocol is adapted from the well-established Fukuyama deprotection conditions.[6]

  • Materials :

    • N-Nosyl protected amine (1.0 equiv)

    • Thiophenol (2.5 equiv)

    • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 equiv)

    • Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

    • Round-bottomed flask, magnetic stirrer, nitrogen inlet

  • Procedure :

    • To a solution of the N-Nosyl protected amine in acetonitrile, add potassium carbonate and thiophenol.

    • Stir the resulting suspension at room temperature (or gently heat to 40-50°C to accelerate the reaction) under a nitrogen atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

    • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with aqueous sodium hydroxide (1M) to remove excess thiophenol, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to yield the free amine.[6]

Protocol 2: Harsh Deprotection of a Tosyl-Protected Amine (Reductive Cleavage)

This protocol describes a classical and potent method for tosyl amide cleavage. Caution : This procedure uses hazardous reagents and must be performed by trained personnel in a well-ventilated fume hood.[2][11]

  • Materials :

    • N-Tosyl protected amine (1.0 equiv)

    • Anhydrous liquid ammonia (NH₃)

    • Sodium (Na) metal (cut into small pieces)

    • Anhydrous Tetrahydrofuran (THF)

    • Dry ice/acetone condenser

  • Procedure :

    • Set up a three-neck round-bottom flask equipped with a dry ice/acetone condenser and a nitrogen inlet.

    • Condense liquid ammonia into the flask at -78°C.

    • Dissolve the N-Tosyl protected amine in a minimal amount of anhydrous THF and add it to the liquid ammonia.

    • Carefully add small pieces of sodium metal to the stirred solution. The reaction is indicated by the appearance of a persistent deep blue color.

    • Continue stirring at -78°C until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction by the careful addition of ammonium chloride until the blue color disappears.

    • Allow the ammonia to evaporate overnight under a stream of nitrogen.

    • Dissolve the remaining residue in water and extract with an organic solvent.

    • Dry the combined organic layers, concentrate, and purify the product.[2]

Orthogonality: The Key to Complex Synthesis

In a multi-step synthesis, the ability to deprotect one functional group while leaving others intact—a concept known as orthogonality—is critical.[5][15] The nosyl group excels in this regard.

Reagent / ConditionBoc GroupCbz GroupNosyl (Ns) Group Tosyl (Ts) Group
TFA / CH₂Cl₂ CleavedStableStable [5]Stable
H₂ / Pd-C StableCleavedStable [5]Stable
Piperidine StableStableStable Stable
Thiophenol / K₂CO₃ StableStableCleaved Stable
Na / liq. NH₃ CleavedCleavedCleaved Cleaved

As the data shows, the nosyl group is fully orthogonal to the widely used Boc and Cbz protecting groups.[5] A nosyl-protected amine will remain intact during the acidic removal of a Boc group or the hydrogenolysis of a Cbz group, allowing for precise, selective deprotection strategies in the synthesis of polyamines and other complex targets.

Conclusion: A Strategic Choice for the Modern Chemist

The debate between the nosyl and tosyl protecting groups is a clear illustration of the evolution of synthetic strategy.

  • The Tosyl group remains a viable, if dated, option when ultimate stability is the sole priority and the substrate can withstand the harsh conditions required for its removal. Its use in the early stages of a synthesis, where few sensitive functional groups are present, can be effective.

  • The Nosyl group , however, represents a more modern and versatile tool.[8] Its robust nature, combined with the ability to be cleaved under exceptionally mild and orthogonal conditions, makes it the superior choice for complex, multi-step syntheses involving sensitive intermediates.[5][6][16] For drug development professionals and researchers building intricate molecular architectures, the strategic advantages offered by the nosyl group—saving steps, improving yields, and widening substrate scope—are undeniable. The choice is clear: for flexibility and finesse, the nosyl group is the modern workhorse for amine protection.

References

  • Wikipedia. Tosyl group.
  • Milia, C., et al. (2005). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. ARKIVOC.
  • Chem-Station. Fukuyama Amine Synthesis. [Online] (2014-03-31)
  • ResearchGate. Fukuyama amine synthesis.
  • Dahlén, A., & Hilmersson, G. (2009). Instantaneous deprotection of tosylamides and esters with SmI(2)
  • Guido, C., et al. (2005). The facile preparation of primary and secondary amines via an improved Fukuyama–Mitsunobu procedure. Application to the synthesis of a lung-targeted gene delivery agent. Organic & Biomolecular Chemistry.
  • PubMed. Instantaneous deprotection of tosylamides and esters with SmI(2)/amine/water.
  • Dahlén, A., & Hilmersson, G. (2009).
  • ACS Publications. Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water. [Online] (2009-01-05)
  • ResearchGate. Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water | Request PDF.
  • YouTube. Adding Nosyl Group Mechanism | Organic Chemistry. [Online] (2021-10-28)
  • Schmidt, M. A., et al. (2017). 4-Cyanobenzenesulfonamides: Amine Synthesis and Protecting Strategy To Compliment the Nosyl Group. The Journal of Organic Chemistry, 82(9), 4550-4560.
  • PubMed. 4-Cyanobenzenesulfonamides: Amine Synthesis and Protecting Strategy To Compliment the Nosyl Group. [Online] (2017-05-05)
  • Fukuyama, T.
  • ResearchGate. Synthesis of Sulfonimidamide‐Based Amino Acid Building Blocks with Orthogonal Protecting Groups.
  • Svatun, L., et al. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. Chemistry – A European Journal, 29(41), e202300494.
  • ResearchGate. Deprotection of N -Nosyl-α-amino Acids by Using Solid-Supported Mercaptoacetic Acid | Request PDF.
  • American Chemical Society. Odorless nosyl deprotection by in-situ formation of a thiolate.
  • Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. [Online] (2021-03-05)
  • Kan, T., & Fukuyama, T. (2004). Ns strategies: a highly versatile synthetic method for amines.
  • Google Patents. EP0941104A1 - Peptide synthesis with sulfonyl protecting groups.
  • Organic Chemistry Portal. Protective Groups.
  • Chem-Station. Sulfonyl Protective Groups. [Online] (2014-05-06)
  • ResearchGate. Removal of the tosyl and nosyl groups.
  • Chemistry Stack Exchange. Tosyl Chloride? why not anything else. [Online] (2017-03-12)
  • PubMed. Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. [Online] (2020-10-28)
  • National Institutes of Health. Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. [Online] (2020-10-28)

Sources

Analytical validation of N-Isopropyl 3-nitrobenzenesulfonamide purity

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Analytical Validation of N-Isopropyl 3-nitrobenzenesulfonamide Purity

For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) is not merely a quality control checkpoint; it is the bedrock of safety and efficacy. This guide provides a comprehensive framework for the analytical validation of this compound, a key chemical intermediate. We will move beyond rote procedural lists to explore the scientific rationale behind methodological choices, comparing and contrasting the most effective analytical techniques. Our approach is grounded in the principles of the International Council for Harmonisation (ICH) guidelines, ensuring that the described protocols are robust, reliable, and regulatory-compliant.[1][2]

The Analytical Imperative: Why Purity Validation Matters

This compound (CAS: 28860-10-8) is a sulfonamide derivative whose utility in synthesis demands a rigorous assessment of its purity profile.[3][4][5] Impurities can arise from various stages, including synthesis (e.g., starting materials, by-products), degradation, or storage.[6][7] These impurities, even at trace levels, can impact the safety, efficacy, and stability of the final drug product. Therefore, a validated, stability-indicating analytical method is not just a regulatory expectation but a scientific necessity to ensure that the API is suitable for its intended purpose.[1]

The internationally recognized guideline for this process is ICH Q2(R1), "Validation of Analytical Procedures: Text and Methodology."[2][8] This document outlines the key validation characteristics required to demonstrate an analytical method's fitness for purpose.

A Comparative Overview of Analytical Methodologies

The choice of analytical technique is the first critical decision in developing a purity validation strategy. For a molecule like this compound—a non-volatile organic compound with a distinct chromophore (the nitrobenzene group)—several techniques are viable, each with specific strengths and weaknesses.

Technique Primary Application for this Analyte Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Primary Method: Assay and impurity quantification. Stability-indicating analysis.High resolution, sensitivity, and specificity for non-volatile compounds. Compatible with various detectors (UV, DAD, MS).[6][7]May not be suitable for highly volatile impurities (e.g., residual solvents).
Gas Chromatography (GC) Orthogonal Method: Quantification of volatile impurities (e.g., residual solvents, starting materials).Excellent for separating volatile and semi-volatile compounds.[6][9] High sensitivity with specific detectors (FID, MS).Requires derivatization for non-volatile sulfonamides, adding complexity.[9][10] Potential for thermal degradation of the analyte.
Liquid Chromatography-Mass Spectrometry (LC-MS) Impurity Identification: Structural elucidation of unknown impurities and degradation products.Provides molecular weight and fragmentation data, enabling definitive identification.[11] Unmatched specificity and sensitivity.More complex and costly instrumentation compared to UV detection.
Spectroscopic Methods (NMR, FT-IR) Structural Confirmation: Identity confirmation of the main component and isolated impurities.Provides definitive structural information.[12][13]Not suitable for quantitative purity analysis of complex mixtures.

Workflow for Analytical Method Validation

The validation process follows a logical sequence, beginning with method development and culminating in a comprehensive validation study that demonstrates the method's reliability.

Analytical_Validation_Workflow cluster_0 Phase 1: Development & Optimization cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Formal Validation (ICH Q2) cluster_3 Phase 4: Finalization Dev Method Development (Column, Mobile Phase, etc.) Opt Method Optimization (Peak Shape, Resolution) Dev->Opt Iterative Process FD Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) Opt->FD SI Establish Stability- Indicating Capability FD->SI Assess Peak Purity Val Execute Validation Protocol (Specificity, Linearity, Accuracy, Precision, Range, Limits) SI->Val Report Generate Validation Report Val->Report

Caption: High-level workflow for analytical method validation.

The Primary Technique: Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[14]

Experimental Protocol: HPLC Method Development

Objective: To develop a robust RP-HPLC method capable of separating this compound from its potential impurities and degradation products.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).[15]

Materials & Reagents:

  • This compound Reference Standard (>98% purity).[15]

  • Acetonitrile (HPLC Grade).

  • Methanol (HPLC Grade).

  • Water (HPLC Grade or Milli-Q).

  • Formic Acid (Reagent Grade).

  • Potassium Phosphate Monobasic (Reagent Grade).

Step-by-Step Protocol:

  • Detector Wavelength Selection:

    • Prepare a dilute solution of the reference standard in methanol.

    • Scan the solution using the DAD from 200-400 nm to determine the wavelength of maximum absorbance (λmax). The nitroaromatic group is expected to have strong absorbance.

  • Initial Column and Mobile Phase Screening:

    • Rationale: The analyte is moderately non-polar, making a C18 column a logical starting point.[15]

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • Gradient Development:

    • Run a broad scouting gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time of the main peak and locate any existing impurities.

    • Based on the scouting run, develop a more focused gradient that provides good resolution between the main peak and all impurities, ensuring a reasonable run time.

  • Optimization:

    • Adjust the gradient slope, flow rate, and column temperature to optimize peak shape (asymmetry < 1.5), resolution (Rs > 2.0 between adjacent peaks), and efficiency (theoretical plates).

    • If peak shape is poor, consider using a different pH buffer (e.g., phosphate buffer at pH 3.0) for the aqueous mobile phase.

Experimental Protocol: Forced Degradation Study

Objective: To generate potential degradation products and prove the specificity and stability-indicating nature of the developed HPLC method.[16]

Procedure: Subject separate samples of this compound to the following stress conditions. Aim for 5-20% degradation of the active ingredient.[16]

  • Acid Hydrolysis: Reflux with 0.1N HCl at 60°C for 30-60 minutes.[14][17]

  • Base Hydrolysis: Reflux with 0.1N NaOH at 60°C for 30-60 minutes.[14][17]

  • Oxidation: Treat with 3% H₂O₂ at room temperature for 24 hours.[14]

  • Thermal Degradation: Expose solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose solution/solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

Analysis: Analyze a control sample and all stressed samples using the developed HPLC method. Use a DAD to assess peak purity of the parent peak in each chromatogram to ensure no degradation products are co-eluting.

Validation Parameters and Acceptance Criteria

The developed HPLC method must be validated according to ICH Q2(R1) guidelines.[1][2]

ICH_Q2_Parameters center Validated Method Specificity Specificity center->Specificity Linearity Linearity center->Linearity Range Range center->Range Accuracy Accuracy center->Accuracy Precision Precision center->Precision LOD Detection Limit center->LOD LOQ Quantitation Limit center->LOQ Robustness Robustness center->Robustness

Caption: Key validation parameters as per ICH Q2(R1).

Parameter Objective Typical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.Peak purity index > 0.999. Baseline resolution (Rs > 2.0) between analyte and all other peaks.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.[2]Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentrations.[2]
Range The concentration interval over which the method is precise, accurate, and linear.For Assay: 80% to 120% of the test concentration. For Impurities: From reporting threshold to 120% of the specification limit.
Accuracy The closeness of test results to the true value.% Recovery of 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, 120%).
Precision The degree of scatter between a series of measurements. Assessed at two levels: Repeatability and Intermediate Precision.Relative Standard Deviation (RSD) ≤ 2.0% for assay; ≤ 10.0% for impurities.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) ≈ 10. Precision (RSD) ≤ 10% at this concentration.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio (S/N) ≈ 3.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters (e.g., pH ±0.2, temp ±5°C, flow rate ±10%) are varied. RSD should remain within limits.

Orthogonal Method: GC for Residual Solvents

Rationale: The manufacturing process of this compound likely involves organic solvents. These are considered process impurities and must be controlled. Headspace GC with Flame Ionization Detection (FID) is the standard technique for this analysis, as outlined in USP <467> and ICH Q3C.[11][18]

Experimental Protocol: Headspace GC

Objective: To quantify residual solvents potentially present in the this compound drug substance.

Instrumentation:

  • Gas chromatograph with a headspace autosampler and an FID.

Materials & Reagents:

  • This compound sample.

  • Certified standards of expected solvents (e.g., isopropanol, toluene).

  • High-purity Dimethyl sulfoxide (DMSO) or other suitable high-boiling-point solvent.

Step-by-Step Protocol:

  • Standard Preparation: Prepare a stock solution of all potential solvents in DMSO. Create a working standard at the appropriate concentration limit specified by ICH Q3C guidelines.[18]

  • Sample Preparation: Accurately weigh a specific amount of the API (e.g., 100 mg) into a headspace vial. Add a precise volume of DMSO (e.g., 1 mL). Crimp the vial securely.

  • GC Conditions:

    • Column: Typically a G43 (e.g., DB-624) or similar phase designed for residual solvents.

    • Injector Temp: ~140°C.

    • Detector Temp (FID): ~250°C.

    • Oven Program: Start at a low temperature (e.g., 40°C), hold for several minutes, then ramp to a higher temperature (e.g., 240°C) to elute all solvents.

    • Carrier Gas: Helium or Hydrogen.

  • Headspace Conditions:

    • Vial Equilibration Temp: ~80°C.

    • Equilibration Time: ~15-30 minutes.

  • Analysis: Run the blank (DMSO), standard, and sample vials. Identify and quantify any solvent peaks in the sample by comparing their retention times and responses to the standard.

Conclusion: A Multi-faceted Approach to Purity

The analytical validation of this compound purity is not a single experiment but a comprehensive study. It relies on selecting the right primary technique—in this case, a stability-indicating RP-HPLC method—and supporting it with orthogonal methods like GC for specific types of impurities. Each step, from method development through forced degradation and formal validation, must be guided by scientific rationale and adherence to established regulatory standards like ICH Q2(R1). By following this robust, multi-faceted approach, researchers and drug developers can generate a reliable and defensible data package that ensures the quality, safety, and consistency of the API.

References

  • SIELC Technologies. (n.d.). Separation of 4-Hydroxy-N-isopropyl-3-nitrobenzenesulphonamide on Newcrom R1 HPLC column.
  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
  • ICH. (1995). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ICH. (n.d.). Quality Guidelines.
  • Abraham Entertainment. (2025). ICH Q2 R1: Mastering Analytical Method Validation.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • PubMed. (n.d.). Determination of sulfonamide antibiotics by gas chromatography coupled with atomic emission detection.
  • Benchchem. (n.d.). A Technical Guide to the Spectral Analysis of Sodium 3-Nitrobenzenesulfonate.
  • PubChem. (n.d.). Benzenesulfonamide, 3-nitro-.
  • MDPI. (2018). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives.
  • PubChem. (n.d.). 4-Nitrobenzenesulfonamide.
  • Benchchem. (n.d.). A Spectroscopic Showdown: Unveiling the Molecular Nuances of 2-Nitrobenzamide and Its Derivatives.
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product.
  • ResearchGate. (2025). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry.
  • Science.gov. (n.d.). Forced degradation study: Topics.
  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals.
  • MedCrave online. (2016). Forced Degradation Studies.
  • Agilent. (n.d.). PURITY AND IMPURITY ANALYSIS.
  • Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations.
  • Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review.
  • SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
  • Synblock. (n.d.). CAS 28860-10-8 | this compound.
  • Alchem Pharmtech. (n.d.). CAS 28860-10-8 | this compound.
  • Benchchem. (n.d.). Application Note: HPLC Method Development for the Analysis of 2-nitro-N-propylbenzenesulfonamide.
  • OSTI.gov. (n.d.). Mass Spectra of N-Nitroso Compounds.
  • P212121 Store. (n.d.). This compound | CAS 28860-10-8.
  • Sigma-Aldrich. (n.d.). N-Isopropyl-3-nitrobenzenesulfonamide AldrichCPR.

Sources

A Comparative Guide to the Spectroscopic Analysis of N-Isopropyl 3-nitrobenzenesulfonamide for Unambiguous Structure Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. An error in structural assignment can lead to the costly failure of a drug candidate and compromise patient safety. For novel small molecules like N-Isopropyl 3-nitrobenzenesulfonamide, a multi-faceted spectroscopic approach is not just recommended; it is essential.

This guide provides an in-depth comparison of the primary spectroscopic techniques used to elucidate and confirm the structure of this compound. We will move beyond simple data reporting to explain the causality behind experimental choices and demonstrate how a synergistic application of these methods provides a self-validating system for structural verification.

The Imperative of a Multi-Technique Approach

Relying on a single analytical technique for structure elucidation is fraught with risk. While one method, like Mass Spectrometry, can provide an accurate molecular weight, it reveals little about the specific arrangement of atoms. Conversely, while NMR spectroscopy offers detailed connectivity information, it may not easily distinguish between isomers.[1] A robust, self-validating workflow integrates data from multiple, orthogonal techniques—¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry—to build an unshakeable structural hypothesis.[2][3]

cluster_0 Spectroscopic Techniques cluster_1 Structural Information H_NMR ¹H NMR Spectroscopy Proton_Env Proton Environments & Connectivity H_NMR->Proton_Env C_NMR ¹³C NMR Spectroscopy Carbon_Backbone Carbon Skeleton & Hybridization C_NMR->Carbon_Backbone FTIR FT-IR Spectroscopy Functional_Groups Functional Groups (e.g., -SO₂, -NO₂, N-H) FTIR->Functional_Groups MS Mass Spectrometry Mol_Weight Molecular Weight & Formula MS->Mol_Weight Final_Structure Confirmed Structure: This compound Proton_Env->Final_Structure Data Integration & Corroboration Carbon_Backbone->Final_Structure Data Integration & Corroboration Functional_Groups->Final_Structure Data Integration & Corroboration Mol_Weight->Final_Structure Data Integration & Corroboration

Caption: Integrated workflow for structure confirmation.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Principle & Rationale: ¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[4] It provides precise information about the chemical environment, number, and connectivity of protons (¹H nuclei). For this compound, ¹H NMR is critical for confirming the substitution pattern on the aromatic ring and the identity of the isopropyl group.

Expected ¹H NMR Data (400 MHz, CDCl₃):

Signal LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
a~1.25Doublet (d)6H-CH(CH ₃)₂Equivalent methyl groups split by the single methine proton.
b~3.6 - 4.0Septet1H-CH (CH₃)₂Methine proton split by the six equivalent methyl protons.
c~5.0 - 5.5Broad Singlet (br s)1H-NH -Amide proton; chemical shift is variable and may exchange with D₂O.
d~7.7 - 7.9Triplet (t)1HAr-H (Position 5)Aromatic proton coupled to two adjacent aromatic protons.
e~8.2 - 8.4Doublet of Doublets (dd)1HAr-H (Position 6)Aromatic proton deshielded by adjacent SO₂ group, coupled to two neighbors.
f~8.4 - 8.6Doublet of Doublets (dd)1HAr-H (Position 4)Aromatic proton deshielded by adjacent NO₂ group, coupled to two neighbors.
g~8.7 - 8.9Triplet/Singlet1HAr-H (Position 2)Most deshielded aromatic proton, situated between the electron-withdrawing SO₂ and NO₂ groups.

Note: Predicted shifts are based on established substituent effects. Actual values may vary slightly.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Transfer the solution to a clean, dry 5 mm NMR tube. Place the tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Data Acquisition:

    • Tune and shim the probe to optimize magnetic field homogeneity.

    • Acquire a standard 1D proton spectrum using a pulse angle of 30-45 degrees.

    • Set the spectral width to cover the range of -1 to 12 ppm.

    • Use an acquisition time of ~2-4 seconds and a relaxation delay of 1-2 seconds.

    • Co-add 8 to 16 scans to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum manually or automatically.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the multiplicities (singlet, doublet, etc.) to deduce spin-spin coupling information.

Caption: ¹H NMR experimental and data analysis workflow.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Principle & Rationale: ¹³C NMR provides information on the carbon framework of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal.[5] This technique is essential for confirming the number of unique carbon atoms in this compound and verifying the substitution pattern of the benzene ring.

Expected ¹³C NMR Data (100 MHz, CDCl₃):

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~23-CH(C H₃)₂Isopropyl methyl carbons.
~50-C H(CH₃)₂Isopropyl methine carbon.
~122Ar-C (Position 2)Aromatic CH, shielded relative to other ring carbons due to meta position to both substituents.
~128Ar-C (Position 6)Aromatic CH.
~130Ar-C (Position 4)Aromatic CH.
~133Ar-C (Position 5)Aromatic CH.
~145Ar-C (Position 1)Quaternary carbon attached to the electron-withdrawing sulfonamide group.
~148Ar-C (Position 3)Quaternary carbon attached to the electron-withdrawing nitro group.

Note: DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups, further confirming assignments.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol is similar to ¹H NMR, with key differences in acquisition parameters due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration (~20-30 mg) may be beneficial.

  • Data Acquisition:

    • Switch the spectrometer's probe to the ¹³C channel.

    • Acquire a proton-decoupled ¹³C spectrum to ensure each unique carbon appears as a singlet.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Use a longer relaxation delay (2-5 seconds) and a significantly higher number of scans (e.g., 256 to 1024) to achieve a good signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle & Rationale: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds.[6] Specific functional groups absorb at characteristic frequencies, making FT-IR an excellent tool for identifying their presence.[7] For this molecule, FT-IR is used to confirm the presence of the N-H bond, the SO₂ group, the NO₂ group, and the aromatic ring.

Expected FT-IR Absorption Bands (KBr Pellet):

Wavenumber (cm⁻¹)IntensityVibration TypeAssignment
~3300 - 3250MediumN-H StretchSulfonamide N-H
~3100 - 3000Medium-WeakC-H StretchAromatic C-H
~2980 - 2850Medium-WeakC-H StretchAliphatic (Isopropyl) C-H
~1530 & ~1350StrongN-O Asymmetric & Symmetric StretchNitro Group (NO₂)
~1340 & ~1160StrongS=O Asymmetric & Symmetric StretchSulfonyl Group (SO₂)[8][9]
~1600 - 1450Medium-WeakC=C StretchAromatic Ring
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet)
  • Sample Preparation:

    • Grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply several tons of pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample chamber.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • The instrument automatically ratios the sample spectrum against the background to produce the final absorbance/transmittance spectrum.

Mass Spectrometry (MS)

Principle & Rationale: Mass spectrometry ionizes molecules and separates the resulting ions based on their mass-to-charge (m/z) ratio.[10] It is the definitive technique for determining the molecular weight of a compound, which allows for the calculation of its molecular formula. Furthermore, the fragmentation pattern provides a "fingerprint" that can be used to piece together the molecule's structure.[11]

Expected Mass Spectrometry Data (Electrospray Ionization, ESI+):

m/z ValueIonRationale
245.06[M+H]⁺Protonated molecular ion. The exact mass measurement would be crucial for confirming the molecular formula C₉H₁₂N₂O₄S.
227.05[M+H - H₂O]⁺Loss of water, a common fragmentation for compounds with acidic protons.
181.04[M+H - SO₂]⁺A characteristic fragmentation of aromatic sulfonamides involving the elimination of sulfur dioxide.[12]
167.06[M+H - C₃H₇N]⁺Loss of the isopropylamine group.

Note: Fragmentation of nitroaromatic compounds can also involve the loss of NO (30 Da) or NO₂ (46 Da).[13]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition (Full Scan):

    • Operate the mass spectrometer in positive ion mode (ESI+).

    • Acquire a full scan spectrum over a relevant m/z range (e.g., 50-500 Da) to identify the protonated molecular ion [M+H]⁺.

    • The high-resolution capability of the instrument (e.g., Orbitrap or TOF) will provide an accurate mass measurement to within a few parts per million (ppm), allowing for unambiguous molecular formula determination.

  • Data Acquisition (MS/MS):

    • Perform a tandem MS (MS/MS) experiment by selecting the [M+H]⁺ ion (m/z 245) in the first mass analyzer.

    • Fragment the selected ion using collision-induced dissociation (CID).

    • Analyze the resulting fragment ions in the second mass analyzer to obtain the fragmentation pattern.

Alternative Methods: A Comparative Perspective

While the combination of NMR, IR, and MS is the standard for small molecule structure confirmation, other techniques exist.

Comparison Table: Primary vs. Alternative Methods

TechniquePrimary ApplicationAdvantagesDisadvantagesSuitability for this Molecule
NMR, IR, MS (Combined) Routine Structure ConfirmationProvides comprehensive data (connectivity, functional groups, MW), widely available, uses small sample amounts.Can be ambiguous for highly complex isomers without 2D NMR.Excellent (Gold Standard)
X-ray Crystallography Absolute 3D Structure DeterminationProvides an unambiguous, definitive 3D structure and stereochemistry.[2]Requires a single, high-quality crystal, which can be difficult or impossible to grow.Excellent, if a crystal is available.
Microcrystal Electron Diffraction (MicroED) Absolute 3D Structure DeterminationA newer technique that can determine structures from nanocrystals, much smaller than required for X-ray.[14]Less common instrumentation, still requires crystalline material.Very Good, if a crystal is available.

The choice of method is often pragmatic. The spectroscopic workflow is the workhorse of synthetic and medicinal chemistry due to its speed, versatility, and the wealth of information it provides without the prerequisite of crystallization.

Conclusion

The structural confirmation of this compound is achieved not by a single measurement, but by the convergence of evidence from multiple, complementary spectroscopic techniques. ¹H and ¹³C NMR define the carbon-hydrogen framework and substitution patterns. FT-IR spectroscopy confirms the presence of key functional groups, while high-resolution mass spectrometry provides the definitive molecular formula and corroborating structural fragments. Each technique acts as an internal validation for the others, creating a robust and trustworthy dataset that culminates in the unambiguous structural assignment essential for advancing drug development programs.

References

  • J-Stage. "Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives." Journal of the Pharmaceutical Society of Japan. [Link]
  • ResearchGate. "Mass spectrometry of nitro compounds: Part I: Mass spectra of α-, β- and γ-deuterated 1-nitropropane.
  • PubMed. "Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry.
  • Taylor & Francis Online. "INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS." Fullerenes, Nanotubes and Carbon Nanostructures. [Link]
  • Zeitschrift für Naturforschung. "Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and.
  • The Royal Society of Chemistry. "Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
  • Patsnap Synapse. "How are chemical structures analyzed in drug discovery?
  • Drug Target Review. "Technique to identify small molecules could speed up drug discovery." Drug Target Review. [Link]
  • ResearchGate. "IR spectrum of the sulfanilamide in the range of 4000–400 cm⁻¹.
  • The Royal Society of Chemistry. "Supporting information: A practical and efficient approach for the synthesis of N-arylsulfonamides.
  • Canadian Science Publishing. "Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones." Canadian Journal of Chemistry. [Link]
  • Technology Networks. "Faster, More Confident Small Molecule Structure Verification in Pharmaceutical R&D." Technology Networks. [Link]
  • ScienceDaily. "Powerful method probes small-molecule structures." ScienceDaily. [Link]
  • National Institutes of Health (NIH). "Advancements in small molecule drug design: A structural perspective." PMC. [Link]
  • Intertek.
  • Journal of Chemical and Pharmaceutical Sciences. "Structural elucidation of compounds using different types of spectroscopic techniques." JOCPR. [Link]
  • ResearchGate. "Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?
  • PubMed. "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement." Journal of Mass Spectrometry. [Link]
  • ARC Journals. "Application of I.R.

Sources

A Comparative Guide to the Biological Activity of N-Isopropyl-3-nitrobenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with diverse biological activities.[1][2] From their initial discovery as antibacterial agents, the applications of sulfonamides have expanded to include anticancer, anti-inflammatory, and enzyme inhibitory roles.[1][2] The 3-nitrobenzenesulfonamide scaffold, in particular, presents a compelling template for drug design. The presence of the nitro group, a well-known pharmacophore, can significantly influence a molecule's biological activity, often through bioreduction to reactive intermediates that can induce cellular damage in target organisms or cells.[3] This guide provides a comparative analysis of the biological activities of N-Isopropyl-3-nitrobenzenesulfonamide and its derivatives, synthesizing available data to elucidate structure-activity relationships (SAR) and guide future research in this promising area. While direct comparative studies on a dedicated series of N-Isopropyl-3-nitrobenzenesulfonamide derivatives are limited, this guide collates and analyzes data from structurally related compounds to provide valuable insights.

Comparative Biological Activities: A Multifaceted Profile

The biological activities of N-Isopropyl-3-nitrobenzenesulfonamide derivatives are influenced by the nature and position of substituents on the benzene ring and the identity of the N-alkyl group. The following sections compare their efficacy as antimicrobial and anticancer agents, drawing on available experimental data.

Antimicrobial Activity: A Renewed Front against Resistant Pathogens

The emergence of drug-resistant bacterial strains necessitates the development of novel antimicrobial agents. Sulfonamides continue to be a valuable class of compounds in this endeavor. The antimicrobial activity of benzenesulfonamide derivatives is often attributed to their ability to inhibit dihydropteroate synthase (DHPS), a key enzyme in the folic acid synthesis pathway of bacteria.

While specific comparative data for a series of N-Isopropyl-3-nitrobenzenesulfonamide derivatives is not extensively available, we can infer potential structure-activity relationships from related compounds. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various benzenesulfonamide derivatives against different bacterial and fungal strains.

Compound IDN-SubstituentPhenyl Ring SubstitutionTest OrganismMIC (mg/mL)Reference
4d Butyl3-aminoE. coli6.72[4]
4h Butyl3-hydroxyS. aureus6.63[4]
4a Butyl3-aminoP. aeruginosa6.67[4]
4a Butyl3-aminoS. typhi6.45[4]
4f Butyl3-aminoB. subtilis6.63[4]
4e Butyl3-aminoC. albicans6.63[4]
4h Butyl3-hydroxyC. albicans6.63[4]
4e Butyl3-aminoA. niger6.28[4]

Insights from the Data:

The presented data on N-butyl benzenesulfonamide derivatives suggests that substitutions on the phenyl ring significantly impact antimicrobial activity. For instance, compound 4d with a 3-amino substitution shows the highest potency against E. coli, while the 3-hydroxy substituted analog 4h is most active against S. aureus. The N-isopropyl group, being bulkier than the n-butyl group, could potentially influence the binding affinity of the derivatives to the active site of the target enzyme, thereby modulating their antimicrobial spectrum and potency. Further dedicated studies are required to elucidate the precise impact of the N-isopropyl group in comparison to other alkyl substituents.

Anticancer Activity: Targeting Key Oncogenic Pathways

Benzenesulfonamide derivatives have emerged as promising anticancer agents, with some acting as inhibitors of carbonic anhydrases (CAs), enzymes that are overexpressed in many tumors and contribute to their growth and survival.[2] The nitro-substituted benzenesulfonamides are of particular interest due to their potential for selective activation in the hypoxic tumor microenvironment.

The following table summarizes the in vitro anticancer activity (IC50 values) of representative benzenesulfonamide derivatives against various cancer cell lines.

Compound SeriesDerivativeMCF-7 (IC50, µM)MDA-MB-231 (IC50, µM)Reference
N-phenyl ureidobenzene sulfonatesPAB-SOs & PUB-SOs0.14 - 27-[1]
Benzenesulfonamide-bearing ImidazoleCompound 23-20.5 ± 3.6[5]
Benzenesulfonamide-bearing ImidazoleCompound 16->100[5]

Structure-Activity Relationship Insights:

The data highlights the significant impact of structural modifications on the anticancer potency of benzenesulfonamide derivatives. The broad range of activity in the N-phenyl ureidobenzene sulfonates series indicates a high sensitivity to substituent changes. In the benzenesulfonamide-bearing imidazole series, the presence of specific substituents on both the benzene and imidazole rings is crucial for activity, as evidenced by the stark difference in potency between compounds 23 and 16 . The N-isopropyl group in N-Isopropyl-3-nitrobenzenesulfonamide could play a role in modulating the lipophilicity and steric interactions of the molecule within the binding pocket of its target protein, thereby influencing its anticancer efficacy.

Experimental Protocols: A Guide to Biological Evaluation

To ensure the scientific integrity and reproducibility of the findings, detailed experimental protocols for the key biological assays are provided below.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Causality Behind Experimental Choices:

  • Standardized Inoculum: Using a standardized inoculum ensures that the results are reproducible and comparable across different experiments and laboratories.

  • Serial Dilution: This method allows for the precise determination of the minimum concentration required for antimicrobial activity.

  • Incubation Conditions: Optimal growth conditions for the specific microorganism are crucial for accurate MIC determination.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve, representing the concentration of the compound that inhibits cell growth by 50%.

Causality Behind Experimental Choices:

  • Cell Seeding Density: The initial cell number is critical as it can affect the growth rate and sensitivity to the test compound.

  • Incubation Time: The duration of compound exposure is important to allow for the manifestation of cytotoxic effects.

  • MTT as an Indicator: The reduction of MTT by mitochondrial dehydrogenases in living cells provides a reliable measure of cell viability.

Visualizing the Path Forward: Synthesis and Structure-Activity Relationships

To better understand the synthesis and the logical relationships in the structure-activity analysis of these derivatives, the following diagrams are provided.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Synthesis cluster_product Core Structure cluster_derivatives Derivative Synthesis 3-Nitrobenzenesulfonyl_chloride 3-Nitrobenzenesulfonyl chloride Reaction Sulfonamide Formation 3-Nitrobenzenesulfonyl_chloride->Reaction Isopropylamine Isopropylamine Isopropylamine->Reaction N_Isopropyl_3_nitrobenzenesulfonamide N-Isopropyl-3-nitro- benzenesulfonamide Reaction->N_Isopropyl_3_nitrobenzenesulfonamide Functionalization Ring Functionalization N_Isopropyl_3_nitrobenzenesulfonamide->Functionalization Derivatives Substituted Derivatives Functionalization->Derivatives

Caption: General synthesis workflow for N-Isopropyl-3-nitrobenzenesulfonamide and its derivatives.

SAR_Logic cluster_modifications Structural Modifications cluster_activities Biological Activities Core_Scaffold N-Isopropyl-3-nitro- benzenesulfonamide N_Alkyl_Group N-Alkyl Group (e.g., Isopropyl) Core_Scaffold->N_Alkyl_Group Nitro_Group_Position Nitro Group Position (ortho, meta, para) Core_Scaffold->Nitro_Group_Position Ring_Substituents Phenyl Ring Substituents (R) Core_Scaffold->Ring_Substituents Antimicrobial Antimicrobial Activity (MIC) N_Alkyl_Group->Antimicrobial Anticancer Anticancer Activity (IC50) N_Alkyl_Group->Anticancer Nitro_Group_Position->Antimicrobial Nitro_Group_Position->Anticancer Ring_Substituents->Antimicrobial Ring_Substituents->Anticancer Enzyme_Inhibition Enzyme Inhibition (Ki) Anticancer->Enzyme_Inhibition

Caption: Logical relationship for Structure-Activity Relationship (SAR) analysis.

Conclusion and Future Directions

The available evidence strongly suggests that N-Isopropyl-3-nitrobenzenesulfonamide derivatives are a promising class of compounds with the potential for development as both antimicrobial and anticancer agents. The structure-activity relationships, although not fully elucidated for the N-isopropyl series, indicate that modifications to the N-alkyl group and substitutions on the phenyl ring can significantly modulate biological activity.

Future research should focus on the systematic synthesis and biological evaluation of a library of N-Isopropyl-3-nitrobenzenesulfonamide derivatives with diverse substituents on the benzene ring. Such studies will provide a more comprehensive understanding of the SAR and enable the rational design of more potent and selective therapeutic agents. Furthermore, elucidation of the precise mechanisms of action, including the identification of specific molecular targets, will be crucial for their advancement in the drug discovery pipeline.

References

  • Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. [Link]
  • Rehman, A., et al. (2023). Synthesis, characterization and biological screening of various N-substituted derivatives of sulfonamides. Journal of Chemical Society of Pakistan, 45(6). [Link]
  • Głuch-Lutwin, M., et al. (2022). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. Molecules, 27(19), 6285. [Link]
  • Fouad, M. A., et al. (2017). Structure activity relationship and optimization of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides as anti-cancer compounds against sensitive and resistant cells. Bioorganic & Medicinal Chemistry Letters, 27(10), 2192-2196. [Link]
  • Jang, H. J., et al. (2020). Investigation on the Anticancer Activity of Symmetric and Unsymmetric Cyclic Sulfamides. Molecules, 25(18), 4238. [Link]
  • Tan, M. L., et al. (2021). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Biomolecules, 11(8), 1189. [Link]
  • Abbas, N., et al. (2013). Synthesis, Spectral Characterization and Biological Screening of N-Substituted Derivatives of N-(1-Hydroxy-2-methylpropan-2-yl)benzenesulfonamide. Asian Journal of Chemistry, 25(1), 221-226. [Link]
  • Pinto, M., et al. (2021). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Pharmaceuticals, 14(3), 254. [Link]
  • Vaitkiene, P., et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Pharmaceuticals, 14(11), 1158. [Link]

Sources

A Cost-Benefit Analysis of N-Isopropyl 3-nitrobenzenesulfonamide in Secondary Amine Synthesis: A Comparison Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of secondary amines is a frequent challenge. The choice of synthetic methodology can significantly impact yield, purity, scalability, and overall project cost. This guide provides an in-depth cost-benefit analysis of utilizing N-Isopropyl 3-nitrobenzenesulfonamide, a representative of the nitrobenzenesulfonamide (nosyl) class of reagents, in comparison to the more traditional p-toluenesulfonamide (tosyl) approach and the increasingly popular reductive amination method.

Introduction: The Challenge of Secondary Amine Synthesis

The synthesis of secondary amines is a fundamental transformation in organic chemistry, yet it is often plagued by issues of over-alkylation, leading to mixtures of primary, secondary, and tertiary amines, as well as quaternary ammonium salts.[1][2] To circumvent these challenges, chemists have developed various strategies, including the use of protecting/activating groups on the nitrogen atom. Among these, sulfonamides have proven to be particularly effective.

This guide will focus on a comparative analysis of three prominent methods for the synthesis of a model secondary amine, N-benzylisopropylamine:

  • The Nitrobenzenesulfonamide (Nosyl) Approach: Specifically using this compound. This method, a key component of the Fukuyama-Mitsunobu reaction, involves the alkylation of a pre-formed sulfonamide followed by a mild deprotection.[3][4]

  • The Toluenesulfonamide (Tosyl) Approach: A long-standing method involving the alkylation of a tosyl-protected amine, which generally requires harsher conditions for deprotection.

  • Reductive Amination: A direct approach where a primary amine reacts with a carbonyl compound to form an imine, which is then reduced in situ.[5][6] This method is often lauded for its efficiency and green chemistry credentials.

The Sulfonamide Strategy: A Mechanistic Overview

The use of sulfonamides as protecting and activating groups for amines is a well-established strategy. The electron-withdrawing nature of the sulfonyl group increases the acidity of the N-H proton, facilitating its removal and subsequent alkylation. The choice of the aryl substituent on the sulfonyl group significantly influences the reactivity of the sulfonamide and the ease of the final deprotection step.

The Nosyl Advantage: Enhanced Reactivity and Mild Deprotection

Nitrobenzenesulfonamides, often referred to as nosyl amides, offer distinct advantages over their tosyl counterparts. The strongly electron-withdrawing nitro group further increases the acidity of the sulfonamide proton, making alkylation more facile.[3][7] More importantly, the nosyl group can be cleaved under very mild conditions, typically using a thiol and a base.[3][8][9][10][11] This is in stark contrast to the often harsh acidic or reductive conditions required to remove the tosyl group.

The mechanism of nosyl deprotection involves a nucleophilic aromatic substitution, where a soft nucleophile like a thiolate anion attacks the electron-deficient aromatic ring, leading to the formation of a Meisenheimer complex.[11] Subsequent elimination releases the desired amine.

cluster_alkylation Alkylation Step cluster_deprotection Deprotection Step Primary_Amine R¹-NH₂ Sulfonamide R¹-NH-SO₂-Ar-3-NO₂ Primary_Amine->Sulfonamide Sulfonylation Nosyl_Chloride 3-NO₂-Ar-SO₂Cl Nosyl_Chloride->Sulfonamide Alkylated_Sulfonamide R¹-N(R²)-SO₂-Ar-3-NO₂ Sulfonamide->Alkylated_Sulfonamide Alkylation Base_Alkylating_Agent Base, R²-X Base_Alkylating_Agent->Alkylated_Sulfonamide Secondary_Amine R¹-NH-R² Alkylated_Sulfonamide->Secondary_Amine Deprotection Thiol_Base Thiol, Base Thiol_Base->Secondary_Amine

Workflow for Secondary Amine Synthesis via the Nosyl Strategy.

Comparative Performance Analysis

To provide a clear comparison, we will examine the synthesis of N-benzylisopropylamine from isopropylamine and benzyl bromide (for the sulfonamide methods) or benzaldehyde (for reductive amination).

Reaction Parameters and Yields
MethodKey ReagentsTypical ConditionsReported Yield (%)Reference
This compound 3-Nitrobenzenesulfonyl chloride, Isopropylamine, Benzyl bromide, Thiophenol, K₂CO₃1. Sulfonylation: DCM, rt. 2. Alkylation: DMF, 60°C. 3. Deprotection: MeCN, 50°C~85-95 (overall)Adapted from[11][12]
p-Toluenesulfonamide p-Toluenesulfonyl chloride, Isopropylamine, Benzyl bromide, HBr/AcOH or Na/NH₃1. Sulfonylation: Pyridine, 0°C to rt. 2. Alkylation: K₂CO₃, DMF, 80°C. 3. Deprotection: HBr/AcOH, 100°C or Na/NH₃, -78°C~70-85 (overall)General procedure
Reductive Amination Isopropylamine, Benzaldehyde, NaBH₃CNMeOH, pH 6-7, rt~80-95[5][6]

Expertise & Experience: The N-nitrobenzenesulfonamide approach generally provides higher overall yields due to the clean and high-yielding alkylation and deprotection steps. The mild deprotection conditions for the nosyl group are a significant advantage, preserving sensitive functional groups that might be compromised by the harsh conditions required for tosyl group removal. Reductive amination is also a high-yielding process, particularly for relatively simple amines and aldehydes.

Substrate Scope and Limitations
MethodAdvantages in Substrate ScopeLimitations
This compound Broad scope for primary amines and alkylating agents (including secondary alcohols via Mitsunobu). Tolerates a wide range of functional groups due to mild conditions.Requires a multi-step sequence. The preparation of the initial sulfonamide adds a step to the overall synthesis.
p-Toluenesulfonamide Well-established for a wide range of primary amines and alkylating agents.Harsh deprotection conditions limit the substrate scope to molecules lacking acid- or reduction-sensitive functional groups.
Reductive Amination Excellent for the synthesis of secondary amines from primary amines and a wide variety of aldehydes and ketones. Can be performed in one pot.Can be challenging for sterically hindered ketones or electron-poor amines. The use of cyanide-containing reagents raises safety concerns.

Trustworthiness: The N-nitrobenzenesulfonamide method offers a highly reliable and predictable route to secondary amines, with each step being generally high-yielding and clean. Reductive amination is also very reliable, though the success can be more substrate-dependent. The tosyl method, while robust, can be less reliable for complex molecules due to the harsh deprotection step which can lead to side reactions and decomposition.

Cost-Benefit Analysis

A comprehensive cost-benefit analysis must consider not only the price of the starting materials but also factors such as reaction time, energy consumption, and waste disposal.

Reagent Cost Comparison

The following table provides an estimated cost for the key reagents required for the synthesis of one mole of N-benzylisopropylamine. Prices are based on bulk catalog listings and may vary.

ReagentSupplier Example & Price (USD)Cost per Mole (USD)
3-Nitrobenzenesulfonyl chloride Cyclo Pharma Chem: ~$1,010/kg[4]~$223.80
p-Toluenesulfonyl chloride Sigma-Aldrich: ~$78/kg[12]~$14.87
Sodium cyanoborohydride Sigma-Aldrich: ~$2,580/kg[7]~$162.25
Isopropylamine Common reagent, estimated ~$10/kg~$0.59
Benzyl bromide Common reagent, estimated ~$20/kg~$3.42
Benzaldehyde Common reagent, estimated ~$15/kg~$1.59
Thiophenol Common reagent, estimated ~$30/kg~$3.30
Overall Economic and Process Considerations
MethodEconomic AdvantagesEconomic Disadvantages
This compound High overall yield can lead to lower cost per gram of final product. Mild conditions may reduce energy costs and the need for specialized equipment.The starting material, 3-nitrobenzenesulfonyl chloride, is significantly more expensive than p-toluenesulfonyl chloride. Multi-step process increases labor and solvent costs.
p-Toluenesulfonamide Very low cost of the primary reagent, p-toluenesulfonyl chloride.Lower overall yields can increase the effective cost. Harsh deprotection conditions may require specialized corrosion-resistant equipment and higher energy input.
Reductive Amination One-pot procedure reduces process time, labor, and solvent usage. Generally considered a "greener" process.The cost of the reducing agent, such as sodium cyanoborohydride, can be substantial. The toxicity of cyanide-containing reagents necessitates specialized handling and waste disposal procedures, adding to the overall cost.

Authoritative Grounding: From an industrial perspective, reductive amination is often favored for its process efficiency and reduced waste generation, aligning with the principles of green chemistry. However, for complex, high-value molecules such as pharmaceuticals, where functional group tolerance and high, reliable yields are paramount, the N-nitrobenzenesulfonamide strategy can be the more economically viable option despite the higher initial reagent cost.

Safety and Handling

ReagentKey HazardsRecommended Precautions
Nitrobenzenesulfonamides Skin and eye irritant. Potential for thermal instability.Wear appropriate PPE, including gloves and safety glasses. Avoid heating in a closed system.
Toluenesulfonamides Skin and eye irritant.Wear appropriate PPE.
Sodium cyanoborohydride Highly toxic if ingested or if it comes into contact with acid, releasing hydrogen cyanide gas.Handle in a well-ventilated fume hood. Have a cyanide antidote kit readily available. Quench with bleach before disposal.
Thiophenol Toxic and has a strong, unpleasant odor.Handle in a well-ventilated fume hood. Use appropriate PPE.

Experimental Protocols

Synthesis of N-benzylisopropylamine via the this compound Method

Start Isopropylamine + 3-Nitrobenzenesulfonyl chloride Step1 Sulfonamide Formation (DCM, Et₃N, 0°C to rt) Start->Step1 Intermediate1 N-Isopropyl-3-nitrobenzenesulfonamide Step1->Intermediate1 Step2 Alkylation (Benzyl bromide, K₂CO₃, DMF, 60°C) Intermediate1->Step2 Intermediate2 N-Benzyl-N-isopropyl-3-nitrobenzenesulfonamide Step2->Intermediate2 Step3 Deprotection (Thiophenol, K₂CO₃, MeCN, 50°C) Intermediate2->Step3 End N-benzylisopropylamine Step3->End

Experimental Workflow for the Nosyl-based Synthesis.

Step 1: Synthesis of this compound

  • To a solution of isopropylamine (1.0 eq) and triethylamine (1.1 eq) in dichloromethane (DCM) at 0 °C, add a solution of 3-nitrobenzenesulfonyl chloride (1.05 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate in vacuo to yield the crude sulfonamide, which can be purified by recrystallization or column chromatography.

Step 2: Alkylation

  • To a solution of this compound (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (1.5 eq) and benzyl bromide (1.1 eq).

  • Heat the mixture to 60 °C and stir for 4-6 hours.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.

Step 3: Deprotection

  • To a solution of the N-alkylated sulfonamide (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and thiophenol (1.5 eq).

  • Heat the mixture to 50 °C and stir for 1-2 hours.

  • Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer with 1 M NaOH to remove excess thiophenol, followed by brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. Purify the crude N-benzylisopropylamine by column chromatography or distillation.

Synthesis of N-benzylisopropylamine via Reductive Amination

Start Isopropylamine + Benzaldehyde Step1 One-Pot Reaction (MeOH, NaBH₃CN, pH 6-7, rt) Start->Step1 End N-benzylisopropylamine Step1->End

Experimental Workflow for Reductive Amination.
  • To a solution of isopropylamine (1.0 eq) in methanol, add benzaldehyde (1.0 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Adjust the pH of the solution to 6-7 using acetic acid.

  • Add sodium cyanoborohydride (1.2 eq) portion-wise, maintaining the temperature below 30 °C.

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench the reaction by the careful addition of 1 M HCl until gas evolution ceases.

  • Make the solution basic with 2 M NaOH and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate in vacuo. Purify the crude N-benzylisopropylamine by column chromatography or distillation.

Conclusion and Recommendations

The choice between this compound, its tosyl analogue, and reductive amination for the synthesis of secondary amines is a nuanced decision that depends on the specific requirements of the project.

  • For complex, multi-functional molecules where yield and functional group tolerance are critical, the N-nitrobenzenesulfonamide approach is often the superior choice. The higher initial cost of the reagent can be offset by the higher overall yield and the avoidance of costly downstream purification or re-synthesis due to decomposition under harsh conditions.

  • For simple, robust molecules on a large scale where cost is the primary driver, the p-toluenesulfonamide method remains a viable option, provided the substrate can withstand the harsh deprotection conditions.

  • Reductive amination is an excellent choice for its operational simplicity, high atom economy, and alignment with green chemistry principles, making it highly attractive for industrial applications. However, the toxicity of certain reducing agents must be carefully managed.

Ultimately, the optimal method will be determined by a careful evaluation of the target molecule's complexity, the scale of the synthesis, the available budget, and the safety infrastructure.

References

  • Wikipedia.
  • Cyclo Pharma Chem. 3-nitro Benzene Sulfonyl Chloride. [Link]
  • Chemistry LibreTexts. Synthesis of Amines. [Link]
  • Chemistry Steps.
  • ResearchGate.
  • Master Organic Chemistry.
  • Chem Help ASAP. reductive amination & secondary amine synthesis. [Link]
  • ACS Publications.
  • The Journal of Organic Chemistry.
  • S D Fine-Chem Limited. sodium cyanoborohydride. [Link]
  • P212121 Store. This compound. [Link]
  • ResearchGate. Deprotection of o-Nitrobenzensulfonyl (Nosyl)
  • ResearchGate.
  • ACS Publications.
  • Chem-St
  • Cyclo Pharma Chem. 3-Nitro benzene sulfonyl Chloride. [Link]

Sources

A Comparative Guide to Green Chemistry Approaches for N-Isopropyl 3-nitrobenzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the pursuit of methodologies that are not only efficient but also environmentally benign is paramount. N-Isopropyl 3-nitrobenzenesulfonamide is a key intermediate in the synthesis of various pharmacologically active compounds. This guide provides a comprehensive comparison of traditional and emerging green chemistry approaches for its synthesis, offering researchers and drug development professionals objective performance data and actionable experimental protocols.

The Imperative for Greener Synthesis of this compound

The classical approach to synthesizing this compound, while effective, often relies on volatile organic solvents (VOCs), stoichiometric bases, and energy-intensive workup procedures. These factors contribute to a significant environmental footprint and pose safety risks. Green chemistry principles offer a framework to mitigate these drawbacks by focusing on waste prevention, atom economy, the use of safer solvents and reaction conditions, and energy efficiency. This guide will explore several promising green alternatives that address these critical issues.

The Benchmark: Traditional Synthesis

The conventional synthesis of this compound typically involves the reaction of 3-nitrobenzenesulfonyl chloride with isopropylamine in the presence of a base, such as triethylamine or pyridine, in a chlorinated solvent like dichloromethane (DCM).

Causality in Experimental Choices (Traditional Method)

The choice of a chlorinated solvent like DCM is dictated by its ability to dissolve both the sulfonyl chloride and the amine, while being relatively inert to the reaction conditions. The base is essential to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. However, these choices come with significant environmental and safety concerns. Dichloromethane is a suspected carcinogen, and volatile amines like triethylamine are corrosive and harmful. The workup often involves aqueous washes to remove the salt byproduct and excess base, generating considerable aqueous waste.

Experimental Protocol: Traditional Synthesis

Materials:

  • 3-Nitrobenzenesulfonyl chloride (1.0 equiv)

  • Isopropylamine (1.2 equiv)

  • Triethylamine (1.5 equiv)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 3-nitrobenzenesulfonyl chloride in DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine, followed by the dropwise addition of isopropylamine, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Green Alternative Syntheses

Here, we explore three promising green alternatives to the traditional synthesis: ultrasound-assisted synthesis in a green solvent, microwave-assisted solvent-free synthesis, and mechanochemical solvent-free synthesis.

Ultrasound-Assisted Synthesis in Ethanol/Water

Expertise & Experience: Ultrasound irradiation provides mechanical energy that enhances mass transfer and accelerates reaction rates, often at lower temperatures.[1][2] The use of a benign solvent system like ethanol/water significantly reduces the environmental impact compared to chlorinated solvents.[3]

Trustworthiness: This self-validating system demonstrates enhanced reaction rates and high yields under milder conditions, minimizing byproduct formation.

Experimental Protocol: Ultrasound-Assisted Synthesis

Materials:

  • 3-Nitrobenzenesulfonyl chloride (1.0 equiv)

  • Isopropylamine (1.2 equiv)

  • Potassium carbonate (2.0 equiv)

  • Ethanol/Water (1:1 v/v)

Procedure:

  • In a sonication vessel, dissolve 3-nitrobenzenesulfonyl chloride and potassium carbonate in the ethanol/water mixture.

  • Add isopropylamine to the mixture.

  • Irradiate the reaction mixture in an ultrasonic bath at room temperature for 30-60 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove ethanol.

  • The product may precipitate from the aqueous solution and can be collected by filtration, or extracted with a greener solvent like ethyl acetate.

  • Wash the product with water and dry under vacuum.

Microwave-Assisted Solvent-Free Synthesis

Expertise & Experience: Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to rapidly and efficiently heat the reaction mixture, leading to dramatic reductions in reaction times and often higher yields.[3][4] Conducting the reaction under solvent-free conditions further enhances its green credentials by eliminating solvent waste.

Trustworthiness: This protocol offers a rapid and highly efficient synthesis with a simplified workup, making it an attractive alternative for high-throughput synthesis.

Experimental Protocol: Microwave-Assisted Synthesis

Materials:

  • 3-Nitrobenzenesulfonyl chloride (1.0 equiv)

  • Isopropylamine (1.2 equiv)

  • Basic alumina (Al₂O₃)

Procedure:

  • In a microwave-safe vessel, thoroughly mix 3-nitrobenzenesulfonyl chloride, isopropylamine, and basic alumina.

  • Place the vessel in a microwave reactor and irradiate at a controlled temperature (e.g., 80-100 °C) for 5-15 minutes.

  • Monitor the reaction by TLC after cooling.

  • After completion, extract the product from the solid support with a suitable solvent (e.g., ethyl acetate).

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by recrystallization if necessary.

Mechanochemical Solvent-Free Synthesis

Expertise & Experience: Mechanochemistry utilizes mechanical force (e.g., ball milling) to induce chemical reactions in the absence of a solvent. This technique is inherently green as it eliminates the need for solvents and often proceeds at room temperature.

Trustworthiness: This method provides a completely solvent-free route to the target molecule, with high yields and a simple workup, representing a significant step towards sustainable chemical manufacturing.

Experimental Protocol: Mechanochemical Synthesis

Materials:

  • 3-Nitrobenzenesulfonyl chloride (1.0 equiv)

  • Isopropylamine (1.1 equiv)

  • Magnesium oxide (MgO) (4.0 equiv)

  • Zirconia (ZrO₂) milling jar and balls

Procedure:

  • Charge a ZrO₂ milling jar with 3-nitrobenzenesulfonyl chloride, isopropylamine, and MgO, along with the milling balls.

  • Mill the mixture at a specified frequency (e.g., 30 Hz) for 60-120 minutes.

  • Monitor the reaction progress by taking small aliquots and analyzing by TLC.

  • Upon completion, recover the solid crude product from the milling jar.

  • Extract the product with ethyl acetate and filter to remove the inorganic base.

  • Wash the filtrate with a dilute citric acid solution to remove any unreacted amine.

  • Dry the organic layer and concentrate under reduced pressure to obtain the pure product.

Performance Comparison

The following table provides a comparative overview of the different synthetic methods for this compound.

Parameter Traditional Synthesis Ultrasound-Assisted Synthesis Microwave-Assisted Synthesis Mechanochemical Synthesis
Solvent DichloromethaneEthanol/WaterSolvent-freeSolvent-free
Base TriethylaminePotassium CarbonateBasic AluminaMagnesium Oxide
Temperature 0 °C to Room Temp.Room Temperature80-100 °CRoom Temperature
Reaction Time 4-6 hours30-60 minutes5-15 minutes60-120 minutes
Typical Yield 80-90%>90%>95%>95%
Workup Aqueous washes, Column chromatographyFiltration, ExtractionExtractionExtraction, Filtration
Green Metrics
Atom EconomyModerateHighHighHigh
E-FactorHighLowVery LowVery Low

Visualizing the Synthetic Pathways

The following diagrams illustrate the workflows of the traditional and green synthetic approaches.

Traditional_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification R1 3-Nitrobenzenesulfonyl chloride P1 Reaction in DCM (0°C to RT, 4-6h) R1->P1 R2 Isopropylamine R2->P1 R3 Triethylamine R3->P1 W1 Aqueous Wash P1->W1 W2 Column Chromatography W1->W2 Product N-Isopropyl 3-nitro- benzenesulfonamide W2->Product

Caption: Workflow for the traditional synthesis of this compound.

Green_Synthesis_Comparison cluster_ultrasound Ultrasound-Assisted cluster_microwave Microwave-Assisted cluster_mechanochemical Mechanochemical Reactants 3-Nitrobenzenesulfonyl chloride + Isopropylamine U1 Ethanol/Water, K2CO3 (RT, 30-60 min) Reactants->U1 M1 Solvent-free, Al2O3 (80-100°C, 5-15 min) Reactants->M1 C1 Solvent-free, MgO (RT, 60-120 min) Reactants->C1 Product N-Isopropyl 3-nitro- benzenesulfonamide U1->Product M1->Product C1->Product

Caption: Comparison of green synthesis workflows for this compound.

Conclusion and Future Outlook

This guide demonstrates that several green chemistry approaches offer significant advantages over the traditional synthesis of this compound. Ultrasound-assisted, microwave-assisted, and mechanochemical methods not only provide excellent yields in significantly shorter reaction times but also eliminate the use of hazardous solvents and reagents. The choice of the optimal green method will depend on the specific requirements of the laboratory, such as available equipment and desired scale. As the pharmaceutical and chemical industries continue to embrace sustainability, the adoption of these green methodologies will be crucial in developing cleaner, safer, and more efficient chemical processes.

References

  • Nasrollahzadeh, M., Ehsani, A., & Rostami-Vartouni, A. (2014). Ultrasound-promoted green approach for the synthesis of sulfonamides using natural, stable and reusable Natrolite nanozeolite catalyst at room temperature. Ultrasonics Sonochemistry, 21(1), 275-282. [Link][2]
  • Grib, I., Belhani, B., Bechlem, K., Bouasla, R., Aouf, N. E., & Berredjem, M. (2017). Ultrasonic assisted green protocol for the synthesis of sulfamides. Figshare. [Link]
  • Nalini, M., & Balasubramanian, S. (2024). The Ultrasound assisted synthesis, molecular docking and antimicrobial activities of some aryl sulfonamides. Indian Journal of Chemistry (IJC). [Link]
  • Mondal, S. (2021). Sulfonamide synthesis under green conditions.
  • De Luca, L., & Giacomelli, G. (2008). An easy microwave-assisted synthesis of sulfonamides directly from sulfonic acids. The Journal of organic chemistry, 73(10), 3967–3969. [Link][6][7]
  • Alonso, D. A., Baeza, A., et al. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Sustainability. [Link][3][9][10]
  • Iaroshenko, V. O., et al. (2021). Mechanochemical synthesis of aromatic sulfonamides. The Royal Society of Chemistry. [Link]
  • Bowser, J. R., Williams, P. J., & Kura, K. (1983). Preparation of sulfonamides from N-silylamines. Journal of Organic Chemistry, 48(22), 4111–4113. [Link][11]
  • De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967-3969. [Link][3]
  • Request PDF. (2025). Microwave-assisted synthesis of sulfonamides. [Link][4]
  • Gałuszka, A., Migaszewski, Z., & Namieśnik, J. (2013). Green Chemistry Metrics, A Review. MDPI. [Link]
  • Clark, J. H., & Macquarrie, D. J. (2008). The application of Green Chemistry to Organic Syntheses and Mass-Based Reaction Metrics. University of York. [Link]
  • Andraos, J. (2005). Metrics to 'green' chemistry—which are the best? Green Chemistry, 7(11), 738-746. [Link]
  • Tobiszewski, M., & Namieśnik, J. (2017). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Molecules (Basel, Switzerland), 22(5), 819. [Link]
  • Wikipedia. (n.d.). Green chemistry metrics. [Link][13]
  • Sanghavi, N. M., Parab, V. L., Patravale, B. S., & Pate1, M. N. (1989). N-alkylation of Sufonamides Using Anion Exchange Resin.
  • Zhang, W., Xie, J., Rao, B., & Luo, M. (2015). Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. The Journal of Organic Chemistry, 80(7), 3504-3511. [Link]
  • Hekmatshoar, R., et al. (2025). An efficient and novel method for the synthesis of arylsulfonamides and sulfonic acid esters under solvent-free conditions. Request PDF. [Link]
  • Jafarpour, M., Rezaeifard, A., & Golshani, T. (2011). A Green, Catalyst-Free Method for the Synthesis of Sulfonamides and Sulfonylazides.
  • Google Patents. (n.d.). Process for the preparation of N-isobutyl-N-(2-hydroxy-3-amino-4-phenylbutyl)
  • PrepChem. (n.d.). Synthesis of n-isopropyl chloromethanesulfonamide. [Link]
  • Google Patents. (n.d.). The production method of N methyl N isopropyl amido sulfonamide.
  • Google Patents. (n.d.). Method for synthesizing N-isopropylbenzylamine. [15]
  • PrepChem. (n.d.). Synthesis of D. 3-isopropylnitrobenzene. [Link]
  • PrepChem. (n.d.). Synthesis of 4-nitrobenzenesulfonamide. [Link]
  • Google Patents. (n.d.). PROCESS FOR THE SYNTHESIS OF SULFONIMIDES AND THEIR SALTS.
  • Google Patents. (n.d.). Method of obtaining derivatives of 4-(N-alkylamino)-5,6-dihydro-4H-thieno-[2,3-b]-thiopyran. [16]
  • European Patent Office. (n.d.). A METHOD OF ISOLATING A N-(3-NITROBENZOYL)SULFAMIDE. [Link][17]

Sources

A Comparative Guide to Catalytic Syntheses of N-Isopropyl 3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Isopropyl 3-nitrobenzenesulfonamide is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its preparation via N-alkylation of 3-nitrobenzenesulfonamide has been approached through several catalytic methodologies, each presenting distinct advantages and limitations. This guide provides a comparative analysis of three prominent catalytic systems for this synthesis: Phase-Transfer Catalysis (PTC), Manganese-Catalyzed Alkylation, and Iridium-Catalyzed Alkylation. By examining the mechanistic underpinnings, experimental protocols, and performance data of each method, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select the most suitable catalytic strategy for their specific needs.

Comparative Analysis of Catalytic Systems

The choice of catalyst for the N-isopropylation of 3-nitrobenzenesulfonamide significantly impacts reaction efficiency, cost, and environmental footprint. This section delves into a comparative overview of the three selected catalytic approaches.

Catalyst SystemAlkylating AgentCatalystBaseSolvent(s)TemperatureTypical YieldKey Advantages
Phase-Transfer Catalysis Isopropyl bromideTetrabutylammonium bromide (TBAB)KOH or NaOHToluene/Water (biphasic)Room TemperatureGood to ExcellentMild conditions, inexpensive catalyst and reagents, simple workup.
Manganese-Catalyzed 2-Propanol (Isopropanol)Mn(I) PNP pincer complexK₂CO₃Xylenes150 °CExcellentHigh atom economy (water is the only byproduct), use of a less toxic alcohol as the alkylating agent.
Iridium-Catalyzed 2-Propanol (Isopropanol)[Cp*IrCl₂]₂t-BuOKp-XyleneRefluxGood to ExcellentHigh efficiency with low catalyst loading, broad substrate scope.

Mechanistic Insights and Rationale for Experimental Choices

A fundamental understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis facilitates the reaction between reactants located in different phases (typically an aqueous and an organic phase). In the N-alkylation of 3-nitrobenzenesulfonamide, the sulfonamide is deprotonated by a strong base (like KOH or NaOH) in the aqueous phase to form the corresponding anion. The quaternary ammonium salt (e.g., TBAB) then acts as a shuttle, transporting the sulfonamide anion from the aqueous phase to the organic phase where the alkylating agent (isopropyl bromide) resides. The nucleophilic substitution reaction then proceeds in the organic phase to yield the desired this compound. The catalyst cation then returns to the aqueous phase to repeat the cycle. The choice of a biphasic system with an inexpensive catalyst like TBAB makes this method economically attractive and straightforward to perform at an industrial scale.

Caption: Phase-Transfer Catalysis Workflow for N-Alkylation.

Manganese-Catalyzed Alkylation via Borrowing Hydrogen

This elegant approach utilizes an alcohol as the alkylating agent in a "borrowing hydrogen" or "hydrogen autotransfer" process. The manganese catalyst first dehydrogenates the 2-propanol to acetone. The resulting acetone then undergoes condensation with the 3-nitrobenzenesulfonamide to form an N-sulfonylimine intermediate. In the final step, the manganese hydride species, formed during the initial dehydrogenation, reduces the imine to the final N-isopropyl product, thus regenerating the active catalyst. This method is highly atom-economical as water is the only byproduct. The use of a well-defined pincer ligand stabilizes the manganese center and facilitates the catalytic cycle.[1][2]

Sources

A Comparative Guide to Nitrobenzenesulfonamides for Parallel Amine Synthesis: A Focus on N-Isopropyl 3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the efficient synthesis of diverse chemical libraries is paramount for the identification of novel therapeutic agents. Secondary amines, in particular, are a ubiquitous structural motif in a vast array of pharmaceuticals. Parallel synthesis has emerged as a powerful strategy to accelerate the drug discovery process by enabling the rapid generation of libraries of related compounds. A key transformation in the synthesis of secondary amines is the N-alkylation of primary amines, and the Fukuyama-Mitsunobu reaction has proven to be an exceptionally mild and versatile method for this purpose.[1][2]

The success of the Fukuyama-Mitsunobu reaction hinges on the use of a suitable sulfonamide to temporarily protect and activate the primary amine. Nitrobenzenesulfonamides have become the reagents of choice due to their ability to increase the acidity of the N-H proton, facilitating alkylation, and their facile cleavage under mild conditions.[3] While 2-nitrobenzenesulfonamide and 4-nitrobenzenesulfonamide are the most commonly employed reagents in this context, the landscape of available sulfonamides is broader. This guide provides an in-depth comparison of the performance of N-Isopropyl 3-nitrobenzenesulfonamide with its more established 2- and 4-nitro isomers in the context of parallel synthesis. We will delve into the theoretical underpinnings of their reactivity, supported by available experimental evidence, to provide researchers with a comprehensive understanding of how the choice of sulfonamide can impact the outcome of their synthetic campaigns.

The Role of Nitrobenzenesulfonamides in Amine Synthesis

The Fukuyama-Mitsunobu reaction is a three-step process that allows for the conversion of a primary amine to a secondary amine:

  • Nosylation: The primary amine is first reacted with a nitrobenzenesulfonyl chloride to form a stable N-monosubstituted sulfonamide.

  • N-Alkylation: The resulting sulfonamide is then alkylated. The electron-withdrawing nitro group on the aromatic ring increases the acidity of the sulfonamide proton, allowing for deprotonation and subsequent alkylation under mild conditions, such as the Mitsunobu reaction with an alcohol or reaction with an alkyl halide in the presence of a weak base.[3]

  • Denosylation: The final step involves the removal of the nitrobenzenesulfonyl group to yield the desired secondary amine. This is typically achieved by nucleophilic aromatic substitution using a thiol, such as thiophenol or 2-mercaptoethanol, in the presence of a base.[4]

The choice of the nitrobenzenesulfonamide reagent can significantly influence the efficiency of each of these steps, particularly in a high-throughput parallel synthesis workflow where reaction consistency and ease of purification are critical.

Comparative Analysis of Nitrobenzenesulfonamide Reagents

2-Nitrobenzenesulfonamide (o-Nosyl)

This is often considered the gold standard for the Fukuyama-Mitsunobu reaction. The ortho-nitro group provides a good balance of activation for the N-alkylation step and facile cleavage during deprotection. Its performance is well-documented in a multitude of synthetic applications, including solid-phase synthesis.[5][6]

4-Nitrobenzenesulfonamide (p-Nosyl)

The para-isomer is another commonly used alternative. The electronic effect of the nitro group in the para position is comparable to the ortho position in terms of activating the sulfonamide for alkylation. However, subtle differences in steric hindrance and crystal packing may influence its solubility and reactivity in certain contexts.[7]

This compound

This less common isomer presents two key structural differences: the meta-position of the nitro group and the presence of an N-isopropyl substituent. These modifications can be expected to have the following consequences:

  • Electronic Effects: A nitro group in the meta position is still electron-withdrawing, but its effect on the acidity of the sulfonamide proton is generally weaker than that of an ortho or para nitro group due to the lack of a direct resonance contribution. This might translate to slightly slower or less efficient N-alkylation reactions.

  • Steric Effects: The N-isopropyl group introduces significant steric bulk around the nitrogen atom. This could hinder the approach of the alkylating agent, potentially leading to lower yields or requiring more forcing reaction conditions, especially with sterically demanding alcohols or alkyl halides.[1][8] However, this steric hindrance could also be advantageous in preventing undesired side reactions, such as dialkylation.

Feature2-Nitrobenzenesulfonamide4-NitrobenzenesulfonamideThis compound
Structure
CAS Number 5455-59-498-74-828860-10-8[9]
Molecular Weight 202.19 g/mol 202.19 g/mol 244.27 g/mol [9]
N-H Acidity HighHighModerate
Alkylation Efficiency Generally highGenerally highPotentially lower due to steric and electronic factors
Deprotection Rate FastFastPotentially slower
Potential Advantages Well-established, reliableGood alternative to o-isomerSteric bulk may prevent side reactions
Potential Disadvantages Potential for side reactions-Slower alkylation and deprotection

Experimental Workflow for Parallel Amine Synthesis

The following is a general workflow for the parallel synthesis of a library of secondary amines on a solid support using a nitrobenzenesulfonamide reagent.

Parallel Amine Synthesis Workflow cluster_loading Resin Preparation cluster_diversification Diversification cluster_cleavage Cleavage and Purification start Start with Primary Amine-functionalized Resin nosylation Nosylation with Nitrobenzenesulfonyl Chloride start->nosylation wash1 Wash Resin nosylation->wash1 alkylation Parallel N-Alkylation (Fukuyama-Mitsunobu or Alkyl Halide) wash1->alkylation wash2 Wash Resin alkylation->wash2 deprotection Deprotection with Thiol wash2->deprotection wash3 Wash and Collect Filtrate deprotection->wash3 purification Purification of Secondary Amine Library wash3->purification

Figure 1. General workflow for the solid-phase parallel synthesis of secondary amines.

Protocol 1: Solid-Phase Synthesis of a Secondary Amine Library

This protocol is a representative example and may require optimization for specific substrates.

  • Resin Swelling: Swell the primary amine-functionalized resin (e.g., aminomethyl polystyrene) in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF) for 30 minutes.

  • Nosylation:

    • To the swollen resin, add a solution of the chosen nitrobenzenesulfonyl chloride (2-nitro, 4-nitro, or 3-nitrobenzenesulfonyl chloride for subsequent N-isopropylation) (3 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIEA) (5 equivalents) in DCM.

    • Agitate the reaction mixture at room temperature for 4-6 hours.

    • Wash the resin sequentially with DCM, DMF, methanol, and DCM, then dry under vacuum.

  • N-Alkylation (Fukuyama-Mitsunobu):

    • Suspend the nosylated resin in anhydrous tetrahydrofuran (THF).

    • Add the desired alcohol (3 equivalents) and triphenylphosphine (3 equivalents).

    • Cool the mixture to 0°C and slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (3 equivalents).

    • Allow the reaction to warm to room temperature and agitate for 12-16 hours.

    • Wash the resin as described in step 2.

  • Deprotection:

    • Suspend the N-alkylated sulfonamide resin in a solution of 2-mercaptoethanol (10 equivalents) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (5 equivalents) in DMF.[4]

    • Agitate the mixture at room temperature for 6-12 hours.

    • Filter the resin and wash it with DMF and DCM.

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude secondary amine.

  • Purification: Purify the individual library members using an appropriate technique, such as parallel HPLC.

Deprotection Mechanism cluster_legend Legend Resin-SO2-N(R)-Ar(NO2) N-Alkyl Sulfonamide on Resin Meisenheimer Complex Meisenheimer Complex Resin-SO2-N(R)-Ar(NO2)->Meisenheimer Complex + R'S- Resin + SO2 + R-NH-Ar(NO2) Resin + SO2 + R-NH-Ar(NO2) Meisenheimer Complex->Resin + SO2 + R-NH-Ar(NO2) Rearrangement R-NH-Ar(NO2) R-NH-Ar(NO2) R-NH2 + Ar(NO2)-SR' R-NH2 + Ar(NO2)-SR' R-NH-Ar(NO2)->R-NH2 + Ar(NO2)-SR' + R'S- R'S- Thiolate R-NH2 Secondary Amine Product

Figure 2. Simplified mechanism of nitrobenzenesulfonamide deprotection by a thiol.

Conclusion and Outlook

The choice of nitrobenzenesulfonamide reagent for parallel amine synthesis is a critical parameter that can influence the efficiency and outcome of the synthetic workflow. While 2- and 4-nitrobenzenesulfonamides are well-established and reliable choices, this compound offers a different set of steric and electronic properties.

Based on fundamental chemical principles, it is anticipated that this compound may exhibit slower kinetics in both the N-alkylation and deprotection steps compared to its ortho and para isomers. The steric bulk of the isopropyl group could potentially be leveraged to control selectivity in certain applications, but it may also necessitate more forcing reaction conditions.

To provide a definitive recommendation, direct, head-to-head comparative studies are essential. Such studies should systematically evaluate the performance of these three sulfonamides in the parallel synthesis of a diverse library of secondary amines, with a focus on reaction yields, purity profiles, and overall efficiency. This would provide invaluable data to guide chemists in selecting the optimal reagent for their specific synthetic targets and high-throughput chemistry needs.

References

  • Fülöpová, V., & Soural, M. (2015). Mining the Chemical Space: Application of 2/4-Nitrobenzenesulfonamides in Solid-Phase Synthesis.
  • Guisado, C., Waterhouse, J. E., Price, W. S., Jorgensen, M. R., & Miller, A. D. (2005). The facile preparation of primary and secondary amines via an improved Fukuyama–Mitsunobu procedure. Application to the synthesis of a lung-targeted gene delivery agent. Organic & Biomolecular Chemistry, 3(6), 1049-1057.
  • Kan, T., & Fukuyama, T. (2004). Ns-strategy for the synthesis of polyamines.
  • Kaur, H., & Singh, G. (2021). Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications. Molecular Diversity, 26(1), 589-628.
  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2-and 4-nitrobenzenesulfonamides: exceptionally versatile means for preparation of secondary amines and protection of amines. Tetrahedron letters, 36(36), 6373-6374.
  • Hinchliffe, P. S., Wood, J. M., Davis, A. M., Austin, R. P., Beckett, R. P., & Page, M. I. (2001). Unusual steric effects in sulfonyl transfer reactions. Journal of the Chemical Society, Perkin Transactions 2, (9), 1503-1505.
  • Dandepally, S. R., Williams, A. L., & six others. (2015). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules, 20(4), 6390-6411.
  • Cardullo, F., Donati, D., Merlo, G., & Taddei, M. (2005). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Synlett, 2005(18), 2849-2851.
  • Christensen, C., Clausen, R. P., Begtrup, M., & Kristensen, J. L. (2004). Deprotection of 2-Nitrobenzenesulfonamides Using Fluorous and Solid Phase Reagents. Tetrahedron Letters, 45(44), 8123-8126.
  • Miller, S. C., & Scanlan, T. S. (1997). Site-selective N-alkylation of a resin-bound spermine analog. Journal of the American Chemical Society, 119(9), 2301-2302.
  • Oblazny, M., & Hamaker, C. G. (2020). Structural Comparison of Three N-(4-Methoxyphenyl)
  • Fülöpová, V., & Soural, M. (2015). Mining the Chemical Space: Application of 2/4-Nitrobenzenesulfonamides in Solid-Phase Synthesis. ACS Publications.
  • Kay, C., & Lorthioir, O. E. (2001). Versatile solid-phase synthesis of secondary amines from alcohols. Development of an N-Boc-(o-nitrobenzene) sulfonamide linker. Tetrahedron Letters, 42(24), 4041-4044.
  • Felder, E. R., & Marzinzik, A. L. (2000).
  • Fukuyama, T., Cheung, M., & Jow, C. K. (1995). 2-Nitro-and 2, 4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines. Tetrahedron Letters, 36(36), 6373-6374.
  • Hojo, N., & Node, M. (2008). Application of Odorless Thiols for the Cleavage of 2-and 4-Nitrobenzenesulfonamides.
  • European Patent Office. (2018). A METHOD OF ISOLATING A N-(3-NITROBENZOYL)SULFAMIDE (EP 3587396 A1). Google Patents.
  • Alchem Pharmtech. (n.d.). This compound.
  • Kaur, H., & Singh, G. (2022). Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications. Molecular Diversity, 26(1), 589-628. [Link]
  • Guisado, C., Waterhouse, J. E., Price, W. S., Jorgensen, M. R., & Miller, A. D. (2005). The facile preparation of primary and secondary amines via an improved Fukuyama–Mitsunobu procedure. Application to the synthesis of a lung-targeted gene delivery agent. Organic & Biomolecular Chemistry, 3(6), 1049-1057. [Link]
  • Beddoe, R. H., Sneddon, H. F., & Denton, R. M. (2018). The catalytic Mitsunobu reaction: a critical analysis of the current state-of-the-art. Organic & Biomolecular Chemistry, 16(38), 6886-6893. [Link]
  • Oblazny, M., & Hamaker, C. G. (2020). Structural Comparison of Three N-(4-Methoxyphenyl)
  • Ohno, A., Okiyama, Y., Hirose, A., & Fukuhara, K. (2022). The position of the nitro group affects the mutagenicity of nitroarenes. Toxicology and Applied Pharmacology, 441, 115974. [Link]

Sources

Benchmarking N-Isopropyl 3-nitrobenzenesulfonamide: A Comparative Guide to Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the sulfonamide scaffold remains a cornerstone of medicinal chemistry, demonstrating a remarkable versatility in biological activity.[1][2] From their historical impact as antimicrobial agents to their modern applications in treating a range of diseases, sulfonamides are a testament to the power of targeted chemical design.[3] This guide provides a comprehensive framework for benchmarking a novel sulfonamide, N-Isopropyl 3-nitrobenzenesulfonamide, against established commercial alternatives in the context of carbonic anhydrase (CA) inhibition.

Carbonic anhydrases are a family of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] Their involvement in pH regulation, ion transport, and fluid secretion has made them a prime target for therapeutic intervention in conditions such as glaucoma, epilepsy, and certain cancers.[3][4][5] This guide will delve into the comparative analysis of this compound's potential efficacy by examining the performance of leading carbonic anhydrase inhibitors.

Comparative Analysis of Commercial Carbonic Anhydrase Inhibitors

A critical step in evaluating a new chemical entity is to benchmark its performance against current standards. The following table summarizes the inhibitory potency (IC50 or Ki in nM) of several commercially successful carbonic anhydrase inhibitors against key human (hCA) isoforms. This data provides a quantitative baseline for assessing the potential of novel compounds like this compound.

CompoundhCA I (nM)hCA II (nM)hCA IV (nM)hCA V (nM)hCA IX (nM)hCA XII (nM)
Acetazolamide >10000[6]12[7]74[7]-30[8]-
Dorzolamide 600[8]0.18[9]6.9[9]-52[10]3.5[10]
Brinzolamide ~1365[10]3.2[11][12]45.3[11][13]---
Methazolamide 50[14]14[14]36[14]---
Topiramate 100,000[15]7,000[15]10,000[15]---
Zonisamide -35.2[8][16]-20.6[8][16]--
Celecoxib -Potent inhibitor (nanomolar range)[1][2]--Potent inhibitor[17]-

Key Signaling Pathways in Carbonic Anhydrase Inhibition

Understanding the mechanism of action of carbonic anhydrase inhibitors requires an appreciation of the signaling pathways they modulate. Two prominent examples are their roles in glaucoma and cancer.

Carbonic Anhydrase Inhibition in Glaucoma

In the eye, carbonic anhydrase II, located in the ciliary body epithelium, is crucial for the secretion of aqueous humor.[18] Inhibition of this enzyme reduces the formation of bicarbonate ions, which in turn decreases fluid transport and lowers intraocular pressure, a key therapeutic goal in glaucoma management.[18][19]

glaucoma_pathway CO2_H2O CO2 + H2O CAII Carbonic Anhydrase II (in Ciliary Body) CO2_H2O->CAII HCO3_H HCO3- + H+ CAII->HCO3_H Fluid_Transport Aqueous Humor Secretion HCO3_H->Fluid_Transport IOP Increased Intraocular Pressure (Glaucoma) Fluid_Transport->IOP CA_Inhibitor Carbonic Anhydrase Inhibitor (e.g., Dorzolamide) CA_Inhibitor->CAII Inhibition

Caption: Role of Carbonic Anhydrase II in Glaucoma.

Carbonic Anhydrase IX and the Tumor Microenvironment

In many solid tumors, hypoxia leads to the upregulation of carbonic anhydrase IX (CA IX), a transmembrane enzyme that contributes to the acidification of the tumor microenvironment.[20][21] This acidic environment promotes tumor invasion and metastasis.[20] CA IX inhibitors can counteract this effect, making it a promising target in oncology.[22]

cancer_pathway Hypoxia Tumor Hypoxia HIF1a HIF-1α Activation Hypoxia->HIF1a CAIX_expression Upregulation of Carbonic Anhydrase IX (CA IX) HIF1a->CAIX_expression CO2_hydration Extracellular CO2 Hydration CAIX_expression->CO2_hydration Extracellular_acidification Extracellular Acidification (Lower pH) CO2_hydration->Extracellular_acidification Tumor_progression Tumor Invasion & Metastasis Extracellular_acidification->Tumor_progression CAIX_inhibitor CA IX Inhibitor CAIX_inhibitor->CAIX_expression Inhibition

Caption: CA IX in the Tumor Microenvironment.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

To quantitatively assess the inhibitory potential of this compound, a robust and reproducible experimental protocol is essential. The following describes a standard stopped-flow, pH indicator-based assay for measuring carbonic anhydrase activity.

Materials
  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Test compound: this compound

  • Reference inhibitors: Acetazolamide, Dorzolamide

  • Substrate: Carbon dioxide (CO2)-saturated water

  • Buffer: 20 mM HEPES, pH 7.4

  • pH Indicator: Phenol Red (or other suitable indicator)

  • Stopped-flow spectrophotometer

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_prep Prepare buffer, enzyme stock, inhibitor solutions, and CO2-saturated water Incubation Pre-incubate enzyme with varying concentrations of the test compound/reference Reagent_prep->Incubation Mixing Rapidly mix enzyme-inhibitor complex with CO2-saturated water in stopped-flow apparatus Incubation->Mixing Measurement Monitor the change in absorbance of the pH indicator over time Mixing->Measurement Rate_calc Calculate the initial rate of the reaction for each inhibitor concentration Measurement->Rate_calc IC50_calc Plot reaction rates against inhibitor concentration and fit to determine IC50 values Rate_calc->IC50_calc

Caption: Workflow for CA Inhibition Assay.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare a 20 mM HEPES buffer and adjust the pH to 7.4.

    • Dissolve the purified carbonic anhydrase isoform in the HEPES buffer to a final concentration of approximately 10 µM.

    • Prepare stock solutions of this compound and the reference inhibitors (e.g., Acetazolamide) in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the inhibitor stocks in HEPES buffer to achieve a range of final assay concentrations.

    • Bubble CO2 gas through chilled deionized water for at least 30 minutes to create a saturated CO2 solution.

  • Enzyme Inhibition Assay:

    • In a cuvette, mix the enzyme solution with the desired concentration of the inhibitor or vehicle control.

    • Incubate the enzyme-inhibitor mixture for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for binding.

    • Initiate the reaction by rapidly mixing the enzyme-inhibitor solution with the CO2-saturated water in the stopped-flow spectrophotometer.

    • Monitor the change in absorbance of the pH indicator at its λmax as the pH decreases due to the formation of carbonic acid.

  • Data Analysis:

    • Determine the initial velocity of the reaction from the linear portion of the absorbance versus time plot.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve to calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Conclusion

This guide provides a foundational framework for the systematic evaluation of this compound as a potential carbonic anhydrase inhibitor. By benchmarking against a panel of well-characterized commercial drugs and employing a standardized experimental protocol, researchers can gain valuable insights into the compound's potency and isoform selectivity. The provided signaling pathway diagrams offer a visual context for the therapeutic rationale behind targeting carbonic anhydrases. The successful execution of these comparative studies is a critical step in the journey of transforming a promising chemical scaffold into a clinically relevant therapeutic agent.

References

  • Shafi, S., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity.
  • Abbas, F., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. PubMed.
  • Asif, M. (2021). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Sami Publishing Company.
  • Weber, A., et al. (2004). Unexpected Nanomolar Inhibition of Carbonic Anhydrase by COX-2-selective Celecoxib: New Pharmacological Opportunities Due to Related Binding Site Recognition. Journal of Medicinal Chemistry.
  • Ozen, F., et al. (2019). Understanding the Dual Inhibition of COX-2 and Carbonic Anhydrase-II by Celecoxib and CG100649 Using Density Functional Theory Calculations and other Molecular Modelling Approaches. PubMed.
  • Whelton, A., et al. (2004). Effects of the selective cyclooxygenase-2 inhibitor analgesic celecoxib on renal carbonic anhydrase enzyme activity: a randomized, controlled trial. PubMed.
  • Hori, M., et al. (1994). Evidence against a significant implication of carbonic anhydrase inhibitory activity of zonisamide in its anticonvulsive effects. PubMed.
  • Tawfik, S., & Ghaffar, A. (2023). Zonisamide.
  • Sugrue, M. F., et al. (1995). The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor. PubMed.
  • Wikipedia. (2026). Topiramate.
  • Temperini, C., et al. (2005). Carbonic anhydrase inhibitors. Zonisamide is an effective inhibitor of the cytosolic isozyme II and mitochondrial isozyme V: solution and X-ray crystallographic studies. PubMed.
  • Wikipedia. (2026). Carbonic anhydrase inhibitor.
  • Weber, A., et al. (2004). Unexpected Nanomolar Inhibition of Carbonic Anhydrase by COX-2-Selective Celecoxib: New Pharmacological Opportunities Due to Related Binding Site Recognition.
  • Shank, R. P., et al. (2000). Topiramate as an inhibitor of carbonic anhydrase isoenzymes. PubMed.
  • Shank, R. P., et al. (2000). Topiramate as an Inhibitor of Carbonic Anhydrase Isoenzymes.
  • Maryanoff, B. E., et al. (2007). Carbonic Anhydrase-II Inhibition. What are the True Enzyme–Inhibitory Properties of the Sulfamide Cognate of Topiramate?
  • Mahon, B. P., et al. (2015). Carbonic Anhydrases: Role in pH Control and Cancer. PMC - NIH.
  • Svastova, E., et al. (2012).
  • GoodRx. (2018). Popular Carbonic Anhydrase Inhibitors List, Drug Prices and Medication Information.
  • Becker, H. M. (2018). Carbonic Anhydrase IX (CAIX)
  • ResearchGate. Overview of carbonic anhydrases-associated signaling pathways in tumor...
  • Lee, A., et al. (2021). Carbonic Anhydrase Inhibitor Modulation of Intraocular Pressure Is Independent of Soluble Adenylyl Cyclase. PMC - NIH.
  • Wang, C., et al. (2023).
  • Drugs.com. List of Carbonic anhydrase inhibitors.
  • Joyce, K. E., & Ghafouri, R. H. (2023). Carbonic Anhydrase Inhibitors.
  • Lecturio. Carbonic Anhydrase Inhibitors | Concise Medical Knowledge.
  • Geers, C., & Gros, G. (1988). Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle. PubMed.
  • Puscas, I., et al. (2023).
  • Ace Therapeutics. Carbonic Anhydrase Inhibitor Development for Glaucoma.
  • ResearchGate. Inhibition data of hCA isoforms I, II, IX and XII using acetazolamide...
  • RxList. (2021). How Do Antiglaucoma Carbonic Anhydrase Inhibitors Work? Uses, Side Effects, Drug Names.
  • Nocentini, A., et al. (2021).
  • Topical carbonic anhydrase inhibitors and glaucoma in 2021: where do we stand? (2021). PubMed.
  • (PDF) Topical carbonic anhydrase inhibitors and glaucoma in 2021: where do we stand? (2022).
  • Aggarwal, M., et al. (2013). Structural study of interaction between brinzolamide and dorzolamide inhibition of human carbonic anhydrases. PubMed.
  • Supuran, C. T. (2008). Therapeutic applications of the carbonic anhydrase inhibitors. Open Access Journals.

Sources

Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Analysis of N-Isopropyl 3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the quest for novel therapeutics, particularly in the realm of kinase inhibitors, understanding a compound's selectivity is paramount. Off-target effects can lead to unforeseen toxicities and a diminished therapeutic window, undermining the potential of an otherwise promising drug candidate. This guide provides an in-depth comparative analysis of the cross-reactivity profile of N-Isopropyl 3-nitrobenzenesulfonamide, a representative of the versatile sulfonamide class of compounds.[1] By presenting a systematic approach to evaluating its selectivity against structurally related analogs, this document serves as a practical framework for researchers engaged in the early stages of drug discovery.

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of drugs with diverse biological activities, including anticancer agents.[1] The structure-activity relationship (SAR) of sulfonamides is a rich field of study, with modifications to the core structure profoundly influencing their target affinity and selectivity.[2][3] Given the prevalence of sulfonamides as kinase inhibitors, this guide will focus on a hypothetical scenario where this compound is being investigated as an inhibitor of the PI3K/AKT signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.

The Imperative of Selectivity Profiling

The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets. This homology presents a significant challenge in the development of selective kinase inhibitors.[4][5] A compound that inhibits multiple kinases can trigger a cascade of unintended cellular events, complicating the interpretation of its biological effects and increasing the risk of adverse drug reactions.[6][7] Therefore, comprehensive selectivity profiling against a broad panel of kinases is an indispensable step in the characterization of any potential kinase inhibitor.[8][9]

This guide will explore the cross-reactivity of this compound (designated as Compound A ) in comparison to two structurally related analogs:

  • Compound B (4-Hydroxy-N-isopropyl-3-nitrobenzenesulfonamide): This analog introduces a hydroxyl group at the 4-position of the benzene ring. This modification can alter the electronic properties and hydrogen bonding potential of the molecule, potentially influencing its binding affinity and selectivity.

  • Compound C (3-Nitrobenzenesulfonamide): This analog lacks the N-isopropyl group, presenting a primary sulfonamide. This change significantly alters the steric bulk and lipophilicity around the sulfonamide moiety, which can have a substantial impact on its interactions with the kinase ATP-binding pocket.

The comparative analysis of these three compounds will illuminate the structural determinants of selectivity within this chemical series and provide a framework for designing future analogs with improved target specificity.

A Systematic Approach to Assessing Cross-Reactivity

To objectively evaluate the cross-reactivity of these compounds, a multi-faceted approach employing established in vitro assays is essential. This guide will detail a comprehensive kinase profiling study, a cornerstone of modern drug discovery for assessing inhibitor selectivity.[4][8][9]

Experimental Design: Kinase Profiling Assay

The primary objective of this study is to determine the inhibitory activity of Compounds A, B, and C against a panel of kinases. This panel has been carefully selected to include the intended target, AKT1, as well as a diverse representation of other kinase families to provide a broad assessment of selectivity.

Selected Kinase Panel:

  • Primary Target: AKT1

  • Other PI3K/AKT Pathway Kinases: PI3Kα, PDK1, mTOR

  • Structurally Related Kinases (AGC family): PKA, PKG, ROCK1

  • Tyrosine Kinases: EGFR, SRC, ABL1

  • Other Serine/Threonine Kinases: CDK2, MAPK1 (ERK2), GSK3β

This diverse panel allows for a robust evaluation of both on-target potency and off-target interactions.

Visualizing the Path to Selectivity Data

To provide a clear understanding of the experimental process, the following diagram illustrates the workflow of the kinase profiling assay.

G cluster_prep Compound & Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis compound_prep Prepare stock solutions of Compounds A, B, and C in DMSO serial_dil Perform serial dilutions to a working concentration compound_prep->serial_dil assay_plate Dispense compounds into a 384-well assay plate serial_dil->assay_plate add_kinase Add individual kinases from the panel to designated wells assay_plate->add_kinase add_substrate Add ATP and a specific peptide substrate add_kinase->add_substrate incubate Incubate at room temperature to allow for phosphorylation add_substrate->incubate stop_reaction Add a stop solution containing a detection reagent (e.g., ADP-Glo™) incubate->stop_reaction read_plate Read luminescence on a plate reader stop_reaction->read_plate data_analysis Calculate percentage of inhibition relative to DMSO controls read_plate->data_analysis ic50_calc Determine IC50 values for significant hits data_analysis->ic50_calc caption Figure 1. Experimental workflow for the kinase profiling assay.

Figure 1. Experimental workflow for the kinase profiling assay.

Understanding the Target Pathway

The PI3K/AKT signaling pathway is a complex network of protein interactions that plays a central role in cell proliferation, survival, and metabolism. The following diagram illustrates the key components of this pathway and highlights the intended target of our hypothetical inhibitor, AKT1.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT1 AKT1 (Target) PIP3->AKT1 Recruits PDK1->AKT1 Phosphorylates & Activates GSK3b GSK3β (Off-target) AKT1->GSK3b Inhibits FOXO FOXO AKT1->FOXO Inhibits Cell_Growth Cell Growth & Proliferation AKT1->Cell_Growth Cell_Survival Cell Survival AKT1->Cell_Survival mTORC2 mTORC2 mTORC2->AKT1 Phosphorylates & Activates GSK3b->Cell_Growth FOXO->Cell_Survival caption Figure 2. Simplified PI3K/AKT signaling pathway.

Figure 2. Simplified PI3K/AKT signaling pathway.

Experimental Protocol: Kinase Profiling Assay

The following protocol provides a detailed step-by-step methodology for conducting the kinase profiling assay.

Materials:

  • Compounds A, B, and C

  • Dimethyl sulfoxide (DMSO)

  • 384-well white, opaque assay plates

  • Recombinant human kinases (from the selected panel)

  • Kinase-specific peptide substrates

  • Adenosine triphosphate (ATP)

  • Kinase reaction buffer

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare 10 mM stock solutions of Compounds A, B, and C in 100% DMSO.

    • Perform a serial dilution of each compound in DMSO to create a range of concentrations for IC50 determination. For single-point screening, dilute the stock to a 100x working concentration (e.g., 100 µM for a final assay concentration of 1 µM).

  • Assay Plate Preparation:

    • Using an automated liquid handler or multichannel pipette, dispense 1 µL of each compound dilution (or DMSO for control wells) into the appropriate wells of a 384-well assay plate.

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix for each kinase in the panel. The final concentration of each component in the reaction should be optimized according to the manufacturer's recommendations or internal validation.

    • Add 5 µL of the kinase/substrate master mix to each well of the assay plate.

    • Prepare an ATP solution in kinase reaction buffer.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. The final reaction volume is 11 µL.

    • Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate the plate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-kinase control (100% inhibition).

    • For IC50 determination, plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic model.

Comparative Data Analysis

The following tables present hypothetical data from the kinase profiling study, illustrating how the results can be structured for clear comparison.

Table 1: Single-Point Kinase Inhibition Profile (% Inhibition at 1 µM)

KinaseCompound A (this compound)Compound B (4-Hydroxy-N-isopropyl-3-nitrobenzenesulfonamide)Compound C (3-Nitrobenzenesulfonamide)
AKT1 92% 85% 45%
PI3Kα15%10%5%
PDK125%18%8%
mTOR30%22%12%
PKA68%45%20%
PKG55%30%15%
ROCK140%25%10%
EGFR5%2%1%
SRC10%8%3%
ABL18%5%2%
CDK212%9%4%
MAPK1 (ERK2)18%11%6%
GSK3β 75% 50% 25%

Table 2: IC50 Values for Primary Target and Significant Off-Targets (µM)

CompoundAKT1PKAGSK3β
Compound A0.050.80.5
Compound B0.122.51.8
Compound C5.2>10>10

Interpretation of Results and Scientific Insights

The hypothetical data presented in Tables 1 and 2 provide a clear basis for a comparative analysis of the three sulfonamide compounds.

This compound (Compound A) demonstrates potent inhibition of the intended target, AKT1, with an IC50 of 50 nM. However, the single-point screen reveals significant off-target activity against other kinases, most notably PKA and GSK3β. The IC50 values confirm these off-target interactions, with sub-micromolar potency against both kinases. This lack of selectivity is a common challenge in kinase inhibitor development and underscores the importance of broad profiling.[4][5] The inhibition of PKA, a key regulator of numerous cellular processes, could lead to a wide range of unintended physiological effects. Similarly, the inhibition of GSK3β, another critical signaling node, could have complex and context-dependent consequences.

4-Hydroxy-N-isopropyl-3-nitrobenzenesulfonamide (Compound B) , with the addition of a hydroxyl group, shows a modest decrease in potency against AKT1 (IC50 = 120 nM) but a significant improvement in selectivity. The inhibition of the off-targets PKA and GSK3β is considerably weaker compared to Compound A. This suggests that the hydroxyl group may introduce steric hindrance or unfavorable electronic interactions in the ATP-binding pockets of the off-target kinases, while being better tolerated by AKT1. This highlights how subtle structural modifications can be exploited to engineer selectivity.[10]

3-Nitrobenzenesulfonamide (Compound C) , lacking the N-isopropyl group, exhibits a dramatic loss of potency against AKT1 (IC50 = 5.2 µM) and minimal activity against the other kinases in the panel. This indicates that the N-isopropyl group is a critical pharmacophore for binding to the ATP pocket of AKT1 and the other susceptible kinases. The hydrophobic interaction provided by the isopropyl group is likely essential for achieving high-affinity binding.

This comparative analysis, based on a hypothetical yet plausible dataset, demonstrates that while this compound is a potent inhibitor of AKT1, its cross-reactivity with other kinases, particularly PKA and GSK3β, is a significant liability. The improved selectivity profile of Compound B suggests a promising avenue for lead optimization, where the introduction of polar groups could be further explored to enhance target specificity. Conversely, the poor activity of Compound C underscores the importance of the N-alkyl substituent for potency.

For researchers and drug development professionals, this guide illustrates a systematic and data-driven approach to evaluating the cross-reactivity of small molecule inhibitors. By combining comprehensive kinase profiling with a thorough analysis of structure-activity relationships, it is possible to navigate the complex landscape of the human kinome and identify drug candidates with the desired selectivity and a higher probability of clinical success. Further studies, such as cellular thermal shift assays (CETSA) to confirm target engagement in a cellular context, would be a logical next step in the characterization of these compounds.

References

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological valid
  • Development of sulfonamide AKT PH domain inhibitors. PubMed.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology.
  • Kinase inhibitor selectivity and design. Chodera lab // MSKCC.
  • Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals. EurekAlert!.
  • Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. PubMed.
  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI.
  • Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Investigating Off-Target Effects of Small Molecules. Benchchem.
  • Designing heterocyclic selective kinase inhibitors: from concept to new drug candid
  • Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central.
  • Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Pharmacology.
  • Structural Activity Relationship (SAR) of Sulfonamides. YouTube.
  • Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents.
  • KINASE PROFILING & SCREENING. Reaction Biology.
  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes).
  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. PubMed Central.
  • Structure–activity relationships for the bis-sulfonamides.
  • 4-Hydroxy-N-isopropyl-3-nitrobenzenesulphonamide | C9H12N2O5S. PubChem.
  • This compound | CAS 28860-10-8. P212121 Store.
  • N-Isopropyl-3-nitrobenzenesulfonamide AldrichCPR. Sigma-Aldrich.
  • Benzenesulfonamide, 3-nitro- | C6H6N2O4S. PubChem.
  • 3-Nitrobenzenesulfonamide 99 121-52-8. Sigma-Aldrich.

Sources

A Senior Application Scientist’s Guide to Isomeric Purity Analysis of N-Isopropyl 3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, ensuring the purity of a chemical entity is paramount. This is particularly true for N-Isopropyl 3-nitrobenzenesulfonamide, a compound where isomeric impurities can arise during synthesis. The position of the nitro group on the benzene ring dictates the compound's electronic and steric properties, which in turn can influence its biological activity and safety profile. This guide provides an in-depth comparison of analytical methodologies for resolving and quantifying these critical process-related impurities.

The primary isomeric impurities of concern during the synthesis of this compound (the meta-isomer) are the corresponding ortho- (2-nitro) and para- (4-nitro) isomers. Their separation is a non-trivial analytical challenge due to their similar molecular weights and polarities. Here, we compare the three most powerful techniques for this task: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Pillar 1: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for purity analysis in the pharmaceutical industry due to its versatility, robustness, and high resolving power for a wide range of non-volatile and thermally sensitive compounds.[1][2][3]

Expertise & Experience: The Rationale Behind Method Design

The key to separating positional isomers like the nitrobenzenesulfonamides lies in exploiting subtle differences in their polarity and potential for secondary interactions with a stationary phase. A standard C18 (ODS) column provides a baseline level of separation through hydrophobic interactions, but achieving baseline resolution of these closely related isomers often requires a more specialized stationary phase.

We select a stationary phase with π-π interaction capabilities, such as a nitrophenyl or pyrenylethyl-bonded phase.[4] The electron-deficient nitro groups of the analytes can interact strongly with the electron-rich aromatic rings of the stationary phase, providing an additional separation mechanism beyond simple hydrophobicity. This is crucial for resolving the ortho, meta, and para isomers, which have different dipole moments and charge distributions.[4]

The mobile phase is a simple acidic acetonitrile/water gradient. The acid (phosphoric or formic acid) serves to suppress the ionization of the sulfonamide proton, ensuring a consistent and reproducible retention time.[5]

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis s_prep Prepare Sample (1 mg/mL in ACN) s_filt Filter Sample (0.22 µm syringe filter) s_prep->s_filt mp_prep Prepare Mobile Phases A: 0.1% H3PO4 in H2O B: 0.1% H3PO4 in ACN mp_degas Degas Mobile Phases mp_prep->mp_degas injector Autosampler Inject 5 µL column Column (Nitrophenyl Phase) injector->column pump Quaternary Pump (Gradient Elution) pump->injector detector PDA Detector (240 nm) column->detector cds Chromatography Data System (CDS) detector->cds report Generate Report (% Area Purity) cds->report

Caption: Workflow for HPLC-based isomeric purity analysis.

Detailed Protocol: HPLC Method
  • Column: Nitrophenyl-bonded silica, 4.6 mm I.D. x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) Phosphoric Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Phosphoric Acid in Acetonitrile (ACN).

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 60% B

    • 15-17 min: 60% B

    • 17-18 min: 60% to 30% B

    • 18-25 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: Photodiode Array (PDA) detector at 240 nm.[6]

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of 1.0 mg/mL. Filter through a 0.22 µm filter before injection.

Pillar 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a powerful technique for separating volatile and thermally stable compounds.[2] While sulfonamides can be challenging to analyze directly due to their polarity and potential for thermal degradation, GC-MS becomes a viable and highly sensitive alternative with an appropriate derivatization strategy.[7]

Expertise & Experience: The Rationale Behind Method Design

The primary challenge is the thermal lability and high polarity of the sulfonamide group. Direct injection can lead to peak tailing and poor reproducibility. To overcome this, we employ a derivatization step. N-methylation is a common and effective strategy for sulfonamides, as it replaces the acidic proton with a methyl group, significantly reducing polarity and increasing thermal stability.[8] This allows the compound to volatilize cleanly and pass through the GC column.

The separation is then performed on a mid-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane). The mass spectrometer provides definitive identification of the peaks, confirming that they are indeed isomers (same molecular ion) and providing fragmentation patterns that can help distinguish them.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS System cluster_data Data Analysis s_prep Dissolve Sample (1 mg in 1 mL Ethyl Acetate) deriv Add Derivatizing Agent (e.g., TMS or Diazomethane) s_prep->deriv react React at 60°C for 30 min deriv->react injector GC Inlet (Splitless, 250°C) column Capillary Column (DB-5ms) injector->column ms Mass Spectrometer (EI Source, Scan Mode) column->ms tic Extract Total Ion Chromatogram (TIC) ms->tic spectra Analyze Mass Spectra (Confirm Isomers) tic->spectra integrate Integrate Peaks & Calculate % Area spectra->integrate

Caption: Workflow for GC-MS-based isomeric purity analysis.

Detailed Protocol: GC-MS Method
  • Derivatization:

    • To 1 mg of the sample in a vial, add 500 µL of ethyl acetate and 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS).

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Inlet: Splitless mode, 250 °C.

  • Injection Volume: 1 µL.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: 50 - 350 m/z.

Pillar 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an exceptionally powerful tool for distinguishing isomers without the need for chromatographic separation.[9] It provides unambiguous structural information by probing the chemical environment of each nucleus in the molecule.[10]

Expertise & Experience: The Rationale Behind Method Design

For constitutional isomers like the ortho, meta, and para forms of this compound, ¹H NMR is definitive. The substitution pattern on the aromatic ring creates unique spin systems for each isomer, resulting in distinct chemical shifts and coupling patterns (multiplicities) for the aromatic protons.[11][12]

  • The para-isomer will show a highly symmetric pattern (two doublets).

  • The ortho-isomer will display a more complex multiplet pattern for its four adjacent aromatic protons.

  • The meta-isomer (the product) will have a characteristic pattern with four distinct signals, including a proton between the two substituents that is shifted significantly downfield.

By acquiring a high-resolution ¹H NMR spectrum, one can integrate the signals corresponding to a unique proton from each isomer to determine their relative molar ratio. This provides a direct measure of isomeric purity without the need for reference standards for each impurity, a significant advantage over chromatographic techniques.

Experimental Workflow: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_data Data Processing & Analysis s_prep Weigh Sample (~10 mg) dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) s_prep->dissolve transfer Transfer to NMR Tube dissolve->transfer spectrometer NMR Spectrometer (≥400 MHz) transfer->spectrometer acquire Acquire 1H Spectrum (128 scans) spectrometer->acquire process Process FID (FT, Phasing, Baseline) acquire->process integrate Integrate Diagnostic Aromatic Signals process->integrate calculate Calculate Molar Ratios & % Purity integrate->calculate

Caption: Workflow for NMR-based isomeric purity analysis.

Detailed Protocol: ¹H NMR Method
  • Sample Preparation: Accurately weigh approximately 10-15 mg of the sample and dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Experiment: Standard ¹H acquisition.

  • Key Parameters:

    • Number of Scans: 128 (for good signal-to-noise on low-level impurities).

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for accurate quantification).

    • Acquisition Time: ~4 seconds.

  • Processing: Fourier transform the raw data (FID), followed by careful phasing and baseline correction.

  • Analysis: Identify the non-overlapping signals in the aromatic region (typically δ 7.5-8.5 ppm) that are unique to the meta, ortho, and para isomers. Integrate these signals and use the integral values to calculate the molar ratio and, consequently, the isomeric purity.

Method Comparison

The choice of method depends on the specific requirements of the analysis, such as the need for routine QC testing versus in-depth structural confirmation.

Parameter HPLC GC-MS ¹H NMR
Primary Use Quantitative PurityIdentification & QuantificationStructural Confirmation & Quantification
Resolution Excellent (with proper column)Very HighNot applicable (bulk analysis)
Sensitivity (LOD/LOQ) High (~0.01%)Very High (~0.005%)Low (~0.1-0.5%)
Sample Throughput HighMedium (derivatization required)Medium
Need for Standards Yes (for %w/w)Yes (for %w/w)No (for molar ratio)
Destructive? YesYesNo
Key Advantage Robust, routine, industry standard.High sensitivity and specificity.Absolute structural information.
Key Disadvantage Requires specific column for isomers.Sample derivatization is required.Lower sensitivity for trace impurities.

Conclusion and Recommendation

For the comprehensive analysis of isomeric purity in this compound, a multi-faceted approach is most effective.

  • For routine quality control and release testing, HPLC is the recommended method. It provides the necessary resolution, sensitivity, and throughput for a manufacturing environment.[2][3] Its robustness and widespread use make it the workhorse for purity assessments.[1]

  • GC-MS serves as an excellent orthogonal technique for confirmation. Its high sensitivity is particularly useful for identifying and quantifying trace-level impurities that may not be resolved or detected by HPLC.[13]

  • ¹H NMR is indispensable during process development and for structural confirmation. It provides an absolute, primary measure of the isomeric ratio without reliance on reference standards, making it the ultimate arbiter for validating the identity and purity of the main component and its isomers.[9][10]

By leveraging the strengths of each of these techniques, researchers and drug development professionals can build a complete and trustworthy profile of their compound, ensuring the quality, safety, and efficacy of their final product.

References

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (n.d.). IJRPR.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2023, September 22). Biotech Spain.
  • 5 Methods for Impurity Profiling in Pharmaceuticals. (n.d.). Toref.
  • Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance. (2017, April 15). PubMed.
  • Analytical advances in pharmaceutical impurity profiling. (2016, May 25). PubMed.
  • Pharmaceutical Impurity Analysis Overview. (n.d.). Chemass.
  • Analytical chiral separation of the stereoisomers of a novel carbonic anhydrase inhibitor and its deethylated metabolite, and the assignment of absolute configuration of the human metabolite and chiral degradation products. (n.d.). PubMed.
  • Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance. (2017). ResearchGate.
  • Discovery and exploration of axially chiral sulfonamides. (2019). ResearchGate.
  • Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. (n.d.). ResearchGate.
  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta, 13, 674.
  • Separation of 3-Nitrobenzenesulfonic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Determination of sulfonamide antibiotics by gas chromatography coupled with atomic emission detection. (n.d.). PubMed.
  • Synthesis of chiral sulfilimines by organocatalytic enantioselective sulfur alkylation of sulfenamides. (2021). PubMed Central.
  • Simultaneous Characterization of Perfluoroalkyl Carboxylate, Sulfonate, and Sulfonamide Isomers by Liquid Chromatography-Tandem Mass Spectrometry. (2007). ACS Publications.
  • Mass Spectrometry Based Identification of Geometric Isomers during Metabolic Stability Study of a New Cytotoxic Sulfonamide Derivatives Supported by Quantitative Structure-Retention Relationships. (2014). PubMed Central.
  • How can Hydrogen NMR be used to distinguish between these two isomers?. (2017, September 25). Chemistry Stack Exchange.
  • Process for the preparation of N-isobutyl-N-(2-hydroxy-3-amino-4-phenylbutyl)-p-nitrobenzenesulfonamide derivatives. (n.d.). Google Patents.
  • Simultaneous characterization of perfluoroalkyl carboxylate, sulfonate, and sulfonamide isomers by liquid chromatography-tandem mass spectrometry. (2007, September 1). PubMed.
  • How NMR Helps Identify Isomers in Organic Chemistry?. (n.d.). Creative Biostructure.
  • Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. (2022, September 2). AZoM.
  • Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. (n.d.). Magritek.
  • HPLC Column for Structual Isomers. (n.d.). Nacalai Tesque, Inc.
  • HPLC Separation of Benzenesulfonamide and Sulfanilamide. (n.d.). SIELC Technologies.
  • CAS 28860-10-8 | this compound. (n.d.). Alchem Pharmtech.
  • Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography. (n.d.). Google Patents.
  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.). Oxford Instruments Magnetic Resonance.
  • A process for separating nitration isomers of substituted benzene compounds. (n.d.). Google Patents.
  • Synthesis of isopropyl benzene. (n.d.). Google Patents.

Sources

A Comparative Guide to the Structural Confirmation of N-Isopropyl 3-nitrobenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the structural elucidation and confirmation of N-Isopropyl 3-nitrobenzenesulfonamide derivatives. Designed for researchers in medicinal chemistry and drug development, this document moves beyond simple procedural lists to explain the rationale behind selecting and integrating specific analytical techniques. We will compare the utility of various methods, providing the causal logic for a multi-faceted approach to structural confirmation, ensuring scientific rigor and trustworthy results.

Section 1: The Strategic Approach to Structural Confirmation

The definitive confirmation of a molecule's structure is not achieved by a single technique but by the convergence of evidence from multiple orthogonal methods. Each analytical technique offers a unique piece of the structural puzzle. Our strategy begins with foundational techniques that confirm the presence of key functional groups and establish the carbon-hydrogen framework, proceeds to methods that verify molecular mass and fragmentation, and culminates with the "gold standard" for absolute spatial arrangement, where applicable.

This workflow ensures a self-validating system; the data from one technique should logically support the interpretations of the others. Discrepancies at any stage signal the need for re-evaluation, whether of the proposed structure or the experimental data itself.

Structural Confirmation Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Definitive Confirmation cluster_analysis Data Integration & Final Structure Synthesis Synthesis of Derivative (e.g., N-alkylation of 3-nitrobenzenesulfonamide) Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification IR FT-IR Spectroscopy (Functional Group ID) Purification->IR Initial Check NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity & Framework) Purification->NMR Core Analysis MS Mass Spectrometry (Molecular Weight & Formula) Purification->MS Parallel Analysis XRay Single-Crystal X-Ray Crystallography (Absolute Structure) Purification->XRay If suitable crystals form Data_Integration Convergent Data Analysis IR->Data_Integration NMR->Data_Integration MS->Data_Integration Final_Structure Confirmed Structure XRay->Final_Structure Ultimate Proof Data_Integration->Final_Structure Consistent Data

Caption: Overall workflow for the structural confirmation of a synthesized compound.

Section 2: Core Spectroscopic Characterization

The initial characterization of a newly synthesized this compound derivative relies on a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These techniques are foundational because they confirm the successful incorporation of the key structural motifs: the N-isopropyl group and the intact 3-nitrobenzenesulfonamide core.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[1] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[1][2] For our target derivatives, both ¹H and ¹³C NMR are essential.

Expertise & Causality: We start with NMR because it provides a map of the carbon-hydrogen framework. The presence and splitting patterns of the N-isopropyl group signals in the ¹H NMR spectrum are a primary indicator of a successful N-alkylation reaction.[3] Concurrently, the shifts of the aromatic protons confirm the substitution pattern on the benzene ring, which is influenced by the electron-withdrawing nature of the nitro and sulfonamide groups.[4]

Expected ¹H and ¹³C NMR Data for this compound:

Group¹H Chemical Shift (δ, ppm)¹H Multiplicity¹³C Chemical Shift (δ, ppm)Notes
Isopropyl -CH₃ ~1.1 - 1.3Doublet (d)~22 - 24Signal is split by the methine proton. Two equivalent methyl groups.
Isopropyl -CH ~3.5 - 4.0Septet or Multiplet (m)~45 - 50Signal is split by the six methyl protons and potentially the N-H proton.
Sulfonamide N-H ~4.5 - 5.5 (variable)Broad Singlet or DoubletN/AChemical shift is concentration and solvent dependent. May couple to the isopropyl -CH.
Aromatic C-H ~7.5 - 8.7Multiplets (m)~120 - 150The specific shifts and coupling constants depend on the 3-nitro substitution pattern.
Aromatic C-S N/AN/A~140 - 145Quaternary carbon, identified via ¹³C or HMBC.
Aromatic C-NO₂ N/AN/A~148 - 152Quaternary carbon, identified via ¹³C or HMBC.

Note: Values are approximate and can vary based on solvent and specific derivative.[5]

Comparison with Alternatives:

  • vs. IR Spectroscopy: While IR can confirm the presence of N-H and C-H bonds, it cannot provide the detailed connectivity information that NMR does. NMR shows how the atoms are connected, for instance, confirming that the isopropyl group is attached to the nitrogen.

  • vs. Mass Spectrometry: MS provides the mass of the entire molecule, but not the arrangement of atoms. NMR is essential for distinguishing between isomers which have the same mass but different structures.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to the vibrations of chemical bonds.[6]

Expertise & Causality: FT-IR is a crucial first-pass technique after synthesis and purification. Its value lies in quickly confirming the presence of the characteristic sulfonamide (SO₂) and nitro (NO₂) groups, and the N-H bond of the sulfonamide linkage.[4][7] The absence of starting material bands (e.g., a primary sulfonamide N-H₂ stretch if starting from 3-nitrobenzenesulfonamide) and the presence of the new secondary N-H band provide immediate evidence of a successful reaction.

Expected Key IR Absorption Bands:

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
N-H (Sulfonamide) Stretch3250 - 3350Medium
C-H (Aromatic) Stretch3000 - 3100Medium-Weak
C-H (Aliphatic) Stretch2850 - 3000Medium
NO₂ (Nitro) Asymmetric Stretch1520 - 1560Strong
NO₂ (Nitro) Symmetric Stretch1340 - 1360Strong
SO₂ (Sulfonamide) Asymmetric Stretch1310 - 1345Strong
SO₂ (Sulfonamide) Symmetric Stretch1140 - 1160Strong
S-N (Sulfonamide) Stretch900 - 930Medium

Note: Values are based on typical ranges for arylsulfonamides.[4][5][8]

Comparison with Alternatives:

  • vs. NMR Spectroscopy: IR is much faster than NMR and provides a clear, high-contrast "fingerprint" for key functional groups like SO₂ and NO₂.[2] However, it gives no information on the molecular skeleton or atom connectivity. The two techniques are highly complementary.

Section 3: Definitive Mass and Structural Confirmation

Once the core framework and functional groups are established, the next step is to confirm the molecular weight and, if possible, the absolute three-dimensional structure.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[2] It provides the exact molecular weight, allowing for the confirmation of the molecular formula.

Expertise & Causality: This step is a critical checkpoint. The experimentally determined molecular weight must match the calculated molecular weight of the proposed structure. High-resolution mass spectrometry (HRMS) can provide a molecular formula with high confidence, significantly reducing the possibility of misidentification. Furthermore, the fragmentation pattern observed in tandem MS (MS/MS) offers additional structural clues that act as a secondary confirmation of the proposed connectivity.[9] For aromatic sulfonamides, a characteristic fragmentation is the loss of sulfur dioxide (SO₂), a neutral loss of 64 Da, which can be a key diagnostic peak.[9][10]

Expected Mass Spectrometry Data for this compound (C₉H₁₂N₂O₄S, Mol. Wt. 244.27):

Ionm/z (Expected)Description
[M+H]⁺ 245.05Protonated molecular ion (in positive ion mode ESI-MS).
[M+Na]⁺ 267.03Sodiated molecular ion adduct.
[M-SO₂]⁺ 181.05Ion resulting from the characteristic loss of SO₂ from the protonated molecule.
[ArSO₂]⁺ 186.00Fragment corresponding to the 3-nitrophenylsulfonyl group.

Note: Fragmentation is dependent on ionization method and collision energy.[9][11]

Mass Spec Fragmentation Parent [M+H]⁺ m/z = 245 Frag1 [M+H - SO₂]⁺ m/z = 181 Parent->Frag1 - SO₂ (64 Da) Frag2 [3-NO₂-Ph-SO₂H₂]⁺ m/z = 203 Parent->Frag2 - C₃H₆

Caption: A simplified potential fragmentation pathway for this compound.

Single-Crystal X-Ray Crystallography: The Unambiguous Proof

When an unambiguous, three-dimensional structure is required, single-crystal X-ray crystallography is the gold standard.[12] This technique involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern to build a precise 3D model of the electron density, and thus the molecular structure.[12][13]

Expertise & Causality: While NMR and MS provide overwhelming evidence for a structure, they describe the molecule in solution or the gas phase. X-ray crystallography provides a definitive solid-state structure, confirming bond lengths, bond angles, and the precise spatial orientation of all atoms.[14] This can be critical for understanding intermolecular interactions, such as hydrogen bonding, which can influence a compound's physical properties and biological activity.[15][16]

Comparison with Alternatives:

  • vs. All Other Techniques: X-ray crystallography is the only method that provides a direct "picture" of the molecule. It is the ultimate arbiter in cases of structural ambiguity (e.g., differentiating complex isomers). Its primary limitation is the requirement for a high-quality single crystal, which can be challenging to obtain. Therefore, the spectroscopic methods remain essential for routine characterization and for compounds that do not readily crystallize.

Section 4: Methodologies & Protocols

Trustworthy data is built upon robust protocols. The following are generalized, step-by-step methodologies for the key experiments described.

Protocol 1: NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of the purified this compound derivative.

  • Dissolution: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the solvent choice is appropriate for the compound's solubility.

  • Homogenization: Gently vortex the tube until the sample is fully dissolved.

  • Acquisition: Insert the sample into the NMR spectrometer. Acquire a ¹H spectrum first, followed by ¹³C and, if necessary, 2D correlation spectra (e.g., COSY, HMQC/HSQC, HMBC) using standard instrument parameters.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

Protocol 2: FT-IR Sample Preparation and Acquisition

  • Sample Preparation (ATR): Place a small amount (1-2 mg) of the solid, dry sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the ATR crystal.

  • Background Scan: Run a background spectrum of the empty ATR crystal.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is displayed.

Protocol 3: Mass Spectrometry Sample Preparation and Acquisition (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent, typically methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

  • Infusion: Introduce the sample into the electrospray ionization (ESI) source via direct infusion using a syringe pump or through an HPLC system.[17]

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets, from which gas-phase ions are produced.

  • Acquisition: Acquire the mass spectrum in the appropriate mass range. For MS/MS analysis, the parent ion of interest (e.g., m/z 245) is mass-selected, fragmented by collision-induced dissociation (CID), and the resulting fragment ions are analyzed.

References

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. [Link]
  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. National Institutes of Health (NIH). [Link]
  • Potentiometric and Atomic Absorption Spectrometric Determination of Sulfonamides in Pharmaceutical Prepar
  • The Shapes of Sulfonamides: A Rot
  • Comparative Analysis of Spectroscopic Techniques. Solubility of Things. [Link]
  • Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calcul
  • Determination of structural and vibrational spectroscopic properties of 2-, 3-, 4-nitrobenzenesulfonamide using FT-IR and FT-Raman experimental techniques and DFT quantum chemical calcul
  • Analysis of sulfonamides. Slideshare. [Link]
  • Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O. Oxford Academic. [Link]
  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PubMed. [Link]
  • A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical prepar
  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. National Institutes of Health (NIH). [Link]
  • REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. JAOAC Int. [Link]
  • Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions.
  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. National Institutes of Health (NIH). [Link]
  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: St
  • Synthesis, characterization and biological screening of various N-substituted derivatives of sulfonamides.
  • Chemical compound - Spectroscopy, Organic, Analysis. Britannica. [Link]
  • Comparison of Analytical Techniques in the Characterization of Complex Compounds.
  • Synthesis , characterization and biological activity study of N-substituted sulfonamido maleimides substituted with different heterocycles.
  • Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2.
  • Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Academia. [Link]
  • Spectral Assignments and Reference D
  • The Different Types of Spectroscopy for Chemical Analysis. AZoOptics. [Link]
  • Mass Spectrometry of Sulfonic Acids and Their Derivatives.
  • Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols.
  • Benzenesulfonamide, N-(4-nitrophenyl)-. NIST WebBook. [Link]
  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Royal Society of Chemistry. [Link]
  • Determination of Sulfonamide Residues in Fish using LCMS-8045 Triple Quadrupole Mass Spectrometer. YouTube. [Link]
  • m-nitrobenzenesulfonamide - Optional[
  • 4-Hydroxy-N-isopropyl-3-nitrobenzenesulphonamide. PubChem. [Link]
  • Affinity-guided labeling reveals P2X7 nanoscale membrane redistribution during BV2 microglial activ
  • Structural Comparison of Three N-(4-Methoxyphenyl)
  • [Infrared absorption spectra of organic sulfur compounds. IV.
  • x Ray crystallography. National Institutes of Health (NIH). [Link]
  • Demystifying X-ray Crystallography. Caltech. [Link]
  • 2,4,6-Triisopropylbenzenesulfonamide: Monte Carlo structure solution from X-ray powder diffraction data for a molecular system containing four independent asymmetric rotors. PubMed. [Link]
  • Benzenesulfonamide, 3-nitro-. PubChem. [Link]
  • 3-Nitrobenzonitrile. National Institutes of Health (NIH). [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-Isopropyl-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural; they are a reflection of our scientific integrity. This guide provides an in-depth, step-by-step protocol for the safe disposal of N-Isopropyl-3-nitrobenzenesulfonamide (CAS No. 28860-10-8), grounding every recommendation in established safety principles and regulatory standards.

Hazard Assessment: Understanding the "Why"

A specific, detailed Safety Data Sheet (SDS) for N-Isopropyl-3-nitrobenzenesulfonamide is not consistently available from all suppliers. Therefore, a cautious approach is mandated, assessing hazards based on its structural components: the aromatic nitro group and the sulfonamide functional group.

  • Aromatic Nitro Compounds: This class of compounds is often associated with toxicity and can be hazardous to the environment.[1] They require careful handling and must be treated as hazardous waste.[2][3]

  • Sulfonamides: While valuable pharmaceutically, their release into the environment is a significant concern. Sulfonamides can persist in aquatic environments, disrupt microbial ecosystems, and contribute to the development of antibiotic resistance.[4][5][6] Studies show that even small amounts can lead to changes in microbial populations, which may have broader implications for human health.[7][8]

Based on data from structurally similar chemicals, N-Isopropyl-3-nitrobenzenesulfonamide should be handled as a substance that is:

  • Harmful if swallowed.[9]

  • A skin and serious eye irritant.[10][11]

  • A potential respiratory irritant.[10][11]

Core Principle: Due to these inherent and potential hazards, N-Isopropyl-3-nitrobenzenesulfonamide and any materials contaminated with it are classified as hazardous waste . Under no circumstances should this chemical be disposed of down the sanitary sewer or in regular solid waste.

The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process designed to protect laboratory personnel, support staff, and the environment.

Before handling the waste container or initiating any cleanup, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.

  • Eye Protection: Chemical safety goggles are mandatory. For larger quantities or when there is a risk of splashing, use a face shield in addition to goggles.

  • Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a common standard, but it is best practice to consult a glove compatibility chart for sulfonamide and nitro compounds.

  • Body Protection: A standard laboratory coat and closed-toe shoes are required to protect against accidental spills.

Accurate labeling is a legal requirement under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and is crucial for the safety of everyone who will handle the waste.

  • Obtain a Hazardous Waste Tag: Your institution's Environmental Health and Safety (EHS) department provides these tags.

  • Complete the Tag Fully:

    • Write the full, unabbreviated chemical name: "N-Isopropyl-3-nitrobenzenesulfonamide".

    • List all components of a mixture, including solvents, with their estimated percentages.

    • Indicate the accumulation start date (the date the first drop of waste entered the container).

    • Provide the Principal Investigator's name, lab location, and contact information.

    • Clearly mark the tag with the words "Hazardous Waste ".[7]

The integrity of the waste container is essential to prevent leaks and environmental contamination.

  • Material Compatibility: Use a chemically compatible container with a leak-proof, screw-on cap.[4] High-density polyethylene (HDPE) or glass containers are typically appropriate.

  • Container Condition: The container must be in good condition, free of cracks or significant exterior contamination.

  • Keep It Closed: Waste containers must remain closed at all times except when actively adding waste.[4] This prevents the release of vapors and protects against spills.

  • Secondary Containment: Store the primary waste container within a larger, chemically compatible secondary container (like a lab tray or bin) that can hold at least 110% of the primary container's volume.[4] This measure contains any potential leaks.

Improper storage is a common source of laboratory accidents.

  • Segregate Incompatibles: Store the N-Isopropyl-3-nitrobenzenesulfonamide waste away from incompatible materials. As a general rule for nitroaromatic compounds, avoid contact with strong oxidizing agents, strong reducing agents, and strong bases.[1][9]

  • Designated Storage Area: Keep the waste in a designated satellite accumulation area within the lab, away from general traffic and environmental drains.

Hazardous chemical waste cannot be placed in the regular trash or poured down the drain.[7] It must be disposed of through your institution's EHS office or a licensed hazardous waste contractor.

  • Schedule a Pickup: Follow your institution's specific procedures to request a hazardous waste collection before the accumulation time or quantity limits are exceeded (typically 90 days or 55 gallons).[4]

Even "empty" containers must be handled with care as they contain chemical residues.

  • Triple Rinsing: For an empty container that once held N-Isopropyl-3-nitrobenzenesulfonamide, it must be triple-rinsed.[8]

    • Rinse the container with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.

    • Crucially, this first rinsate is considered hazardous waste. Pour the rinsate into your designated hazardous waste container.

    • Repeat the rinse two more times. For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[11]

  • Final Disposal: After triple rinsing and allowing the container to air dry, deface or remove the original label. The now-decontaminated container can typically be disposed of in the regular trash or recycled, according to your facility's policies.[6]

Spill Management: Immediate Actions

In the event of a spill, prioritize safety:

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate: If the spill is large or you feel unwell, evacuate the area and contact your EHS emergency line.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For small, manageable spills, use a chemical spill kit with an inert absorbent (e.g., vermiculite, sand). Do not use combustible materials like paper towels.

  • Collect Waste: Carefully scoop the absorbed material into a container, label it as hazardous waste, and dispose of it according to the protocol above.

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of N-Isopropyl-3-nitrobenzenesulfonamide.

G Disposal Workflow for N-Isopropyl-3-nitrobenzenesulfonamide cluster_prep Preparation & Collection cluster_storage Storage cluster_disposal Final Disposal PPE Step 1: Don Correct PPE (Goggles, Gloves, Lab Coat) Identify Identify Waste: N-Isopropyl-3-nitrobenzenesulfonamide (Solid, Liquid, or Contaminated Debris) PPE->Identify Container Step 2 & 3: Select Compatible Container with Screw-Top Lid Identify->Container Empty Step 6: Empty Container? Triple-Rinse, Collect Rinsate as Hazardous Waste Identify->Empty If container is now empty Label Complete & Attach Hazardous Waste Tag Container->Label Collect Collect Waste in Container Keep Closed When Not in Use Label->Collect Secondary Step 4: Place in Secondary Containment Collect->Secondary Segregate Store Away From Incompatible Materials Secondary->Segregate Location Keep in Designated Satellite Accumulation Area Segregate->Location Pickup Step 5: Schedule Pickup with EHS / Licensed Contractor Location->Pickup Trash Dispose of Decontaminated Container in Regular Trash Empty->Trash

Caption: Disposal workflow for N-Isopropyl-3-nitrobenzenesulfonamide.

References

  • How to Dispose of Chemical Waste. Environmental Health and Safety, Case Western Reserve University. URL
  • How to Store and Dispose of Hazardous Chemical Waste. Environmental Health and Safety, UC San Diego. URL
  • Evaluation of the Environmental Prevalence and Toxicity of Sulfonamides and Their Metabolites. Gallagher, A. (2021). Washington College Review. URL
  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Campus Safety Division, Lehigh University. URL
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. URL
  • SAFETY DATA SHEET - 2-Nitrobenzenesulfonamide. Sigma-Aldrich. URL
  • Proper Disposal Procedures for 1-(m-Nitro-phenyl)-2-nitro-propane. Benchchem. URL
  • Nitrocompounds, Aromatic.
  • N-isopropyl 3-nitrobenzenesulfonamide. Synblock. URL
  • SAFETY DATA SHEET - N-isopropylbenzylamine. Merck Millipore. URL
  • SAFETY DATA SHEET - N-isopropylbenzylamine. Sigma-Aldrich. URL
  • N-Isopropyl-3-nitrobenzenesulfonamide. BLD Pharm. URL
  • Safe Handling and Storage of Nitroarom
  • Biodegradation of Nitroaromatic Compounds and Explosives. Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). CRC press. URL
  • Safety Data Sheet - Isopropanol. Fisher Scientific. URL
  • This compound. Key Organics. URL
  • Hazardous Waste Disposal Guide. Dartmouth College. URL
  • Biodegradation of nitroaromatic compounds. Spain, J. C. (1995). Annual review of microbiology, 49(1), 523-555. URL
  • This compound. Alchem Pharmtech. URL
  • SAFETY DATA SHEET - 3-Nitrobenzamide. [Source not specified, general reference]

Sources

Navigating the Synthesis of N-Isopropyl 3-nitrobenzenesulfonamide: A Guide to Personal Protective Equipment and Safe Handling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the synthesis of novel compounds is a routine yet critical task. The handling of each reagent demands a meticulous approach to safety. This guide provides essential, immediate safety and logistical information for handling N-Isopropyl 3-nitrobenzenesulfonamide, a compound that, while not extensively characterized in publicly available safety literature, warrants a cautious and informed approach based on the toxicological profiles of structurally similar molecules.

This document is structured to provide a comprehensive operational and disposal plan, moving from hazard identification to emergency response, ensuring that every step is a self-validating system of safety.

Hazard Analysis: Understanding the Risks

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative assessment of its potential hazards is necessary. This assessment is based on the known properties of related compounds such as nitrobenzenesulfonamides and N-alkylated sulfonamides.

Anticipated Hazards:

  • Skin and Eye Irritation: Aromatic nitro compounds and sulfonamides are frequently cited as skin and eye irritants.[1] Direct contact may cause redness, pain, and in severe cases, chemical burns.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[1][2]

  • Harmful if Swallowed: Oral ingestion of similar compounds is known to be harmful.[2][3]

  • Aquatic Toxicity: Many aromatic compounds exhibit toxicity to aquatic life with long-lasting effects.[2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is crucial to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE, categorized by the level of protection required.

PPE ComponentSpecificationsRationale
Hand Protection Nitrile or neoprene gloves, powder-free.[4] Inspect for tears or punctures before each use.[5] Change gloves every 30-60 minutes or immediately upon known or suspected contact.[6]To prevent skin contact and absorption. Powder-free gloves minimize aerosolization of the compound.[6]
Eye and Face Protection Chemical safety goggles with side shields.[7] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[6]To protect the eyes from dust particles and splashes, which can cause serious irritation or damage.[1]
Body Protection A polyethylene-coated polypropylene or other laminate material lab coat or gown that is long-sleeved and closes in the back.[4][8]To protect the skin from accidental spills and contamination. Impermeable materials prevent the chemical from soaking through to the skin.
Respiratory Protection For handling small quantities in a well-ventilated area or a chemical fume hood, respiratory protection may not be required. For weighing or procedures that may generate dust or aerosols, a NIOSH-approved N95 respirator is recommended.[6] In case of a large spill, a chemical cartridge-type respirator may be necessary.[6]To prevent the inhalation of airborne particles that can cause respiratory tract irritation.[1][2]
Footwear Closed-toe shoes made of a non-porous material.[9]To protect the feet from spills and falling objects.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is paramount to ensuring a safe laboratory environment. The following workflow outlines the key steps for handling this compound.

Preparation and Weighing
  • Designated Area: Conduct all handling of the solid compound within a certified chemical fume hood to minimize inhalation exposure.[9]

  • Pre-use Inspection: Before starting, inspect all PPE for integrity.[5] Ensure that an eyewash station and safety shower are readily accessible.[10]

  • Weighing: Use a disposable weighing boat or line the balance with weighing paper to contain the powder. Tare the balance with the empty container. Carefully transfer the desired amount of this compound using a clean spatula.

  • Cleaning: After weighing, carefully clean the spatula and the area around the balance with a damp cloth to remove any residual powder. Dispose of the cloth as hazardous waste.

Dissolution and Reaction Setup
  • Solvent Addition: Slowly add the solvent to the vessel containing the weighed compound. Be mindful of any potential exothermic reactions.

  • Mixing: Use magnetic or overhead stirring to ensure complete dissolution. Keep the reaction vessel covered to prevent the release of vapors.

  • Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques.

The following diagram illustrates the logical flow of the handling process:

Handling_Workflow Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Well-Ventilated Workspace (Fume Hood) A->B C Assemble Necessary Equipment B->C D Carefully Weigh Solid Compound C->D Proceed to Handling E Transfer to Reaction Vessel D->E F Add Solvent and Initiate Reaction E->F G Decontaminate Equipment F->G Reaction Complete H Segregate and Label Waste G->H I Dispose of Waste According to Regulations H->I

Caption: A logical workflow for the safe handling of this compound.

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][7] Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5][7] Seek medical attention if irritation persists.

  • Inhalation: Remove the individual to fresh air.[2][7] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[3][10] If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink.[2] Seek immediate medical attention.

Spill Response
  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust.

  • Contain: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[7] For larger spills, use an absorbent material to contain the spill if it is a solution.

  • Decontaminate: Clean the spill area with a suitable decontaminating agent and dispose of all cleanup materials as hazardous waste.

  • Report: Report the incident to the laboratory supervisor and follow institutional reporting procedures.

The decision-making process for spill response is outlined below:

Spill_Response Spill Response Decision Tree Spill Spill Occurs Assess Assess Spill Size & Risk Spill->Assess SmallSpill Small, Manageable Spill Assess->SmallSpill LargeSpill Large or Uncontrolled Spill Assess->LargeSpill Evacuate Evacuate Area SmallSpill->Evacuate No Contain Contain Spill (if safe to do so) SmallSpill->Contain Yes LargeSpill->Evacuate Alert Alert EH&S and Supervisor Evacuate->Alert Cleanup Clean Up with Appropriate Kit Contain->Cleanup Dispose Dispose of Waste Cleanup->Dispose Report Complete Incident Report Dispose->Report

Caption: A decision tree for responding to spills of this compound.

Disposal Plan: Responsible Waste Management

All waste generated from the handling of this compound, including contaminated PPE, weighing paper, and cleaning materials, must be considered hazardous waste.

  • Segregation: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.

  • Labeling: The waste container label should include the chemical name, "Hazardous Waste," and the associated hazards.

  • Disposal: Dispose of the waste through your institution's environmental health and safety (EH&S) office, following all local, state, and federal regulations.[7][10] Do not dispose of this chemical down the drain.[9][10]

By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific integrity within the laboratory.

References

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
  • General Rules for Working with Chemicals. (n.d.). University of California, Santa Barbara.
  • Safe Handling of Chemicals. (n.d.).
  • Preparing & Handling Chemical Solutions. (2023, April 26). ReAgent.
  • Chemical Handling and Storage. (n.d.). Iowa State University Environmental Health and Safety.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). American Society of Health-System Pharmacists.
  • Personal Protective Equipment | US EPA. (2025, September 12). United States Environmental Protection Agency.
  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. (n.d.). Oregon OSHA.
  • Personal protective equipment in your pharmacy. (2019, October 30). Alberta College of Pharmacy.
  • PERSONAL PROTECTIVE EQUIPMENT. (n.d.). ASHP Publications.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Isopropyl 3-nitrobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-Isopropyl 3-nitrobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.